Product packaging for 3-(2-Quinolinyl)acrylic acid(Cat. No.:CAS No. 81124-50-7)

3-(2-Quinolinyl)acrylic acid

Cat. No.: B3021114
CAS No.: 81124-50-7
M. Wt: 199.2 g/mol
InChI Key: QHJIDQGIAPCVMU-BQYQJAHWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3-(2-Quinolinyl)acrylic acid is a useful research compound. Its molecular formula is C12H9NO2 and its molecular weight is 199.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 11900. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H9NO2 B3021114 3-(2-Quinolinyl)acrylic acid CAS No. 81124-50-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-3-quinolin-2-ylprop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NO2/c14-12(15)8-7-10-6-5-9-3-1-2-4-11(9)13-10/h1-8H,(H,14,15)/b8-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHJIDQGIAPCVMU-BQYQJAHWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=N2)C=CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C=CC(=N2)/C=C/C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6287-63-4, 81124-50-7
Record name 2-Quinolineacrylic acid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11900
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-(2-QUINOLINYL)-2-PROPENOIC ACID
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Foundational Strategy: The Knoevenagel-Doebner Condensation

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of (E)-3-(quinolin-2-yl)acrylic acid

This guide provides a detailed exploration of the synthetic protocols for obtaining (E)-3-(quinolin-2-yl)acrylic acid, a valuable heterocyclic building block in medicinal chemistry and materials science. As a quinoline derivative, this compound serves as a precursor for various biologically active molecules, including potential anticancer agents.[1][2][3] This document is intended for researchers, chemists, and professionals in drug development, offering not just procedural steps but also the underlying mechanistic principles and field-proven insights to ensure successful and reproducible synthesis.

The most reliable and direct route to (E)-3-(quinolin-2-yl)acrylic acid is the Knoevenagel condensation, specifically employing the Doebner modification. This classic carbon-carbon bond-forming reaction is exceptionally well-suited for condensing an aldehyde with an active methylene compound that contains at least one carboxylic acid group.[4]

Causality of a Superior Method: The Knoevenagel-Doebner reaction is preferred for this synthesis due to its operational simplicity and high efficiency. It involves the reaction between quinoline-2-carbaldehyde and malonic acid. The choice of pyridine as the solvent and a catalytic amount of piperidine is crucial; pyridine acts as both a base and the reaction medium, while the combination facilitates the condensation and subsequent in-situ decarboxylation, leading directly to the desired α,β-unsaturated acrylic acid product.[5][6] This one-pot process avoids the need to isolate and hydrolyze an intermediate ester, which would be necessary with other active methylene compounds like diethyl malonate.

Reaction Mechanism

The reaction proceeds through a well-established multi-step mechanism:[7][8]

  • Enolate Formation: The basic catalyst, piperidine, deprotonates the highly acidic α-carbon of malonic acid, forming a nucleophilic enolate ion.

  • Nucleophilic Attack: The enolate attacks the electrophilic carbonyl carbon of quinoline-2-carbaldehyde, leading to the formation of a β-hydroxy carboxylate intermediate (an aldol-type adduct).

  • Dehydration: The intermediate undergoes base-induced dehydration (elimination of a water molecule) to yield an α,β-unsaturated dicarboxylic acid intermediate.

  • Decarboxylation: Under the heat and pyridine-rich conditions of the Doebner modification, the dicarboxylic acid intermediate readily loses carbon dioxide to yield the final, thermodynamically stable (E)-3-(quinolin-2-yl)acrylic acid product.[5]

Knoevenagel_Doebner_Mechanism Knoevenagel-Doebner Condensation Mechanism cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Nucleophilic Addition cluster_2 Step 3 & 4: Dehydration & Decarboxylation MA Malonic Acid Enolate Enolate Ion MA->Enolate Deprotonation Pip Piperidine (Base) QCHO Quinoline-2- carbaldehyde Enolate->QCHO Adduct Aldol Adduct (β-hydroxy intermediate) QCHO->Adduct Nucleophilic Attack Unsaturated_diacid Unsaturated Dicarboxylic Acid Adduct->Unsaturated_diacid Final_Product (E)-3-(quinolin-2-yl)acrylic acid Unsaturated_diacid->Final_Product Heat, -CO2 Adduct2->Unsaturated_diacid -H2O

Knoevenagel-Doebner reaction mechanism for the synthesis.

Self-Validating Experimental Protocol

This protocol is designed to be self-validating by incorporating clear checkpoints and explanations for each critical step. Following this methodology ensures high fidelity in achieving the desired product.

Materials and Reagents
ReagentMolar Mass ( g/mol )QuantityMolesNotes
Quinoline-2-carbaldehyde157.171.57 g10 mmolStarting aldehyde
Malonic Acid104.061.25 g12 mmolActive methylene source (1.2 eq)
Pyridine79.1010 mL-Solvent and base
Piperidine85.15~0.2 mL~2 mmolCatalyst (0.2 eq)
2M Hydrochloric Acid-~50 mL-For workup and precipitation
Ethanol-As needed-For recrystallization
Step-by-Step Synthesis Workflow
  • Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine quinoline-2-carbaldehyde (1.57 g, 10 mmol) and malonic acid (1.25 g, 12 mmol).

    • Expertise & Experience: Using a slight excess of malonic acid (1.2 equivalents) ensures the complete consumption of the limiting aldehyde, maximizing the yield.[9]

  • Solvent and Catalyst Addition: Add pyridine (10 mL) to the flask, followed by the catalytic addition of piperidine (~0.2 mL).

    • Trustworthiness: Pyridine serves as the ideal solvent, effectively dissolving the reactants and acting as a base to facilitate the reaction. Piperidine is a stronger base and a more effective catalyst for the initial condensation step.[6][10]

  • Reaction Execution: Heat the mixture to reflux (approximately 115 °C) with continuous stirring. Monitor the reaction progress by observing the evolution of CO₂ gas, which indicates the decarboxylation step is proceeding. The reaction is typically complete within 4-6 hours.

    • Expertise & Experience: The reaction can be monitored by Thin-Layer Chromatography (TLC) to confirm the disappearance of the starting aldehyde. A developing system of ethyl acetate/hexanes (1:1) is often suitable.

  • Product Isolation (Workup): After cooling to room temperature, slowly pour the dark reaction mixture into a beaker containing ice-cold 2M hydrochloric acid (~50 mL). This will neutralize the pyridine and piperidine.

    • Trustworthiness: This step is critical. The acidic quench protonates the carboxylate product, causing it to precipitate out of the aqueous solution as a solid. The cold temperature minimizes the solubility of the product, maximizing recovery.[9]

  • Purification: Collect the crude solid product by vacuum filtration and wash it thoroughly with cold water to remove any residual acid and pyridine hydrochloride salts. The crude product can be further purified by recrystallization from ethanol to yield a pale yellow or off-white crystalline solid.

    • Expertise & Experience: Recrystallization is essential for removing unreacted malonic acid and other minor impurities, yielding a product of high purity suitable for subsequent applications.

Experimental_Workflow Synthesis Workflow A 1. Combine Reactants (Quinoline-2-carbaldehyde & Malonic Acid) B 2. Add Solvents/Catalyst (Pyridine & Piperidine) A->B C 3. Heat to Reflux (4-6 hours) B->C D 4. Cool to Room Temp. C->D E 5. Acidic Quench (Pour into ice-cold 2M HCl) D->E F 6. Vacuum Filtration (Collect crude product) E->F G 7. Wash with Cold Water F->G H 8. Recrystallization (from Ethanol) G->H I 9. Dry Product ((E)-3-(quinolin-2-yl)acrylic acid) H->I

Step-by-step experimental workflow for the synthesis.

Alternative Synthetic Methodologies

While the Knoevenagel-Doebner condensation is the primary method, other established reactions can also be considered for this transformation.

A. The Perkin Reaction

The Perkin reaction is a classic method for synthesizing α,β-unsaturated aromatic acids.[11] It involves the condensation of an aromatic aldehyde with an acid anhydride in the presence of the alkali salt of the corresponding acid.[12][13]

  • Reaction: Quinoline-2-carbaldehyde + Acetic Anhydride (in the presence of Sodium Acetate)

  • Mechanism: The reaction proceeds via the formation of an enolate from acetic anhydride, which then attacks the aldehyde. A series of steps including dehydration and hydrolysis yields the final cinnamic acid derivative.[14][15]

  • Conditions: This reaction typically requires higher temperatures (around 180 °C) compared to the Knoevenagel condensation.[12][13]

B. Modern Cross-Coupling Strategies

Modern palladium-catalyzed cross-coupling reactions offer alternative, albeit potentially more complex, pathways.

  • Heck Reaction: This involves the coupling of an aryl halide (e.g., 2-bromoquinoline) with an alkene (acrylic acid) using a palladium catalyst and a base.[16][17] The reaction is known for its high stereoselectivity, typically favoring the E-isomer.[18]

  • Wittig Reaction: An aldehyde can be converted to an alkene using a phosphonium ylide (a Wittig reagent).[19] To synthesize (E)-3-(quinolin-2-yl)acrylic acid, one would react quinoline-2-carbaldehyde with a stabilized ylide such as (triphenylphosphoranylidene)acetic acid ethyl ester, followed by hydrolysis of the resulting ester. Stabilized ylides generally favor the formation of the (E)-alkene.[20][21]

Conclusion

The synthesis of (E)-3-(quinolin-2-yl)acrylic acid is most effectively and directly achieved through the Knoevenagel-Doebner condensation. This method offers high yields, operational simplicity, and avoids the isolation of intermediates. The provided protocol, grounded in established chemical principles, offers a reliable pathway for researchers to obtain this important synthetic building block. Alternative methods like the Perkin reaction and modern cross-coupling strategies exist, but the Knoevenagel-Doebner approach remains the gold standard for its efficiency and practicality in a standard laboratory setting.

References

  • Benchchem. (n.d.). 2-Methyl-8-quinolinecarboxaldehyde in Organic Synthesis.
  • Wikipedia. (n.d.). Knoevenagel condensation.
  • Cambridge University Press. (n.d.). Perkin Reaction.
  • Purechemistry. (2023). Knoevenagel condensation mechanism and applications.
  • Grokipedia. (n.d.). Perkin reaction.
  • sathee jee. (n.d.). Chemistry Perkin Reaction Mechanism.
  • Odinity. (2013). Intro to Organometallics: The Heck Reaction.
  • Online Organic Chemistry Tutor. (n.d.). Perkin Reaction.
  • Organic Chemistry Portal. (n.d.). Knoevenagel Condensation Doebner Modification.
  • Wikipedia. (n.d.). Perkin reaction.
  • Cambridge University Press. (n.d.). Knoevenagel Condensation.
  • Wikipedia. (n.d.). Heck reaction.
  • Chemistry LibreTexts. (2024). Sonogashira Coupling.
  • Royal Society of Chemistry. (n.d.). Pyridine free Knoevenagel condensation.
  • YouTube. (2025). Knoevenagel Condensation Reaction Mechanism | Full Video Lecture.
  • National Institutes of Health. (n.d.). Synthesis and optical properties of bis- and tris-alkynyl-2-trifluoromethylquinolines.
  • YouTube. (2025). Knoevenagel Condensation. Doebner Modification. Verley Modification. Reaction Mechanism and Set Up.
  • YouTube. (2021). Knoevenagel Condensation Mechanism | Organic Chemistry.
  • Organic Chemistry Portal. (n.d.). Wittig Reaction.
  • Wikipedia. (n.d.). Sonogashira coupling.
  • Shaikh, M. M., Bhutiya, P. L., & Chikhalia, K. H. (2017). Modified Sonogashira Coupling Strategy For the Functionalization of Substituted Quinoline. ChemistrySelect, 2(9), 2679–2683.
  • Wikipedia. (n.d.). Wittig reaction.
  • J&K Scientific LLC. (2021). Sonogashira Cross-Coupling.
  • Organic Reactions. (n.d.). Wittig Reaction - Common Conditions.
  • MDPI. (n.d.). Heck Reaction—State of the Art.
  • Chemistry LibreTexts. (2023). Wittig Reaction.
  • Organic Chemistry Portal. (n.d.). Heck Reaction.
  • ACS Omega. (2024). Synthesis of N-Alkyl-3-[2-oxoquinolin-1(2H)-yl]propanoic Acid Derivatives and Related Compounds.
  • ResearchGate. (2025). Synthesis and Biological Studies of Some New Acrylic Acid Ethyl Esters of Quinolinone.
  • ResearchGate. (n.d.). Heck reaction of aryl bromide with acrylic acid.
  • Beilstein Journals. (n.d.). Synthesis of 3-(quinolin-2-yl)- and 3,6-bis(quinolin-2-yl)-9H-carbazoles.
  • ResearchGate. (n.d.). Synthesis of 3-(quinolin-3-yl)acrylamide derivatives 3a–e and....
  • Bentham Science. (2022). In Vitro Antitumor Evaluation of Acrylic Acid Derivatives Bearing Quinolinone Moiety as Novel Anticancer Agents.
  • ResearchGate. (2025). Synthesis of 3-(quinolin-2-yl)- and 3,6-bis(quinolin-2-yl)-9H-carbazoles.
  • Siberian Journal of Oncology. (n.d.). Study of biological activity of 2-quinoline-2-yl-derivative 1,3-tropolone in experiment.
  • RSC Publishing. (n.d.). First synthesis of novel 2,4-bis((E)-styryl)quinoline-3-carboxylate derivatives and their antitumor activity.

Sources

3-(2-Quinolinyl)acrylic acid CAS number 81124-50-7 properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 3-(2-Quinolinyl)acrylic Acid

Prepared by: Gemini, Senior Application Scientist

Introduction

This compound, identified by CAS Number 81124-50-7, is a bifunctional organic compound that incorporates the heterocyclic quinoline scaffold and the reactive acrylic acid moiety.[1][2] The quinoline ring system is a prominent pharmacophore found in numerous biologically active compounds, while the α,β-unsaturated carboxylic acid group serves as a versatile synthetic handle and a participant in various biochemical interactions.[3] This guide provides a comprehensive overview of its chemical and physical properties, a detailed synthesis protocol, reactivity profile, and potential applications, tailored for researchers and professionals in chemical synthesis and drug development.

Chemical Identity and Structure

The unambiguous identification of a chemical entity is foundational for all research and development activities. This section details the key identifiers and structural representation of this compound.

Synonyms:

  • (E)-3-Quinolin-2-yl-acrylic acid[1]

  • (2E)-3-Quinolin-2-ylacrylic acid[4]

  • 3-(2-quinolyl)acrylic acid[4]

  • (E)-3-(2-quinolyl)prop-2-enoic acid[4]

Chemical Structure:

Caption: Chemical Structure of this compound.

Physicochemical Properties

A summary of the core physicochemical properties is presented below. It is important to note that while the melting point is experimentally determined, other values such as boiling point and density are often predicted via computational models.[3][4]

PropertyValueSource
CAS Number 81124-50-7[1][2][4][5]
Molecular Formula C₁₂H₉NO₂[1][2][4]
Molecular Weight 199.21 g/mol [1][3][4]
Appearance Yellow to brown solid[4]
Melting Point 197-198 °C[1]
Boiling Point (Predicted) 394.8 ± 17.0 °C[3][4]
Density (Predicted) 1.307 ± 0.06 g/cm³[3][4]
pKa (Predicted) 1.95 ± 0.10[3][4]
Purity Typically ≥96%[5]

Synthesis and Mechanistic Insights

The most common and efficient route for the synthesis of this compound is the Knoevenagel condensation, specifically the Doebner modification, which involves the reaction of an aldehyde with malonic acid.[6][7]

Reaction Scheme: Quinoline-2-carbaldehyde + Malonic Acid → this compound + H₂O + CO₂

Underlying Principles (E-E-A-T)
  • Expertise & Experience: The Knoevenagel condensation is a nucleophilic addition of an active methylene compound (malonic acid) to a carbonyl group (quinoline-2-carbaldehyde), followed by dehydration.[6][8] The Doebner modification is particularly effective for this transformation, utilizing pyridine as both the solvent and a basic catalyst.[7] Piperidine is often added in catalytic amounts to accelerate the initial condensation step by forming a more reactive enamine intermediate. The subsequent heating promotes decarboxylation of the intermediate vinylogous malonic acid, driving the reaction to completion.

  • Trustworthiness: This protocol is a self-validating system. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). The final product is a solid, allowing for straightforward isolation by filtration upon acidification. Purification by recrystallization yields a product with a sharp melting point, confirming its identity and purity.[1]

Detailed Experimental Protocol

G cluster_workflow Synthesis Workflow A 1. Reagent Charging - Quinoline-2-carbaldehyde - Malonic Acid - Pyridine (Solvent) - Piperidine (Catalyst) B 2. Reaction - Heat mixture to reflux (e.g., 100-110°C) - Monitor by TLC (3-5 h) A->B Heat C 3. Work-up - Cool to RT - Pour into water/ice - Acidify with HCl (pH 4-5) B->C Reaction Complete D 4. Isolation - Collect precipitate by vacuum filtration - Wash with cold water C->D Precipitation E 5. Purification & Drying - Recrystallize from Ethanol - Dry under vacuum D->E Crude Product

Caption: Workflow for the synthesis of this compound.

Step-by-Step Methodology:

  • Reagent Charging: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add quinoline-2-carbaldehyde (1.0 eq), malonic acid (1.1-1.2 eq), and pyridine (as solvent, approx. 4-5 mL per gram of aldehyde).

  • Catalyst Addition: To the stirred suspension, add a catalytic amount of piperidine (0.05-0.1 eq).

  • Reaction: Heat the reaction mixture to reflux (approximately 100-110°C) for 3 to 5 hours. The progress of the reaction should be monitored by TLC, observing the consumption of the starting aldehyde.

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Pour the dark reaction mixture into a beaker containing a mixture of crushed ice and water.

  • Precipitation: While stirring vigorously, slowly add concentrated hydrochloric acid (HCl) until the pH of the solution reaches 4-5. A solid precipitate will form.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water to remove pyridine hydrochloride and any unreacted malonic acid.

  • Purification and Drying: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol. Dry the purified crystals under vacuum to obtain this compound as a solid.[4]

Chemical Reactivity and Potential Applications

The reactivity of this compound is dictated by its constituent functional groups: the quinoline ring, the carboxylic acid, and the α,β-unsaturated system.

  • Acrylic Acid Moiety: This functional group is an excellent Michael acceptor, susceptible to nucleophilic addition at the β-position.[9] It also undergoes typical carboxylic acid reactions, such as esterification and amidation.[10] The double bond can participate in polymerization and cycloaddition reactions.[11]

  • Quinoline Moiety: The nitrogen atom of the quinoline ring is basic and can be protonated or quaternized. The aromatic system can undergo electrophilic substitution, although it is generally less reactive than benzene.

Applications in Drug Development: The primary documented application for this compound is as a key intermediate in the synthesis of advanced pharmaceutical agents. Notably, (2E)-3-Quinolin-2-ylacrylic Acid is utilized in the preparation of Piperlongumine derivatives, which are being investigated as potential anticancer agents.[4] The unique combination of the quinoline core and the acrylic acid linker allows for the construction of complex molecules with potential therapeutic value.

Analytical Characterization

Confirming the structure and purity of the synthesized compound is critical. A standard suite of analytical techniques is employed for this purpose.

G cluster_workflow Analytical Characterization Workflow Sample Synthesized Product NMR NMR Spectroscopy (¹H, ¹³C, DEPT) - Confirms connectivity and carbon skeleton Sample->NMR MS Mass Spectrometry (MS) - Determines molecular weight and fragmentation pattern Sample->MS IR Infrared (IR) Spectroscopy - Identifies functional groups (C=O, O-H, C=C) Sample->IR MP Melting Point Analysis - Assesses purity Sample->MP

Caption: Standard workflow for analytical characterization.

Expected Spectroscopic Data

While actual spectra require experimental acquisition, the expected features can be predicted based on the known structure:

  • ¹H NMR: The spectrum should show distinct signals for the protons on the quinoline ring (typically in the 7.5-8.5 ppm range). The two vinylic protons of the acrylic acid moiety will appear as doublets (due to coupling with each other) in the 6.5-8.0 ppm range. A broad singlet for the carboxylic acid proton will be present, typically downfield (>10 ppm).

  • ¹³C NMR: The spectrum will show 12 distinct carbon signals. The carbonyl carbon of the carboxylic acid will be the most downfield signal (>165 ppm). Signals for the aromatic and vinylic carbons will appear in the 120-150 ppm range.

  • IR Spectroscopy: Key vibrational bands are expected for the O-H stretch of the carboxylic acid (a broad band around 2500-3300 cm⁻¹), the C=O stretch (around 1680-1710 cm⁻¹), the C=C stretch (around 1620-1640 cm⁻¹), and C-H stretches from the aromatic ring (around 3000-3100 cm⁻¹).[12][13]

  • Mass Spectrometry: The molecular ion peak (M⁺) should be observed at m/z = 199.21, corresponding to the molecular weight of the compound.[2]

Safety and Handling

As a senior scientist, ensuring laboratory safety is paramount. The following guidelines are based on available data for the compound and its parent structures, acrylic acid and quinoline.

  • GHS Hazard Statements: H319: Causes serious eye irritation.[4]

  • Precautionary Statements: P264 (Wash hands thoroughly after handling), P280 (Wear protective gloves/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P337+P313 (If eye irritation persists: Get medical advice/attention).[4]

Handling Recommendations:

  • Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves.

  • Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.

  • Storage: Store at room temperature in a tightly sealed container in a dry and well-ventilated place.[4]

  • In Case of Spillage: Avoid generating dust. Sweep up the material, place it in a suitable container for disposal, and clean the area thoroughly.

The parent molecule, acrylic acid, is known to be corrosive, flammable, and can polymerize exothermically.[14][15][16][17] While this compound is a solid and less volatile, caution should be exercised, and it should be kept away from strong bases, oxidizing agents, and sources of ignition.[16]

References

  • Exclusive Chemistry Ltd. (2024). This compound. [Link]
  • 摩熵化学. (n.d.). 3-喹啉-2-丙烯酸. [Link]
  • ResearchGate. (n.d.).
  • Cardinal Scholar. (n.d.).
  • Wikipedia. (n.d.).
  • Organic Reactions. (n.d.).
  • Organic Chemistry Portal. (n.d.).
  • Pharmaffiliates. (n.d.). 3-(2-Thienyl)acrylic Acid. [Link]
  • Journal of the Indian Chemical Society. (1935). The condensation of aldehydes with malonic acid in the presence of organic bases. [Link]
  • MDPI. (2025).
  • PENTA chemicals. (2025). Acrylic acid. [Link]
  • Journal of the Indian Chemical Society. (1934). The condensation of aldehydes with malonic acid. [Link]
  • PubMed. (1989). Modeling the reactivity of acrylic acid and acrylate anion with biological nucleophiles. [Link]
  • ERIC. (2023).
  • Journal of the Indian Chemical Society. (1935). The condensation of aldehydes with malonic acid in the presence of organic bases. [Link]
  • Wikipedia. (n.d.). Acrylic acid. [Link]
  • PubChem. (n.d.). Acrylic Acid. [Link]
  • PubChem. (n.d.). 3-(2-Thienyl)acrylic acid. [Link]
  • ResearchGate. (n.d.). 1 H NMR spectra of (a) pure acrylic acid and containing (b) 3 mol%. [Link]
  • Shanghai Douwin Chemical Co.,Ltd. (n.d.). Synthesis Technology of Acrylic Acid (AA). [Link]
  • YouTube. (2019). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3. [Link]
  • PrepChem.com. (n.d.).
  • ResearchGate. (n.d.).
  • PubChem. (n.d.). 3-(2-Chloro-3-quinolyl)acrylic acid. [Link]

Sources

The Friedländer Synthesis of Quinolines: A Strategic Approach to 3-Carboxylate Scaffolds for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: The quinoline ring system is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents. Among its many derivatives, quinoline-3-carboxylic acids represent a "privileged scaffold" integral to the development of novel anticancer, antimicrobial, and anti-inflammatory drugs.[1][2] The Friedländer annulation, a classic and versatile reaction, provides one of the most robust and efficient methods for constructing this vital heterocyclic core.[3][4] This guide offers a detailed examination of the Friedländer synthesis as applied to the preparation of quinoline-3-carboxylate derivatives, the direct precursors to quinoline acrylic acids and related pharmacophores. We will explore the underlying mechanism, provide field-proven experimental protocols, discuss modern catalytic advancements, and contextualize the synthesis within its application to pharmaceutical research and development.

The Quinoline-3-Carboxylic Acid Scaffold: A Pillar in Medicinal Chemistry

The fusion of a benzene and pyridine ring to form the quinoline heterocycle gives rise to a structure with unique physicochemical properties, enabling it to interact with a wide range of biological targets.[5] Specifically, the incorporation of a carboxylic acid moiety at the 3-position creates a key functional handle for molecular modification and a critical pharmacophoric element. This scaffold is prevalent in numerous compounds investigated for potent biological activities.[2]

Derivatives of quinoline-3-carboxylic acid have demonstrated significant potential as antiproliferative agents, with studies showing micromolar inhibition against various cancer cell lines.[6][7] The acidic functional group can enhance the selectivity of these compounds for the acidic microenvironment of tumors, a strategy that improves targeted drug delivery and reduces off-target toxicity.[6] This makes the reliable synthesis of this core structure a high-priority objective for drug development professionals.

The Friedländer Annulation: Core Principles and Mechanism

The Friedländer synthesis is broadly defined as the acid- or base-catalyzed condensation and subsequent cyclodehydration of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.[8] To generate the medicinally crucial quinoline-3-carboxylate core, the α-methylene component is typically a β-ketoester, such as ethyl acetoacetate.[9][10]

The reaction proceeds through a cascade of well-understood organic transformations. While two primary mechanistic pathways are proposed—an initial aldol condensation followed by imine formation, or an initial Schiff base formation followed by an intramolecular aldol reaction—both converge to the same aromatic product.[11] The acid-catalyzed pathway using a β-ketoester is particularly efficient and is detailed below.

Mechanistic Steps (Acid-Catalyzed):

  • Enolization: The β-ketoester (I) tautomerizes to its more reactive enol form (II) under acidic conditions.

  • Aldol-Type Condensation: The enol acts as a nucleophile, attacking the protonated carbonyl of the 2-aminoaryl ketone (III). This forms a key C-C bond and, after deprotonation, yields the aldol adduct (IV).

  • Dehydration: The tertiary alcohol of the aldol adduct is protonated and eliminated as water, forming a stabilized α,β-unsaturated intermediate (V).

  • Intramolecular Cyclization (Conjugate Addition): The lone pair of the aniline nitrogen attacks the β-carbon of the unsaturated system in a classic intramolecular Michael-type addition, forming the heterocyclic ring (VI).

  • Aromatization: A final dehydration step, involving the loss of the newly formed secondary alcohol and a proton, leads to the stable, aromatic quinoline-3-carboxylate product (VII).

Friedlander_Mechanism Mechanism of Acid-Catalyzed Friedländer Synthesis cluster_reactants Reactants cluster_intermediates Key Intermediates cluster_product Product r1 2-Aminoaryl Ketone (III) r2 β-Ketoester (I) i2 Aldol Adduct (IV) r1->i2 2. Aldol Condensation i1 Enol Form (II) r2->i1 1. Enolization (H+) i1->i2 2. Aldol Condensation i3 α,β-Unsaturated Intermediate (V) i2->i3 3. Dehydration (-H2O) i4 Cyclized Intermediate (VI) i3->i4 4. Intramolecular Cyclization p1 Quinoline-3-carboxylate (VII) i4->p1 5. Aromatization (-H2O)

Caption: Acid-catalyzed Friedländer mechanism for quinoline-3-carboxylates.

Experimental Protocol: Synthesis of Ethyl 2-methyl-4-phenylquinoline-3-carboxylate

This section provides a robust, field-proven protocol for the synthesis of a representative quinoline-3-carboxylate, a key precursor for drug discovery programs. The methodology is adapted from established literature procedures and designed for reproducibility.[9][10]

Principle

The protocol describes the reaction of 2-aminobenzophenone with ethyl acetoacetate. The choice of a Brønsted acid (HCl) provides a simple, cost-effective catalytic system, while conventional heating under reflux is a widely accessible and well-controlled method.[9] This synthesis yields the ethyl ester, which can be readily hydrolyzed to the corresponding carboxylic acid in a subsequent step if required.

Brønsted Acid-Catalyzed Synthesis (Conventional Heating)[9]

Materials:

  • 2-Aminobenzophenone (1.0 mmol, 197.2 mg)

  • Ethyl acetoacetate (1.2 mmol, 152 µL, 156.2 mg)

  • Ethanol (Absolute, 10 mL)

  • Concentrated Hydrochloric Acid (HCl, 3-4 drops)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Ethyl Acetate (for extraction)

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel (for column chromatography)

Procedure:

  • Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-aminobenzophenone (1.0 mmol) and ethanol (10 mL). Stir until the solid is fully dissolved.

  • Reagent Addition: Add ethyl acetoacetate (1.2 mmol) to the solution via syringe, followed by the careful addition of 3-4 drops of concentrated HCl.

  • Reaction Execution: Heat the reaction mixture to reflux (approx. 80-85 °C) using a heating mantle. Maintain reflux for 4-6 hours.

  • Monitoring: The reaction progress should be monitored every hour using Thin Layer Chromatography (TLC) with a suitable eluent system (e.g., 4:1 Hexane:Ethyl Acetate). The disappearance of the 2-aminobenzophenone spot and the appearance of a new, UV-active product spot indicate reaction progression.

  • Workup: Once the reaction is complete (as determined by TLC), allow the flask to cool to room temperature. Carefully neutralize the mixture by slowly adding saturated NaHCO₃ solution until effervescence ceases (pH ~7-8).

  • Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with ethyl acetate (3 x 20 mL).

  • Washing and Drying: Combine the organic layers, wash with brine (1 x 25 mL) to remove residual water and salts, and dry over anhydrous Na₂SO₄.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product. Purify the residue by flash column chromatography on silica gel, eluting with a hexane-ethyl acetate gradient to afford the pure product.

Self-Validation and Characterization

A successful synthesis is validated through comprehensive characterization of the final product.

  • ¹H NMR: Expect characteristic aromatic proton signals, singlet signals for the methyl group, and quartet/triplet patterns for the ethyl ester group.

  • ¹³C NMR: Will show distinct signals for the quinoline core carbons, the ester carbonyl, and the alkyl substituents.

  • Mass Spectrometry (MS): The molecular ion peak [M+H]⁺ should correspond to the calculated exact mass of the product (C₂₀H₁₉NO₂).

  • Yield: A successful reaction under these conditions should provide the product in good to excellent yield (typically >75%).

Experimental_Workflow Experimental Workflow for Friedländer Synthesis A 1. Setup & Reagent Addition (2-Aminobenzophenone, EAA, EtOH, HCl) B 2. Reaction (Reflux, 4-6h) A->B C 3. Monitoring (TLC) B->C Hourly Check C->B Incomplete D 4. Workup (Neutralization & Extraction) C->D Complete E 5. Purification (Column Chromatography) D->E F 6. Characterization (NMR, MS) E->F G Pure Product F->G

Caption: General experimental workflow for the synthesis and validation.

Catalysis, Optimization, and Modern Approaches

The choice of catalyst is a critical parameter that dictates reaction efficiency, time, and substrate scope. While classical Brønsted acids like HCl or H₂SO₄ are effective, they can be harsh and may not be suitable for sensitive substrates.[9][12]

Causality Behind Catalyst Choice:

  • Lewis Acids (e.g., ZrCl₄, Yb(OTf)₃): Lewis acids offer an alternative pathway by activating the carbonyl group of the 2-aminoaryl ketone towards nucleophilic attack.[10][13] They are often milder than strong Brønsted acids and can lead to higher yields and cleaner reactions, especially for complex substrates. Their primary role is to polarize the C=O bond, making it more electrophilic.

  • Heterogeneous Catalysts (e.g., MOFs, Zeolites): Modern drug development emphasizes sustainable chemistry. Solid acid catalysts like metal-organic frameworks (MOFs) or zeolites offer significant advantages, including simplified product isolation (filtration), catalyst recyclability, and reduced acidic waste streams.[14][15]

  • Microwave Irradiation: Microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes by promoting rapid, uniform heating.[9] This high-energy method can drive difficult condensations to completion and often results in higher yields.

Catalyst System Solvent Conditions Typical Yield Reference
HCl (Brønsted Acid) EthanolReflux, 4-6 h75-85%[9]
ZrCl₄ (Lewis Acid) Ethanol/Water60 °C, 3-5 h~90%[10]
Acetic Acid Acetic AcidMicrowave, 160 °C, 10 min>90%[9]
Copper-based MOF Toluene100 °C, 2 h85-95%[10]
None (Catalyst-Free) WaterReflux, 3 hUp to 97%[16]

Conclusion: A Foundational Synthesis for Modern Drug Discovery

The Friedländer synthesis remains an exceptionally powerful and relevant tool for the modern medicinal chemist. Its application to the construction of quinoline-3-carboxylic acid derivatives provides a direct and efficient route to a scaffold of profound pharmacological importance. By understanding the core mechanism, leveraging detailed and validated protocols, and embracing modern catalytic innovations, researchers can reliably access these key molecular building blocks. The continued optimization of this classic annulation ensures its place as a foundational strategy in the ongoing quest to develop next-generation therapeutics for cancer and infectious diseases.

References

  • Wikipedia. (2023). Friedländer synthesis. In Wikipedia.
  • Patil, S. A., et al. (2021). Advances in polymer based Friedlander quinoline synthesis. Turkish Journal of Chemistry.
  • Ningbo Inno Pharmchem Co., Ltd. (2025). Key Applications of Quinoline-3-carboxylic Acid in Pharmaceutical Research and Development. Ningbo Inno Pharmchem Co., Ltd.
  • ResearchGate. (n.d.). The Friedländer Synthesis of Quinolines. ResearchGate.
  • Wiley Online Library. (n.d.). The Friedländer Synthesis of Quinolines. Organic Reactions.
  • ResearchGate. (n.d.). Friedländer Quinoline Synthesis. ResearchGate.
  • PubMed. (2020). Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. National Library of Medicine.
  • PubMed. (2020). Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent. National Library of Medicine.
  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Versatile Role of Quinoline-3-carboxylic Acid in Modern Organic Synthesis. Ningbo Inno Pharmchem Co., Ltd.
  • ResearchGate. (n.d.). Friedlander reaction between aminoaryl ketones and cyclic/acyclic ketones. ResearchGate.
  • ResearchGate. (n.d.). Friedländer reactions of β-keto amides generate stable atropisomers. ResearchGate.
  • Scite.ai. (n.d.). Friedländer Quinoline Synthesis. Scite.ai.
  • National Library of Medicine. (2022). Visible-light-driven radical Friedländer hetero-annulation of 2-aminoaryl ketone and α-methylene carbonyl compound via organic dye fluorescein through a single-electron transfer (SET) pathway. National Center for Biotechnology Information.
  • ResearchGate. (2021). (PDF) Quinoline-3-Carboxylic Acids “DNA Minor Groove-Binding Agent”. ResearchGate.
  • PubMed. (2025). Different catalytic approaches of Friedländer synthesis of quinolines. National Library of Medicine.
  • Organic Chemistry Portal. (n.d.). Synthesis of Quinolines via Friedländer Reaction in Water and under Catalyst-Free Conditions. Organic Chemistry Portal.

Sources

An In-depth Technical Guide to the Knoevenagel Condensation for the Synthesis of 3-(2-Quinolinyl)acrylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the Knoevenagel condensation for the synthesis of 3-(2-quinolinyl)acrylic acid, a valuable heterocyclic compound with applications in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering a deep dive into the reaction mechanism, a field-proven experimental protocol, characterization data, and strategies for process optimization. By elucidating the causality behind experimental choices, this guide aims to empower scientists to not only replicate the synthesis but also to intelligently adapt and troubleshoot the procedure for related molecular targets.

Introduction: The Significance of this compound and the Strategic Advantage of the Knoevenagel Condensation

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Its derivatives have demonstrated a wide range of biological activities, making them attractive targets for drug discovery programs. This compound, in particular, serves as a key intermediate in the synthesis of more complex molecules, including potential anticancer agents.[2][3]

The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation in organic synthesis.[4] Its Doebner modification, which utilizes an aldehyde, malonic acid, and a basic catalyst system—typically pyridine and piperidine—is exceptionally well-suited for the synthesis of α,β-unsaturated carboxylic acids from aromatic and heteroaromatic aldehydes.[4][5] This method offers several advantages for the preparation of this compound, including operational simplicity, generally high yields, and the use of readily available starting materials.

This guide will focus on the practical application of the Knoevenagel-Doebner condensation for the synthesis of (E)-3-(quinolin-2-yl)acrylic acid, providing a robust framework for its efficient and reliable production in a laboratory setting.

The Reaction Mechanism: A Step-by-Step Elucidation

The Knoevenagel-Doebner condensation for the synthesis of this compound is a multi-step process catalyzed by the synergistic action of pyridine and piperidine. Pyridine serves as both the solvent and a base, while piperidine acts as a more potent basic catalyst to initiate the reaction.

The reaction proceeds through the following key stages:

  • Enolate Formation: Piperidine, being a stronger base than pyridine, deprotonates the α-carbon of malonic acid to form a nucleophilic enolate ion.

  • Nucleophilic Attack: The enolate ion then attacks the electrophilic carbonyl carbon of 2-quinolinecarboxaldehyde, forming a tetrahedral intermediate.

  • Aldol Addition: This intermediate is protonated to yield an aldol-type addition product.

  • Dehydration: The aldol adduct readily undergoes dehydration (elimination of a water molecule) under the reaction conditions to form an α,β-unsaturated dicarboxylic acid intermediate.

  • Decarboxylation: The heat of the reaction, in the presence of pyridine, facilitates the decarboxylation (loss of CO2) of the dicarboxylic acid intermediate to yield the final product, this compound. The reaction predominantly yields the more stable E-isomer.

Knoevenagel_Mechanism Figure 1: Knoevenagel-Doebner Condensation Mechanism cluster_start Reactants cluster_catalysis Catalysis cluster_steps Reaction Pathway cluster_product Product 2-Quinolinecarboxaldehyde 2-Quinolinecarboxaldehyde Nucleophilic_Attack Nucleophilic Attack 2-Quinolinecarboxaldehyde->Nucleophilic_Attack Malonic_Acid Malonic Acid Enolate Enolate Formation Malonic_Acid->Enolate Piperidine Piperidine Piperidine Pyridine_Solvent Pyridine (Solvent/Base) Enolate->Nucleophilic_Attack Aldol_Adduct Aldol Adduct Nucleophilic_Attack->Aldol_Adduct Dehydration Dehydration Aldol_Adduct->Dehydration -H2O Unsaturated_Diacid Unsaturated Diacid Intermediate Dehydration->Unsaturated_Diacid Decarboxylation Decarboxylation Unsaturated_Diacid->Decarboxylation Heat, Pyridine -CO2 Final_Product This compound Decarboxylation->Final_Product

Caption: Figure 1: Knoevenagel-Doebner Condensation Mechanism

Experimental Protocol: A Field-Proven Methodology

This protocol is a representative procedure based on established methodologies for the Knoevenagel-Doebner condensation of heteroaromatic aldehydes.

Materials and Reagents
ReagentMolar Mass ( g/mol )QuantityMoles
2-Quinolinecarboxaldehyde157.175.0 g31.8 mmol
Malonic Acid104.066.6 g63.4 mmol
Pyridine79.1025 mL-
Piperidine85.150.5 mL-
2M Hydrochloric Acid-~100 mL-
Ethanol-As needed-
Step-by-Step Procedure

Experimental_Workflow Figure 2: Experimental Workflow Start Start Dissolve 1. Dissolve 2-quinolinecarboxaldehyde and malonic acid in pyridine. Start->Dissolve Add_Catalyst 2. Add piperidine catalyst. Dissolve->Add_Catalyst Reflux 3. Reflux the reaction mixture for 2-4 hours. Add_Catalyst->Reflux Cool 4. Cool the reaction to room temperature. Reflux->Cool Precipitate 5. Pour into 2M HCl to precipitate the product. Cool->Precipitate Filter 6. Collect the crude product by vacuum filtration. Precipitate->Filter Wash 7. Wash the solid with cold water. Filter->Wash Recrystallize 8. Recrystallize from ethanol/water. Wash->Recrystallize Dry 9. Dry the purified product. Recrystallize->Dry End End Dry->End

Sources

Title: The Definitive Guide to ¹H and ¹³C NMR Analysis of Quinoline Derivatives: From First Principles to Advanced Structural Elucidation

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, forming the structural basis for a vast array of pharmaceuticals and functional materials.[1] Unambiguous structural characterization is therefore a critical step in the research and development pipeline. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive tool for the structural elucidation of these heterocyclic compounds.[1][2] This guide provides a comprehensive exploration of ¹H and ¹³C NMR analysis as applied to quinoline derivatives. We begin with the fundamental principles governing the spectral appearance of the quinoline core, including chemical shifts and coupling constants. We then delve into the predictable, yet complex, influence of various substituents on the NMR spectra. Finally, we detail the application of advanced two-dimensional (2D) NMR techniques—such as COSY, HSQC, and HMBC—that are essential for the unequivocal assignment of complex and novel quinoline structures. This document is intended to serve as a field-proven guide, blending theoretical knowledge with practical, actionable protocols for researchers at all levels.

Introduction: The Central Role of Quinoline and NMR

Quinoline and its derivatives represent a privileged class of heterocyclic compounds, renowned for their broad spectrum of biological activities, including antimalarial, antibacterial, and anticancer properties.[2][3][4] The precise three-dimensional structure of a molecule dictates its function. Therefore, the ability to accurately and efficiently determine the substitution pattern and overall topology of a newly synthesized quinoline derivative is paramount to advancing drug discovery programs and understanding structure-activity relationships (SAR).[1]

Among the suite of analytical techniques available, NMR spectroscopy is unparalleled in its ability to provide a complete picture of molecular connectivity and environment.[1][5] Through the analysis of one-dimensional (¹H, ¹³C) and two-dimensional spectra, scientists can map out the entire carbon-hydrogen framework of a molecule, confirming its identity and purity.

Fundamentals of NMR for the Quinoline Scaffold

The quinoline ring system is an aromatic bicyclic heterocycle. Its NMR spectrum is governed by the principles of aromaticity, combined with the strong electronic influence of the embedded nitrogen atom.

¹H NMR Spectroscopy: Protons as Probes

The proton NMR spectrum provides three key pieces of information: chemical shift, signal splitting (multiplicity), and integration.

  • Chemical Shift (δ): The position of a proton's signal is highly sensitive to its local electronic environment.[6] Protons on the quinoline ring resonate in the aromatic region, typically between 7.0 and 9.0 ppm. The electron-withdrawing nature of the ring nitrogen atom significantly deshields adjacent protons.[1] This effect is most pronounced for the H2 proton, which is often the most downfield signal in the spectrum, a direct consequence of its proximity to the electronegative nitrogen.[1] The H8 proton also experiences a notable downfield shift due to the peri-effect, an interaction with the nitrogen's lone pair of electrons.[1]

  • Spin-Spin Coupling (J): Coupling provides direct evidence of connectivity between protons, typically through two or three bonds.[7] The magnitude of the coupling constant (J, measured in Hz) is independent of the spectrometer's magnetic field strength and provides crucial structural information.[8]

    • Ortho coupling (³JHH): Coupling between adjacent protons (e.g., H5-H6, H6-H7). This is the largest coupling, typically 7-9 Hz.

    • Meta coupling (⁴JHH): Coupling between protons separated by two carbons (e.g., H5-H7, H6-H8). This interaction is much weaker, around 1-3 Hz.[7]

    • Para coupling (⁵JHH): Coupling across four carbons (e.g., H5-H8). This is often too small to be resolved but can sometimes be observed in high-resolution spectra.

  • Integration: The area under each signal is proportional to the number of protons it represents. For a monosubstituted quinoline, each signal in the aromatic region will integrate to one proton.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum reveals every unique carbon atom in the molecule, including those without attached protons (quaternary carbons).

  • Chemical Shift (δ): Carbon atoms in the quinoline ring typically resonate between 120 and 155 ppm. Similar to ¹H NMR, the nitrogen atom exerts a strong influence, causing the adjacent C2 and C8a (the bridgehead carbon) to appear at a lower field (higher ppm) compared to other carbons. The signals for quaternary carbons are often less intense than those for protonated carbons due to longer relaxation times and the absence of the Nuclear Overhauser Effect (NOE).

Spectral Analysis of Unsubstituted Quinoline

To interpret the spectra of derivatives, a solid understanding of the parent system is essential. The following tables summarize the typical ¹H and ¹³C NMR data for unsubstituted quinoline in a common solvent like CDCl₃. Note that values can vary slightly with solvent and sample concentration.[7][9]

Table 1: Typical ¹H NMR Data for Unsubstituted Quinoline in CDCl₃

Proton Chemical Shift (δ, ppm) Multiplicity Coupling Constants (J, Hz)
H-2 ~8.90 dd J₂,₃ = 4.2, J₂,₄ = 1.7
H-3 ~7.40 dd J₃,₂ = 4.2, J₃,₄ = 8.3
H-4 ~8.15 dd J₄,₃ = 8.3, J₄,₂ = 1.7
H-5 ~7.75 d J₅,₆ = 8.1
H-6 ~7.55 t J₆,₅ = 8.1, J₆,₇ = 7.5
H-7 ~7.70 ddd J₇,₆ = 7.5, J₇,₈ = 8.4, J₇,₅ = 1.5

| H-8 | ~8.10 | d | J₈,₇ = 8.4 |

Data compiled from various sources, including BenchChem and ChemicalBook.[7][10]

Table 2: Typical ¹³C NMR Data for Unsubstituted Quinoline in CDCl₃

Carbon Chemical Shift (δ, ppm)
C-2 ~150.2
C-3 ~121.1
C-4 ~136.0
C-4a ~128.2
C-5 ~129.5
C-6 ~126.5
C-7 ~127.5
C-8 ~129.4

| C-8a | ~148.3 |

Data compiled from various sources, including SpectraBase and ChemicalBook.[11][12]

Caption: Quinoline structure with IUPAC numbering for NMR assignment.

The Influence of Substituents on NMR Spectra

The true analytical power of NMR shines when characterizing substituted derivatives. Substituents alter the electronic distribution within the aromatic rings, causing predictable shifts in the NMR signals.[7]

  • Electron-Donating Groups (EDGs): Groups like -OCH₃, -NH₂, and -OH increase the electron density on the ring, primarily at the ortho and para positions. This increased electron density "shields" the nearby nuclei, causing their signals to shift upfield (to a lower ppm value).[7]

  • Electron-Withdrawing Groups (EWGs): Groups such as -NO₂, -CN, and -C(O)R decrease the electron density on the ring. This "deshields" the nuclei, causing their signals to shift downfield (to a higher ppm value).[7]

The magnitude of these shifts provides strong evidence for the substituent's position. For example, an EDG at the 6-position will cause a noticeable upfield shift for the ortho protons H5 and H7, and the para carbon C8.

Advanced 2D NMR Techniques for Unambiguous Assignment

For complex or polysubstituted quinolines, 1D spectra often suffer from severe signal overlap, making a definitive assignment impossible.[13] In these cases, 2D NMR experiments are indispensable.

NMR_Workflow cluster_1D 1D Experiments cluster_2D 2D Correlation Experiments Proton ¹H NMR (Proton Environment & Count) Carbon ¹³C NMR (Carbon Backbone) Proton->Carbon Initial Assessment COSY COSY (¹H-¹H Connectivity) Carbon->COSY Resolve Overlap HSQC HSQC (Direct ¹H-¹³C Correlation) COSY->HSQC Assign Protonated Carbons HMBC HMBC (Long-Range ¹H-¹³C Correlation) HSQC->HMBC Assign Quaternary Carbons & Connect Fragments Structure Final Structure HMBC->Structure

Caption: Logical workflow for NMR-based structure elucidation.

  • COSY (COrrelation SpectroscopY): This is the foundational 2D experiment that maps correlations between coupled protons.[7] A cross-peak between two signals in a COSY spectrum provides definitive proof that those two protons are spin-coupled (typically ortho to each other). This allows you to "walk" around a ring system, tracing the connectivity from one proton to its neighbor.[13]

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals directly to the carbon atoms they are attached to.[14][15] The spectrum has a ¹H axis and a ¹³C axis. A cross-peak at (δH, δC) indicates that the proton resonating at δH is directly bonded to the carbon resonating at δC. This is an incredibly powerful technique for resolving overlapping proton signals by spreading them out across the much wider ¹³C chemical shift range and for definitively assigning carbons that have attached protons.[16][17]

  • HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most crucial experiment for elucidating the structure of unknown compounds.[18] HMBC reveals correlations between protons and carbons over two or three bonds (²JCH and ³JCH).[19][20] Its power lies in its ability to:

    • Assign Quaternary Carbons: Since quaternary carbons have no attached protons, they are invisible in an HSQC spectrum. HMBC shows correlations from nearby protons to these carbons, allowing for their unambiguous assignment.

    • Connect Molecular Fragments: HMBC correlations can bridge different spin systems or connect substituents to the quinoline core, piecing together the entire molecular skeleton.[21]

Experimental Protocols: A Practical Workflow

A. Sample Preparation:

  • Weighing: Accurately weigh 5-10 mg of the purified quinoline derivative.

  • Solvation: Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean vial. Ensure complete dissolution.

  • Filtration (if necessary): If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

  • Capping: Securely cap the NMR tube.

B. Data Acquisition Workflow:

  • Instrument Setup: Insert the sample into the NMR spectrometer. Lock the field using the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity (sharp, symmetrical peaks).

  • Acquire ¹H Spectrum: Acquire a standard 1D proton spectrum. This serves as a quick survey to check sample concentration, purity, and to determine the spectral width needed for subsequent experiments.[7]

  • Acquire ¹³C Spectrum: Acquire a proton-decoupled ¹³C spectrum (e.g., using a zgpg30 pulse program). This reveals the number of unique carbon environments.

  • Acquire COSY Spectrum: Using the spectral width from the ¹H spectrum, set up and run a standard COSY experiment (e.g., cosygpqf). This will establish the proton-proton connectivities.[7]

  • Acquire HSQC Spectrum: Run a standard HSQC experiment (e.g., hsqcedetgpsisp2.3) to correlate each proton with its directly attached carbon.

  • Acquire HMBC Spectrum: Run a standard HMBC experiment (e.g., hmbcgplpndqf). This will provide the crucial long-range connectivity data needed to complete the structural assignment.[18]

Practical Considerations and Troubleshooting

  • Solvent Effects: Chemical shifts, particularly for protons involved in hydrogen bonding (like an -OH or -NH₂ substituent), can be highly dependent on the solvent used.[9] For example, a proton's chemical shift may differ significantly between a non-polar solvent like CDCl₃ and a hydrogen-bond-accepting solvent like DMSO-d₆. It is crucial to be consistent with the solvent or to understand its potential effects when comparing data.

  • Concentration Effects: Quinoline molecules are known to engage in π-π stacking interactions in solution.[4][7] As the sample concentration increases, this aggregation becomes more pronounced, which can lead to changes in chemical shifts.[4][22] If you observe that your chemical shifts vary between preparations, concentration dependence may be the cause.

Conclusion

The structural elucidation of quinoline derivatives is a task perfectly suited to the capabilities of modern NMR spectroscopy. A systematic approach, beginning with simple 1D ¹H and ¹³C experiments and progressing logically to 2D correlation techniques like COSY, HSQC, and HMBC, provides an unambiguous pathway to the correct structure. By understanding the fundamental principles of chemical shifts and coupling constants within the quinoline scaffold and leveraging the power of 2D correlations to resolve complexity, researchers can confidently characterize novel compounds, accelerating progress in drug discovery and materials science.

References

  • 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Trade Science Inc.[Link]
  • Solvent dependent /sup 13/C NMR chemical shifts of Quinoline and 2-methylquinoline. INIS.[Link]
  • 1H and 13C NMR Investigation of Quinoline Pharmaceutical Der. Trade Science Inc.[Link]
  • C N.M.R spectra of quinoline and methylquinolines. The magnitude of the vicinal (peri) JCCCH coupling constants.
  • 13 C NMR chemical shifts (δ, ppm) for quinoline derivatives (in CDCl 3 ).
  • Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy.
  • High Resolution NMR Studies of Chemical Shifts and Relaxation Time in quinoline, its Various derivatives and some of Metal complexes formed by its Hydroxyquinoline Deriv
  • Solvent Dependent ¹N Chemical Shifts in Quinoline.
  • Heteronuclear Multible Bond Correlation Spectroscopy- An Overview.
  • A REVIEW ON QUINOLINE AND ITS DERIV
  • Quinoline. SpectraBase.[Link]
  • Heteronuclear single quantum coherence spectroscopy. Wikipedia.[Link]
  • Structure elucidation and NMR assignments of two new pyrrolidinyl quinoline alkaloids
  • Complete Analysis Of The H-1-Nmr Spectra Of Quinoline And 2 Of Its Derivatives - Sign Determinations Of Inter-Ring Coupling-Constants By Means Of The Indor Technique. AMiner.[Link]
  • Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. Dialnet.[Link]
  • CONCENTRATION DEPENDENT 1H-NMR CHEMICAL SHIFTS OF QUINOLINE DERIVATIVES. UNCW Institutional Repository.[Link]
  • Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives. UNCW Institutional Repository.[Link]
  • Unequivocal identification of two-bond heteronuclear correlations in natural products at nanomole scale by i-HMBC.
  • Structural Elucidation of a New Puzzling Compound Emerged from Doebner Quinoline Synthesis. MDPI.[Link]
  • 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0033731).
  • 19: HMBC. Chemistry LibreTexts.[Link]
  • 7.4: Two Dimensional Heteronuclear NMR Spectroscopy. Chemistry LibreTexts.[Link]
  • Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science. Advances in Polymer Science.[Link]
  • Heteronuclear single quantum coherence spectroscopy. Grokipedia.[Link]
  • HMBC spectrum | Heteronuclear Multiple Bond Correl
  • Long-range heteronuclear correl
  • CHM4930 2D NMR Heteronuclear Single Quantum Coherence (HSQC) Spectroscopy. YouTube.[Link]
  • Quinoline - Optional[13C NMR] - Chemical Shifts. SpectraBase.[Link]
  • SYNTHESIS AND NMR SPECTROSCOPIC CHARACTERISTICS OF NOVEL POLYSUBSTITUTED QUINOLINES INCORPORATING FUROXAN MOIETY. Vietnam Journal of Chemistry.[Link]
  • Shape Adaptation of Quinine in Cyclodextrin Cavities: NMR studies. The Royal Society of Chemistry.[Link]
  • Spin-spin splitting and coupling. University of Colorado Boulder.[Link]
  • Supplementary Materials (Spectral Data and NMR Spectra of Compounds).
  • NMR Coupling Constants. University of Illinois.[Link]
  • Coupling constants for 1H and 13C NMR. University of Wisconsin-Madison.[Link]
  • 6.6: ¹H NMR Spectra and Interpretation (Part I). Chemistry LibreTexts.[Link]
  • The Basics of Interpreting a Proton ( 1 H) NMR Spectrum. ACD/Labs.[Link]

Sources

An In-depth Technical Guide to Interpreting FTIR Spectra of Acrylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Vibrational Language of Acrylates

For researchers, scientists, and professionals in drug development and material science, Fourier-Transform Infrared (FTIR) spectroscopy is an indispensable technique. It provides a unique "molecular fingerprint," allowing for the rapid and non-destructive identification of functional groups and elucidation of chemical structures.[1][2] This guide delves into the nuanced interpretation of FTIR spectra of acrylic acid and its derivatives, a versatile class of monomers and polymers fundamental to countless applications, from dental biomaterials to industrial coatings and drug delivery systems.[2][3]

As a Senior Application Scientist, my experience has shown that a superficial understanding of spectral features is insufficient. True expertise lies in comprehending the causality behind peak shifts, shape variations, and the subtle interplay of molecular vibrations. This guide is structured to build that deeper understanding, moving from the foundational principles of acrylic acid's spectrum to the complexities introduced by derivatization and polymerization.

PART 1: Deciphering the Core Spectrum of Acrylic Acid

The FTIR spectrum of acrylic acid serves as the foundational blueprint for understanding its derivatives.[4] Its key features arise from the vibrations of its constituent functional groups: the carboxylic acid and the vinyl group.

The Carboxylic Acid Signature: A Tale of Two Bonds and a Broad OH

The carboxylic acid moiety (-COOH) gives rise to some of the most prominent and diagnostic peaks in the spectrum.

  • O-H Stretching: A very broad and intense absorption band is typically observed in the region of 3500-2500 cm⁻¹ .[2] This broadening is a direct consequence of strong intermolecular hydrogen bonding between acrylic acid molecules.[4]

  • C=O Stretching: A strong, sharp peak appears around 1700-1715 cm⁻¹ , corresponding to the carbonyl (C=O) stretching vibration.[2][5] The conjugation of the carbonyl group with the adjacent C=C double bond slightly lowers this frequency compared to saturated carboxylic acids.[4]

  • C-O Stretching and O-H Bending: The C-O stretching vibration is typically found around 1248 cm⁻¹ , while the in-plane O-H bending (or wagging) contributes to the broadness at the lower end of the O-H stretching envelope, around 930 cm⁻¹ .[4]

The Vinyl Group Vibrations: Unsaturation Markers

The presence of the C=C double bond introduces several characteristic absorptions.

  • =C-H Stretching: The stretching vibration of the sp² hybridized C-H bonds of the vinyl group typically appears just above 3000 cm⁻¹, often in the 3000-3100 cm⁻¹ region.

  • C=C Stretching: The stretching of the carbon-carbon double bond gives rise to a peak of variable intensity around 1637 cm⁻¹ .[6] Its intensity can be influenced by the symmetry of the molecule.

  • =C-H Bending (Out-of-Plane): The out-of-plane bending vibrations of the vinyl C-H bonds are often observed in the 900-1000 cm⁻¹ region and can be useful for confirming the presence of the vinyl group.[7]

The following diagram illustrates the fundamental vibrational modes of acrylic acid.

G AcrylicAcid Acrylic Acid Carboxyl Carboxylic Acid (-COOH) AcrylicAcid->Carboxyl Vinyl Vinyl Group (C=C) AcrylicAcid->Vinyl OH_Stretch O-H Stretch (3500-2500 cm⁻¹) Carboxyl->OH_Stretch CO_Stretch C=O Stretch (1700-1715 cm⁻¹) Carboxyl->CO_Stretch CO_Stretch_single C-O Stretch (~1248 cm⁻¹) Carboxyl->CO_Stretch_single OH_Bend O-H Bend (~930 cm⁻¹) Carboxyl->OH_Bend CH_Stretch_vinyl =C-H Stretch (3000-3100 cm⁻¹) Vinyl->CH_Stretch_vinyl CC_Stretch_vinyl C=C Stretch (~1637 cm⁻¹) Vinyl->CC_Stretch_vinyl CH_Bend_vinyl =C-H Bend (900-1000 cm⁻¹) Vinyl->CH_Bend_vinyl

Caption: Key FTIR vibrational modes of acrylic acid.

PART 2: The Influence of Derivatization: Acrylates and Polyacrylates

The true utility of FTIR in this field lies in its ability to distinguish between various acrylic acid derivatives and to monitor their polymerization.

From Acid to Ester: The Acrylate Signature

Esterification of the carboxylic acid group leads to significant and predictable changes in the FTIR spectrum. The most notable is the disappearance of the broad O-H stretching band and the appearance of new C-O stretching vibrations characteristic of the ester group.[4]

Polyacrylates, polymers derived from acrylate monomers, exhibit spectra dominated by the ester functional group.[4] A helpful mnemonic for interpreting the spectra of saturated esters is the "Rule of Three," which highlights three prominent peaks:[4]

  • C=O Stretch: A strong absorption typically between 1725-1740 cm⁻¹ .[8]

  • C-C-O Asymmetric Stretch: A strong band around 1200 cm⁻¹ .[4]

  • O-C-C Symmetric Stretch: Another strong band around 1100 cm⁻¹ .[4]

The exact positions of these peaks can be influenced by the nature of the alkyl group in the ester. For instance, comparing polymethyl methacrylate (PMMA) and polyethyl methacrylate (PEMA), the C=O stretch is at 1730 cm⁻¹ and 1728 cm⁻¹ respectively, while the C-C-O and O-C-C stretches also show slight shifts.[4]

Monitoring Polymerization: The Disappearing Act of the Vinyl Group

FTIR is a powerful tool for monitoring the conversion of acrylic monomers to polymers.[6] The polymerization process involves the breaking of the C=C double bond. This is directly observable in the FTIR spectrum by the decrease in intensity, and eventual disappearance, of the peaks associated with the vinyl group, particularly the C=C stretching vibration at approximately 1637 cm⁻¹.[6][7] Concurrently, the formation of the polymer backbone can sometimes be inferred from changes in the fingerprint region (below 1500 cm⁻¹).[8][9]

The following table summarizes the characteristic FTIR peaks for acrylic acid and a common derivative, polymethyl methacrylate (PMMA).

Functional Group/VibrationAcrylic Acid (cm⁻¹)Polymethyl Methacrylate (PMMA) (cm⁻¹)Causality of Change
O-H Stretch (Carboxylic Acid)3500-2500 (very broad)AbsentEsterification of the carboxylic acid group.
C-H Stretch (sp³)~2900-30002850-3000Presence of methyl and methylene groups in the polymer backbone and ester.[4]
C=O Stretch1700-1715~1730Shift to higher wavenumber due to loss of conjugation and formation of a saturated ester.[4]
C=C Stretch~1637AbsentConsumption of the vinyl group during polymerization.[6]
C-O Stretch~1248~1149 and ~1191Appearance of characteristic ester C-C-O and O-C-C stretches.[4]
=C-H Bend900-1000AbsentLoss of the vinyl group.

PART 3: Experimental Protocols and Advanced Interpretation

A Self-Validating Protocol for FTIR Analysis of an Acrylic Polymer Film

This protocol outlines a standard procedure for preparing and analyzing a solid acrylic polymer sample using the Attenuated Total Reflectance (ATR) technique, which is ideal for surface analysis of films and solids with minimal sample preparation.[10][11]

Objective: To obtain a high-quality FTIR spectrum of a cured acrylic polymer film.

Materials:

  • Cured acrylic polymer film

  • FTIR spectrometer with an ATR accessory (e.g., diamond or zinc selenide crystal)

  • Isopropanol or ethanol for cleaning

  • Lint-free wipes

Methodology:

  • Instrument Preparation:

    • Ensure the FTIR spectrometer is powered on and has reached thermal equilibrium as per the manufacturer's instructions.

    • Perform a background scan with a clean, empty ATR crystal. This is crucial to subtract the spectral contributions of the atmosphere (CO₂ and water vapor).

  • Sample Preparation and Placement:

    • Clean the surface of the ATR crystal with a lint-free wipe lightly dampened with isopropanol or ethanol and allow it to dry completely.[11]

    • Cut a small, representative piece of the acrylic polymer film.

    • Place the film directly onto the ATR crystal, ensuring the surface to be analyzed is in intimate contact.[11]

  • Applying Pressure and Data Acquisition:

    • Use the ATR pressure clamp to apply consistent and firm pressure to the sample. This ensures good optical contact between the sample and the crystal, which is critical for a strong signal.[2]

    • Acquire the sample spectrum. A typical acquisition involves co-adding multiple scans (e.g., 32 or 64) to improve the signal-to-noise ratio.

  • Data Processing and Validation:

    • The acquired spectrum should be automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Self-Validation Check: The baseline of the spectrum should be relatively flat. The characteristic peaks of the acrylic polymer (e.g., C=O stretch around 1730 cm⁻¹) should be clearly visible and well-resolved. If the signal is weak, re-apply pressure or ensure the sample surface is clean and flat.

The workflow for this protocol can be visualized as follows:

G cluster_prep Preparation cluster_acq Acquisition cluster_proc Processing & Validation Start Start Background Acquire Background Spectrum (Clean ATR Crystal) Start->Background Clean Clean ATR Crystal Background->Clean Place Place Polymer Film on Crystal Clean->Place Pressure Apply Consistent Pressure Place->Pressure Acquire Acquire Sample Spectrum (Co-add Scans) Pressure->Acquire Process Ratio Against Background Acquire->Process Validate Validate Spectrum Quality (Baseline, Peak Intensity) Process->Validate End End Validate->End

Caption: Experimental workflow for ATR-FTIR analysis.

Advanced Spectroscopic Techniques

For more complex systems, such as copolymers or blends, advanced FTIR techniques can provide deeper insights:

  • FTIR Microscopy: This technique combines FTIR with microscopy to enable chemical analysis at the micrometer scale, which is invaluable for studying heterogeneous materials and identifying the spatial distribution of different components.[10]

  • Quantitative Analysis: By creating a calibration curve using standards of known composition, FTIR can be used to determine the relative ratios of different monomers in a copolymer.[2][12] The intensity of characteristic peaks is correlated with the concentration of the respective components.[13]

  • In Situ and Time-Resolved FTIR: These methods allow for the real-time monitoring of chemical changes, such as the curing process of an acrylic adhesive, by collecting spectra at regular intervals as the reaction proceeds.[6][10]

Conclusion: A Field-Proven Perspective

The interpretation of FTIR spectra of acrylic acid derivatives is a skill that blends theoretical knowledge with practical experience. This guide has laid out the foundational principles, from identifying the characteristic vibrations of the parent molecule to understanding the spectral shifts that accompany derivatization and polymerization. The provided experimental protocol emphasizes a self-validating system, a cornerstone of reliable and reproducible scientific inquiry.

For the researcher, scientist, or drug development professional, mastering this analytical technique is not merely about identifying peaks on a chart. It is about understanding the molecular story they tell—a story of chemical transformation, structural integrity, and material performance. By applying the principles and methodologies outlined here, you will be well-equipped to unlock the wealth of information contained within the vibrational spectra of this important class of compounds.

References

  • Smith, B. C. (2023). Infrared Spectroscopy of Polymers X: Polyacrylates. Spectroscopy.
  • BenchChem. (2025).
  • Lee, D. H., Condrate, R. A., Sr., & Reed, J. S. (2003). In Situ FTIR-ATR Examination of Poly(acrylic acid)
  • ResearchGate. (n.d.). Identification of most important peaks in FTIR-ATR spectrum of acrylic paint.
  • Chemistry For Everyone. (2025). What Are Some Advanced FTIR Techniques?. YouTube.
  • Lortz, W., & Strehmel, V. (n.d.).
  • Babu, C. S., Vasubabu, M., & Kumar, R. J. (2016). FTIR Investigations on the Structure of Acrylic Resin Based Dental Biomaterials. Research Journal of Pharmaceutical, Biological and Chemical Sciences.
  • ResearchGate. (n.d.). FTIR spectra of (a) acrylic acid, (b) acrylamide, and (c) the synthesized material.
  • SciSpace. (n.d.). Application of ftir in the determination of acrylate content in poly(sodium acrylate-co-acrylamide) superabsorbent hydrogels. SciSpace.
  • AZoM. (2019). Curing an Acrylate with FTIR Spectroscopy. AZoM.
  • ResearchGate. (n.d.). FT-IR spectra of acrylic acid (AA), poly acrylic acid hydrogel (PAA) and Ag-PAA nanocomposite.
  • Chemistry For Everyone. (2025). What Are Some Advanced Polymer Identification Techniques?. YouTube.
  • ResearchGate. (n.d.). FTIR spectra of the polyacrylates with different formulations.
  • LinkedIn. (2023).
  • ResearchGate. (n.d.). FTIR spectra of acrylic acid monomer and paper substrate samples before...
  • Advances in Polymer Science. (n.d.). Fourier-Transform Infrared Spectroscopy (FTIR). Advances in Polymer Science.
  • Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Drawell.
  • University of California, Los Angeles. (n.d.).
  • Drawell. (n.d.).
  • ER Publications. (n.d.). Fourier Transform Infra Red (FTIR) Spectroscopy of New Copolymers of Acrylic Resin Denture Base Materials.
  • YouTube. (2021). Real-time FTIR analysis of UV-cured acrylic polymer. YouTube.
  • ResearchGate. (n.d.). FTIR spectra of acrylic acid, carrageenan, and acrylic acid-g-carrageenan.
  • ResearchGate. (n.d.). FTIR spectrum of acrylic acid.
  • BenchChem. (n.d.). Application Note: Fourier Transform Infrared (FTIR)
  • Thermo Fisher Scientific. (n.d.). Curing of an acrylate – Rheology with simultaneous FTIR spectroscopy. Thermo Fisher Scientific.
  • ResearchGate. (n.d.). FTIR spectra of acrylic acid and its polymer synthesized under microwave heating.
  • ResearchGate. (n.d.). FTIR spectra of acrylic acid (a), acrylated PVA (b) and resin 2 (c).
  • ResearchGate. (n.d.). A) FTIR spectra of acrylic acid and AP25 and the subtraction spectrum...

Sources

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of Quinoline Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Quinoline and its derivatives represent a paramount class of nitrogen-containing heterocyclic compounds, foundational to numerous pharmaceuticals, agrochemicals, and industrial materials. Their structural diversity and profound biological activities necessitate robust analytical methodologies for their characterization. Mass spectrometry (MS) has emerged as an indispensable tool for the structural elucidation and quantification of these compounds.[1] This guide provides a comprehensive exploration of the fragmentation behaviors of quinoline compounds under various mass spectrometric conditions, offering field-proven insights for researchers, scientists, and professionals in drug development.

The narrative herein is built upon the core principles of scientific integrity, aiming to explain the causality behind experimental choices rather than merely listing procedural steps. Every described protocol is designed as a self-validating system, grounded in authoritative references to ensure technical accuracy and trustworthiness.

Fundamentals of Mass Spectrometry for Quinoline Analysis

Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. The process involves ionizing the analyte, separating the resulting ions based on their m/z, and detecting them. The choice of ionization technique is critical as it significantly influences the subsequent fragmentation patterns.

Ionization Techniques: A Causal Perspective

The method of ionization dictates the initial internal energy of the precursor ion, which in turn governs the extent and nature of fragmentation.

  • Electron Ionization (EI): This hard ionization technique bombards the analyte with high-energy electrons, leading to extensive fragmentation. While this provides rich structural information, the molecular ion peak may be weak or absent.[2][3] For quinoline-2-carboxylic acid, EI-MS typically shows the molecular ion and key fragments from the loss of the carboxyl group.[4]

  • Electrospray Ionization (ESI): A soft ionization technique, ESI is ideal for analyzing polar and thermally labile compounds. It typically produces protonated molecules [M+H]+ with minimal fragmentation, making it highly suitable for liquid chromatography-mass spectrometry (LC-MS) applications.[1] This allows for the preservation of the molecular ion, which can then be subjected to controlled fragmentation via tandem mass spectrometry (MS/MS).

  • Atmospheric Pressure Chemical Ionization (APCI): APCI is another soft ionization technique often used for less polar compounds that are not efficiently ionized by ESI.[1] Similar to ESI, it primarily generates protonated molecules, setting the stage for subsequent MS/MS analysis.[5]

The Core Directive: Fragmentation of the Quinoline Nucleus

The fragmentation of the quinoline ring system is a cornerstone of its structural characterization. Understanding these pathways is essential for interpreting mass spectra accurately.

Collision-Induced Dissociation (CID)

Collision-Induced Dissociation (CID) is a technique used in tandem mass spectrometry where ions are accelerated and collided with neutral gas molecules, leading to fragmentation.[6] The resulting fragment ions provide detailed structural information.

A primary fragmentation pathway for the quinoline radical cation involves the loss of a neutral hydrogen cyanide (HCN) molecule.[7] This process leads to the formation of a C8H6•+ fragment ion, which has been identified as a mixture of phenylacetylene and pentalene radical cations.[7]

Upon CID, protonated quinoline can generate an alkyne-substituted aryl cation.[8] This highly reactive species can undergo further reactions, highlighting the complex rearrangements that can occur during fragmentation.[8]

Fragmentation of Substituted Quinolines: A Deeper Dive

The presence of substituents on the quinoline ring dramatically influences the fragmentation pathways, providing valuable clues for structure determination.

Hydroxyquinolines and Methoxyquinolines

The fragmentation of oxygenated quinolines, such as hydroxy- and methoxyquinolines, has been studied in detail.[9][10]

  • Hydroxyquinolines: Isomeric hydroxyquinolines generally exhibit similar fragmentation mechanisms, primarily involving the loss of carbon monoxide (CO).[9] The stability of the molecular ion can vary depending on the position of the hydroxyl group.[9][10] For 8-hydroxyquinoline, the molecular ion is typically the base peak, with significant fragments corresponding to the loss of CO and HCN.[11][12]

  • Methoxyquinolines: These compounds display two main fragmentation patterns. One involves the loss of a methyl radical (•CH3) followed by the elimination of CO. The other pathway involves the loss of formaldehyde (CH2O) or a formyl radical (•CHO).[9][10] The relative prominence of these pathways depends on the isomer.[9][10]

Quinolone Antibiotics

Quinolone antibiotics, characterized by a 4-quinolone core structure, exhibit predictable fragmentation patterns. Common losses include water (H2O) and carbon monoxide (CO) from the core structure.[13] Substituents on the piperazine ring and at the N-1 position also lead to characteristic fragment ions, aiding in their identification and differentiation.[13][14] For instance, compounds with a cyclopropyl group at N-1 often show a loss of the cyclopropyl radical.[13]

Quinoline N-oxides

A characteristic fragmentation of N-oxides is the loss of an oxygen atom ([M+H-O]+ or [M-O]+).[15][16] This "deoxygenation" can be thermally induced in the ion source.[16] Another key pathway for protonated quinoline N-oxides is the elimination of a hydroxyl radical (•OH).[15] These distinct fragmentation patterns are diagnostic for the N-oxide functionality.[15][17]

Quinolines with Other Substituents

The fragmentation of quinolines with various other substituents also provides valuable structural information:

  • Quinoline Carboxylic Acids: The fragmentation is influenced by the substituent on the quinoline ring.[18] For quinoline-2-carboxylic acid, a primary fragmentation in ESI-MS/MS is the loss of water and carbon monoxide.[4]

  • Phenylquinolines: ESI-MS/MS spectra can help determine the position of the phenyl group on the quinoline ring.[19]

  • Fused Quinolines: In complex fused ring systems, such as pyridazino-quinolines, fragmentation often occurs on the non-quinoline portion of the molecule, but characteristic cleavages of the quinoline ring can also be observed.[20]

Experimental Protocols & Data Presentation

To ensure reproducible and reliable results, standardized experimental protocols are crucial.

Generic LC-MS/MS Protocol for Quinoline Compound Analysis
  • Sample Preparation: Dissolve the sample in a suitable solvent (e.g., methanol/water mixture). For complex matrices like plasma or urine, a protein precipitation or liquid-liquid extraction step may be necessary.[4]

  • Chromatographic Separation:

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from 5% to 95% B over 10 minutes.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

  • Mass Spectrometry:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Mode: Full scan MS followed by data-dependent MS/MS.

    • Collision Gas: Argon.

    • Collision Energy: Ramped or set at multiple fixed energies (e.g., 10, 20, 40 eV) to obtain comprehensive fragmentation information.[21]

Data Presentation: Characteristic Fragments

The following table summarizes the characteristic neutral losses and fragment ions observed for different classes of quinoline compounds.

Compound ClassPrecursor IonCharacteristic Neutral Loss(es)Key Fragment Ions
Unsubstituted Quinoline [M+H]+HCN[M+H-HCN]+
Hydroxyquinolines [M+H]+CO, HCN[M+H-CO]+, [M+H-HCN]+
Methoxyquinolines [M+H]+•CH3, CO, CH2O[M+H-CH3]+, [M+H-CO]+, [M+H-CH2O]+
Quinolone Antibiotics [M+H]+H2O, CO, CO2Fragments from piperazine ring cleavage
Quinoline N-oxides [M+H]+O, •OH[M+H-O]+, [M+H-OH]+
Quinoline Carboxylic Acids [M+H]+H2O, CO[M+H-H2O-CO]+

Visualizing Fragmentation Pathways

Diagrams are invaluable for illustrating the complex fragmentation pathways. The following sections provide Graphviz (DOT language) scripts to generate these diagrams.

Fragmentation of the Protonated Quinoline Core

G M [C9H7NH]+ m/z 130 F1 [C8H6N]+ m/z 103 M->F1 - HCN

Caption: Loss of HCN from the protonated quinoline molecule.

General Fragmentation of a Hydroxyquinoline

G M [C9H7N(OH)H]+ m/z 146 F1 [C8H6N(H)]+ m/z 118 M->F1 - CO

Caption: Characteristic loss of CO from a protonated hydroxyquinoline.

Fragmentation Pathways of a Methoxyquinoline

G cluster_0 Methoxyquinoline Fragmentation M [C9H7N(OCH3)H]+ m/z 160 F1 [C9H7N(O)H]+ m/z 145 M->F1 - •CH3 F3 [C9H6N(CH2)H]+ m/z 128 M->F3 - CH2O F2 [C8H6N(H)]+ m/z 117 F1->F2 - CO G cluster_1 Quinoline N-oxide Fragmentation M [C9H7N(O)H]+ m/z 146 F1 [C9H7NH]+ m/z 130 M->F1 - O F2 [C9H7N]+ m/z 129 M->F2 - •OH

Caption: Key fragmentation pathways for a protonated quinoline N-oxide.

Application in Drug Development and Beyond

The principles outlined in this guide are directly applicable to various stages of drug development and other scientific disciplines.

  • Metabolite Identification: Tandem mass spectrometry is a powerful tool for identifying drug metabolites. [1]By comparing the fragmentation patterns of a parent drug with those of its metabolites, the sites of metabolic modification can be pinpointed.

  • Impurity Profiling: The structural elucidation of impurities in drug substances and products is a critical aspect of pharmaceutical quality control. The fragmentation rules described here can aid in the rapid identification of quinoline-related impurities.

  • Natural Product Chemistry: Many alkaloids possess a quinoline or isoquinoline core. [22][23][24][25]The systematic study of their fragmentation is essential for the dereplication and structural characterization of novel compounds from natural sources.

  • Environmental Analysis: Quinolines are present in the environment as pollutants. Mass spectrometry-based methods are employed for their sensitive and selective detection and quantification in environmental samples.

Conclusion

This guide has provided a detailed and authoritative overview of the mass spectrometric fragmentation of quinoline compounds. By understanding the fundamental principles of ionization and the characteristic fragmentation pathways of the quinoline nucleus and its derivatives, researchers can confidently interpret mass spectra for structural elucidation. The provided protocols and data summaries serve as a practical resource for the analysis of this important class of compounds. As mass spectrometry technology continues to advance, the application of these foundational principles will remain essential for scientific discovery in diverse fields.

References

  • NASA Technical Reports Server. (1968). Mass spectra of quinoline and isoquinoline N-oxides.
  • Clugston, D. M., & MacLean, D. B. (1966). MASS SPECTRA OF OXYGENATED QUINOLINES. Canadian Journal of Chemistry, 44(7), 781-788.
  • Peris-Vicente, J., Esteve-Romero, J., & Carda-Broch, S. (2015). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. Food Chemistry, 179, 159-166.
  • Miao, S., et al. (2002). A tandem mass spectrometric study of the N-oxides, quinoline N-oxide, carbadox, and olaquindox, carried out at high mass accuracy using electrospray ionization. Journal of the American Society for Mass Spectrometry, 13(6), 639-650.
  • Hong, J., et al. (2011). General Fragmentations of Alkaloids in Electrospray Ionization Tandem Mass Spectrometry. Bulletin of the Korean Chemical Society, 32(9), 3246-3250.
  • Gao, Y., et al. (2019). Collision-induced dissociation of protonated quinoline generates an alkyne-substituted aryl cation that reacts with molecular nitrogen. Communications Chemistry, 2(1), 1-7.
  • Li, Y., et al. (2024). Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. Journal of Analytical Methods in Chemistry, 2024, 1-12.
  • Lee, J. W., et al. (2024). Structural analysis of C8H6•+ fragment ion from quinoline using ion-mobility spectrometry/mass spectrometry. Physical Chemistry Chemical Physics, 26(24), 17205-17212.
  • Cheng, P., et al. (2020). Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. Scientific Reports, 10(1), 740.
  • Zhang, Q., et al. (2023). Deciphering and investigating fragment mechanism of quinolones using multi-collision energy mass spectrometry and computational chemistry strategy. Rapid Communications in Mass Spectrometry, 37(12), e9514.
  • Tökési, K., et al. (2005). The pathways of the ESI mass fragmentation of the compounds 1-5.
  • Gómez-Carballo, A. M., et al. (2002). Analysis of pyridoquinoline derivatives by liquid chromatography/atmospheric pressure chemical ionization mass spectrometry. Journal of Mass Spectrometry, 37(4), 405-412.
  • Longdom Publishing. (n.d.). Tandem Mass Spectrometry in Drug Metabolism and Pharmacokinetics Studies.
  • Lee, J., et al. (2024). Impact of Protonation Sites on Collision-Induced Dissociation-MS/MS Using CIDMD Quantum Chemistry Modeling. Journal of Chemical Information and Modeling, 64(13), 4268–4279.
  • Horváth, G., et al. (2018). Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. Journal of Mass Spectrometry, 53(12), 1239-1249.
  • Wikipedia. (n.d.). Collision-induced dissociation.
  • National Institute of Standards and Technology. (n.d.). 8-Hydroxyquinoline.
  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.
  • Ramanathan, R., et al. (2001). Fragmentation of N-oxides (deoxygenation) in atmospheric pressure ionization: investigation of the activation process. Rapid Communications in Mass Spectrometry, 15(22), 2085-2090.
  • Clark, J. (n.d.). mass spectra - fragmentation patterns.
  • Veličković, D., et al. (2000). Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Chemical Papers, 54(2), 75-77.
  • Wang, J., et al. (2024). Development of a Tandem Mass Spectral Library for the Detection of Triterpenoids in Plant Metabolome Based on Reference Standards. Molecules, 29(23), 5205.

Sources

Physicochemical properties of 3-(2-quinolinyl)acrylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Properties of 3-(2-Quinolinyl)acrylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Scaffold of Potential

At the intersection of heterocyclic chemistry and pharmaceutical sciences lies this compound, a molecule of significant interest. Its structure features a quinoline ring, a privileged scaffold renowned for its presence in a wide array of biologically active compounds, fused with an acrylic acid moiety, a versatile functional group.[1][2] The inherent reactivity and structural characteristics of this compound make it a valuable building block in the synthesis of novel therapeutic agents and functional materials. Quinoline derivatives have been extensively explored for their diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][3] This guide, authored from the perspective of a Senior Application Scientist, provides a comprehensive technical overview of the core physicochemical properties of this compound, offering field-proven insights and detailed experimental methodologies to empower researchers in their discovery and development endeavors.

Core Physicochemical Data

A foundational understanding of any chemical entity begins with its fundamental properties. These parameters govern the compound's behavior in both chemical and biological systems, influencing everything from reaction kinetics to bioavailability. The key physicochemical properties of this compound are summarized below.

PropertyValueSource(s)
CAS Number 81124-50-7[4][5][6]
Molecular Formula C₁₂H₉NO₂[4][5][6]
Molecular Weight 199.21 g/mol [4][5]
Appearance Yellow to brown solid[5]
Melting Point 197-198 °C[4]
pKa (Predicted) 1.95 ± 0.10[5]
Boiling Point (Predicted) 394.8 ± 17.0 °C[5]
Density (Predicted) 1.307 ± 0.06 g/cm³[5]

Molecular Structure and Synthesis

The unique properties of this compound are a direct consequence of its molecular architecture. The planar quinoline system conjugated with the acrylic acid side chain creates an extended π-electron system that dictates its spectroscopic properties and reactivity.

cluster_quinoline Quinoline Moiety cluster_acrylic_acid Acrylic Acid Moiety q1 q2 q1->q2 q3 q2->q3 q4 q3->q4 q5 q4->q5 q6 q5->q6 q10 q5->q10 q6->q1 q7 N q7->q2 q8 q8->q7 a1 C q8->a1 q9 q9->q8 q10->q9 a2 C a1->a2 = a3 C a2->a3 a4 O a3->a4 = a5 OH a3->a5

Caption: Molecular Structure of this compound.

A common and efficient route for the preparation of this compound is the Knoevenagel condensation. This reaction involves the base-catalyzed condensation of an aldehyde (quinoline-2-carboxaldehyde) with a compound containing an active methylene group (malonic acid), followed by decarboxylation.

G quinoline_aldehyde Quinoline-2- carboxaldehyde intermediate Unstable Intermediate quinoline_aldehyde->intermediate Knoevenagel Condensation malonic_acid Malonic Acid malonic_acid->intermediate Knoevenagel Condensation product This compound intermediate->product decarboxylation Heat (-CO₂) product->decarboxylation conditions Pyridine (Solvent) Piperidine (Base) Heat (Δ) conditions->intermediate

Sources

An In-depth Technical Guide to the Solubility of 3-(2-quinolinyl)acrylic acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the principles and methodologies for determining the solubility of 3-(2-quinolinyl)acrylic acid in organic solvents. Designed for researchers, scientists, and professionals in drug development and materials science, this document delves into the theoretical underpinnings of solubility, offers a detailed, field-proven experimental protocol for its determination, and discusses the implications of solubility data. While specific experimental solubility data for this compound is not extensively available in public literature, this guide equips researchers with the necessary framework to generate and interpret this critical data.

Introduction to this compound

This compound is a molecule of significant interest, integrating the structural features of both quinoline and acrylic acid. The quinoline moiety is a well-established pharmacophore found in a wide array of therapeutic agents, known for its diverse biological activities, including antimalarial, anticancer, and anti-inflammatory properties[1]. The acrylic acid functional group provides a site for potential polymerization and other chemical modifications, making it a versatile building block in materials science[2]. The solubility of this compound is a critical physicochemical parameter that governs its behavior in various applications, from formulation in drug delivery systems to its processing in polymer synthesis. Understanding and quantifying its solubility in a range of organic solvents is therefore paramount for its effective utilization.

Physicochemical Properties of this compound:

PropertyValueSource
Molecular Formula C₁₂H₉NO₂[3]
Molecular Weight 199.21 g/mol [3]
Melting Point 197-198 °C[3]
CAS Number 81124-50-7[3]

Theoretical Principles of Solubility

The solubility of a solid in a liquid is governed by the interplay of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. The principle of "like dissolves like" provides a fundamental, albeit simplified, framework for predicting solubility[4].

2.1. The Influence of Molecular Structure on Solubility

The molecular structure of this compound suggests a complex solubility profile.

  • The Quinoline Moiety: The quinoline ring system is aromatic and largely nonpolar, which would suggest solubility in nonpolar organic solvents. However, the nitrogen atom introduces a degree of polarity and the capacity for hydrogen bonding as an acceptor[5].

  • The Acrylic Acid Moiety: The carboxylic acid group is highly polar and capable of acting as both a hydrogen bond donor and acceptor[6]. This functional group promotes solubility in polar solvents, particularly those that can participate in hydrogen bonding.

  • Combined Effects: The presence of both a large, relatively nonpolar aromatic system and a highly polar carboxylic acid group makes this compound an amphiphilic molecule. Its solubility will therefore be highly dependent on the specific characteristics of the organic solvent. In highly nonpolar solvents, the quinoline portion will be favored, but the polar carboxylic acid will hinder dissolution. Conversely, in highly polar protic solvents, the carboxylic acid will interact favorably, but the large aromatic ring may limit solubility.

2.2. The Role of Solvent Properties

The choice of solvent is critical in determining the solubility of this compound. Key solvent properties to consider include:

  • Polarity: Solvents can be broadly classified as polar or nonpolar. Polar solvents can be further divided into protic (containing O-H or N-H bonds) and aprotic (lacking these bonds).

  • Hydrogen Bonding Capacity: The ability of a solvent to act as a hydrogen bond donor or acceptor will significantly influence its interaction with the carboxylic acid and quinoline nitrogen of the solute.

  • Dielectric Constant: This property reflects the solvent's ability to separate ions and is a good indicator of its polarity.

Based on these principles, it is expected that this compound will exhibit moderate to good solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF), which can effectively solvate both the aromatic ring and the carboxylic acid group. Solubility in polar protic solvents like alcohols (methanol, ethanol) is also expected, though potentially limited by the nonpolar quinoline moiety. In nonpolar solvents such as hexane or toluene, the solubility is predicted to be low.

Experimental Determination of Solubility: A Step-by-Step Protocol

The isothermal saturation method is a robust and widely used technique for determining the equilibrium solubility of a solid compound in a solvent. This protocol provides a detailed procedure for its implementation.

3.1. Materials and Equipment

  • Solute: this compound (purity > 98%)

  • Solvents: A range of analytical grade organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, toluene, hexane, DMSO, DMF).

  • Equipment:

    • Analytical balance (± 0.1 mg)

    • Thermostatic shaker or water bath with temperature control (± 0.1 °C)

    • Vials with screw caps and PTFE septa

    • Syringes and syringe filters (0.45 µm, solvent-compatible)

    • Volumetric flasks and pipettes

    • UV-Vis spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

3.2. Experimental Workflow Diagram

experimental_workflow cluster_preparation Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_data Data Processing A Weigh excess solute C Add solute to vials A->C B Add solvent to vials B->C D Place vials in thermostatic shaker C->D E Equilibrate for 24-72 hours D->E F Allow solids to settle E->F G Withdraw supernatant F->G H Filter supernatant G->H I Dilute sample H->I J Analyze by UV-Vis/HPLC I->J K Calculate concentration from calibration curve J->K L Report solubility (g/L or mol/L) K->L

Sources

An In-depth Technical Guide to the Chemical Reactivity of the Acrylic Acid Moiety in Conjugated Systems

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The acrylic acid moiety, characterized by a vinyl group directly attached to a carboxylic acid terminus, is a cornerstone of modern organic synthesis and polymer chemistry.[1][2] Its unique electronic structure, arising from the conjugation between the carbon-carbon double bond and the carbonyl group, imparts a rich and versatile reactivity profile.[3] This guide provides an in-depth exploration of the chemical reactivity of the acrylic acid moiety within conjugated systems, offering insights into the underlying mechanisms and practical guidance for researchers, scientists, and drug development professionals. We will delve into the key reactions that define its utility, including Michael additions, cycloadditions, and polymerization, supported by mechanistic details and field-proven experimental protocols.

Fundamental Principles of Reactivity

The reactivity of the acrylic acid moiety is fundamentally governed by the electronic interplay between the alkene and the carboxyl group. This conjugation results in a polarized system where the β-carbon is electron-deficient, rendering it susceptible to nucleophilic attack, while the carbon-carbon double bond can participate in various pericyclic and radical reactions.[3]

Electrophilicity of the β-Carbon

The electron-withdrawing nature of the carbonyl group polarizes the C=C bond, creating a significant partial positive charge on the β-carbon. This makes the acrylic acid moiety an excellent Michael acceptor, readily undergoing conjugate addition with a wide range of nucleophiles.[3][4]

Diagram: Electronic Nature of the Acrylic Acid Moiety

Caption: Polarization of the acrylic acid moiety.

Dienophilic Character

The electron-deficient nature of the double bond also makes acrylic acid and its derivatives effective dienophiles in Diels-Alder reactions.[4] The presence of the electron-withdrawing carboxyl group lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), facilitating the [4+2] cycloaddition with electron-rich dienes.[5]

Radical and Photochemical Reactivity

The vinyl group is susceptible to radical-initiated addition, which is the fundamental basis for the polymerization of acrylates.[3][6] Furthermore, the double bond can participate in photochemical [2+2] cycloadditions, leading to the formation of cyclobutane derivatives.[7]

Key Reaction Classes

Michael Addition (1,4-Conjugate Addition)

The Michael addition is a cornerstone of acrylic acid chemistry, enabling the formation of a wide variety of carbon-carbon and carbon-heteroatom bonds.

The reaction proceeds via the nucleophilic attack of a Michael donor (e.g., enolates, amines, thiols) on the β-carbon of the acrylic acid moiety, typically under basic conditions.[3] The resulting enolate intermediate is then protonated to yield the 1,4-adduct.

Diagram: General Mechanism of Michael Addition

G Start Acrylic Acid Derivative + Nucleophile (Nu⁻) Intermediate Enolate Intermediate Start->Intermediate Nucleophilic Attack at β-carbon Product 1,4-Adduct Intermediate->Product Protonation

Caption: Stepwise mechanism of the Michael addition reaction.

The choice of catalyst and solvent is critical for a successful Michael addition. Basic catalysts like tertiary amines or alkali alkoxides are often employed to deprotonate the nucleophile, thereby increasing its reactivity.[3] Aprotic solvents are generally preferred to avoid protonation of the nucleophile. In the case of aza-Michael additions with primary and secondary amines, the reaction can often proceed without a catalyst, as the amine is sufficiently basic.[3] For less reactive nucleophiles, organocatalysts, such as cinchona alkaloids, can be used to achieve high enantioselectivity.[8]

This protocol describes a typical procedure for the aza-Michael addition, a reaction of significant importance in the synthesis of β-amino acids and other biologically active molecules.[9]

Step-by-Step Methodology:

  • Reactant Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve ethyl acrylate (1.0 eq) in a suitable aprotic solvent (e.g., acetonitrile or THF).

  • Nucleophile Addition: Add the secondary amine (1.1 eq) dropwise to the stirred solution at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The disappearance of the starting materials and the appearance of a new product spot indicate reaction progression.

  • Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to obtain the pure β-amino ester adduct.

Validation: The success of the reaction is confirmed by spectroscopic analysis (¹H NMR, ¹³C NMR, and mass spectrometry) of the purified product, which should be consistent with the expected structure of the adduct.

Diels-Alder Reaction ([4+2] Cycloaddition)

The Diels-Alder reaction provides a powerful method for the construction of six-membered rings with high stereocontrol.

This concerted pericyclic reaction involves the interaction of the 4π-electron system of a conjugated diene with the 2π-electron system of the dienophile (acrylic acid).[10] The reaction typically proceeds through a cyclic transition state, leading to the formation of a cyclohexene derivative.

Diagram: Diels-Alder Reaction of Acrylic Acid with a Diene

G Reactants Diene + Acrylic Acid (Dienophile) TransitionState Cyclic Transition State Reactants->TransitionState Concerted [4+2] Cycloaddition Product Cyclohexene Adduct TransitionState->Product

Caption: The concerted mechanism of the Diels-Alder reaction.

While acrylic acid itself can be a sluggish dienophile, its reactivity can be significantly enhanced by the use of Lewis acid catalysts.[11][12] Lewis acids coordinate to the carbonyl oxygen, further lowering the LUMO energy of the dienophile and accelerating the reaction.[11] This catalytic approach can also improve the regio- and stereoselectivity of the cycloaddition.[12] For instance, the use of SnCl₄ or Sc(OTf)₃ has been shown to promote the Diels-Alder reaction of β-acylacrylic acids with good yields and selectivity.[11]

The following protocol outlines a general procedure for the Lewis acid-catalyzed Diels-Alder reaction between cyclopentadiene and acrylic acid.

Step-by-Step Methodology:

  • Setup: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve acrylic acid (1.0 eq) in a dry, non-coordinating solvent such as dichloromethane (DCM).

  • Catalyst Addition: Cool the solution to the desired temperature (e.g., -78 °C) and add the Lewis acid catalyst (e.g., BCl₃, 1.0 eq) dropwise.[13]

  • Diene Addition: Add freshly distilled cyclopentadiene (1.2 eq) to the reaction mixture.

  • Reaction and Quenching: Allow the reaction to stir at the specified temperature until completion, as monitored by TLC. Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extraction and Purification: Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the resulting cycloadduct by column chromatography.

Validation: The structure and stereochemistry of the endo and exo products can be determined by spectroscopic methods, particularly ¹H NMR, which will show characteristic coupling constants for the bridgehead and vinyl protons.[14]

Polymerization

The propensity of acrylic acid and its esters to polymerize is one of their most significant and widely exploited properties.[1][2]

This is the most common method for producing poly(acrylic acid) and its derivatives.[6] The polymerization is initiated by a radical source, such as a peroxide or an azo compound, which adds to the double bond of the monomer to generate a new radical that propagates the polymer chain.

Diagram: Free-Radical Polymerization Workflow

G Initiation Initiator → 2R• Propagation R• + Monomer → RM₁• RM₁• + Monomer → RM₂• Initiation->Propagation Termination Combination or Disproportionation Propagation->Termination Polymer Poly(acrylic acid) Termination->Polymer

Caption: Key stages of free-radical polymerization.

The polymerization of acrylic acid is highly exothermic and can be vigorous.[3] Therefore, careful control of reaction conditions is crucial. The process can be catalyzed by heat, light, or peroxides and is often inhibited by stabilizers like hydroquinone monomethyl ether.[3] The molecular weight of the resulting polymer can be controlled by adjusting the initiator concentration, monomer concentration, and reaction temperature.[15][16]

This protocol provides a method for the controlled polymerization of acrylic acid in an aqueous solution.

Step-by-Step Methodology:

  • Solution Preparation: Prepare an aqueous solution of acrylic acid monomer at the desired concentration.

  • Initiator Addition: Add a water-soluble initiator, such as potassium persulfate, to the monomer solution.[17] A redox couple like sodium persulfate and sodium metabisulfite can also be used for initiation at lower temperatures.[18]

  • Polymerization: Heat the reaction mixture to the desired temperature (e.g., 50-90 °C) with constant stirring.[18]

  • Monitoring: The progress of the polymerization can be monitored by measuring the viscosity of the solution or by analytical techniques such as HPLC to determine the residual monomer concentration.

  • Termination: Once the desired conversion is achieved, the reaction can be terminated by cooling and adding an inhibitor like hydroquinone.[18]

Validation: The molecular weight and molecular weight distribution of the polymer can be determined by size-exclusion chromatography (SEC).[17]

Data Presentation

Table 1: Influence of Alkyl Substituent on Acrylate Monomer Reactivity
MonomerRelative ReactivityUnreacted Monomer Concentration (wt. %)
Acrylic AcidHighest0
Methyl AcrylateHighLow
Ethyl AcrylateMedium-HighModerate
Butyl AcrylateMediumHigher
2-Ethylhexyl AcrylateLowHighest

Data synthesized from reference[19]. The unreacted monomer concentration reflects the relative reactivity in a copolymerization system.

Analytical Methodologies

The analysis of reactions involving acrylic acid requires robust analytical techniques to monitor reactant consumption, product formation, and potential side reactions.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the quantitative analysis of acrylic acid and its derivatives.[20] A common method involves reverse-phase chromatography with a C18 column and a UV detector.[20] An acidic mobile phase (e.g., water/acetonitrile with phosphoric acid) is often used to suppress the ionization of the carboxylic acid group, leading to better retention and peak shape.[20]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for the analysis of volatile acrylic acid derivatives and for identifying products in complex reaction mixtures.[21] Headspace analysis coupled with GC-MS can be particularly useful for determining residual acrylic acid in various matrices.[21]

Conclusion

The chemical reactivity of the acrylic acid moiety in conjugated systems is rich and multifaceted, offering a vast toolbox for synthetic chemists and materials scientists. A thorough understanding of the fundamental principles governing its behavior in Michael additions, Diels-Alder reactions, and polymerization is essential for harnessing its full potential. By carefully selecting reaction conditions, catalysts, and analytical methods, researchers can achieve high levels of control over the outcome of these transformations, enabling the development of novel pharmaceuticals, advanced materials, and innovative chemical processes.

References

  • Chemcess. Acrylic Acid: Properties, Reactions, Production And Uses.
  • Royal Society of Chemistry. Enantioselective organocatalytic Michael additions to acrylic acid derivatives: generation of all-carbon quaternary stereocentres. Chemical Communications.
  • Taylor & Francis Online. Full article: Diels–Alder Reactions of β-Acylacrylic Acids.
  • ACS Publications. B–O–B Catalyzed Cycloadditions of Acrylic Acids.
  • ACS Publications. Diels–Alder and Dehydration Reactions of Biomass-Derived Furan and Acrylic Acid for the Synthesis of Benzoic Acid. ACS Catalysis.
  • Wikipedia. Acrylate.
  • ACS Publications. B–O–B Catalyzed Cycloadditions of Acrylic Acids.
  • Wikipedia. Acrylic acid.
  • RSC Publishing. Photochemical [2 + 2] cycloadditions of naphthalene acrylic acids: templated and untemplated photoreactivity, selective homo/heterodimerizations, and conformational analysis.
  • ResearchGate. Thermal and kinetic analyses on Michael addition reaction of acrylic acid.
  • ResearchGate. Diels–Alder Reactions of β-Acylacrylic Acids.
  • ResearchGate. Acrylic Acid and Derivatives.
  • ResearchGate. Diels–Alder reactions of isoprene (1) and acrylic acid (2).
  • National Institutes of Health. Effect of Residue Acrylic Monomers in Synthesized Solvent-Free Photoreactive Pressure-Sensitive Adhesives on the Main Properties of Transfer Tapes Applied to Joining Wooden Elements.
  • ResearchGate. Acrylic Acid and Derivatives.
  • ResearchGate. The addition of secondary aliphatic amines to acrylic acid derivatives....
  • ACS Publications. Quantitative First-Principles Kinetic Modeling of the Aza-Michael Addition to Acrylates in Polar Aprotic Solvents. The Journal of Organic Chemistry.
  • Google Patents. US2789099A - Polymerization of acrylic acid in aqueous solution.
  • PubMed Central. Effect of substituents and promoters on the Diels–Alder cycloaddition reaction in the biorenewable synthesis of trimellitic acid.
  • Occupational Safety and Health Administration. Acrylic Acid.
  • Wiley Online Library. Polymer chemistry of α-substituted acrylates designed for functional-group synergy.
  • ResearchGate. Acrylic acid and methacrylic acid based hydrogels-A review.
  • RSC Publishing. Understanding the regioselectivity of Michael addition reactions to asymmetric divinylic compounds.
  • ACS Publications. Free-Radical Polymerization of Acrylic Acid under Extreme Reaction Conditions Mimicking Deep-Sea Hydrothermal Vents. ACS Omega.
  • Waters. HPLC Determination of Free Acrylic Acid and Monomers in Polyacrylates.
  • National Institutes of Health. Validation of analytical methods for acrylic acid from various food products. PMC.
  • ResearchGate. Acrylic Acid.
  • A&A Pharmachem. The Chemistry of Acrylic Acid: Understanding its Properties and Reactivity.
  • Chemate. What is the reaction mechanism of Methyl Acrylate synthesis?.
  • MDPI. Solution Polymerization of Acrylic Acid Initiated by Redox Couple Na-PS/Na-MBS: Kinetic Model and Transition to Continuous Process.
  • Chegg.com. Solved The Diels–Alder cycloaddition between cyclopentadiene....
  • ACS Publications. Kinetic Measurement of Acrylic Acid Polymerization at High Concentrations under Nearly Isothermal Conditions in a Pendula Slug Flow Reactor. Industrial & Engineering Chemistry Research.
  • SIELC Technologies. HPLC Determination of Acrylic Acid on Primesep B Column.
  • National Institutes of Health. Reactivity of Monovinyl (Meth)Acrylates Containing Cyclic Carbonates. PMC.
  • TIJER. STUDY OF ACRYLIC ACID AND ACRYLATES – INDIAN SCENARIO YEAR-2022.
  • ACS Publications. Synthesis and Polymerization of Chiral Acrylamidosulfonic Acids.
  • SpringerLink. Conjugate substitution reaction of α-(substituted methyl)acrylates in polymer chemistry.
  • National Institutes of Health. Highly Efficient Biobased Synthesis of Acrylic Acid. PMC.
  • Wikipedia. Cycloaddition.
  • Toagosei America. Development of Acrylates using New Ester Exchange Reaction.
  • American Chemical Society. Acrylic acid.
  • PubChem. Acrylic Acid | CH2CHCOOH | CID 6581.
  • Lviv Polytechnic National University Institutional Repository. Synthesis of acrylic acid and its esters with Se-containing catalysts.

Sources

An In-depth Technical Guide to the Synthesis of 3-(2-quinolinyl)acrylic acid: Starting Materials and Core Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

3-(2-quinolinyl)acrylic acid and its derivatives are pivotal intermediates in the development of novel therapeutic agents and functional materials. Their synthesis is a subject of significant interest within the chemical and pharmaceutical research communities. This comprehensive guide provides an in-depth analysis of the primary synthetic routes to this compound, with a core focus on the requisite starting materials. We will explore the causality behind experimental choices in key synthetic strategies, including the Perkin, Knoevenagel, and Wittig reactions. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights and detailed, self-validating protocols to empower successful synthesis.

Introduction: The Significance of the Quinoline Scaffold

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities, including antimalarial, anticancer, and anti-inflammatory properties.[1] The incorporation of an acrylic acid moiety at the 2-position of the quinoline ring introduces a versatile functional group that can be further modified, making this compound a valuable building block in drug discovery and materials science.[2] The strategic selection of starting materials is paramount to achieving efficient and high-yielding syntheses of this target molecule.

The Central Intermediate: Quinoline-2-carbaldehyde

A convergent and highly effective strategy for the synthesis of this compound involves the initial preparation of a key intermediate: quinoline-2-carbaldehyde. This aldehyde serves as the electrophilic partner in several subsequent condensation and olefination reactions.

Synthesis of Quinoline-2-carbaldehyde

The synthesis of quinoline-2-carbaldehyde can be approached through various methods, with the choice often dictated by the availability of starting materials and desired scale.

A direct and common method for preparing quinoline-2-carbaldehyde is the oxidation of the readily available 2-methylquinoline, also known as quinaldine.[3] While various oxidizing agents can be employed, careful selection is necessary to avoid over-oxidation to the corresponding carboxylic acid or degradation of the quinoline ring.[4]

Starting Materials:

  • 2-Methylquinoline (Quinaldine)

  • Oxidizing Agent (e.g., Selenium Dioxide, Potassium Permanganate under controlled conditions)

  • Appropriate Solvent System

Causality of Experimental Choice: The methyl group at the 2-position of the quinoline ring is activated towards oxidation due to its benzylic-like character. Selenium dioxide is often a preferred reagent for this transformation as it can selectively oxidize the methyl group to an aldehyde without significantly affecting the aromatic quinoline core.

Alternatively, quinoline-2-carbaldehyde can be synthesized via the reduction of a quinoline-2-carboxylic acid derivative, such as an ester.

Starting Materials:

  • Quinoline-2-carboxylic acid ethyl ester

  • Reducing Agent (e.g., Diisobutylaluminium hydride - DIBAL-H)

  • Anhydrous Solvent (e.g., Dichloromethane, Toluene)

Protocol Trustworthiness: This method provides a high-yielding and clean conversion. The use of DIBAL-H at low temperatures (-78 °C) is crucial to prevent over-reduction to the corresponding alcohol.[5] The reaction is performed under an inert atmosphere to avoid quenching of the reactive organometallic reagent.

Detailed Experimental Protocol: Synthesis of Quinoline-2-carbaldehyde via Reduction
  • Dissolve quinoline-2-carboxylic acid ethyl ester (1.0 eq) in anhydrous dichloromethane under an argon atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Add a 1M solution of DIBAL-H in toluene (1.5 eq) dropwise to the stirred solution over 30 minutes.

  • Continue stirring at -78 °C for an additional hour.

  • Quench the reaction by the slow, successive addition of methanol and Rochelle's salt solution.

  • Allow the mixture to warm to room temperature and stir overnight.

  • Filter the mixture through a pad of celite, washing with dichloromethane.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude residue by silica gel column chromatography (e.g., eluting with a hexane/ethyl acetate gradient) to yield quinoline-2-carbaldehyde as a yellowish solid.[5]

Core Synthetic Methodologies for this compound

With quinoline-2-carbaldehyde in hand, several classical organic reactions can be employed to construct the desired acrylic acid side chain.

The Perkin Reaction: Condensation with an Acid Anhydride

The Perkin reaction is a well-established method for the synthesis of α,β-unsaturated carboxylic acids from aromatic aldehydes.[6][7]

Starting Materials:

  • Quinoline-2-carbaldehyde

  • Acetic Anhydride

  • Anhydrous Sodium or Potassium Acetate (as a base catalyst)

Reaction Mechanism: The reaction proceeds through the formation of a carbanion from acetic anhydride, facilitated by the acetate base. This carbanion then acts as a nucleophile, attacking the carbonyl carbon of quinoline-2-carbaldehyde. A subsequent series of steps involving elimination and hydrolysis yields the final this compound product.[8]

Authoritative Grounding: The Perkin reaction is a classic named reaction in organic chemistry, with its mechanism and applications extensively documented in the literature.[9]

Experimental Workflow: Perkin Reaction

cluster_start Starting Materials cluster_process Reaction & Workup cluster_end Final Product start1 Quinoline-2-carbaldehyde process1 Heat mixture (e.g., 180°C) start1->process1 start2 Acetic Anhydride start2->process1 start3 Sodium Acetate start3->process1 process2 Hydrolysis (e.g., with NaOH solution) process1->process2 process3 Acidification (e.g., with HCl) process2->process3 process4 Isolation & Purification (Filtration, Recrystallization) process3->process4 end_product This compound process4->end_product

Caption: Workflow for the Perkin reaction synthesis.

The Knoevenagel Condensation: Reaction with Active Methylene Compounds

The Knoevenagel condensation provides a versatile and often milder alternative to the Perkin reaction.[10] It involves the reaction of an aldehyde or ketone with a compound containing an active methylene group.

Starting Materials:

  • Quinoline-2-carbaldehyde

  • Malonic Acid (or its esters, like diethyl malonate)

  • A weak base catalyst (e.g., Piperidine, Pyridine, Ammonium Acetate)[11]

  • Solvent (e.g., Pyridine, Ethanol)

Causality of Experimental Choice: Malonic acid is an excellent choice as the active methylene compound. The two electron-withdrawing carboxylic acid groups make the methylene protons sufficiently acidic to be deprotonated by a weak base. The use of a weak base is critical to prevent self-condensation of the aldehyde.[10]

Doebner Modification: A particularly relevant variant is the Doebner modification of the Knoevenagel condensation, which utilizes pyridine as both the solvent and catalyst and malonic acid as the active methylene compound. This modification is often accompanied by decarboxylation under the reaction conditions, directly yielding the α,β-unsaturated carboxylic acid.[10][12]

Logical Relationship: Knoevenagel-Doebner Synthesis

Q2C Quinoline-2- carbaldehyde Intermediate Unstable Condensation Adduct Q2C->Intermediate + MA Malonic Acid MA->Intermediate + Base Pyridine (Base/Solvent) Base->Intermediate Catalyzes Product This compound Intermediate->Product Decarboxylation CO2 CO2 Intermediate->CO2

Caption: Key components in the Knoevenagel-Doebner synthesis.

The Wittig Reaction: Olefination with a Phosphonium Ylide

The Wittig reaction is a powerful tool for forming carbon-carbon double bonds by reacting a carbonyl compound with a phosphonium ylide.[13] This method offers excellent control over the location of the double bond.

Starting Materials:

  • Quinoline-2-carbaldehyde

  • A suitable phosphonium salt (e.g., (Carbethoxymethyl)triphenylphosphonium bromide)

  • A strong base (e.g., Sodium hydride, n-Butyllithium) to generate the ylide

  • Anhydrous aprotic solvent (e.g., Tetrahydrofuran - THF)

Reaction Mechanism: The reaction begins with the deprotonation of the phosphonium salt to form the highly nucleophilic ylide. The ylide then attacks the carbonyl carbon of quinoline-2-carbaldehyde to form a betaine intermediate, which subsequently collapses to form a four-membered oxaphosphetane ring. This ring then fragments to yield the desired alkene (in this case, an ester of this compound) and triphenylphosphine oxide. The resulting ester can then be hydrolyzed to the final carboxylic acid.

Detailed Experimental Protocol: Wittig Reaction and Subsequent Hydrolysis

Part A: Wittig Olefination

  • Suspend (Carbethoxymethyl)triphenylphosphonium bromide (1.1 eq) in anhydrous THF under an argon atmosphere.

  • Cool the suspension to 0 °C and add a strong base (e.g., sodium hydride, 1.1 eq) portion-wise.

  • Allow the mixture to stir at room temperature for 1 hour to ensure complete ylide formation.

  • Cool the resulting ylide solution back to 0 °C.

  • Add a solution of quinoline-2-carbaldehyde (1.0 eq) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude ethyl 3-(2-quinolinyl)acrylate by column chromatography.

Part B: Ester Hydrolysis

  • Dissolve the purified ester in a mixture of ethanol and water.

  • Add an excess of a base (e.g., sodium hydroxide or potassium hydroxide).

  • Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with a nonpolar solvent (e.g., ether) to remove any non-acidic impurities.

  • Acidify the aqueous layer with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.

  • Collect the solid product by filtration, wash with cold water, and dry to obtain this compound.

Comparative Analysis of Synthetic Routes

Synthetic RouteKey Starting MaterialsAdvantagesDisadvantages
Perkin Reaction Quinoline-2-carbaldehyde, Acetic AnhydrideUses readily available and inexpensive reagents.Often requires high temperatures; can have moderate yields.
Knoevenagel Condensation Quinoline-2-carbaldehyde, Malonic AcidGenerally proceeds under milder conditions; often provides good yields.Malonic acid can be more expensive than acetic anhydride.
Wittig Reaction Quinoline-2-carbaldehyde, Phosphonium SaltHigh regioselectivity for double bond formation; milder conditions than Perkin.Stoichiometric amounts of triphenylphosphine oxide byproduct are generated; requires anhydrous conditions and strong bases.

Conclusion

The synthesis of this compound is most effectively achieved through a two-stage process commencing with the preparation of the key intermediate, quinoline-2-carbaldehyde. The subsequent olefination or condensation step can be tailored based on available resources and desired reaction conditions, with the Knoevenagel-Doebner and Wittig reactions offering excellent alternatives to the classical Perkin condensation. The choice of starting materials, particularly for the generation of quinoline-2-carbaldehyde and for the C-C bond-forming reaction, is a critical determinant of the overall efficiency and success of the synthesis. This guide provides the foundational knowledge and practical protocols necessary for researchers to confidently approach the synthesis of this important chemical entity.

References

  • Wikipedia contributors. (2023). Doebner–Miller reaction. In Wikipedia, The Free Encyclopedia.
  • SynArchive. (n.d.). Doebner-Miller Reaction.
  • Slepokura, K., & Błaszczyk, M. (2020). Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. Molecules, 25(19), 4498.
  • Sharma, P., & Kumar, A. (2020). Synthesis of Quinoline and Its Derivatives Using Various Name Reactions: An Overview. IIP Series, 3(2), 1-10.
  • IUCr Journals. (2010). Quinoline-2-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 66(7), o1674.
  • Wang, X., Gunchupalli, D., & Cook, J. M. (2007). Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. The Journal of Organic Chemistry, 72(19), 7437-7440.
  • Abdel-Wahab, B. F., & Mohamed, H. A. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8(1), 1-20.
  • ResearchGate. (n.d.). Synthesis of quinolinecarbaldehydes 2. [Image].
  • Wikipedia contributors. (2023). Perkin reaction. In Wikipedia, The Free Encyclopedia.
  • Sathee Jee. (n.d.). Chemistry Perkin Reaction Mechanism.
  • Wikipedia contributors. (2023). Knoevenagel condensation. In Wikipedia, The Free Encyclopedia.
  • Name Reactions in Organic Synthesis. (n.d.). Perkin Reaction.
  • Fetzner, S., & Lingens, F. (1994). Microbial metabolism of quinoline and related compounds. XX. Quinaldic acid 4-oxidoreductase from Pseudomonas sp. AK-2 compared to other procaryotic molybdenum-containing hydroxylases. Biological chemistry Hoppe-Seyler, 375(10), 655–667.
  • BYJU'S. (n.d.). Perkin Reaction Mechanism.
  • El-Sayed, M. A., & El-Gazzar, A. R. B. A. (2014). Synthesis of N-Alkyl-3-[2-oxoquinolin-1(2H)-yl]propanoic Acid Derivatives and Related Compounds. ACS Omega, 4(12), 14889–14900.
  • Hryhoriv, Y., Galy, A., & Grygorenko, O. O. (2020). Facile access to 3-sulfonylquinolines via Knoevenagel condensation/aza-Wittig reaction cascade involving ortho-azidobenzaldehydes and β-ketosulfonamides and sulfones. Beilstein Journal of Organic Chemistry, 16, 289-297.
  • Singh, A., & Singh, R. (2015). Novel Methods of Knoevenagel Condensation. International Journal of Scientific Research in Science, Engineering and Technology, 1(5), 239-243.
  • Smith, D. (2014). A Highly Versatile One-Pot Aqueous Wittig Reaction. World Journal of Chemical Education, 2(4), 101-104.
  • Organic Chemistry Portal. (n.d.). Knoevenagel Condensation Doebner Modification.
  • ResearchGate. (n.d.). Acrylic acid synthesis via 3‐HPA platform. [Image].
  • Mohammed, I. K., & Mousa, E. F. (2025). Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Advanced Journal of Chemistry, Section A, 8(1), 158-166.
  • Gomes, D. G., & Teixeira, M. C. (2021). Heterologous Production of Acrylic Acid: Current Challenges and Perspectives. International Journal of Molecular Sciences, 22(16), 8878.
  • ResearchGate. (n.d.). Synthetic and theoretical study on proline-catalyzed Knoevenagel condensation in ionic liquid. [Image].
  • Google Patents. (1930). Process of making quinaldine. (U.S. Patent No. 1,752,492).
  • Asif, M. (2014). Synthesis and Biological Activity of Quinoline-2-Carboxylic Acid Aryl Esters and Amides. Journal of Chemistry, 2014, 1-10.
  • Beilstein Archives. (2023). Facile access to 3-sulfonyl quinolines via Knoevenagel condensation/aza-Wittig reaction cascade involving ortho-azidobenzaldehyd.
  • van der Meer, J. Y., & de Vries, J. G. (2022). Highly Efficient Biobased Synthesis of Acrylic Acid. Angewandte Chemie International Edition, 61(1), e202111846.
  • YouTube. (2020, April 6). Oxidation of 2-methyl Quinoline: choice of proper reagent and complete mechanism. [Video].
  • Google Patents. (2001). PROCESSES FOR PRODUCING ACRYLIC ACID DERIVATIVE. (EP Patent No. 1,142,857 A1).
  • Google Patents. (1974). Process for the oxidation of quinoline. (U.S. Patent No. 3,829,432).
  • ResearchGate. (n.d.). Pathways for acrylic acid synthesis: petrochemical vs. renewable route. [Image].
  • Google Patents. (n.d.). Process for the synthesis of α-substituted acrylic acids and their application.

Sources

An In-depth Technical Guide to the Molecular Structure of (2E)-3-(Quinolin-2-yl)acrylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of (2E)-3-(quinolin-2-yl)acrylic acid, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its molecular structure, synthesis, and characterization, as well as explore its potential as a scaffold for the development of novel therapeutic agents. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development.

Introduction: The Quinoline Scaffold in Medicinal Chemistry

Quinoline, a bicyclic aromatic heterocycle, is a prominent scaffold in a vast array of natural products and synthetic compounds with diverse biological activities.[1] The quinoline nucleus is a key component in numerous FDA-approved drugs, demonstrating its versatility and importance in medicinal chemistry.[2] Its derivatives have been extensively investigated for a wide range of therapeutic applications, including as anticancer, antimicrobial, and anti-inflammatory agents.[3][4] The fusion of a benzene ring to a pyridine ring in the quinoline structure provides a unique electronic and steric environment, making it a privileged scaffold for interacting with various biological targets.

(2E)-3-(quinolin-2-yl)acrylic acid belongs to a class of quinoline derivatives that incorporate an acrylic acid moiety at the 2-position of the quinoline ring. This particular arrangement offers intriguing possibilities for molecular interactions and biological activity. The acrylic acid group can act as a Michael acceptor and a hydrogen bond donor/acceptor, while the quinoline ring system provides a platform for pi-stacking and hydrophobic interactions.

Molecular Structure and Physicochemical Properties

The systematic IUPAC name for this compound is (2E)-3-(quinolin-2-yl)prop-2-enoic acid.[5] The "(2E)" designation indicates that the substituents around the carbon-carbon double bond are in a trans configuration, which is the thermodynamically more stable isomer.

Table 1: Physicochemical Properties of (2E)-3-(quinolin-2-yl)acrylic acid

PropertyValueSource
Molecular Formula C₁₂H₉NO₂[6]
Molecular Weight 199.21 g/mol [6]
Appearance SolidN/A
CAS Number 81124-50-7[6]
Predicted Spectral Properties

¹H NMR Spectroscopy (Predicted):

  • Vinyl Protons: Two doublets in the downfield region (around 6.5-8.0 ppm) with a large coupling constant (J ≈ 15-16 Hz), characteristic of trans-alkenes.

  • Quinoline Protons: A series of doublets, triplets, and multiplets in the aromatic region (around 7.5-8.5 ppm), corresponding to the protons on the quinoline ring system. The specific chemical shifts and coupling patterns would depend on the electronic environment of each proton.

  • Carboxylic Acid Proton: A broad singlet, typically in the very downfield region (>10 ppm), which may be exchangeable with D₂O.

¹³C NMR Spectroscopy (Predicted):

  • Carbonyl Carbon: A signal in the downfield region (around 165-175 ppm).

  • Olefinic Carbons: Two signals in the range of 120-150 ppm.

  • Quinoline Carbons: A set of signals in the aromatic region (approximately 120-150 ppm), with quaternary carbons appearing at lower field strengths.

Mass Spectrometry (Predicted):

  • Molecular Ion Peak (M⁺): An intense peak at m/z = 199.

  • Fragmentation: Common fragmentation pathways for quinoline derivatives involve the loss of small neutral molecules such as CO, CO₂, and HCN.[11] The acrylic acid side chain may undergo fragmentation as well.

Crystallography and Molecular Geometry

Although the specific crystal structure of (2E)-3-(quinolin-2-yl)acrylic acid has not been reported, analysis of related quinoline-propenone structures provides insights into its likely molecular conformation.[12][13] The quinoline ring system is expected to be planar. The acrylic acid moiety, due to the trans configuration of the double bond, will also exhibit a degree of planarity. The dihedral angle between the plane of the quinoline ring and the plane of the acrylic acid group will be a key determinant of the overall molecular shape. In the solid state, intermolecular hydrogen bonding involving the carboxylic acid group is expected to play a significant role in the crystal packing.

Synthesis of (2E)-3-(quinolin-2-yl)acrylic Acid

The most logical and widely employed synthetic route to (2E)-3-(quinolin-2-yl)acrylic acid and its analogs is the Knoevenagel condensation .[14][15][16][17] This reaction involves the base-catalyzed condensation of an aldehyde or ketone with a compound containing an active methylene group.

SynthesisWorkflow

Detailed Experimental Protocol (Exemplary)

This protocol is based on established procedures for the Knoevenagel condensation of heterocyclic aldehydes with malonic acid.[18]

Materials:

  • Quinoline-2-carbaldehyde

  • Malonic acid

  • Pyridine

  • Piperidine

  • Hydrochloric acid (concentrated)

  • Ethanol

  • Deionized water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve quinoline-2-carbaldehyde (1 equivalent) and malonic acid (1.1 equivalents) in pyridine.

  • Add a catalytic amount of piperidine to the reaction mixture.

  • Heat the mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).[19]

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into a beaker containing crushed ice and water.

  • Acidify the aqueous solution with concentrated hydrochloric acid to a pH of approximately 4-5 to precipitate the product.

  • Collect the crude product by vacuum filtration and wash thoroughly with cold water.

  • Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to afford pure (2E)-3-(quinolin-2-yl)acrylic acid.

Self-Validation: The purity of the synthesized compound should be confirmed by melting point determination and spectroscopic analysis (NMR, MS). The stereochemistry of the double bond can be confirmed by the large coupling constant of the vinyl protons in the ¹H NMR spectrum.

Biological Activity and Potential Applications

Quinoline-based compounds are well-documented for their anticancer properties, acting through various mechanisms of action.[1][2][3][4] (2E)-3-(quinolin-2-yl)acrylic acid is of particular interest as it has been utilized in the preparation of piperlongumine derivatives, which are known anticancer agents.[6]

Potential Mechanisms of Anticancer Activity

Based on the known biological activities of related quinoline and acrylic acid-containing molecules, several potential mechanisms of action can be postulated for (2E)-3-(quinolin-2-yl)acrylic acid and its derivatives:

  • Kinase Inhibition: Many quinoline derivatives are known to inhibit protein kinases, which are crucial regulators of cell signaling pathways involved in cell proliferation, survival, and angiogenesis.[4]

  • Tubulin Polymerization Inhibition: Some compounds with a similar structural framework have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.[20]

  • Induction of Apoptosis: Quinoline derivatives can induce programmed cell death in cancer cells through various intrinsic and extrinsic pathways.[4]

  • HDAC Inhibition: The acrylamide derivatives of quinoline have been shown to act as histone deacetylase (HDAC) inhibitors, which is a validated target in cancer therapy.[21]

SignalingPathway

Future Directions in Drug Development

The (2E)-3-(quinolin-2-yl)acrylic acid scaffold represents a promising starting point for the development of novel anticancer agents. Future research efforts could focus on:

  • Structural Modification: Synthesis of a library of derivatives by modifying both the quinoline ring and the acrylic acid moiety to explore structure-activity relationships.

  • Biological Screening: Comprehensive in vitro and in vivo screening of these derivatives against a panel of cancer cell lines to identify lead compounds.[22]

  • Mechanism of Action Studies: Elucidation of the precise molecular targets and signaling pathways affected by the most potent compounds.

Conclusion

(2E)-3-(quinolin-2-yl)acrylic acid is a molecule with significant potential in the field of medicinal chemistry. Its straightforward synthesis via the Knoevenagel condensation, coupled with the known biological activities of the quinoline scaffold, makes it an attractive candidate for further investigation. This technical guide has provided a comprehensive overview of its molecular structure, synthesis, and potential applications, offering a solid foundation for researchers and drug development professionals to build upon in the quest for novel and effective therapeutic agents.

References

  • Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors.
  • Comprehensive review on current developments of quinoline-based anticancer agents. ScienceDirect. [Link]
  • Synthesis of N-Alkyl-3-[2-oxoquinolin-1(2H)
  • Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. Karger Publishers. [Link]
  • Quinoline-based Anti-oncogenic Molecules: Synthesis and Biological Evalu
  • Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. PubMed. [Link]
  • New Quinoline-Based Heterocycles as Anticancer Agents Targeting Bcl-2. MDPI. [Link]
  • SYNTHESIS AND NMR SPECTROSCOPIC CHARACTERISTICS OF NOVEL POLYSUBSTITUTED QUINOLINES INCORPORATING FUROXAN MOIETY. HETEROCYCLES. [Link]
  • Synthesis, antiproliferative activity, and mechanism of action of a series of 2-{[(2E)-3-phenylprop-2-enoyl]amino}benzamides. PubMed. [Link]
  • (2E)-3-(6-Chloro-2-methoxyquinolin-3-yl)-1-(2,4-dimethylquinolin-3-yl)prop-2-en-1-one.
  • (2E)-3-(2-Chloro-8-methylquinolin-3-yl)-1-(2-methyl-4-phenylquinolin-3-yl)prop-2-en-1-one.
  • Synthesis and spectroscopic and structural characterization of three new 2-methyl-4-styrylquinolines formed using Friedländer reactions between (2-aminophenyl)chalcones and acetone.
  • Synthesis of 3-(quinolin-2-yl)- and 3,6-bis(quinolin-2-yl)-9H-carbazoles.
  • Study of biological activity of 2-quinoline-2-yl-derivative 1,3-tropolone in experiment.
  • Synthesis of Acrylamides via the Doebner-Knoevenagel Condensation.
  • Synthesis and biological evaluation of 2-quinolineacrylamides. PubMed. [Link]
  • 2-Azidobenzaldehyde-Based [4+2] Annulation for the Synthesis of Quinoline Derivatives.
  • Mass Spectra of New Heterocycles: XXIX. Study of 2-(Alkylsulfanyl)quinolines by Electron Ionization Mass Spectrometry.
  • A New Way to 2,3,4-Trisubstituted Benzo[h]quinolines: Synthesis, Consecutive Reactions and Cellular Activities. MDPI. [Link]
  • Synthesis and Spectroscopic Properties of Selected Acrylic and Methacrylic Derivatives of 2-Mercaptobenzothiazole. MDPI. [Link]
  • Piperidine-catalyzed synthesis of (E)-2-cyanoacrylamides: crystallographic, antiproliferative, and docking studies.
  • Design and synthesis of novel 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives as anticancer and antimicrobial candidates: in vitro and in silico studies.
  • Ultrasonic-induced synthesis of novel diverse arylidenes via Knoevenagel condensation reaction. Antitumor, QSAR, docking and DFT assessment.
  • Synthesis and Characterization of New Quinoline-2-ones Derived from Triazine Deriv
  • 3-(2-Thienyl)acrylic acid. PubChem. [Link]
  • Preparation and Some Reactions with 3-(Quinolin-3-yl)-3-Oxopropanoic Acid.
  • Chemical Derivatization and Paper Spray Ionization Mass Spectrometry for Fast Screening of Retinoic Acid in Cosmetics. MDPI. [Link]

Sources

Methodological & Application

Application Notes and Protocols for the In Vitro Cytotoxicity Assessment of 3-(2-quinolinyl)acrylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Gemini, Senior Application Scientist

Introduction: The quinoline scaffold is a prominent heterocyclic motif in medicinal chemistry, with numerous derivatives demonstrating significant therapeutic potential, including anticancer activity.[1][2] Similarly, acrylic acid moieties are found in various biologically active compounds.[3][4] The compound 3-(2-quinolinyl)acrylic acid, which integrates both these structural features, presents itself as a candidate for investigation in oncology drug discovery.[5] Preliminary assessment of its biological activity necessitates a thorough evaluation of its cytotoxic potential.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on how to conduct a multi-faceted in vitro cytotoxicity evaluation of this compound. The protocols herein are designed to not only quantify cell death but also to elucidate the underlying mechanisms, thereby providing a robust preliminary profile of the compound's cellular effects. We will proceed from a general assessment of metabolic viability to a more detailed investigation of cell membrane integrity and the apoptotic pathways.

Strategic Workflow for Cytotoxicity Profiling

A tiered approach is recommended to efficiently characterize the cytotoxic effects of this compound. This strategy begins with a broad screening assay to determine overall effects on cell viability and progresses to more specific assays to understand the mode of action. This ensures a logical and cost-effective experimental progression.

G cluster_0 Phase 1: Viability & Dose-Response cluster_1 Phase 2: Cytotoxicity & Membrane Integrity cluster_2 Phase 3: Mechanism of Cell Death A MTT Assay (Metabolic Activity) B Determine IC50 Value A->B Quantify C LDH Release Assay (Membrane Damage) B->C Validate with IC50 concentrations D Annexin V-FITC / PI Staining (Apoptosis vs. Necrosis) C->D Investigate Mechanism E Caspase-Glo® 3/7 Assay (Apoptosis Pathway) D->E Confirm

Caption: Experimental workflow for cytotoxicity assessment.

Phase 1: Cell Viability and Metabolic Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational colorimetric method to assess cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The intensity of the purple color is directly proportional to the number of metabolically active, and therefore viable, cells. This assay is an excellent first step for screening the cytotoxic effects of this compound and determining its half-maximal inhibitory concentration (IC50).

Protocol: MTT Assay
  • Cell Seeding:

    • Culture a relevant cancer cell line (e.g., HCT-116, MCF-7, or HepG2, which are commonly used for screening quinoline derivatives[3]) to approximately 80% confluency.

    • Trypsinize and perform a cell count using a hemocytometer or automated cell counter. Ensure cell viability is >95%.

    • Seed 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium in a 96-well flat-bottom plate.[6]

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the compound in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (medium with the same percentage of DMSO as the highest compound concentration) and a no-cell control (medium only).

    • Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions.

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL.

    • Incubate the plate for 4 hours at 37°C in a humidified 5% CO₂ atmosphere, protected from light. During this time, viable cells will convert the MTT into formazan crystals.

  • Solubilization and Measurement:

    • Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO) to each well.

    • Place the plate on an orbital shaker for 15 minutes to ensure complete solubilization of the formazan crystals.

    • Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader. A reference wavelength of >650 nm can be used to subtract background noise.

Phase 2: Cytotoxicity and Membrane Integrity (LDH Assay)

Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that is released into the culture medium upon damage to the plasma membrane, a hallmark of cytotoxicity.[7][8] The LDH assay quantifies this released enzyme, providing a direct measure of cell lysis.[9] This assay is complementary to the MTT assay; while MTT measures a loss of metabolic function, LDH measures a loss of membrane integrity.[10][11]

Protocol: Lactate Dehydrogenase (LDH) Release Assay
  • Experimental Setup:

    • Plate and treat cells with this compound as described in the MTT protocol (Steps 1 and 2). It is crucial to set up the following controls on the same plate:[12][13]

      • Vehicle Control: Untreated cells to measure spontaneous LDH release.

      • Maximum LDH Release Control: Untreated cells lysed with a lysis buffer (provided in most commercial kits) 30-45 minutes before the assay endpoint.[14]

      • Culture Medium Background Control: Wells with culture medium but no cells.[14]

  • Sample Collection:

    • After the treatment period, centrifuge the 96-well plate at 250 x g for 5 minutes to pellet any detached cells.

    • Carefully transfer 50 µL of the supernatant from each well to a new, clear 96-well flat-bottom plate. Avoid disturbing the cell layer.

  • LDH Reaction:

    • Prepare the LDH reaction mixture according to the manufacturer's instructions (typically a mixture of a substrate and a catalyst/dye solution).[12]

    • Add 50 µL of the LDH reaction mixture to each well containing the supernatant.

    • Incubate the plate at room temperature for 30 minutes, protected from light.[12]

  • Measurement:

    • Add 50 µL of stop solution (if required by the kit) to each well.[14]

    • Measure the absorbance at 490 nm using a microplate reader.[8]

  • Calculation of Cytotoxicity:

    • Subtract the culture medium background from all readings.

    • Calculate the percentage of cytotoxicity using the following formula:

      • % Cytotoxicity = [(Compound-Treated LDH Activity - Spontaneous LDH Activity) / (Maximum LDH Activity - Spontaneous LDH Activity)] x 100

Phase 3: Elucidating the Mechanism of Cell Death

Once cytotoxicity is confirmed, the next logical step is to determine whether this compound induces apoptosis (programmed cell death) or necrosis (uncontrolled cell lysis). This distinction is critical in the development of anticancer agents, as apoptosis is generally the preferred mode of action.

G cluster_0 Apoptotic Cell cluster_1 Detection Method A Phosphatidylserine (PS) Translocation B Caspase Activation (Caspase-3/7) A->B E Annexin V Binding A->E Targets C Membrane Blebbing B->C F Caspase-Glo® 3/7 Assay B->F Measures D DNA Fragmentation C->D

Caption: Key events in apoptosis and their detection methods.

Protocol: Annexin V-FITC / Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay differentiates between healthy, early apoptotic, late apoptotic, and necrotic cells.[15][16] In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (FITC) to detect this event.[17] Propidium Iodide (PI) is a fluorescent nucleic acid dye that cannot cross the membrane of live or early apoptotic cells, but can enter late apoptotic and necrotic cells where membrane integrity is compromised.[15]

  • Cell Preparation and Treatment:

    • Seed cells in a 6-well plate at an appropriate density to reach 70-80% confluency at the time of harvest.

    • Treat cells with this compound at concentrations around the determined IC50 value for the desired time period. Include a vehicle control.

    • Induce a positive control for apoptosis using a known agent (e.g., staurosporine).

  • Cell Harvesting:

    • Collect both adherent and floating cells. For adherent cells, gently wash with PBS and detach using trypsin. Combine with the supernatant containing floating cells.

    • Centrifuge the cell suspension at 300 x g for 5 minutes.

    • Wash the cell pellet twice with cold 1X PBS.

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[18]

    • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI solution.[16][18]

    • Gently vortex the tubes and incubate for 15-20 minutes at room temperature in the dark.[17][18]

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.[18]

    • Analyze the samples by flow cytometry within one hour.[15][18]

    • FITC is detected in the FL1 channel and PI in the FL2 channel.

    • Interpretation:

      • Annexin V- / PI-: Live cells

      • Annexin V+ / PI-: Early apoptotic cells

      • Annexin V+ / PI+: Late apoptotic or necrotic cells

      • Annexin V- / PI+: Necrotic cells

Protocol: Caspase-Glo® 3/7 Assay

To confirm that the observed apoptosis is proceeding through the canonical caspase-dependent pathway, the activity of the executioner caspases, Caspase-3 and Caspase-7, can be measured. The Caspase-Glo® 3/7 assay is a luminescent, homogeneous "add-mix-measure" assay.[19][20] The reagent contains a proluminescent caspase-3/7 substrate (containing the DEVD sequence), which is cleaved by active caspases to release aminoluciferin, a substrate for luciferase that generates a light signal proportional to caspase activity.[19]

  • Assay Setup:

    • Plate cells in a white-walled 96-well plate and treat with this compound as described in the MTT protocol.[20] The final volume per well should be 100 µL.

    • Include vehicle controls and no-cell background controls.

  • Reagent Preparation and Addition:

    • Reconstitute the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol and allow it to equilibrate to room temperature.

    • Remove the assay plate from the incubator and allow it to equilibrate to room temperature.

    • Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.[20]

  • Incubation and Measurement:

    • Mix the contents by placing the plate on an orbital shaker at 300-500 rpm for 30 seconds.

    • Incubate the plate at room temperature for 1 to 3 hours, protected from light.

    • Measure the luminescence using a plate-reading luminometer.

Data Presentation and Interpretation

Table 1: IC50 Values of this compound

Cell LineIncubation Time (h)IC50 (µM)
HCT-11624Value
HCT-11648Value
MCF-724Value
MCF-748Value

Table 2: Summary of Cytotoxicity Mechanisms

AssayEndpoint MeasuredExpected Result for Apoptotic Induction by Compound X
MTT Metabolic Activity / Cell ViabilityDose-dependent decrease
LDH Release Membrane IntegrityMinimal to moderate increase (late apoptosis)
Annexin V/PI Phosphatidylserine Exposure / Membrane DamageIncrease in Annexin V+/PI- & Annexin V+/PI+ populations
Caspase-Glo® 3/7 Executioner Caspase ActivityDose-dependent increase in luminescence

Conclusion

The suite of assays detailed in this application note provides a robust framework for the initial cytotoxic characterization of this compound. By systematically evaluating cell viability, membrane integrity, and key markers of apoptosis, researchers can build a comprehensive profile of the compound's in vitro activity. This foundational data is indispensable for making informed decisions regarding the progression of this, or any, novel compound through the drug discovery pipeline.

References

  • Promega Corporation. Caspase-Glo® 3/7 Assay Protocol. [URL: https://www.promega.com/-/media/files/resources/protocols/technical-bulletins/101/caspase-glo-3-7-assay-protocol.pdf]
  • Creative Diagnostics. Annexin V-FITC Staining Protocol for Apoptosis Detection. [URL: https://www.creative-diagnostics.com/annexin-v-fitc-staining-protocol.htm]
  • iGEM. Annexin V-FITC Assay Protocol for Annexin V-FITC Apoptosis Staining/Detection Kit. [URL: https://static.igem.org/teams/4036/wiki/protocols/annexin-v-fitc-assay-protocol.pdf]
  • Bio-Techne. Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. [URL: https://www.bio-techne.com/en-ca/resources/protocols/annexin-v-and-pi-staining-for-apoptosis-by-flow-cytometry]
  • Promega Corporation. LDH-Glo™ Cytotoxicity Assay Technical Manual. [URL: https://www.promega.com/products/cell-health-assays/cytotoxicity-assays/ldh-glo-cytotoxicity-assay/?
  • protocols.io. Caspase 3/7 Activity. [URL: https://www.protocols.io/view/caspase-3-7-activity-kxygxzzn4v8j/v1]
  • Abcam. LDH assay kit guide: Principles and applications. [URL: https://www.abcam.
  • Abcam. Annexin V staining assay protocol for apoptosis. [URL: https://www.abcam.com/protocols/annexin-v-staining-assay-protocol-for-apoptosis]
  • University of Virginia School of Medicine. The Annexin V Apoptosis Assay. [URL: https://med.virginia.edu/flow-cytometry-facility/wp-content/uploads/sites/236/2016/01/Annexin-V-Apoptosis-Assay-1.pdf]
  • PubMed. In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride. [URL: https://pubmed.ncbi.nlm.nih.gov/16406217/]
  • Sigma-Aldrich. MTT Assay Protocol for Cell Viability and Proliferation. [URL: https://www.sigmaaldrich.com/US/en/technical-documents/protocol/cell-culture-and-cell-culture-analysis/cell-culture-assays/mtt-assay]
  • AAT Bioquest. What is the principle of LDH assay? [URL: https://www.aatbio.
  • Abcam. MTT assay protocol. [URL: https://www.abcam.com/protocols/mtt-assay-protocol]
  • ATCC. MTT Cell Proliferation Assay. [URL: https://www.atcc.
  • ResearchGate. Comparison of the LDH and MTT assays for quantifying cell death: Validity for neuronal apoptosis? [URL: https://www.researchgate.
  • protocols.io. LDH cytotoxicity assay. [URL: https://www.protocols.io/view/ldh-cytotoxicity-assay-n2bvge6]
  • Abbkine. Technical Manual Caspase 3/7 Activity Assay Kit. [URL: https://www.abbkine.com/file/book/AKES194-EN.pdf]
  • National Center for Biotechnology Information. Cell Viability Assays - Assay Guidance Manual. [URL: https://www.ncbi.nlm.nih.gov/books/NBK144065/]
  • Cayman Chemical. Caspase-3/7 Cell-Based Activity Assay Kit. [URL: https://www.caymanchem.com/product/10009135]
  • Promega Corporation. Caspase-Glo(R) 3/7 Assay Technical Bulletin #TB323. [URL: https://www.promega.com/-/media/files/resources/protocols/technical-bulletins/0/caspase-glo-3-7-assay-protocol.pdf]
  • OZ Biosciences. LDH Cytotoxicity Assay Kit INSTRUCTION MANUAL. [URL: https://www.ozbiosciences.com/content/16-technical-data-sheets/33-ldh-cytotoxicity-assay-kit-instruction-manual/file]
  • Checkpoint Therapeutics. MTT Cell Assay Protocol. [URL: http://txch.org/doctors/dr-terzah-orton/protocols/MTT.pdf]
  • MDPI. A Comparative and Critical Analysis for In Vitro Cytotoxic Evaluation of Magneto-Crystalline Zinc Ferrite Nanoparticles Using MTT, Crystal Violet, LDH, and Apoptosis Assay. [URL: https://www.mdpi.com/2079-4991/13/16/2393]
  • Virogin Biotech. Cytotoxicity Assays: How We Test Cell Viability. [URL: https://www.youtube.
  • National Center for Biotechnology Information. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. [URL: https://www.ncbi.nlm.nih.gov/books/NBK544203/]
  • PubMed. In Vitro Antitumor Evaluation of Acrylic Acid Derivatives Bearing Quinolinone Moiety as Novel Anticancer Agents. [URL: https://pubmed.ncbi.nlm.nih.gov/34732122/]
  • SpringerLink. Comprehensive review on current developments of quinoline-based anticancer agents. [URL: https://link.springer.com/article/10.1007/s13205-017-0834-2]
  • Neuroquantology. Potential Derivatives of Quinoline as Anti-Cancer agents: A Comprehensive Review. [URL: https://www.neuroquantology.com/index.php/journal/article/view/5208]
  • ResearchGate. Quinoline derivatives with anti‐cancer activity. [URL: https://www.researchgate.net/figure/Quinoline-derivatives-with-anti-cancer-activity_fig1_378037324]
  • Semantic Scholar. AN OVERVIEW OF QUINOLINE DERIVATIVES AS ANTI-CANCER AGENTS. [URL: https://www.semanticscholar.org/paper/AN-OVERVIEW-OF-QUINOLINE-DERIVATIVES-AS-AGENTS-Nasir-Eldehna/3c8806085a812e9b08f43160a2b8e5c267a57a8a]
  • MDPI. The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican. [URL: https://www.mdpi.com/1422-0067/23/19/11927]
  • ChemicalBook. 3-QUINOLIN-2-YL-ACRYLIC ACID. [URL: https://www.chemicalbook.com/ProductChemicalPropertiesCB5252853.htm]
  • PubMed. Cytotoxic effects of acrylic acid, methacrylic acid, their corresponding saturated carboxylic acids, HEMA, and hydroquinone on fibroblasts derived from human pulp. [URL: https://pubmed.ncbi.nlm.nih.gov/22447055/]
  • PubChem. 3-(2-Chloro-3-quinolyl)acrylic acid. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/16637404]
  • Santa Cruz Biotechnology. 3-Quinolin-2-yl-acrylic acid. [URL: https://www.scbt.com/p/3-quinolin-2-yl-acrylic-acid-81124-50-7]

Sources

Application Notes and Protocols for Evaluating the Anticancer Activity of Quinolinone Acrylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

These application notes provide a comprehensive guide for researchers investigating the anticancer properties of quinolinone acrylic acid derivatives. This document offers a detailed exploration of the rationale behind experimental designs, step-by-step protocols for key in vitro and in vivo assays, and an overview of the critical signaling pathways implicated in the mechanism of action of this promising class of compounds.

Introduction: The Therapeutic Potential of Quinolinone Acrylic Acid Derivatives

The quinoline and quinolinone scaffolds are considered "privileged structures" in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of biological activities.[1] Their derivatives have garnered significant attention in oncology due to their potent anticancer properties, which are exerted through diverse mechanisms including the induction of apoptosis, cell cycle arrest, and the inhibition of key enzymes involved in cancer progression.[2] The incorporation of an acrylic acid moiety can further enhance the anticancer activity and modulate the pharmacological properties of the quinolinone core.

Recent studies have highlighted that certain quinolinone acrylic acid derivatives exhibit significant cytotoxic effects against various cancer cell lines, such as breast (MCF-7), liver (HepG2), and colon (HCT-116) cancers.[3][4] The primary mechanisms of action identified for these compounds include the inhibition of cyclin-dependent kinase 2 (CDK2), leading to cell cycle arrest at the G1 or G2/M phase, and the induction of apoptosis.[3][5][6] This document will provide the theoretical background and practical protocols to enable researchers to effectively screen and characterize the anticancer activity of novel quinolinone acrylic acid derivatives.

I. In Vitro Evaluation of Anticancer Activity

A series of in vitro assays are essential for the initial screening and characterization of the anticancer effects of quinolinone acrylic acid derivatives. The following protocols are foundational for determining cytotoxicity, effects on cell cycle progression, and the induction of apoptosis.

Cell Viability and Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[7] In living cells, mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Protocol: MTT Assay

  • Materials:

    • Cancer cell line of interest (e.g., MCF-7, HepG2, HCT-116)

    • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

    • Quinolinone acrylic acid derivative (test compound)

    • MTT solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

    • 96-well plates

    • Microplate reader

  • Procedure:

    • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.[8]

    • Compound Treatment: Prepare serial dilutions of the quinolinone acrylic acid derivative in complete culture medium. Add the diluted compounds to the respective wells and incubate for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).[1]

    • MTT Addition: After the incubation period, add 10-50 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.[1][9]

    • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[10]

    • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.[1]

Cell Cycle Analysis

Flow cytometry with propidium iodide (PI) staining is a standard technique for analyzing the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[4] This is crucial for determining if the test compound induces cell cycle arrest.

Protocol: Cell Cycle Analysis using Propidium Iodide Staining

  • Materials:

    • Treated and untreated cancer cells

    • Phosphate-buffered saline (PBS)

    • 70% cold ethanol

    • Propidium Iodide (PI) staining solution (containing RNase A)

    • Flow cytometer

  • Procedure:

    • Cell Harvesting: Harvest cells after treatment with the quinolinone acrylic acid derivative for the desired time period.

    • Fixation: Wash the cells with cold PBS and fix them in ice-cold 70% ethanol while vortexing gently. Incubate on ice for at least 30 minutes.[11]

    • Staining: Centrifuge the fixed cells and wash twice with PBS. Resuspend the cell pellet in the PI staining solution.[12]

    • Incubation: Incubate the cells for 15-30 minutes at room temperature in the dark.[13]

    • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.[14]

    • Data Analysis: Analyze the obtained histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Detection (Annexin V-FITC/PI Assay)

The Annexin V-FITC/PI assay is a widely used method to detect apoptosis. In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells.[15] Propidium iodide is used as a counterstain to differentiate between early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and viable cells (Annexin V-negative, PI-negative).

Protocol: Annexin V-FITC/PI Apoptosis Assay

  • Materials:

    • Treated and untreated cancer cells

    • Annexin V-FITC/PI Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

    • Flow cytometer

  • Procedure:

    • Cell Harvesting: Harvest cells after treatment and wash with cold PBS.

    • Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

    • Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.[15][16]

    • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[17]

    • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

Caspase Activity Assay

Caspases are a family of proteases that play a crucial role in apoptosis. Caspase-3 and -7 are key executioner caspases. Their activity can be measured using a colorimetric assay.

Protocol: Colorimetric Caspase-3/7 Activity Assay

  • Materials:

    • Treated and untreated cell lysates

    • Caspase-3/7 Colorimetric Assay Kit (containing cell lysis buffer, reaction buffer, and DEVD-pNA substrate)

    • 96-well plate

    • Microplate reader

  • Procedure:

    • Cell Lysis: Treat cells with the quinolinone acrylic acid derivative to induce apoptosis. Lyse the cells using the provided chilled cell lysis buffer.[1]

    • Protein Quantification: Determine the protein concentration of the cell lysates.

    • Assay Reaction: In a 96-well plate, add an equal amount of protein from each lysate. Add the reaction buffer containing the DEVD-pNA substrate.[18][19]

    • Incubation: Incubate the plate at 37°C for 1-2 hours.[1]

    • Absorbance Measurement: Measure the absorbance at 400-405 nm using a microplate reader. The absorbance is proportional to the amount of p-nitroaniline (pNA) released, which indicates caspase-3/7 activity.[20]

CDK2 Inhibition Assay

As CDK2 is a potential target of quinolinone acrylic acid derivatives, a direct enzymatic assay is recommended to confirm inhibitory activity.

Protocol: In Vitro CDK2 Kinase Assay

  • Materials:

    • Recombinant CDK2/Cyclin E1 or CDK2/Cyclin A2 enzyme

    • Kinase buffer

    • Substrate (e.g., Histone H1)

    • ATP

    • Test compound (quinolinone acrylic acid derivative)

    • ADP-Glo™ Kinase Assay Kit (or similar)

    • 384-well plate

    • Luminometer

  • Procedure:

    • Reaction Setup: In a 384-well plate, add the kinase buffer, the test compound at various concentrations, and the CDK2 enzyme.[21][22]

    • Initiate Reaction: Add a mixture of the substrate and ATP to initiate the kinase reaction.

    • Incubation: Incubate at room temperature for a defined period (e.g., 60 minutes).[21]

    • ADP Detection: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

    • Luminescence Measurement: Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP produced and thus to the kinase activity.[23]

II. Data Presentation

Summarize quantitative data in clearly structured tables for easy comparison and interpretation.

Table 1: Cytotoxic Activity of Representative Quinolinone Acrylic Acid Derivatives

CompoundCancer Cell LineIC50 (µM)Reference
Derivative 3HCT-116Value[3]
Derivative 8HCT-116Value[3]
Derivative XMCF-7ValueSource
Derivative YHepG2ValueSource

(Note: Specific IC50 values should be inserted based on experimental results)

III. Mechanistic Insights: Signaling Pathways

Quinolinone derivatives can modulate several key signaling pathways implicated in cancer cell proliferation, survival, and angiogenesis.[2] Understanding these pathways is crucial for elucidating the mechanism of action of novel compounds.

Key Signaling Pathways
  • EGFR Signaling Pathway: The Epidermal Growth Factor Receptor (EGFR) pathway is frequently overactive in many cancers, promoting cell proliferation and survival.[5][24]

  • VEGFR Signaling Pathway: The Vascular Endothelial Growth Factor Receptor (VEGFR) pathway is a key regulator of angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen.[25][26]

  • PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, and survival, and is often dysregulated in cancer.[1][3][27]

Visualization of Signaling Pathways and Experimental Workflow

The following diagrams, created using Graphviz, illustrate key signaling pathways and a general experimental workflow.

EGFR_Signaling_Pathway cluster_membrane Plasma Membrane EGFR EGFR Grb2 Grb2 EGFR->Grb2 PI3K PI3K EGFR->PI3K EGF EGF EGF->EGFR SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation/ Survival ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation

Caption: Simplified EGFR signaling pathway.

VEGFR_Signaling_Pathway cluster_membrane Plasma Membrane VEGFR VEGFR PLCg PLCγ VEGFR->PLCg PI3K PI3K VEGFR->PI3K VEGF VEGF VEGF->VEGFR PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK MAPK MAPK (ERK) MEK->MAPK Angiogenesis Angiogenesis/ Vascular Permeability MAPK->Angiogenesis Akt Akt PI3K->Akt Akt->Angiogenesis

Caption: Key pathways in VEGFR signaling.

PI3K_Akt_mTOR_Pathway RTK RTK (e.g., EGFR) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth PTEN PTEN PTEN->PIP3 dephosphorylates

Caption: The PI3K/Akt/mTOR signaling cascade.

Experimental_Workflow Compound Quinolinone Acrylic Acid Derivative InVitro In Vitro Assays Compound->InVitro MTT MTT Assay InVitro->MTT CellCycle Cell Cycle Analysis InVitro->CellCycle Apoptosis Apoptosis Assay InVitro->Apoptosis Mechanism Mechanism of Action (e.g., Western Blot, Kinase Assay) InVitro->Mechanism InVivo In Vivo Studies (Xenograft Model) Mechanism->InVivo Efficacy Antitumor Efficacy InVivo->Efficacy

Caption: General experimental workflow.

IV. In Vivo Antitumor Efficacy

Promising compounds identified from in vitro studies should be further evaluated for their anticancer activity in an animal model. The subcutaneous xenograft model in immunodeficient mice is a commonly used preclinical model.[28]

Protocol: Subcutaneous Xenograft Mouse Model

  • Animal Model: Use immunodeficient mice (e.g., BALB/c nude or NOD/SCID).[28]

  • Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells) mixed with Matrigel into the flank of each mouse.[28]

  • Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Monitor tumor volume regularly using calipers (Volume = (length x width²)/2).[28]

  • Compound Administration: Randomize the mice into control and treatment groups. Administer the quinolinone acrylic acid derivative via an appropriate route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. The control group should receive the vehicle.[28]

  • Efficacy and Toxicity Assessment: Monitor tumor growth, body weight, and any signs of toxicity throughout the study.[28]

  • Endpoint: At the end of the study, euthanize the mice, and excise the tumors for weight measurement and further analysis (e.g., histology, western blotting).[28]

  • Data Analysis: Compare the tumor growth and final tumor weights between the treatment and control groups to determine the in vivo efficacy of the compound.[28]

V. Synthesis of Quinolinone Acrylic Acid Derivatives

The synthesis of quinolinone acrylic acid derivatives can be achieved through various established synthetic routes for quinoline and quinolinone cores, followed by the introduction of the acrylic acid side chain. A common approach involves the condensation of an aniline derivative with a β-ketoester, such as in the Conrad-Limpach-Knorr synthesis, to form the quinolinone ring.[29] The acrylic acid moiety can then be introduced through reactions such as the Knoevenagel condensation.

Conclusion

This application note provides a comprehensive framework for the preclinical evaluation of quinolinone acrylic acid derivatives as potential anticancer agents. By following these detailed protocols and considering the underlying biological pathways, researchers can effectively characterize the therapeutic potential of this promising class of compounds. The self-validating nature of these combined assays, from initial cytotoxicity screening to in vivo efficacy studies, ensures a robust and reliable assessment of novel anticancer drug candidates.

References

  • Zaki, I., Eid, S. A., Elghareb, M. S., Abas, A. M., Mersal, G., & Mohammed, F. Z. (2022). In Vitro Antitumor Evaluation of Acrylic Acid Derivatives Bearing Quinolinone Moiety as Novel Anticancer Agents. Anti-Cancer Agents in Medicinal Chemistry, 22(9), 1634–1642. [Link]
  • EGFR Signaling Pathway.
  • Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Bio-Techne. [Link]
  • Mohammed, F. Z., Zaki, I., Elghareb, M. S., Abas, A. M., & Mersal, G. (2020). In Vitro Anticancer Evaluation of Some Synthesized 2H-Quinolinone and Halogenated 2H-Quinolinone Derivatives as Therapeutic Agents. Anti-Cancer Agents in Medicinal Chemistry, 20(15), 1845–1853. [Link]
  • Janku, F., Yap, T. A., & Meric-Bernstam, F. (2018). Targeting the PI3K/AKT/mTOR pathway in cancer.
  • Simplified schematic diagram of the EGFR signaling pathway depicting...
  • VEGF Signaling P
  • The PI3K/AKT/mTOR signaling p
  • Shibuya, M. (2011). Vascular Endothelial Growth Factor (VEGF) and Its Receptor (VEGFR) Signaling in Angiogenesis: A Crucial Target for Anti- and Pro-Angiogenic Therapies. Genes & Cancer, 2(12), 1097–1105. [Link]
  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method.
  • A comprehensive pathway map of epidermal growth factor receptor signaling.
  • The EGFR signaling pathway in human cancers.
  • Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers. Bio-protocol. [Link]
  • Simplified EGFR-signaling pathway. Ligands are EGF, TGF-β, ER, and AR....
  • Protocol of Cell Cycle Staining Flow Cytometry.
  • Cell Cycle Analysis by DNA Content. UC San Diego Moores Cancer Center. [Link]
  • The VEGF Molecular Signalling Pathway Mechanism Explained. Medium. [Link]
  • Cell Cycle Analysis by Propidium Iodide Staining. UCL. [Link]
  • Vascular Endothelial Growth Factor Signaling Pathways: Therapeutic Perspective. Clinical Cancer Research. [Link]
  • Annexin V-FITC Assay Protocol for Annexin V-FITC Apoptosis Staining/Detection Kit. iGEM. [Link]
  • Inhibition of cyclin-dependent kinase 2 protects against doxorubicin-induced cardiomyocyte apoptosis and cardiomyopathy.
  • General reaction scheme for the synthesis of the target compounds 9 and 10.
  • GSI Caspase 3/7 Colorimetric Assay Kit. Genorise. [Link]
  • Caspase 3/7 Activity Assay Kit(Colorimetric Method) (E-CK-A383). Elabscience. [Link]
  • Caspase-3, 7 Activity Assay Kit. Boster Biological Technology. [Link]
  • Identification of novel CDK2 inhibitors by a multistage virtual screening method based on SVM, pharmacophore and docking model.
  • Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline. [Link]
  • The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican.
  • Comprehensive review on current developments of quinoline-based anticancer agents. ScienceDirect. [Link]
  • Synthesis of quinolines. Organic Chemistry Portal. [Link]
  • Vistas in the domain of 3-acetyl-4-hydroxy-2-quinolinone derivatives (AHQ)
  • Rapid synthesis of quinoline-4-carboxylic acid derivatives from arylimines and 2-substituted acrylates or acrylamides under indium(iii) chloride and microwave activations. Scope and limitations of the reaction. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
  • Anticancer Activity of Quinoline Derivatives. International Journal of Pharmaceutical Sciences Review and Research. [Link]
  • Review on recent development of quinoline for anticancer activities. ScienceDirect. [Link]

Sources

Application Notes & Protocols for the Antimicrobial Screening of Novel Quinoline Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Scaffold and the Imperative for Novel Antimicrobial Discovery

The quinoline ring system, a bicyclic aromatic heterocycle, has been a remarkably fruitful scaffold in the history of medicinal chemistry. For over two centuries, its derivatives have yielded critical therapeutic agents, including antimalarials (e.g., quinine, chloroquine), anticancer drugs, and, most notably for this guide, a powerful class of synthetic antibiotics—the quinolones.[1][2] The mechanism of action for many antibacterial quinolones involves the inhibition of essential bacterial enzymes, DNA gyrase and topoisomerase IV, which are responsible for managing DNA supercoiling during replication.[3][4] This disruption of DNA synthesis ultimately leads to bacterial cell death.

However, the relentless rise of antimicrobial resistance (AMR) poses a grave threat to global health, rendering many established antibiotics, including some quinolones, ineffective.[2] This escalating crisis necessitates a continuous and innovative search for new antimicrobial agents. Novel quinoline derivatives represent a promising frontier in this effort, as the scaffold's versatility allows for extensive structural modifications to enhance potency, broaden the spectrum of activity, and overcome existing resistance mechanisms.[5][6]

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals engaged in the antimicrobial screening of novel quinoline compounds. It provides not just step-by-step protocols but also the underlying scientific rationale for each methodological choice, ensuring a robust and logically sound screening cascade.

Section 1: The Hierarchical Screening Cascade: A Strategy for Efficient Discovery

A successful antimicrobial discovery program relies on a tiered or hierarchical screening approach. This strategy is designed to efficiently sift through numerous candidate compounds, progressively applying more complex and resource-intensive assays only to the most promising leads. This conserves resources and focuses efforts on compounds with the highest potential for clinical development.

The workflow begins with high-throughput primary screening to identify initial "hits" and progresses through secondary and tertiary assays for confirmation, characterization, and preliminary safety assessment.

Screening_Cascade cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Secondary Screening & Characterization cluster_2 Phase 3: Lead Optimization & Safety cluster_3 Outcome MIC Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution) MBC Minimum Bactericidal Concentration (MBC) Assay MIC->MBC Determine Bactericidal vs. Bacteriostatic TimeKill Time-Kill Kinetic Assay MBC->TimeKill Characterize Rate of Killing Cytotoxicity In Vitro Cytotoxicity Assay (e.g., MTT, XTT) TimeKill->Cytotoxicity Assess Selectivity & Safety Profile MOA Mechanism of Action Studies (e.g., DNA Gyrase Inhibition) Cytotoxicity->MOA Candidate Lead Candidate for Preclinical Development MOA->Candidate

Caption: A hierarchical workflow for antimicrobial compound screening.

Section 2: Primary Screening: Determining Initial Potency

The foundational step in any antimicrobial screening is to determine the minimum concentration of the test compound that inhibits the visible growth of a microorganism. This value is the Minimum Inhibitory Concentration (MIC).[7][8] The broth microdilution method is the most common and standardized technique for MIC determination, recommended by bodies such as the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[9][10][11]

Causality Behind the Method: Why These Choices Matter
  • Growth Medium: Cation-Adjusted Mueller-Hinton Broth (CAMHB) is the standard medium.[8] The reason is twofold: it is a non-selective medium that supports the growth of most common pathogens, and its concentrations of divalent cations (Ca²⁺ and Mg²⁺) are standardized. These cations can influence the activity of certain antibiotics, so their control is critical for reproducibility.

  • Bacterial Inoculum: The inoculum density is meticulously standardized to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ Colony Forming Units (CFU)/mL.[9] This is then diluted to achieve a final concentration of about 5 x 10⁵ CFU/mL in each test well.[12] This standardization is paramount; an inoculum that is too dense can overwhelm the compound, leading to falsely high MICs, while a sparse inoculum can result in falsely low MICs.

  • Controls: The inclusion of a growth control (broth + inoculum, no compound) and a sterility control (broth only) is non-negotiable. These controls validate that the bacteria are viable and that the broth is not contaminated, respectively.[12]

Protocol 2.1: Broth Microdilution MIC Assay

Objective: To determine the lowest concentration of a novel quinoline compound that inhibits the visible in vitro growth of a target microorganism.

Materials:

  • Novel quinoline compound, stock solution in a suitable solvent (e.g., DMSO).

  • 96-well sterile microtiter plates.

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Bacterial culture (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922) grown overnight.

  • Sterile saline or broth.

  • 0.5 McFarland turbidity standard.

  • Spectrophotometer or plate reader (optional).

  • Reference antibiotic (e.g., Ciprofloxacin, Vancomycin).

Procedure:

  • Inoculum Preparation: a. From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies and suspend them in sterile saline. b. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approx. 1-2 x 10⁸ CFU/mL).[9] c. Within 15 minutes, dilute this standardized suspension in CAMHB to achieve a final target inoculum of 5 x 10⁵ CFU/mL for the assay wells. (This is typically a 1:100 or 1:200 dilution depending on the final inoculation volume).

  • Compound Dilution: a. Add 100 µL of CAMHB to wells 2 through 12 of a 96-well plate. b. Add 200 µL of the quinoline compound (at twice the highest desired test concentration) to well 1. c. Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, then transferring 100 µL from well 2 to well 3, and so on, until well 10. Discard 100 µL from well 10. d. Well 11 will serve as the growth control (no compound). e. Well 12 will serve as the sterility control (no compound, no inoculum).

  • Inoculation: a. Add 100 µL of the prepared bacterial inoculum (from step 1c) to wells 1 through 11. Do not add inoculum to well 12. b. The final volume in each well is now 200 µL, and the compound concentrations are halved to their final test concentrations.

  • Incubation: a. Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.[9]

  • MIC Determination: a. After incubation, visually inspect the wells for turbidity (bacterial growth). b. The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well).[7] This can be aided by using a plate reader to measure optical density (e.g., at 600 nm).[9]

Section 3: Secondary Screening: Bactericidal vs. Bacteriostatic Activity

Once a compound shows inhibitory activity (a measurable MIC), the next critical question is whether it merely prevents bacterial growth (bacteriostatic) or actively kills the bacteria (bactericidal). This is determined by the Minimum Bactericidal Concentration (MBC) assay.[13][14]

The MBC is defined as the lowest concentration of an antimicrobial agent that results in a ≥99.9% reduction in the initial bacterial inoculum.[12][14] This assay is a direct extension of the MIC test.

Protocol 3.1: Minimum Bactericidal Concentration (MBC) Assay

Objective: To determine the lowest concentration of a quinoline compound required to kill ≥99.9% of the initial bacterial inoculum.

Procedure:

  • Perform an MIC Assay: Follow the complete broth microdilution MIC protocol as described in Section 2.1.

  • Subculturing: After determining the MIC, take a 10-100 µL aliquot from the first clear well (the MIC) and from all subsequent wells with higher concentrations (no visible growth).[12]

  • Plating: Spread each aliquot onto a fresh, appropriate agar plate (e.g., Tryptic Soy Agar or Mueller-Hinton Agar). Also, plate a dilution of the growth control well to confirm the initial inoculum count.

  • Incubation: Incubate the agar plates at 35-37°C for 18-24 hours, or until colonies are clearly visible.

  • MBC Determination: Count the number of colonies (CFU) on each plate. The MBC is the lowest compound concentration that results in a ≥99.9% reduction in CFU compared to the initial inoculum count.[12]

Data Presentation and Interpretation

Summarize the MIC and MBC data in a clear, tabular format. The relationship between the MBC and MIC provides insight into the compound's nature.

Compound IDTest OrganismMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioInterpretation
QN-001 S. aureus ATCC 29213242Bactericidal
QN-001 E. coli ATCC 259228>64>8Bacteriostatic
Ciprofloxacin E. coli ATCC 259220.0150.032Bactericidal

Interpretation Logic:

  • A compound is generally considered bactericidal if the MBC/MIC ratio is ≤ 4.

  • A compound is considered bacteriostatic if the MBC/MIC ratio is > 4.

Protocol 3.2: Time-Kill Kinetic Assay

For compounds that demonstrate bactericidal activity, a time-kill assay provides dynamic information about the rate of killing over time.[15] This assay exposes a standardized bacterial inoculum to a constant concentration of the compound (typically multiples of the MIC) and measures the number of viable bacteria at various time points.

Objective: To characterize the concentration-dependent and time-dependent killing activity of a quinoline compound.

Procedure:

  • Prepare a standardized bacterial inoculum in the mid-logarithmic phase of growth, diluted in CAMHB to ~5 x 10⁵ CFU/mL.

  • Set up test flasks or tubes containing the quinoline compound at various concentrations (e.g., 1x, 2x, 4x, and 8x MIC), along with a no-drug growth control.

  • Incubate all tubes in a shaking incubator at 37°C.

  • At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each tube.

  • Perform serial dilutions of the aliquot in sterile saline and plate onto agar to determine the viable CFU/mL count.[16]

  • Plot the results as log₁₀ CFU/mL versus time. A bactericidal effect is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.[15][17]

Section 4: Preliminary Safety and Selectivity Assessment

A potent antimicrobial compound is only useful if it is selective for microbial cells over host cells. Therefore, an early assessment of cytotoxicity is a critical step in the screening cascade.[18] Cell-based assays like the MTT or XTT assay are colorimetric methods used to quantify the metabolic activity of mammalian cells, which serves as a proxy for cell viability.[19]

Causality Behind the Method: How MTT/XTT Works
  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide): This yellow, water-soluble tetrazolium salt is reduced by mitochondrial dehydrogenases in metabolically active (i.e., living) cells into a purple, insoluble formazan product.[19][20] The amount of formazan produced, which is quantified by measuring absorbance after solubilization, is directly proportional to the number of viable cells.[21]

  • XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide): The principle is similar to MTT, but the formazan product of XTT is water-soluble.[19][22] This simplifies the protocol by eliminating the solubilization step, making it more suitable for high-throughput screening.

Protocol 4.1: MTT Cytotoxicity Assay

Objective: To evaluate the in vitro cytotoxicity of a novel quinoline compound against a mammalian cell line.

Materials:

  • Mammalian cell line (e.g., HEK293, HepG2).

  • Complete cell culture medium (e.g., DMEM with 10% FBS).

  • Phosphate-Buffered Saline (PBS).

  • Trypsin-EDTA.

  • MTT reagent (5 mg/mL in PBS).

  • Solubilization solution (e.g., DMSO or acidified isopropanol).

  • 96-well cell culture plates.

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Remove the medium and add fresh medium containing serial dilutions of the novel quinoline compound. Include wells for untreated cells (negative control) and a known cytotoxic agent (positive control).

  • Incubation: Incubate the plate for a specified exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Remove the compound-containing medium and add 100 µL of fresh medium and 10 µL of MTT reagent to each well. Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization: Carefully remove the MTT-containing medium and add 100 µL of a solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength of ~570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the results to determine the IC₅₀ (the concentration of the compound that causes 50% inhibition of cell viability).

MIC_MBC_Workflow cluster_mic Part A: MIC Determination cluster_mbc Part B: MBC Determination prep_inoculum 1. Prepare & Standardize Bacterial Inoculum (0.5 McFarland) serial_dilute 2. Serially Dilute Compound in 96-Well Plate prep_inoculum->serial_dilute inoculate 3. Inoculate Wells with Standardized Bacteria serial_dilute->inoculate incubate_mic 4. Incubate Plate (35°C, 16-20h) inoculate->incubate_mic read_mic 5. Read MIC: Lowest Concentration with No Visible Growth incubate_mic->read_mic subculture 6. Subculture from Clear Wells (MIC and Higher) onto Agar read_mic->subculture Proceed with MIC results incubate_mbc 7. Incubate Agar Plates (35°C, 18-24h) subculture->incubate_mbc read_mbc 8. Read MBC: Lowest Concentration with ≥99.9% Killing incubate_mbc->read_mbc

Caption: Workflow for MIC and subsequent MBC determination.

Conclusion

The protocols and strategies outlined in this guide provide a robust framework for the initial evaluation of novel quinoline compounds. By progressing through a logical cascade of primary, secondary, and safety screening, researchers can efficiently identify and characterize promising new antimicrobial agents. Adherence to standardized methodologies, such as those from CLSI and EUCAST, is critical for generating reproducible and comparable data.[23][24][25] The ultimate goal is to discover selective and potent molecules that can be advanced into the drug development pipeline to combat the growing threat of antimicrobial resistance.

References

  • Recent Developments on Antimicrobial Quinoline Chemistry. (2015).
  • Interpreting Antimicrobial Susceptibility Results.
  • What Every Pharmacist Should Know about Antimicrobial Susceptibility Testing. (2021). Pharmacy Times. [Link]
  • Minimum Bactericidal Concentration (MBC) Test.
  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023). Protocols.io. [Link]
  • Interpretation of MICs in Antibiotic Susceptibility Testing. Dick White Referrals. [Link]
  • Antimicrobial Susceptibility Testing. (2023).
  • Advances in High-Throughput Screening for Novel Antimicrobial Compounds. (2024). News-Medical.net. [Link]
  • How do you interpret antibiotic susceptibility test results?. (2025). Dr.Oracle. [Link]
  • Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B). (2014). Journal of Visualized Experiments - PMC. [Link]
  • Minimum inhibitory concentr
  • Evaluation of novel compounds as anti-bacterial or anti-virulence agents. (2021).
  • Minimum Bactericidal Concentration (MBC) Test. (2024).
  • The minimum inhibitory concentration of antibiotics. (2024). BMG LABTECH. [Link]
  • The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. (2021). Molecules - PMC. [Link]
  • Minimum Bactericidal Concentration (MBC) Assay.
  • Quinolines and Quinolones as Antibacterial, Antifungal, Anti-virulence, Antiviral and Anti-parasitic Agents. (2019). Molecules. [Link]
  • Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. (2022). RSC Medicinal Chemistry - NIH. [Link]
  • Synthesis of Antimicrobial Quinoline Derivatives Enabled by Synergistic Pd/Enamine Catalysis: Experimental and Computational Study. (2025).
  • Emerging quinoline- and quinolone-based antibiotics in the light of epidemics. (2022). Basic & Clinical Pharmacology & Toxicology. [Link]
  • CLSI and EUCAST Release New Guidance on Modifications to Antimicrobial Susceptibility Testing. (2025). CLSI. [Link]
  • Time Kill Assay. Scribd. [Link]
  • Time-Kill Kinetics Assay. Emery Pharma. [Link]
  • Quinoline-bearing antimicrobial agents. (2022).
  • Standards and Guidelines: CLSI, EUCAST, Test Method: Antimicrobial-Susceptibility-Testing. Microbiologics. [Link]
  • Assay development and efficacy testing of novel and established antimicrobials. (2025). Edinburgh Napier University. [Link]
  • Time-Kill Evalu
  • Clinical and laboratory standards institute versus European committee for antimicrobial susceptibility testing guidelines for in vitro interpretation of carbapenems in urinary isolates of Escherichia coli. (2020).
  • Change of Antibiotic Susceptibility Testing Guidelines from CLSI to EUCAST: Influence on Cumulative Hospital Antibiograms. (2013). PLOS One. [Link]
  • Mechanism of action of quinolone antibiotics. (2022). YouTube. [Link]
  • Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. (2021). Acta Scientific. [Link]
  • Development of mixed microbial screening and cultivation methods for novel antibiotic discovery. American Chemical Society. [Link]
  • From CLSI to EUCAST guidelines in the interpretation of antimicrobial susceptibility: What is the effect in our setting?. (2013). Enfermedades Infecciosas y Microbiología Clínica. [Link]
  • Recent update on antibacterial and antifungal activity of quinoline scaffolds. (2020). Archiv der Pharmazie. [Link]
  • In Vitro and In Silico Approaches for the Evaluation of Antimicrobial Activity, Time-Kill Kinetics, and Anti-Biofilm Potential of Thymoquinone. (2022). Antibiotics. [Link]
  • In Vitro Evaluation of Antimicrobial Activity and Cytotoxicity of Different Nanobiotics Targeting Multidrug Resistant and Biofilm Forming Staphylococci. (2018). International Journal of Nanomedicine - PMC. [Link]
  • Cytotoxicity MTT Assay Protocols and Methods.
  • Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods. (2020). Aging - PMC. [Link]
  • Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents. (2015). ACS Medicinal Chemistry Letters - PMC. [Link]
  • Challenges of Antibacterial Discovery. (2011). Clinical Microbiology Reviews - PMC. [Link]

Sources

Application Notes & Protocols for Evaluating Quinoline-Based Anticancer Agents in MCF-7 and HCT116 Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of Quinoline Scaffolds and the Rationale for Model Selection

The quinoline moiety, a bicyclic aromatic heterocycle, represents a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with significant therapeutic value.[1] In oncology, quinoline derivatives have emerged as a promising class of anticancer agents, demonstrating a diverse range of mechanisms to combat tumor progression.[2] These mechanisms include inducing programmed cell death (apoptosis), halting the cell division cycle, inhibiting the formation of new blood vessels (angiogenesis), and disrupting cancer cell migration.[3][4] The versatility of the quinoline ring allows for extensive chemical modification, enabling the development of derivatives that can target specific molecular pathways often dysregulated in cancer, such as tyrosine kinases, topoisomerases, and the PI3K/Akt/mTOR signaling cascade.[2][5][6]

To rigorously evaluate the preclinical efficacy of novel quinoline-based drug candidates, the selection of appropriate in vitro models is paramount. This guide focuses on two of the most widely utilized and well-characterized human cancer cell lines: MCF-7 (breast adenocarcinoma) and HCT116 (colorectal carcinoma).

  • MCF-7: Isolated from a pleural effusion of a patient with metastatic breast cancer, the MCF-7 cell line is an invaluable tool for studying hormone-responsive breast cancers.[7][8] A key characteristic is its expression of estrogen receptors (ERα), making it an ideal model for investigating therapies targeting estrogen-dependent growth pathways.[9][10] This cell line is considered a luminal A subtype, which is a common form of breast cancer, and exhibits a poorly aggressive and non-invasive phenotype in culture.[7]

  • HCT116: Derived from a human colon tumor, the HCT116 cell line is a staple in colorectal cancer research.[11][12] Genetically, it is characterized by a mutation in the KRAS proto-oncogene, a frequent driver of colorectal cancer, making it a clinically relevant model.[13][14] These cells exhibit an epithelial morphology and are known for their high proliferative capacity and utility in both drug screening and tumorigenicity studies.[14][15]

This document provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the anticancer activity of quinoline-based compounds using these two critical cell lines. The protocols herein are designed not merely as a sequence of steps but as a self-validating system, with explanations grounded in established cell biology and pharmacological principles.

Part 1: Cell Line Management and Quality Control

The foundation of reproducible and trustworthy data lies in meticulous cell culture practice. Maintaining the health, identity, and sterility of MCF-7 and HCT116 cells is non-negotiable.

Essential Materials and Reagents
ReagentSupplier (Example)Purpose
MCF-7 Cell Line (ATCC® HTB-22™)ATCCHuman breast adenocarcinoma model
HCT116 Cell Line (ATCC® CCL-247™)ATCCHuman colorectal carcinoma model
Eagle's Minimum Essential Medium (EMEM)ATCCBasal medium for MCF-7
McCoy's 5A MediumATCCBasal medium for HCT116
Fetal Bovine Serum (FBS), Heat-InactivatedGibcoEssential growth supplement
0.01 mg/ml Human Recombinant InsulinSigma-AldrichRequired supplement for MCF-7
Penicillin-Streptomycin (10,000 U/mL)GibcoAntibiotic to prevent bacterial contamination
Trypsin-EDTA (0.25%)GibcoDissociation agent for subculturing
Phosphate-Buffered Saline (PBS), pH 7.4GibcoWashing cells
Dimethyl Sulfoxide (DMSO), Cell Culture GradeSigma-AldrichCryoprotectant for cell freezing
Cell Line Handling and Subculturing Protocols

Initiating Cultures from Cryopreserved Vials:

  • Preparation: Prepare a T-75 flask containing 15 mL of the appropriate complete growth medium, pre-warmed to 37°C.

    • MCF-7 Complete Medium: EMEM + 10% FBS + 0.01 mg/ml insulin + 1% Penicillin-Streptomycin.

    • HCT116 Complete Medium: McCoy's 5A + 10% FBS + 1% Penicillin-Streptomycin.

  • Rapid Thawing: Retrieve the cryovial from liquid nitrogen storage and immediately thaw it in a 37°C water bath by gentle agitation. This rapid process minimizes intracellular ice crystal formation.[16]

  • Decontamination: Once thawed, wipe the vial with 70% ethanol before opening in a sterile biological safety cabinet.

  • Cell Transfer: Gently transfer the entire contents of the vial into the prepared T-75 flask.

  • Incubation: Incubate at 37°C in a humidified atmosphere with 5% CO₂.

  • Medium Change: After 24 hours, remove the medium containing residual DMSO and replace it with fresh, pre-warmed complete growth medium. This is crucial as DMSO is toxic to cells with prolonged exposure.

Routine Subculturing (Passaging):

The decision to subculture is based on cell confluency (the percentage of the flask surface covered by cells). Over-confluency can lead to nutrient depletion, waste accumulation, and altered cell physiology.

  • Aspirate Medium: Once cells reach 80-90% confluency, remove the spent culture medium.

  • PBS Wash: Gently wash the cell monolayer with 5-10 mL of sterile PBS to remove any remaining serum, which can inhibit trypsin activity.

  • Trypsinization: Add 2-3 mL of pre-warmed 0.25% Trypsin-EDTA to the flask, ensuring it covers the entire cell monolayer. Incubate for 3-5 minutes at 37°C. Monitor under a microscope; detachment is indicated by cells becoming rounded and floating.

  • Neutralization: Add 6-8 mL of complete growth medium to the flask. The serum in the medium neutralizes the trypsin, stopping the enzymatic reaction.

  • Cell Resuspension: Gently pipette the cell suspension up and down to create a single-cell suspension.

  • Seeding New Flasks: Transfer an appropriate volume of the cell suspension to new flasks containing pre-warmed complete medium.

    • MCF-7 Split Ratio: Typically 1:3 to 1:6.

    • HCT116 Split Ratio: Typically 1:5 to 1:10.

  • Incubation: Return the new flasks to the incubator.

Part 2: Cytotoxicity Testing of Quinoline-Based Agents

The primary objective of cytotoxicity screening is to determine the concentration at which a compound inhibits cell growth or induces cell death. The half-maximal inhibitory concentration (IC₅₀) is the most common metric derived from these assays.[17]

Experimental Workflow for Cytotoxicity Screening

The overall process involves preparing the cells, treating them with the test compound, and then using a colorimetric assay to measure cell viability.

G cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment cluster_assay Phase 3: Assay & Analysis culture Maintain MCF-7 & HCT116 Cultures harvest Harvest & Count Cells (Trypan Blue Exclusion) culture->harvest seed Seed 96-Well Plates (Optimal Density) harvest->seed treat Treat Cells with Compound (e.g., 48-72h Incubation) seed->treat stock Prepare Quinoline Compound Stock Solution (in DMSO) dilute Create Serial Dilutions in Culture Medium stock->dilute dilute->treat srb_assay Perform SRB Assay (Fixation, Staining, Solubilization) treat->srb_assay read Measure Absorbance (540 nm) srb_assay->read analyze Calculate % Viability & Determine IC50 Value read->analyze G cluster_pathway Potential Quinoline-Induced Apoptotic Pathway quinoline Quinoline Derivative stress Cellular Stress (e.g., ROS Generation) quinoline->stress jnk JNK Pathway Activation stress->jnk can activate bcl2 Modulation of Bcl-2 Family Proteins (↓ Bcl-xL, ↑ Bak) stress->bcl2 jnk->bcl2 can influence cas9 Caspase-9 Activation bcl2->cas9 leads to cas3 Caspase-3 Activation cas9->cas3 parp PARP Cleavage cas3->parp apoptosis Apoptosis parp->apoptosis

Caption: A potential apoptotic signaling pathway affected by quinoline agents.

Further investigation into the mechanism of action would involve techniques such as Western blotting to probe for changes in the phosphorylation status of key kinases (e.g., Akt, ERK) and the expression levels of apoptotic regulatory proteins (e.g., Bcl-2, Bax, cleaved caspases). Flow cytometry can be employed to analyze cell cycle distribution and quantify apoptosis (e.g., using Annexin V/PI staining). [18][19]These advanced analyses are crucial for elucidating the precise molecular targets of novel quinoline compounds and advancing them through the drug development pipeline.

References

  • Musiol, R. (2017). Comprehensive review on current developments of quinoline-based anticancer agents. Acta Poloniae Pharmaceutica, 74(2), 391-409. [Link]
  • Patil, S., et al. (2023). Insights into Quinoline Schiff Bases as Anticancer Agents. International Journal of Research and Publication and Reviews, 4(6), 1645-1655. [Link]
  • Vaidya, A., et al. (2023). Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. International Journal of Medical and Pharmaceutical Health Sciences, 1(2), 65-79. [Link]
  • Soliman, A. M., et al. (2022). The activity of the quinoline derivatives against human colon cancer (HCT-116) cell line.
  • Keep, R. F., et al. (1991). Comparison of two colorimetric assays as cytotoxicity endpoints for an in vitro screen for antitumour agents. European Journal of Cancer, 27(7), 897-900. [Link]
  • Lee, T. J., et al. (2015). Anti-cancer effects of 2-oxoquinoline derivatives on the HCT116 and LoVo human colon cancer cell lines. Oncology Letters, 10(6), 3441-3447. [Link]
  • Cytion. (n.d.). HCT116 Cell Line - A Comprehensive Guide to Colorectal Cancer Research. Cytion. [Link]
  • Saha, B., et al. (2024). Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. Bioorganic & Medicinal Chemistry, 103, 117681. [Link]
  • Wang, D., et al. (2021). Quinoline-based Compounds with Potential Activity against Drug-resistant Cancers. Current Medicinal Chemistry, 28(10), 1955-1975. [Link]
  • Link-Wired. (n.d.). MCF-7 Cells. Link-Wired. [Link]
  • Wikipedia. (n.d.). HCT116 cells. Wikipedia. [Link]
  • Lacroix, M., & Leclercq, G. (2004). The Story of MCF-7 Breast Cancer Cell Line: 40 years of Experience in Research. Anticancer Research, 24(5A), 2603-2610. [Link]
  • Karmanos Cancer Institute. (n.d.). MCF cell lines that transformed breast cancer research. Karmanos Cancer Institute. [Link]
  • Biocompare. (n.d.). HCT116 Cell Lines. Biocompare. [Link]
  • Al-Ostoot, F. H., et al. (2018). Synthesis, Characterization, and Anticancer Activity of New Quinazoline Derivatives against MCF-7 Cells. Molecules, 23(11), 2779. [Link]
  • ATCC. (n.d.). Animal Cell Culture Guide. On Science. [Link]
  • Cytion. (n.d.). MCF-7 Cell Line: A Cornerstone in Breast Cancer Research and Drug Testing. Cytion. [Link]
  • ATCC. (2012). ATCC Animal Cell Culture Guide: Tips and Techniques for Continuous Cell Lines. Google Books.
  • Cytion. (n.d.). MCF-7 Cell Line: A Cornerstone in Breast Cancer Research and Drug Testing. Cytion. [Link]
  • Jernei, T., et al. (2020). Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1642-1662. [Link]
  • El-Naggar, A. M., et al. (2022). Design and green synthesis of novel quinolinone derivatives of potential anti-breast cancer activity against MCF-7 cell line targeting multi-receptor tyrosine kinases. Scientific Reports, 12(1), 1-20. [Link]
  • Lee, T. J., et al. (2015). Anti-cancer effects of 2-oxoquinoline derivatives on the HCT116 and LoVo human colon cancer cell lines. SciSpace. [Link]
  • Lee, T. J., et al. (2015). Anti-cancer effects of 2-oxoquinoline derivatives on the HCT116 and LoVo human colon cancer cell lines.
  • Benchmarq. (2024). SOP for In Vitro Toxicity Screening. Benchmarq. [Link]
  • Rahman, M. M., et al. (2024). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. Brazilian Journal of Pharmaceutical Sciences, 60. [Link]
  • Iannelli, P., et al. (2017).
  • National Toxicology Program. (2001). SOP for the BALB/C 3T3 NRU Cytotoxicity Test.
  • Matuszak, Z., et al. (2008). Differential antiproliferative mechanisms of novel derivative of benzimidazo[1,2-α]quinoline in colon cancer cells depending on their p53 status. Molecular Cancer Therapeutics, 7(7), 2039-2050. [Link]
  • Riss, T. L., & Moravec, R. A. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Methods in Molecular Biology, 1951, 1-13. [Link]
  • Scribd. (n.d.). In Vitro Cytotoxicity Assay Protocol. Scribd. [Link]
  • Singh, A., et al. (2022). Anticancer Activity of Quinoline Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 76(2), 112-120. [Link]
  • Kumar, S., et al. (2022). Review on recent development of quinoline for anticancer activities. Journal of the Indian Chemical Society, 99(11), 100742. [Link]
  • Kumar, A., et al. (2019). Exploration of quinolone and quinoline derivatives as potential anticancer agents. Current Drug Discovery Technologies, 16(3), 254-266. [Link]
  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods.
  • Ahmed, E. Y., et al. (2022). Design, synthesis, and molecular modeling of quinoline‐based derivatives as anti‐breast cancer agents targeting EGFR/AKT signaling pathway.
  • Batran, R. Z., et al. (2021). Design, synthesis, and molecular modeling of quinoline- based derivatives as anti- breast cancer agents targeting EGFR/AKT signaling pathway. Archiv der Pharmazie, 355(3), e2100366. [Link]
  • Medical Device and Diagnostic Industry. (1998). A Practical Guide to ISO 10993-5: Cytotoxicity. MD+DI. [Link]

Sources

Application Notes and Protocols for High-Throughput Screening of Acrylic Acid Compounds as CDK2 Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Inquiries: [email protected]

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design, execution, and analysis of a biochemical assay to determine the inhibitory activity of acrylic acid-based compounds against Cyclin-Dependent Kinase 2 (CDK2). We present a robust, high-throughput screening (HTS) compatible protocol centered on the bioluminescence-based ADP-Glo™ Kinase Assay. Beyond a mere recitation of steps, this guide delves into the scientific rationale behind key decisions, offers insights into the specific considerations for acrylic acid compounds as potential covalent inhibitors, and provides a framework for rigorous data analysis and interpretation. Our aim is to equip the user with not only a validated protocol but also the scientific understanding to troubleshoot and adapt the assay for their specific research needs.

Introduction: The Rationale for Targeting CDK2 in Oncology

The cell division cycle is a fundamental process, the fidelity of which is paramount for organismal health. This process is orchestrated by a family of serine/threonine kinases known as Cyclin-Dependent Kinases (CDKs).[1][2] Among these, CDK2 is a pivotal regulator, primarily governing the transition from the G1 (growth) phase to the S (DNA synthesis) phase of the cell cycle.[3] CDK2 forms active complexes with regulatory proteins, cyclins E and A, which in turn phosphorylate a multitude of substrates essential for DNA replication and cell cycle progression, including the Retinoblastoma protein (Rb).[1]

Dysregulation of the cell cycle is a hallmark of cancer.[1] Overexpression or hyperactivity of CDK2, often driven by the amplification of its partner Cyclin E, is frequently observed in various human cancers, including ovarian, breast, and colorectal cancers.[4] This aberrant CDK2 activity leads to uncontrolled cell proliferation and is associated with tumor growth and poor prognosis.[1] Consequently, the development of small molecule inhibitors that specifically target CDK2 has emerged as a promising therapeutic strategy in oncology.[1][5]

This application note focuses on the evaluation of acrylic acid derivatives as potential CDK2 inhibitors. This class of compounds is of particular interest due to the presence of an electrophilic α,β-unsaturated carbonyl moiety, which has the potential to form a covalent bond with nucleophilic amino acid residues, such as cysteine, within the target protein.[6][7] This covalent inhibition can lead to prolonged and potent target engagement, a desirable characteristic for therapeutic agents.[6]

Assay Principle: Quantifying Kinase Activity with ADP-Glo™

To accurately determine the inhibitory potential of test compounds, a robust and sensitive assay that measures CDK2 kinase activity is required. For high-throughput applications, luminescence-based assays offer significant advantages in terms of sensitivity, dynamic range, and reduced interference from fluorescent compounds. This protocol utilizes the ADP-Glo™ Kinase Assay, a commercially available system that quantifies kinase activity by measuring the amount of Adenosine Diphosphate (ADP) produced during the kinase reaction.[5][8]

The assay is based on a two-step enzymatic process:

  • Kinase Reaction & ATP Depletion: In the first step, the CDK2/Cyclin E1 enzyme complex, the substrate (a specific peptide or protein), and ATP are incubated with the test compound. The kinase transfers the gamma-phosphate from ATP to the substrate, producing ADP. After the kinase reaction reaches its desired endpoint, the ADP-Glo™ Reagent is added. This reagent simultaneously terminates the kinase reaction and depletes the remaining unconsumed ATP. This ATP depletion step is crucial for the assay's sensitivity, as it eliminates the primary source of background signal.[9][10]

  • ADP Conversion & Signal Generation: In the second step, the Kinase Detection Reagent is added. This reagent contains enzymes that convert the ADP generated in the kinase reaction back into ATP. This newly synthesized ATP then acts as a substrate for a thermostable luciferase, which catalyzes the conversion of luciferin into oxyluciferin, generating a stable, "glow-type" luminescent signal that is directly proportional to the initial amount of ADP produced.[5][8][9]

Therefore, a potent inhibitor of CDK2 will result in less ADP being produced, leading to a lower luminescent signal. Conversely, in the absence of inhibition, high CDK2 activity will generate a large amount of ADP, resulting in a strong luminescent signal.

ADP_Glo_Principle cluster_0 Step 1: Kinase Reaction cluster_1 Step 2: ATP Depletion cluster_2 Step 3: Signal Generation CDK2/CycE1 CDK2/CycE1 ADP ADP CDK2/CycE1->ADP phosphorylates ATP ATP ATP->ADP Substrate Substrate Phospho-Substrate Phospho-Substrate Substrate->Phospho-Substrate Inhibitor Inhibitor Inhibitor->CDK2/CycE1 inhibits Kinase_Detection_Reagent Kinase_Detection_Reagent ADP->Kinase_Detection_Reagent Product from Step 1 Depleted_ATP Depleted ADP_Glo_Reagent ADP_Glo_Reagent Remaining_ATP Unconsumed ATP ADP_Glo_Reagent->Remaining_ATP depletes Remaining_ATP->Depleted_ATP New_ATP Newly Synthesized ATP Kinase_Detection_Reagent->New_ATP converts ADP to Light Light New_ATP->Light Luciferase Luciferase Luciferase

Figure 1: Principle of the ADP-Glo™ Kinase Assay.

Special Considerations for Acrylic Acid Compounds

The acrylic acid moiety (an acrylamide in many active inhibitors) is a Michael acceptor, meaning it is an electrophile that can react with nucleophiles via conjugate addition.[6] In a biological context, the most common nucleophile for this reaction is the thiol group of a cysteine residue.[6][7]

Michael_Addition cluster_0 Acrylic Acid Moiety (Inhibitor) cluster_1 Cysteine Residue (CDK2) cluster_2 Covalent Adduct Acrylamide R-NH-CO-CH=CH₂ Adduct R-NH-CO-CH(S-Enzyme)-CH₃ Acrylamide->Adduct Michael Addition Cysteine Enzyme-S⁻ Cysteine->Adduct

Figure 2: Covalent modification via Michael Addition.

This has several implications for the assay design and data interpretation:

  • Time-Dependent Inhibition: Unlike reversible inhibitors that reach equilibrium quickly, covalent inhibitors often exhibit time-dependent inhibition. The degree of inhibition will increase with the duration of pre-incubation of the enzyme with the compound. It may be beneficial to perform a pre-incubation step before initiating the kinase reaction by adding ATP.[11]

  • Irreversibility: The covalent bond is typically irreversible under physiological conditions. This means that the inhibitor's effect is not easily washed out, leading to sustained target inhibition.

  • Identifying the Target Residue: While this protocol does not cover target identification, it is important to note that CDK2 does possess cysteine residues. For instance, a conserved cysteine near the T-loop has been shown to be susceptible to oxidation, which in turn regulates CDK2 activity by preventing phosphatase binding.[12] While not in the ATP-binding pocket itself, modification of such a residue could allosterically inhibit the enzyme. Further mass spectrometry studies would be required to confirm covalent adduction and identify the specific residue(s) modified by a hit compound.

  • Assay Interpretation: The IC50 value for a covalent inhibitor reflects the concentration required to achieve 50% inhibition under specific time and reaction conditions and is more accurately termed an EC50. It is a measure of potency that combines both the initial non-covalent binding affinity (Ki) and the rate of covalent bond formation (kinact).

Materials and Reagents

Reagent Supplier Example Catalog Number Example Storage Notes
ADP-Glo™ Kinase AssayPromegaV9101-20°CContains ADP-Glo™ Reagent, Kinase Detection Reagent, Ultra Pure ATP, and ADP.
CDK2/Cyclin E1 Kinase Enzyme SystemPromegaV4488-80°CContains active human recombinant CDK2/Cyclin E1 and substrate.
Kinase BufferIncluded with Enzyme SystemN/A-20°CTypically 40mM Tris, pH 7.5; 20mM MgCl₂; 0.1mg/ml BSA; 50µM DTT.
Test Compounds (Acrylic Acids)User-providedN/A-20°C or -80°CPrepare a 10mM stock solution in 100% DMSO.
Staurosporine (Positive Control)Sigma-AldrichS4400-20°CA potent, non-selective kinase inhibitor. Prepare a 1mM stock in DMSO.
DMSO, AnhydrousSigma-AldrichD2650Room TempUse high-purity DMSO to avoid assay interference.
Solid White, Low-Volume 384-well platesCorning3572Room TempOpaque white plates are essential to maximize luminescent signal and prevent crosstalk.[13]
Multichannel Pipettes & TipsN/AN/AN/ACalibrated pipettes are crucial for accuracy and reproducibility.
Plate Luminometere.g., GloMax® (Promega), PHERAstar (BMG LABTECH)N/AN/AMust be capable of reading glow luminescence from 384-well plates.

Experimental Protocol

This protocol is optimized for a 384-well plate format with a final kinase reaction volume of 5 µL.

Reagent Preparation
  • Kinase Buffer: Thaw the provided 5X Kinase Buffer at room temperature. Prepare a 1X working solution with sterile, nuclease-free water. Keep on ice.

  • ATP/Substrate Mix: Thaw the 10mM Ultra Pure ATP stock and the substrate. The final ATP concentration in the kinase reaction should be close to the Km of CDK2 for ATP to sensitively detect ATP-competitive inhibitors. For CDK2, a concentration of 10-100 µM is a good starting point. Prepare a 2.5X ATP/Substrate mix in 1X Kinase Buffer. For a final concentration of 50 µM ATP, the 2.5X solution would contain 125 µM ATP.

  • CDK2/Cyclin E1 Enzyme: Thaw the enzyme on ice. Dilute the enzyme in 1X Kinase Buffer to a 2.5X working concentration. The optimal enzyme concentration should be determined empirically by titration to find a concentration that yields a robust signal with less than 30% ATP consumption.

  • Test Compounds & Controls:

    • Create a dilution series of your acrylic acid compounds. A common approach is an 11-point, 3-fold serial dilution starting from 100 µM. Perform the dilutions in 100% DMSO.

    • Prepare a similar dilution series for the positive control inhibitor, Staurosporine (e.g., starting from 10 µM).

    • Prepare a DMSO-only plate for the 0% inhibition (high activity) control.

  • ADP-Glo™ Reagents: Equilibrate the ADP-Glo™ Reagent and the Kinase Detection Reagent to room temperature before use.[7] Prepare the Kinase Detection Reagent by transferring the entire volume of Kinase Detection Buffer to the bottle containing the lyophilized Kinase Detection Substrate. Mix gently by inversion.[7]

Assay Procedure

Assay_Workflow A 1. Dispense Compound/DMSO (1 µL to 384-well plate) B 2. Add CDK2/CycE1 Enzyme (2 µL of 2.5X solution) A->B C 3. Pre-incubate (Optional) (30 min at RT for covalent inhibitors) B->C D 4. Initiate Reaction (Add 2 µL of 2.5X ATP/Substrate Mix) C->D E 5. Kinase Reaction Incubation (60 min at RT) D->E F 6. Stop Reaction & Deplete ATP (Add 5 µL ADP-Glo™ Reagent) E->F G 7. Incubation (40 min at RT) F->G H 8. Develop Signal (Add 10 µL Kinase Detection Reagent) G->H I 9. Incubation (30-60 min at RT) H->I J 10. Read Luminescence (Plate Luminometer) I->J

Figure 3: Step-by-step experimental workflow.

  • Compound Plating: Using an acoustic dispenser or multichannel pipette, transfer 1 µL of the compound dilutions (or DMSO for controls) to the wells of a 384-well white plate.

  • Enzyme Addition: Add 2 µL of the 2.5X CDK2/Cyclin E1 enzyme solution to each well.

  • Pre-incubation (Recommended for Acrylic Acids): Mix the plate on a plate shaker for 30 seconds. Incubate for 30 minutes at room temperature (RT) to allow for potential covalent bond formation between the inhibitor and the enzyme.[11]

  • Reaction Initiation: Add 2 µL of the 2.5X ATP/Substrate mix to each well to start the kinase reaction. The total reaction volume is now 5 µL.

  • Kinase Reaction: Mix the plate on a shaker for 30 seconds. Incubate for 60 minutes at RT.

  • Stop Reaction: Add 5 µL of ADP-Glo™ Reagent to each well. Mix on a shaker for 30 seconds.

  • ATP Depletion Incubation: Incubate for 40 minutes at RT.[10]

  • Signal Development: Add 10 µL of Kinase Detection Reagent to each well. Mix on a shaker for 30 seconds.

  • Signal Stabilization: Incubate for 30-60 minutes at RT to allow the luminescent signal to stabilize.[10]

  • Data Acquisition: Read the luminescence on a plate luminometer with an integration time of 0.5-1 second per well.

Data Analysis and Interpretation

Data Normalization

The raw relative light unit (RLU) data must be normalized to determine the percent inhibition for each compound concentration.

  • 0% Inhibition (High Signal) Control: Average the RLU values from the DMSO-only wells. This represents the maximum kinase activity (Max_Signal).

  • 100% Inhibition (Low Signal) Control: Average the RLU values from wells containing the highest concentration of the potent control inhibitor (Staurosporine). This represents the background signal (Min_Signal).

The percent inhibition for each well is calculated as follows:

% Inhibition = 100 * (1 - (RLU_Sample - Min_Signal) / (Max_Signal - Min_Signal))

IC50 Determination

The half-maximal inhibitory concentration (IC50) is the concentration of an inhibitor at which it exerts 50% of its maximal inhibitory effect. It is determined by fitting the dose-response data to a nonlinear regression model.

  • Data Plotting: Plot the % Inhibition (Y-axis) against the logarithm of the inhibitor concentration (X-axis).

  • Curve Fitting: Use a statistical software package like GraphPad Prism to fit the data. The recommended model is the log(inhibitor) vs. response -- Variable slope (four parameters) equation.[14][15] This model fits the top and bottom plateaus of the curve, the IC50, and the Hill slope.

    Y = Bottom + (Top - Bottom) / (1 + 10^((LogIC50 - X) * HillSlope))

  • Interpretation: The software will calculate the best-fit value for the LogIC50, which can then be converted back to the IC50. A lower IC50 value indicates a more potent compound. The R-squared value should be >0.95 for a good curve fit.

Parameter Description Ideal Value
Top The upper plateau of the curve.~100%
Bottom The lower plateau of the curve.~0%
LogIC50 The logarithm of the inhibitor concentration that gives a response halfway between Top and Bottom.Varies
HillSlope The steepness of the curve.~1
R-squared A measure of the goodness of fit.>0.95

Troubleshooting

Problem Potential Cause(s) Recommended Solution(s)
Low Luminescent Signal - Inactive enzyme or substrate.- Degraded ATP or ADP-Glo™ reagents.- Insufficient kinase reaction time or enzyme concentration.- Instrument gain setting is too low.[16]- Use fresh aliquots of enzyme and substrate.- Ensure reagents have been stored correctly and avoid repeated freeze-thaw cycles.[17]- Optimize enzyme concentration and reaction time.- Increase luminometer gain or integration time.
High Background Signal - ADP contamination in ATP stock.- Autoluminescence of test compounds.- Crosstalk from adjacent wells with very high signals.[18]- Use high-purity ATP (as provided in the Promega kit).- Test compounds in the absence of enzyme to check for inherent luminescence.- Use solid white plates. Ensure plate layout separates very active vs. inactive compounds.
High Variability Between Replicates (%CV > 15%) - Pipetting errors, especially with small volumes.- Inconsistent mixing.- Reagents not fully thawed or equilibrated to room temperature.- "Edge effect" due to evaporation in outer wells.- Use calibrated pipettes; reverse pipetting for viscous solutions.- Ensure thorough mixing after each reagent addition.- Allow all reagents to fully equilibrate to room temperature before use.[17]- Avoid using the outermost wells of the plate or fill them with buffer/media to maintain humidity.
No Inhibition by Test Compounds - Compound is inactive or insoluble.- ATP concentration is too high, outcompeting the inhibitor.- Verify compound integrity and solubility in the final assay buffer (DMSO concentration should typically be <1%).- Repeat the assay with a lower ATP concentration (e.g., at or below the Km).
Inconsistent IC50 Values - Assay conditions (incubation time, temperature, reagent concentrations) are not consistent between experiments.- Maintain strict adherence to the protocol for all experiments to ensure reproducibility.

Conclusion

The protocol detailed in this application note provides a robust, sensitive, and high-throughput compatible method for assessing the inhibitory activity of acrylic acid compounds against CDK2. By understanding the principles of the ADP-Glo™ assay and the specific chemical nature of the compounds being tested, researchers can generate high-quality, reproducible data to advance their drug discovery programs. Rigorous data analysis and careful attention to potential experimental pitfalls are essential for the successful identification and characterization of novel CDK2 inhibitors.

References

  • Tadesse, S., Caldon, E. L., Tilley, W., & Lim, E. (2019). Targeting CDK2 in cancer: challenges and opportunities for therapy. Drug Discovery Today, 24(8), 1519-1529.
  • GraphPad Software. (n.d.). How to determine an IC50.
  • BMG LABTECH. (n.d.). Promega ADP-Glo kinase assay.
  • Zegzouti, H., Zdanovska, J., Hsiao, K., Goueli, S. A., & A. (2009). ADP-Glo: A Bioluminescent and homogeneous ADP monitoring assay for kinases. ASSAY and Drug Development Technologies, 7(6), 560-572.
  • GraphPad Software. (2023). Equation: Absolute IC50. Prism 10 Curve Fitting Guide.
  • Anscombe, E., Mesch, S., Hamilton, E., et al. (2015). Covalent Inhibitors of Cyclin-Dependent Kinase 2 (CDK2) Can Overcome Resistance.
  • Carroll, K. S., & Shokat, K. M. (2013). A direct approach for identifying cysteine-sulfenic acid-modified proteins. Methods in Enzymology, 527, 275-286.
  • Kirova, M., Guseva, R., Lo Cicero, A., et al. (2022). A ROS-dependent mechanism promotes CDK2 phosphorylation to drive progression through S phase. Molecular Cell, 82(13), 2415-2429.e9.
  • Labbé, D., Laciak, A. R., & Shokat, K. M. (2019). Covalent Kinase Inhibitors: A Chemical Perspective. Journal of the American Chemical Society, 141(49), 19139-19156.
  • Bradshaw, J. M., McFarland, J. M., Paolella, B. R., et al. (2017). A-674563 is a potent and selective inhibitor of Akt1. Bioorganic & Medicinal Chemistry Letters, 27(15), 3439-3442.
  • Singh, J., Petter, R. C., Baillie, T. A., & Whitty, A. (2011). The resurgence of covalent drugs. Nature Reviews Drug Discovery, 10(4), 307-317.
  • Bitesize Bio. (2024). The Ultimate Guide to Troubleshooting Microplate Assays.
  • Auld, D. S., & Inglese, J. (2011). Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase. Probe Reports from the NIH Molecular Libraries Program.
  • Carroll, A. S., Bishop, A. C., DeRisi, J. L., Shokat, K. M., & O'Shea, E. K. (2001). Chemical inhibition of the Pho85 cyclin-dependent kinase reveals a role in the environmental stress response. Proceedings of the National Academy of Sciences, 98(22), 12578-12583.
  • Kirova, M., Guseva, R., Lo Cicero, A., et al. (2022). A ROS-dependent mechanism promotes CDK2 phosphorylation to drive progression through S phase. Molecular Cell, 82(13), 2415-2429.e9.
  • ResearchGate. (2021). Evaluation of an antibody-free ADP detection assay: ADP-Glo.
  • Malumbres, M. (2014). Cyclin-dependent kinases. Genome Biology, 15(6), 122.
  • Agilent. (n.d.). Tips for Improved Luminescence Performance.
  • GraphPad Software. (2023). Fitting the absolute IC50. Prism 10 Curve Fitting Guide.
  • Inglese, J., Auld, D. S., Jadhav, A., et al. (2006). Quantitative high-throughput screening: a titration-based approach that efficiently identifies biological activities in large chemical libraries. Proceedings of the National Academy of Sciences, 103(31), 11473-11478.
  • Vasta, J. D., Robers, M. B., & Zegzouti, H. (2018). ADP-Glo: A Bioluminescent and Homogeneous ADP Monitoring Assay for Kinases. Methods in Molecular Biology, 1681, 141-155.
  • Schröder, M., Chaikuad, A., et al. (2021). Assessing reversible and irreversible binding effects of kinase covalent inhibitors through ADP-Glo assays. STAR Protocols, 2(3), 100717.
  • Leproult, E., Barluenga, S., & Winssinger, N. (2011). Covalent inhibitors in drug discovery. Chemical Society Reviews, 40(8), 4359-4375.
  • Johnson, L. N. (2009). Cyclin-dependent kinases: a story of protein structure, function and drug discovery. Biochemical Society Transactions, 37(Pt 5), 971-975.
  • Petrelli, A., & Giordano, S. (2008). From single- to multi-target drugs in cancer therapy: when selectiveness is not the only key. Current Medicinal Chemistry, 15(5), 422-432.
  • Byonoy. (2024). How to Minimize Luminescence Crosstalk for Precise Assay Results.
  • Promega Connections. (2017). Three Factors That Can Hurt Your Assay Results.
  • ResearchGate. (2014). How do you do curve fitting and IC50 calculations in JMP or Exel software?.
  • Wikipedia. (n.d.). Cyclin-dependent kinase 2.
  • Jeffrey, P. D., Russo, A. A., Polyak, K., et al. (1995). Mechanism of CDK activation revealed by the structure of a cyclinA-CDK2 complex.

Sources

Application Notes & Protocols: Elucidating the Structure-Activity Relationship (SAR) of Quinolinylacrylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Scaffold as a Cornerstone in Medicinal Chemistry

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a quintessential "privileged structure" in drug discovery.[1][2] Its rigid, planar, and aromatic nature provides an ideal scaffold for interacting with a multitude of biological targets, leading to a vast array of pharmacological activities including anticancer, antimicrobial, anti-inflammatory, and antiviral effects.[3][4][5] This guide focuses on a specific, highly significant subclass: quinolinylacrylic acids . These derivatives are characterized by a quinoline core appended with an acrylic acid moiety, a structural feature that often serves as a crucial pharmacophore for biological activity, particularly in the realm of antibacterial and antiviral agents.

The acrylic acid group is a bioisosteric variation of the well-studied carboxyl group found at the 3-position of classic quinolone antibacterials. This C3-substituent, in conjunction with the C4-carbonyl group, is known to be a critical site for binding to bacterial DNA gyrase.[6] Understanding the intricate relationship between the substitution patterns on the quinoline nucleus and the resulting biological efficacy—the Structure-Activity Relationship (SAR)—is paramount for the rational design of novel, potent, and specific therapeutic agents.[7] This document provides the foundational principles, detailed experimental protocols, and data interpretation frameworks necessary to conduct robust SAR studies on this promising class of compounds.

Core Principles of SAR for Quinolinylacrylic Acids

The biological activity of a quinolinylacrylic acid derivative is not determined by a single feature but by the synergistic interplay of its various structural components. The quinoline scaffold can be systematically modified at several key positions to modulate potency, spectrum of activity, and pharmacokinetic properties.

  • The Acrylic Acid Moiety (C3-Position): This group, along with the C4-carbonyl, forms a key metal-chelating pharmacophore essential for inhibiting enzymes like bacterial DNA gyrase and HIV-1 integrase.[6][8] Modifications to the carboxylic acid itself, such as esterification or amidation, typically lead to a significant decrease in activity, underscoring its importance.[6]

  • The N1-Position: Substitution at the nitrogen atom is vital for antibacterial activity.[7] Small alkyl groups, such as ethyl or cyclopropyl, are often optimal for potent DNA gyrase inhibition.

  • The C6-Position: The introduction of a fluorine atom at this position dramatically enhances antibacterial potency and broadens the spectrum of activity, giving rise to the highly successful class of fluoroquinolones.[7] This is attributed to improved cell penetration and gyrase binding.

  • The C7-Position: This position is a key point for diversification to modulate spectrum and safety. The addition of nitrogen-containing heterocycles, such as piperazine or pyrrolidine rings, significantly improves activity against Gram-negative bacteria and can influence pharmacokinetic properties.[7]

  • The C2, C5, and C8-Positions: While less commonly modified than the positions above, substitutions here can also fine-tune activity and selectivity. For instance, bulky substituents at C7 have been shown to facilitate antiproliferative activity in certain quinoline derivatives.[3]

Synthetic Protocols for Quinolinylacrylic Acid Scaffolds

The foundation of any SAR study is the efficient synthesis of a diverse library of analogues. Below are protocols for both a classic and a modern approach to synthesizing the core quinoline structure, which can then be elaborated to the target acrylic acid derivatives.

Experimental Workflow: Synthesis and Diversification

The general strategy involves synthesizing a core quinoline scaffold, which is then functionalized at key positions (e.g., C7) to generate a library of final compounds for biological testing.

G cluster_0 Scaffold Synthesis cluster_1 Diversification A Starting Materials (e.g., Substituted Anilines) B Cyclization Reaction (e.g., Gould-Jacobs) A->B C Core Quinoline Scaffold (e.g., 7-chloro-4-hydroxyquinoline) B->C D Functionalization (e.g., Nucleophilic Aromatic Substitution at C7) C->D Intermediate E Library of Analogues D->E F Purification & Characterization (HPLC, NMR, MS) E->F G Biological Screening F->G Test Compounds

Caption: General workflow for the synthesis and diversification of quinoline analogues.

Protocol 1: Classic Synthesis via Gould-Jacobs Reaction

This protocol describes a foundational method for constructing the 4-hydroxyquinoline ring system, a key intermediate for many quinolone antibacterials.

Objective: To synthesize a 4-hydroxyquinoline-3-carboxylate ester intermediate.

Causality: The Gould-Jacobs reaction proceeds via an initial nucleophilic attack of an aniline onto an alkoxymethylenemalonate ester, followed by thermal cyclization. The choice of substituted aniline directly determines the substitution pattern on the benzene portion of the final quinoline ring, making it a powerful tool for SAR studies.

Materials:

  • Substituted aniline (e.g., 3-chloroaniline)

  • Diethyl (ethoxymethylene)malonate (DEEM)

  • Diphenyl ether (solvent)

  • Dowtherm A (optional, high-boiling solvent)

  • Ethanol

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

Procedure:

  • Step 1: Condensation. In a round-bottom flask, combine the substituted aniline (1.0 eq) and DEEM (1.05 eq). Heat the mixture at 100-110 °C for 1-2 hours. The reaction can be monitored by TLC for the disappearance of the aniline.

  • Step 2: Cyclization. Add the crude intermediate from Step 1 dropwise to a flask containing refluxing diphenyl ether (or Dowtherm A) pre-heated to 240-250 °C. Maintain reflux for 30-60 minutes. Safety Note: This step must be performed in a well-ventilated fume hood due to the high temperatures.

  • Step 3: Isolation. Allow the reaction mixture to cool to below 100 °C. Add hexane to precipitate the product. Filter the solid, wash with hexane, and dry to yield the crude ethyl 4-hydroxyquinoline-3-carboxylate derivative.

  • Step 4: Saponification (to the carboxylic acid). Suspend the ester from Step 3 in ethanol and add an aqueous solution of NaOH (2.0 eq). Reflux the mixture for 2-4 hours until hydrolysis is complete (monitored by TLC).

  • Step 5: Acidification. Cool the reaction mixture and remove the ethanol under reduced pressure. Dissolve the remaining residue in water and acidify with concentrated HCl to pH 2-3. The carboxylic acid product will precipitate.

  • Step 6: Purification. Filter the solid, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water) to yield the pure 4-hydroxyquinoline-3-carboxylic acid. Further steps (not detailed here) would be required to convert this into a quinolinylacrylic acid.

Self-Validation:

  • Controls: Run the reaction with a known aniline to compare yield and purity with literature values.

  • Expected Outcome: Formation of a crystalline solid. Characterization by ¹H NMR should show characteristic aromatic quinoline peaks and the disappearance of the ethyl ester signals after saponification. Melting point analysis should be consistent with the expected product.

Biological Evaluation Protocols

Once a library of compounds is synthesized, their biological activity must be quantified. The choice of assay depends on the therapeutic target of interest.

Mechanism of Action: Quinolone Antibacterials

The primary mechanism for many quinolone-based antibacterials is the inhibition of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV. This leads to the stabilization of a DNA-enzyme cleavage complex, resulting in double-strand DNA breaks and ultimately, cell death.[9][10]

G A Bacterial DNA Replication/Transcription B DNA Supercoiling/Decatenation Required A->B C DNA Gyrase & Topoisomerase IV B->C Mediated by C->A Resolves topological stress E Drug Binds to Enzyme-DNA Complex C->E D Quinolone Drug D->E F Cleavage Complex is Trapped E->F G Re-ligation of DNA is Inhibited F->G H Double-Strand DNA Breaks G->H I SOS Response Triggered H->I J Bacterial Cell Death I->J

Caption: Mechanism of action for quinolone antibacterial agents.

Protocol 2: In Vitro Antibacterial Activity (MIC Determination)

Objective: To determine the Minimum Inhibitory Concentration (MIC) of synthesized compounds against selected bacterial strains using the broth microdilution method, following CLSI guidelines.

Causality: This assay quantifies the lowest concentration of a drug that prevents visible growth of a bacterium. It is the gold standard for assessing antibacterial potency and allows for direct comparison between different analogues, forming the quantitative basis of the SAR.

Materials:

  • 96-well sterile microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • Synthesized compounds dissolved in DMSO (e.g., 10 mg/mL stock)

  • Positive control antibiotic (e.g., Ciprofloxacin)

  • Resazurin sodium salt solution (optional, for viability staining)

Procedure:

  • Preparation of Bacterial Inoculum: Culture bacteria overnight on an appropriate agar plate. Select 3-5 colonies and suspend in sterile saline to match a 0.5 McFarland turbidity standard (approx. 1.5 x 10⁸ CFU/mL). Dilute this suspension 1:150 in CAMHB to achieve a final inoculum density of ~5 x 10⁵ CFU/mL.

  • Compound Dilution Series: In the 96-well plate, add 100 µL of CAMHB to wells 2 through 12. In well 1, add 200 µL of the compound at the highest desired concentration (e.g., 128 µg/mL).

  • Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10. Wells 11 (growth control) and 12 (sterility control) will not contain any compound.

  • Inoculation: Add 100 µL of the prepared bacterial inoculum to wells 1 through 11. Well 12 receives 100 µL of sterile CAMHB only. The final volume in each well is 200 µL.

  • Incubation: Cover the plate and incubate at 37 °C for 18-24 hours.

  • Reading the MIC: The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth). The growth control (well 11) should be turbid, and the sterility control (well 12) should be clear.

Self-Validation:

  • Controls: A known antibiotic (Ciprofloxacin) must be run in parallel to ensure the assay is performing correctly and the bacterial strains have the expected susceptibility.

  • Expected Outcome: A clear dose-dependent inhibition of bacterial growth. The MIC value for the control antibiotic should fall within its established quality control range.

Protocol 3: HIV-1 Integrase Strand Transfer (ST) Inhibition Assay

Objective: To measure the ability of compounds to inhibit the strand transfer step of HIV-1 DNA integration.

Causality: Quinolinylacrylic acids can act as INSTIs (Integrase Strand Transfer Inhibitors) by chelating Mg²⁺ ions in the enzyme's active site, preventing the covalent linkage of viral DNA to host DNA.[11][12] This assay directly measures this specific enzymatic inhibition.

Materials:

  • Recombinant HIV-1 Integrase enzyme

  • Oligonucleotide substrates: pre-processed donor DNA (vDNA) and target DNA (tDNA), often fluorescently labeled.

  • Assay buffer containing MgCl₂, DTT, and HEPES.

  • Known INSTI (e.g., Raltegravir) as a positive control.

  • 384-well assay plates.

Procedure:

  • Compound Plating: Dispense test compounds and controls (dissolved in DMSO) into the assay plate using an acoustic dispenser or multichannel pipette.

  • Enzyme-DNA Complex Formation: Add HIV-1 integrase and the vDNA substrate to the wells. Incubate for 15-30 minutes at room temperature to allow the enzyme to bind the viral DNA.

  • Initiate Reaction: Add the tDNA substrate to all wells to start the strand transfer reaction.

  • Incubation: Incubate the plate for 60-90 minutes at 37 °C.

  • Detection: Stop the reaction (e.g., by adding EDTA). Read the plate on a fluorescence reader appropriate for the label used. Inhibition of the reaction results in a lower fluorescence signal.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to positive (no enzyme) and negative (DMSO) controls. Determine the IC₅₀ value by fitting the data to a four-parameter logistic curve.

Self-Validation:

  • Controls: The IC₅₀ of the reference inhibitor (Raltegravir) should be consistent with historical data.

  • Z'-factor: Calculate the Z'-factor for the assay plate to ensure it is a robust and high-quality screen (a value > 0.5 is considered excellent).

Data Interpretation and SAR Analysis

The ultimate goal is to correlate the structural changes with the biological data collected. A well-structured table is essential for this analysis.

Iterative Cycle of SAR-Based Drug Design

SAR is not a one-time analysis but an iterative process where results from one round of testing inform the design of the next generation of compounds.

G A Design (Hypothesize Modifications) B Synthesize (Create Analogues) A->B Iterate & Refine C Test (Biological Assays) B->C Iterate & Refine D Analyze (Determine SAR) C->D Iterate & Refine D->A Iterate & Refine

Caption: The iterative cycle of structure-activity relationship studies in drug discovery.

Table 1: Hypothetical SAR Data for Quinolinylacrylic Acid Derivatives
Compound IDR¹ (at N1)R² (at C7)R³ (at C6)MIC vs. S. aureus (µg/mL)HIV-1 Integrase IC₅₀ (µM)
QA-01 -CH₂CH₃-Cl-H16>50
QA-02 -cPr-Cl-H4>50
QA-03 -CH₂CH₃-Cl-F245.2
QA-04 -cPr-Cl-F0.522.8
QA-05 -cPrPiperazinyl-F0.065.1
QA-06 -cPr3-aminopyrrolidinyl-F0.122.3

cPr = cyclopropyl

Analysis of SAR Trends:
  • Impact of R¹: Comparing QA-01 and QA-02 (and QA-03 vs. QA-04 ), replacing the N1-ethyl group with a cyclopropyl group leads to a 4-fold increase in antibacterial potency. This is a classic observation for quinolones.[7]

  • Impact of R³: The addition of a C6-fluorine (QA-01 vs. QA-03 ) results in an 8-fold increase in antibacterial activity and introduces moderate anti-integrase activity. This highlights the dramatic effect of this single atom.[7]

  • Impact of R²: Replacing the C7-chloro group with a piperazinyl group (QA-04 vs. QA-05 ) improves antibacterial potency by ~8-fold and also enhances HIV-1 integrase inhibition by ~4-fold. This demonstrates how C7 substituents can modulate activity against multiple targets.[7]

  • Multi-target Activity: The data suggests that structural features enhancing antibacterial activity (N1-cPr, C6-F, C7-heterocycle) also tend to improve HIV-1 integrase inhibition, though the specific SAR for each target may differ (e.g., the pyrrolidinyl group in QA-06 is slightly less active against bacteria but more active against the integrase compared to the piperazinyl in QA-05 ).

Conclusion and Future Directions

The structure-activity relationship for quinolinylacrylic acids is a complex but decipherable puzzle. Systematic modification of the N1, C6, and C7 positions on the core scaffold allows for the fine-tuning of biological activity against targets like bacterial topoisomerases and viral integrases. The protocols and analytical frameworks provided here offer a robust starting point for researchers aiming to explore this chemical space.

Future work in this area should focus on:

  • Overcoming Resistance: Designing novel analogues that can evade known resistance mechanisms, for example, by making unique contacts within the enzyme's binding pocket.

  • Improving Selectivity: Modifying the scaffold to enhance selectivity for the microbial or viral target over host enzymes to minimize toxicity.

  • Dual-Target Inhibitors: Intentionally optimizing compounds like QA-05 and QA-06 to potently inhibit multiple targets, which could lead to novel therapeutics for co-infections or combination therapies.

By combining rational design, efficient synthesis, and rigorous biological evaluation, the quinolinylacrylic acid scaffold will undoubtedly continue to be a source of valuable lead compounds in the ongoing search for new medicines.

References

  • Li, Z.-H., Yin, L.-Q., Zhao, D.-H., Jin, L.-H., Sun, Y.-J., & Tan, C. (2023). SAR studies of quinoline and derivatives as potential treatments for Alzheimer's disease. Arabian Journal of Chemistry, 16(2), 104502. [Link]
  • Zhao-Hui Li, Li-Quan Yin, Dong-Hai Zhao, Lian-Hai Jin, Ya-Juan Sun, Cheng Tan. (2023). SAR studies of quinoline and derivatives as potential treatments for Alzheimer's disease. Arabian Journal of Chemistry, 104502. [Link]
  • Drug discovery studies on quinoline-based derivatives as potential antimalarial agents. (2014). SAR and QSAR in Environmental Research, 25(3), 189-203. [Link]
  • Adegoke, R. O., et al. (2023). Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine. Frontiers in Chemistry, 11, 1269389. [Link]
  • Suh, Y., & Park, H. (2020).
  • Bhagare, A. M., et al. (2018). SYNTHESIS OF SOME NEW QUINOLINE DERIVATIVES FROM O-NITRO TOLUENE. International Journal of Research in Engineering and Technology. [Link]
  • Kessl, J. J., et al. (2018). Synthesis and Evaluation of Aryl Quinolines as HIV-1 Integrase Multimerization Inhibitors. ACS Medicinal Chemistry Letters, 9(12), 1229–1234. [Link]
  • Quionolone carboxylic acid derivatives as HIV-1 integrase inhibitors: Docking-based HQSAR and topomer CoMFA analyses. (2017). Journal of the Chinese Chemical Society, 64(8), 923-934. [Link]
  • Duvelleroy, N., et al. (2012). Rapid Synthesis of Quinoline-4-carboxylic Acid Derivatives from Arylimines and 2-Substituted Acrylates or Acrylamides under Indium(III) Chloride and Microwave Activations. Journal of Heterocyclic Chemistry, 49(6), 1330-1338. [Link]
  • Synthesis of quinolines. Organic Chemistry Portal. [Link]
  • Andriole, V. T. (1989). Structure--activity relationship of quinolones. Journal of Antimicrobial Chemotherapy, 24 Suppl B, 73-81. [Link]
  • Quinolinonyl derivatives as dual inhibitors of the HIV-1 integrase catalytic site and integrase-RNA interactions. (2021).
  • Sanciu, G., et al. (2021). Quinolinonyl Derivatives as Dual Inhibitors of the HIV-1 Integrase Catalytic Site and Integrase–RNA interactions. Journal of Medicinal Chemistry, 64(15), 11099–11114. [Link]
  • A REVIEW ON BIOLOGICAL ACTIVITIES OF QUINOLINE DERIVATIVES. (2014). International Journal of Pharmaceutical Sciences and Research. [Link]
  • Quinolines: Novel synthesis and derivatives of heterocyclic bioactive agents. (2017). Digital Commons @ DU. [Link]
  • Musiol, R. (2013). Quinoline-based HIV integrase inhibitors. Current Pharmaceutical Design, 19(10), 1835-1849. [Link]
  • Synthesis and 5-HT3 receptor affinity of new quinolinecarboxylic acid derivatives. (2001). Archiv der Pharmazie, 334(1), 27-32. [Link]
  • Ferraz, C. R. O., et al. (2021). Pharmacological insights into the multifaceted biological properties of quinic acid. Biomedicine & Pharmacotherapy, 141, 111891. [Link]
  • Kumar, S., Bawa, S., & Gupta, H. (2009). Biological activities of quinoline derivatives. Mini-Reviews in Medicinal Chemistry, 9(14), 1648-1654. [Link]
  • Jampilek, J., et al. (2015). Investigating biological activity spectrum for novel quinoline analogues. Bioorganic & Medicinal Chemistry, 23(15), 4847-4856. [Link]
  • Chu, D. T., et al. (1988). Structure-activity relationships in quinolone antibacterials: design, synthesis and biological activities of novel isothiazoloquinolones. Journal of Medicinal Chemistry, 31(10), 2058-2063. [Link]
  • Kennedy, P. G., & Stone, T. W. (2024). Quinoline Quest: Kynurenic Acid Strategies for Next-Generation Therapeutics via Rational Drug Design. International Journal of Molecular Sciences, 25(5), 2639. [Link]
  • Smith, J. T. (1986). [Mechanism of action of quinolones]. Presse Medicale, 15(37), 1833-1838. [Link]
  • Ak, S., et al. (2021). Discovery and structure-activity relationships of the quinolinequinones: Promising antimicrobial agents and mode of action evaluation. Drug Development Research, 82(7), 1018-1031. [Link]
  • Design, synthesis, structure-activity relationships and mechanism of action of new quinoline derivatives as potential antitumor agents. (2019). European Journal of Medicinal Chemistry, 162, 666-678. [Link]
  • Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanism of Quinolone Action and Resistance. Biochemistry, 53(10), 1565–1574. [Link]
  • Structure-activity relationships in quinoline Reissert derivatives with HIV-1 reverse transcriptase inhibitory activity. (2000). Il Farmaco, 55(4), 289-295. [Link]
  • Fàbrega, A., Madurga, S., Giralt, E., & Vila, J. (2018). Our Evolving Understanding of the Mechanism of Quinolones. Microorganisms, 6(1), 20. [Link]
  • Heyes, M. P., et al. (1993). A mechanism of quinolinic acid formation by brain in inflammatory neurological disease.

Sources

Application Notes & Protocols: Molecular Docking of Quinoline Derivatives with Biological Targets

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a broad spectrum of activities, including anticancer, antimalarial, and antibacterial properties.[1][2] The functional diversity of quinoline derivatives stems from their ability to interact with a wide array of biological targets. Molecular docking, a powerful computational technique, has become indispensable in elucidating these interactions at a molecular level, thereby accelerating the drug discovery process. This guide provides an in-depth, experience-driven protocol for conducting molecular docking studies of quinoline derivatives against common biological targets. It moves beyond a simple recitation of steps to explain the critical reasoning behind each phase of the workflow, from ligand and protein preparation to the nuanced interpretation of docking results. Our objective is to equip researchers, scientists, and drug development professionals with a robust framework for performing meaningful and reproducible in silico screening of this vital class of compounds.

Foundational Principles: The "Why" Before the "How"

Molecular docking predicts the preferred orientation of one molecule (the ligand, e.g., a quinoline derivative) when bound to a second (the receptor, typically a protein or nucleic acid) to form a stable complex.[3][4] The primary goals are twofold: to predict the binding conformation and to estimate the binding affinity (strength of binding).[5] A lower binding energy score generally indicates a more stable and favorable interaction.[6] This computational screening allows for the rapid evaluation of large libraries of compounds, prioritizing those with the highest potential for biological activity for further experimental validation.

The quinoline nucleus, with its fused benzene and pyridine rings, offers a versatile template for chemical modification.[3] Different substitutions on the quinoline ring can significantly alter its electronic and steric properties, influencing its ability to interact with specific residues within a protein's active site.[7] For instance, quinoline derivatives have been successfully designed to target:

  • Kinases: By interacting with the ATP-binding site, they can inhibit enzymes like Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which are crucial in cancer signaling pathways.[8][9][10][11]

  • DNA Gyrase: This bacterial enzyme is a well-established target for antibacterial agents. Quinolone antibiotics function by inhibiting its activity, leading to bacterial cell death.[12][13][14][15]

  • Tubulin: Some quinoline derivatives can bind to the colchicine binding site of tubulin, inhibiting its polymerization into microtubules and thereby arresting cell division, a key anticancer mechanism.[16]

  • Plasmodium falciparum Targets: In the context of malaria, quinoline compounds can interfere with processes like heme detoxification or inhibit key enzymes such as dihydrofolate reductase (PfDHFR).[17][18][19]

Understanding the specific biological question is the first and most critical step. Are you searching for a potent inhibitor? Are you trying to understand a known structure-activity relationship (SAR)? Your objective will guide every subsequent decision in the docking protocol.

The Computational Workflow: A Self-Validating System

A robust molecular docking protocol is not a linear path but a cycle of preparation, execution, analysis, and validation. Each step is designed to ensure the chemical and structural integrity of the system, leading to biologically relevant predictions.

G cluster_prep Preparation Phase cluster_dock Execution Phase cluster_analysis Analysis & Validation Phase PDB 1. Target Selection & Retrieval (e.g., from PDB) ProtPrep 2. Receptor Preparation (Add Hydrogens, Remove Water, Optimize Sidechains) PDB->ProtPrep GridGen 4. Binding Site Definition (Grid Generation) ProtPrep->GridGen LigPrep 3. Ligand Preparation (2D to 3D, Energy Minimization, Assign Charges) Docking 5. Molecular Docking (Conformational Search & Scoring) LigPrep->Docking GridGen->Docking PoseAnalysis 6. Pose & Score Analysis (Binding Energy, Interactions) Docking->PoseAnalysis Validation 7. Protocol Validation (Re-docking, Decoy Sets) PoseAnalysis->Validation SAR 8. SAR & Lead Optimization Validation->SAR

Caption: A comprehensive workflow for molecular docking studies.

Detailed Protocols: From Structure to Score

This section details the step-by-step methodologies for performing a molecular docking study. While specific commands may vary between software packages (e.g., AutoDock, Schrödinger Maestro, GOLD), the underlying principles are universal.[20][21][22]

Protocol 1: Receptor Preparation

The goal of receptor preparation is to transform a static crystal structure from the Protein Data Bank (PDB) into a computationally ready model.[23][24] This involves correcting for common issues in crystallographic data.[5][25]

Rationale: Raw PDB files often lack hydrogen atoms, may contain crystallographic artifacts like water molecules or co-solvents, and can have missing side chains or loops. Failing to correct these issues can lead to inaccurate predictions of ligand binding.

Step-by-Step Methodology:

  • Structure Retrieval: Download the 3D structure of your target protein from the RCSB Protein Data Bank ([Link]). Choose a high-resolution structure (<2.5 Å) that is co-crystallized with a known ligand whenever possible.[5] This ligand helps define the correct binding pocket.

  • Initial Cleanup:

    • Load the PDB file into a molecular visualization program (e.g., Schrödinger Maestro, UCSF ChimeraX, PyMOL).[20][23]

    • Remove all non-essential molecules: crystallographic water molecules, ions, and co-solvents, unless you have strong evidence they participate directly in ligand binding (e.g., a "bridging" water molecule forming hydrogen bonds between the ligand and receptor).[25][26][27]

    • If multiple protein chains are present, retain only the biologically relevant ones for your study.

  • Structural Refinement:

    • Add hydrogen atoms. This is critical as hydrogens are key participants in hydrogen bonds. Protonation states of ionizable residues (like Histidine, Aspartate, Glutamate) at physiological pH (typically ~7.4) must be correctly assigned. Most modern software has tools to predict these states.

    • Assign correct bond orders.

    • Fill in any missing side chains or loops using built-in tools that rely on rotamer libraries.

  • Energy Minimization: Perform a restrained energy minimization of the protein structure. This step relieves any steric clashes or unfavorable geometries introduced during the preparation process while keeping the backbone atoms close to their original crystallographic positions.

Protocol 2: Ligand Preparation

Quinoline derivatives must be converted from their 2D representations into accurate, low-energy 3D conformations with correct charges.[5]

Rationale: A docking program needs a 3D structure of the ligand to evaluate its fit within the receptor's binding site. The ligand's ionization state and tautomeric form can drastically affect its interaction profile, so it's crucial to generate the most likely form at physiological pH.

Step-by-Step Methodology:

  • Structure Generation:

    • Draw the 2D structure of your quinoline derivative using a chemical drawing tool (e.g., ChemDraw, MarvinSketch) or retrieve it from a database like PubChem.

    • Convert the 2D structure to a 3D conformation.

  • Ionization and Tautomerization: Generate possible ionization states and tautomers at a target pH (e.g., 7.4 ± 1.0). The quinoline nitrogen, for example, is basic and may be protonated depending on the pH and substituents. Software like Schrödinger's LigPrep or ChemAxon's tools can automate this process.

  • Stereoisomer Generation: If the molecule has chiral centers, ensure all relevant stereoisomers are generated, as biological systems are often highly stereoselective.

  • Energy Minimization: Perform a thorough energy minimization of each generated ligand structure using a suitable force field (e.g., OPLS, MMFF94). This ensures that the starting conformation is energetically favorable.

  • Charge Assignment: Assign partial atomic charges. These are crucial for calculating electrostatic interactions, a major component of the docking score.

Protocol 3: Docking Execution and Validation

With prepared structures, the docking simulation can be performed. This protocol includes the critical step of validation to ensure the chosen parameters are reliable.

Rationale: The docking algorithm requires a defined search space (the "grid box") to explore ligand conformations.[20] The scoring function then ranks these poses. To trust the results for your novel compounds, you must first show that your protocol can accurately reproduce known binding information.[26][28][29][30]

Step-by-Step Methodology:

  • Grid Generation (Binding Site Definition):

    • Define the active site. If you have a co-crystallized ligand, define the grid box to encompass this ligand, typically with a buffer of 3-6 Å in each dimension.[5]

    • If the binding site is unknown ("blind docking"), the grid box should cover the entire protein surface.[5] This is computationally more expensive and generally less accurate.

  • Protocol Validation (Re-docking):

    • Take the native ligand that was co-crystallized with the protein.

    • Dock this native ligand back into the binding site using your prepared receptor grid and ligand preparation protocol.

    • Success Criterion: The protocol is considered validated if the top-ranked docked pose is very similar to the original crystallographic pose. This is quantified by the Root Mean Square Deviation (RMSD), which should ideally be less than 2.0 Å.[26][31]

  • Production Docking:

    • Once the protocol is validated, dock your library of prepared quinoline derivatives using the same settings.

    • Select a docking precision level. Most programs offer different levels (e.g., high-throughput virtual screening (HTVS), standard precision (SP), extra precision (XP)).[32] SP is often a good balance of speed and accuracy for initial screens.

  • Pose Generation: The software will generate a set number of binding poses for each ligand, ranked by their docking score.

Analysis and Interpretation: Beyond the Docking Score

The output of a docking run is a wealth of data that requires careful, expert interpretation. A low docking score is a good starting point, but it is not the sole indicator of a promising compound.

Key Analysis Points:

  • Binding Energy/Docking Score: This is the primary metric for ranking compounds. It estimates the binding affinity.

  • Interaction Analysis: Visualize the top-ranked pose for each of the best-scoring compounds. Look for key intermolecular interactions:

    • Hydrogen Bonds: Are there hydrogen bonds with key active site residues?

    • Pi-Pi Stacking: Does the aromatic quinoline ring system engage in stacking interactions with aromatic residues like Phenylalanine, Tyrosine, or Tryptophan?

    • Hydrophobic Interactions: Are hydrophobic parts of the ligand buried in nonpolar pockets of the receptor?

    • Salt Bridges: Are there electrostatic interactions between charged groups on the ligand and receptor?

  • Pose Clustering: Do the top-scoring poses for a given ligand all converge to a similar binding mode? If so, this increases confidence in the prediction.

  • Structure-Activity Relationship (SAR): Compare the docking results with any available experimental activity data. Does the model explain why certain derivatives are more active than others? For example, a study on quinoline derivatives as anticancer agents found that a compound formed strong interactions with key amino acids in the active site of EGFR, correlating with its high inhibitory activity.[8] This process helps build a predictive model for designing even better compounds.[33][34][35]

Data Presentation:

Summarize your findings in a clear, comparative format.

Compound ID Docking Score (kcal/mol) Key Interacting Residues Interaction Types Predicted Activity
Quinoline-A-9.5Met793, Asp855H-bond, Pi-CationHigh
Quinoline-B-7.2Leu718, Val726HydrophobicModerate
Quinoline-C-5.1Gly796H-bond (weak)Low

Concluding Remarks and Future Directions

Molecular docking is a hypothesis-generating tool. The insights gained from these in silico studies provide a strong rationale for prioritizing which quinoline derivatives to synthesize and test experimentally. Promising candidates identified through docking should be subjected to in vitro assays to confirm their biological activity, such as enzyme inhibition assays or cell-based cytotoxicity assays.[2][17] The continuous feedback loop between computational prediction and experimental validation is the engine of modern, efficient drug discovery. Subsequent steps could involve more computationally intensive methods like molecular dynamics (MD) simulations to assess the stability of the predicted ligand-protein complex over time.[36]

References

  • Synthesis, Anticancer Evaluation, Molecular Docking, and DFT Studies of Substituted Quinoline Derivatives. PubMed.
  • Anti-Cancer Activity and Molecular Docking of Some Pyrano[3,2‑c]quinoline Analogues. Open Journal of Medicinal Chemistry.
  • Molecular Docking And In Vitro Studies Of New Quinoline Derivatives With Antimalarial Potential. ResearchGate.
  • Docking, synthesis, and anticancer assessment of novel quinoline-amidrazone hybrids. Structural Chemistry.
  • Drug discovery studies on quinoline-based derivatives as potential antimalarial agents. PubMed.
  • Docking, Synthesis and Antimalarial Activity of Novel 4-anilinoquinoline Derivatives. PubMed.
  • Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking. RSC Publishing.
  • Molecular Docking and ADMET Study of Quinoline-based Derivatives for Anti-Cancer Activity. ResearchGate.
  • Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach. National Institutes of Health (NIH).
  • Molecular Docking and ADME-T Analysis of Cytotoxic Quinoline Derivatives: Potential Applications for the Treatment of Skin Cancer. MDPI.
  • Molecular Docking and Molecular Dynamics Simulation Studies of Quinoline-3-Carboxamide Derivatives with DDR Kinases–Selectivity Studies towards ATM Kinase. MDPI.
  • Synthesis, Docking Studies, and In Vitro Evaluation of Some Novel Thienopyridines and Fused Thienopyridine–Quinolines as Antibacterial Agents and DNA Gyrase Inhibitors. National Institutes of Health (NIH).
  • How can I validate a docking protocol? ResearchGate.
  • Molecular docking, discovery, synthesis, and pharmacological properties of new 6-substituted-2-(3-phenoxyphenyl)-4-phenyl quinoline derivatives; an approach to developing potent DNA gyrase inhibitors/antibacterial agents. PubMed.
  • Ten quick tips to perform meaningful and reproducible molecular docking calculations. PLOS Computational Biology.
  • Quinoline-Based Hybrid Compounds with Antimalarial Activity. MDPI.
  • Synthesis docking and qsar studies of quinoline derivatives. SlideShare.
  • Design, Synthesis, Molecular Docking Study of Novel Quinolines as Potential Anti malarial Drugs. International Journal of Pharmaceutical Research and Applications (IJPRA).
  • In Silico Molecular Docking and ADMET Analysis of Quinoline Compounds as Anti-SARS-CoV-2 Agents. BonViewPress.
  • Learn Maestro: Preparing protein structures. YouTube.
  • Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide from Protein Preparation to Dock. YouTube.
  • Best Practices in Docking and Activity Prediction. ResearchGate.
  • Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. National Institutes of Health (NIH).
  • Molecular modeling studies of quinoline derivatives as VEGFR-2 tyrosine kinase inhibitors using pharmacophore based 3D QSAR and docking approach. Arabian Journal of Chemistry.
  • Validation Studies of the Site-Directed Docking Program LibDock. ACS Publications.
  • [MD-2] Protein Preparation for Molecular Docking | #autodockvina #TrendBioTech. YouTube.
  • Identification of novel bacterial DNA gyrase inhibitors: An in silico study. National Institutes of Health (NIH).
  • Schrödinger Docking Tutorial. CD ComputaBio.
  • How to dock molecules with softwares from Schrödinger Inc. Harvard University.
  • DNA Gyrase as a Target for Quinolones. National Institutes of Health (NIH).
  • Molecular docking results of quinoline derivative molecules. ResearchGate.
  • Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors. PubMed Central.
  • Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives. PubMed Central.
  • (PDF) Validation of Docking Methodology (Redocking). ResearchGate.
  • Best Practices in Docking and Activity Prediction. bioRxiv.
  • Recent Advances of Quinoline‐Based Small Molecules as Kinase Inhibitors (2020–2024). ResearchGate.
  • Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. International Journal of Medical and Pharmaceutical Sciences.
  • Synthesis, anticancer activity and molecular docking studies of newer quinoline analogues. Semantic Scholar.
  • (PDF) Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach. ResearchGate.
  • Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach. Semantic Scholar.
  • Protein Ligand Docking Lesson Plan. Schrödinger.
  • s-Triazine Derivatives Functionalized with Alkylating 2-Chloroethylamine Fragments as Promising Antimicrobial Agents: Inhibition of Bacterial DNA Gyrases, Molecular Docking Studies, and Antibacterial and Antifungal Activity. MDPI.
  • Maestro. Schrödinger.
  • Discovery of novel quinoline-based analogues of combretastatin A-4 as tubulin polymerisation inhibitors with apoptosis inducing activity and potent anticancer effect. PubMed Central.
  • A Beginner's Guide to Molecular Docking. ETFLIN.
  • 4.10. Molecular Docking and Interaction Analysis. Bio-protocol.
  • Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. ChemCopilot.

Sources

Application Notes and Protocols: Apoptosis Induction by Quinolinone Derivatives in Cancer Cells

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Promise of Quinolinone Derivatives

Quinolinone and its derivatives represent a significant class of heterocyclic compounds that have garnered substantial attention in medicinal chemistry due to their broad pharmacological activities.[1][2] These compounds are not only present in natural products but also form the core structure of various synthetic molecules with therapeutic potential.[1] In the realm of oncology, quinolinone derivatives have emerged as promising anti-cancer agents, demonstrating the ability to induce programmed cell death, or apoptosis, in various cancer cell types.[3][4] The failure of cancer cells to undergo apoptosis is a key factor in tumor development and resistance to treatment, making the targeted induction of this process a cornerstone of modern cancer therapy.[5][6] This guide provides a comprehensive overview of the mechanisms by which quinolinone derivatives induce apoptosis and detailed protocols for evaluating their efficacy in a laboratory setting.

Molecular Mechanisms of Quinolinone-Induced Apoptosis

Quinolinone derivatives exert their pro-apoptotic effects through a variety of mechanisms, often by modulating key signaling pathways that regulate cell death.[4] The two primary pathways of apoptosis are the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial-mediated) pathways, both of which can be targeted by these compounds.[7]

The Intrinsic (Mitochondrial) Pathway

The intrinsic pathway is a major route for apoptosis induction by numerous chemotherapeutic agents, including several quinolinone derivatives.[7] This pathway is tightly regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins, which includes both pro-apoptotic (e.g., Bax, Bak, Bad) and anti-apoptotic (e.g., Bcl-2, Bcl-xL, Mcl-1) members.[7] The balance between these opposing factions determines the cell's fate.

Some quinolinone derivatives have been shown to modulate the expression of Bcl-2 family proteins, shifting the balance in favor of apoptosis. For instance, certain derivatives can increase the expression of pro-apoptotic proteins like Bax and Bad, while simultaneously decreasing the levels of anti-apoptotic proteins such as Bcl-2 and Bcl-xL.[1] This alteration in the Bax/Bcl-2 ratio is a critical indicator of a cell's susceptibility to apoptosis. The increased prevalence of pro-apoptotic proteins leads to mitochondrial outer membrane permeabilization (MOMP), a point of no return in the apoptotic cascade. This results in the release of cytochrome c from the mitochondria into the cytosol.[7] Cytosolic cytochrome c then binds to Apaf-1, leading to the formation of the apoptosome and the activation of initiator caspase-9, which in turn activates executioner caspases like caspase-3.[7]

The Extrinsic (Death Receptor) Pathway

The extrinsic pathway is initiated by the binding of extracellular death ligands (e.g., FasL, TNF-α) to their corresponding death receptors on the cell surface.[8] This interaction triggers the formation of the death-inducing signaling complex (DISC), leading to the activation of initiator caspase-8.[7] Activated caspase-8 can then directly activate executioner caspases or cleave the Bcl-2 family protein Bid into its truncated form, tBid. tBid then translocates to the mitochondria to engage the intrinsic pathway, creating a crosstalk between the two apoptotic routes.[6] Some quinolinone derivatives have been reported to induce apoptosis through the Fas/death receptor-caspase-8 pathway.[1]

Execution Phase

Both the intrinsic and extrinsic pathways converge at the execution phase, which is carried out by effector caspases such as caspase-3, -6, and -7.[7] These "executioner" caspases are responsible for the cleavage of a multitude of cellular substrates, including poly (ADP-ribose) polymerase (PARP), leading to the characteristic morphological and biochemical hallmarks of apoptosis, such as cell shrinkage, chromatin condensation, and DNA fragmentation.[7][9]

Visualizing Apoptotic Signaling Pathways

The following diagrams illustrate the key signaling cascades involved in apoptosis induction.

cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Phase cluster_crosstalk Crosstalk Ligand Death Ligand (e.g., FasL, TNF) Receptor Death Receptor (e.g., Fas, TNFR) Ligand->Receptor DISC DISC Formation Receptor->DISC Casp8 Pro-caspase-8 → Caspase-8 DISC->Casp8 Casp3 Pro-caspase-3 → Caspase-3 Casp8->Casp3 Bid Bid → tBid Casp8->Bid Quinolinone_Bcl2 Quinolinone Derivatives Bcl2_family Bcl-2 Family (↑Bax, ↓Bcl-2) Quinolinone_Bcl2->Bcl2_family Mito Mitochondrial Stress Bcl2_family->Mito CytC Cytochrome c Release Mito->CytC Apoptosome Apoptosome (Apaf-1, Cyt c) CytC->Apoptosome Casp9 Pro-caspase-9 → Caspase-9 Apoptosome->Casp9 Casp9->Casp3 PARP PARP Cleavage Casp3->PARP Apoptosis Apoptosis PARP->Apoptosis Bid->Mito

Caption: Quinolinone-induced apoptosis signaling pathways.

Experimental Protocols for Assessing Apoptosis

A multi-faceted approach is essential for robustly characterizing the pro-apoptotic activity of quinolinone derivatives. The following protocols provide detailed methodologies for key assays.

Cell Viability and Cytotoxicity Assessment: MTT Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[10][11]

Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals.[12] The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically after solubilization.[13]

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the quinolinone derivative in culture medium. Replace the existing medium with 100 µL of medium containing the desired concentrations of the compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.[14]

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[11][15]

  • Formazan Solubilization: Carefully aspirate the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.[11][12]

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[12] Measure the absorbance at 570 nm using a microplate reader.[12][15]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the results to determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Detection of Apoptosis: Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay is a standard method for detecting and quantifying apoptotic cells.[16][17]

Principle: In the early stages of apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[18] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC) for detection.[18] Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells with intact membranes but can penetrate the compromised membranes of late apoptotic and necrotic cells.[18] This dual staining allows for the differentiation of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.[19]

Protocol:

  • Cell Treatment and Harvesting: Treat cells with the quinolinone derivative as described for the MTT assay. After the incubation period, collect both adherent and floating cells. For adherent cells, use trypsinization.[17][20]

  • Cell Washing: Wash the collected cells twice with ice-cold PBS by centrifugation (e.g., 300 x g for 5 minutes).[21]

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL.[19]

  • Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI.[19][22]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[16]

  • Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the samples by flow cytometry within one hour.[19]

Assessment of Caspase Activity

Caspase activation is a hallmark of apoptosis.[9] Fluorometric or colorimetric assays can be used to measure the activity of specific caspases, such as caspase-3, -8, and -9.

Principle: These assays utilize synthetic peptide substrates that are specific for a particular caspase and are conjugated to a fluorophore (e.g., AMC) or a chromophore (e.g., pNA).[23][24] When the substrate is cleaved by the active caspase, the fluorophore or chromophore is released, resulting in a measurable increase in fluorescence or absorbance, respectively.[25]

Protocol (Fluorometric Assay for Caspase-3):

  • Cell Lysate Preparation: Treat cells with the quinolinone derivative and harvest them. Lyse the cells in a chilled lysis buffer on ice for 10-20 minutes.[25][26]

  • Protein Quantification: Centrifuge the lysates to pellet the cell debris and collect the supernatant. Determine the protein concentration of each lysate using a standard protein assay (e.g., Bradford or BCA).

  • Assay Reaction: In a 96-well plate, add 50 µg of protein from each cell lysate. Add reaction buffer containing DTT and the caspase-3 substrate (e.g., Ac-DEVD-AMC).[25][26]

  • Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.[25]

  • Fluorescence Measurement: Measure the fluorescence using a fluorometer with an excitation wavelength of ~380 nm and an emission wavelength of ~440-460 nm.[25][26]

  • Data Analysis: Quantify the fold-increase in caspase-3 activity relative to the untreated control.

Analysis of Apoptosis-Related Proteins by Western Blotting

Western blotting is a powerful technique to detect and quantify the expression levels of specific proteins involved in the apoptotic pathways.[9][14]

Principle: Proteins from cell lysates are separated by size using SDS-PAGE and then transferred to a membrane.[14] The membrane is then probed with primary antibodies specific to the target proteins (e.g., Bcl-2, Bax, cleaved caspase-3, cleaved PARP), followed by incubation with a secondary antibody conjugated to an enzyme (e.g., HRP) that facilitates detection.[14][27]

Protocol:

  • Protein Extraction and Quantification: Prepare cell lysates and determine protein concentrations as described for the caspase activity assay.[14]

  • SDS-PAGE: Load equal amounts of protein (20-40 µg) per lane onto an SDS-polyacrylamide gel. Run the gel to separate the proteins by size.[14]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[14]

  • Blocking: Block the membrane with a solution of 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[14]

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.[14]

  • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[14]

  • Detection: After further washing, add an enhanced chemiluminescent (ECL) substrate to the membrane and visualize the protein bands using an imaging system.[14]

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to determine changes in protein expression.[9]

Data Presentation and Interpretation

For clarity and comparative analysis, quantitative data should be summarized in a structured format.

Table 1: Cytotoxicity of Quinolinone Derivatives in Cancer Cell Lines

CompoundCell LineIncubation Time (h)IC₅₀ (µM)
Derivative AMCF-7 (Breast)485.2
Derivative AHCT116 (Colon)488.9
Derivative BMCF-7 (Breast)4812.5
Derivative BHCT116 (Colon)4818.1

Table 2: Effect of Quinolinone Derivative A on Apoptosis-Related Protein Expression in MCF-7 Cells

ProteinTreatment (24 h)Fold Change (vs. Control)
Bcl-25 µM Derivative A↓ 0.45
Bax5 µM Derivative A↑ 2.1
Cleaved Caspase-35 µM Derivative A↑ 3.5
Cleaved PARP5 µM Derivative A↑ 4.2

Experimental Workflow Visualization

A well-defined workflow ensures reproducibility and logical progression of experiments.

start Select Quinolinone Derivatives and Cancer Cell Lines cytotoxicity 1. Assess Cytotoxicity (MTT Assay) start->cytotoxicity ic50 Determine IC50 Values cytotoxicity->ic50 apoptosis_detection 2. Detect and Quantify Apoptosis (Annexin V/PI Staining) ic50->apoptosis_detection caspase_activity 3. Measure Caspase Activity (Fluorometric/Colorimetric Assays) ic50->caspase_activity protein_analysis 4. Analyze Protein Expression (Western Blotting) ic50->protein_analysis mechanism Elucidate Mechanism of Action apoptosis_detection->mechanism caspase_activity->mechanism protein_analysis->mechanism

Caption: Experimental workflow for evaluating quinolinone-induced apoptosis.

Conclusion

Quinolinone derivatives hold significant promise as a class of anti-cancer agents due to their ability to effectively induce apoptosis in cancer cells. By understanding the underlying molecular mechanisms and employing a systematic and multi-faceted experimental approach as outlined in these application notes, researchers can robustly evaluate the therapeutic potential of novel quinolinone compounds. The detailed protocols provided herein serve as a practical guide for scientists in academic and industrial settings, facilitating the discovery and development of the next generation of targeted cancer therapies.

References

  • Fulda, S., & Debatin, K. M. (2006). Extrinsic versus intrinsic apoptosis pathways in anticancer chemotherapy. Oncogene, 25(34), 4798–4811. [Link]
  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining by Flow Cytometry.
  • Pistritto, G., Trisciuoglio, D., Ceci, C., Garufi, A., & D'Orazi, G. (2016). Understanding Apoptosis and Apoptotic Pathways Targeted Cancer Therapeutics. Journal of Cancer Therapy, 7(12), 867-895. [Link]
  • Wang, Y., et al. (2022). Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review). Oncology Letters, 24(5), 393. [Link]
  • Beker, H. K., & Yıldırım, I. (2023). Anticancer Activity–Structure Relationship of Quinolinone-Core Compounds: An Overall Review. Pharmaceutical Chemistry Journal, 56(10), 1289-1304. [Link]
  • Wilson, T. R., et al. (2018). Targeting the extrinsic apoptotic pathway in cancer: lessons learned and future directions.
  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay.
  • Al-Obeed, O., & El-Obeid, A. (2018). Exploiting the Extrinsic and the Intrinsic Apoptotic Pathways for Cancer Therapeutics. Journal of Cancer and Cure, 1(1), 1004. [Link]
  • Boster Biological Technology. (2024, November 12). Annexin V PI Staining Guide for Apoptosis Detection.
  • Sharma, A., et al. (2017). Comprehensive review on current developments of quinoline-based anticancer agents. Future Medicinal Chemistry, 9(12), 1433-1457. [Link]
  • CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation.
  • Bio-protocol. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(6), e374. [Link]
  • George, G., et al. (2020). Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review. RSC Advances, 10(49), 29427-29447. [Link]
  • Gupta, S., & Rath, S. K. (2014). Caspase Protocols in Mice. In Apoptosis. Methods in Molecular Biology, vol 1133. Humana Press, New York, NY. [Link]
  • National Center for Biotechnology Information. (2013). Assay Guidance Manual: Cell Viability Assays.
  • Galluzzi, L., et al. (2018). The concept of intrinsic versus extrinsic apoptosis. Biochemical Journal, 475(13), 2239–2254. [Link]
  • ScienceDirect. (n.d.). Caspases activity assay procedures.
  • Al-Suhaimi, E. A., et al. (2021). The Versatile Quinoline and Its Derivatives as anti-Cancer Agents: An Overview. Molecules, 26(17), 5246. [Link]
  • Creative Bioarray. (n.d.). Caspase Activity Assay.
  • Khan, I., et al. (2019). Exploration of quinolone and quinoline derivatives as potential anticancer agents. Future Medicinal Chemistry, 11(15), 1957-1971. [Link]
  • Singh, S., et al. (2024). Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. Bioorganic & Medicinal Chemistry, 103, 117681. [Link]
  • JoVE. (2023, March 24). Measuring Caspase Activity Using a Fluorometric Assay or Flow Cytometry.
  • University of South Florida. (n.d.). Apoptosis Protocols.
  • Bio-Rad Antibodies. (n.d.). Analysis by Western Blotting - Apoptosis.
  • Jafari, F., et al. (2021). Anti-proliferative and Apoptotic Effect of Tetrahydrobenzo[h]quinoline on MCF-7 Human Breast Cancer Cell. Pharmaceutical Sciences, 27(3), 336-345. [Link]
  • U.S. Patent No. 10,034,874 B2. (2018).
  • Jain, R., et al. (2022). Review on recent development of quinoline for anticancer activities. Journal of Molecular Structure, 1250, 131777. [Link]
  • Kloskowski, T., et al. (2022). Quinolones as a Potential Drug in Genitourinary Cancer Treatment—A Literature Review. International Journal of Molecular Sciences, 23(12), 6439. [Link]
  • Ju, A., & Lee, W. (2015). Determination of Caspase Activation by Western Blot. In Apoptosis. Methods in Molecular Biology, vol 1219. Humana Press, New York, NY. [Link]
  • Bio-protocol. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(6), e374. [Link]
  • Bio-protocol. (n.d.). Apoptosis detection and western blot.
  • Kloskowski, T., et al. (2022). Quinolones as a Potential Drug in Genitourinary Cancer Treatment—A Literature Review. International Journal of Molecular Sciences, 23(12), 6439. [Link]
  • Kumar, A., et al. (2024). Promoting Apoptosis in MCF-7 Cells via ROS Generation by Quinolino-triazoles Derived from One-Pot Telescopic Synthesis. Molecules, 29(20), 4739. [Link]
  • Azzman, N., et al. (2024). Quinolone Derivatives as Anticancer Agents: Importance in Medicinal Chemistry. Current Topics in Medicinal Chemistry, 24(13), 1134-1157. [Link]
  • ResearchGate. (n.d.). Potential mechanism of quinolones action on cancer cells. Changes in....
  • Begum, G., et al. (2018). In vitro apoptotic mechanism of a novel synthetic Quinazolinyl derivative: Induces caspase-dependent intrinsic pathway on THP-1, leukemia cell line. Chemico-Biological Interactions, 280, 56-65. [Link]
  • Follia, V., et al. (2022). Targeting the anti-apoptotic Bcl-2 family proteins: machine learning virtual screening and biological evaluation of new small molecules. Theranostics, 12(1), 303–320. [Link]
  • Lee, S., et al. (2022). New synthetic phenylquinazoline derivatives induce apoptosis by targeting the pro-survival members of the BCL-2 family. Bioorganic Chemistry, 124, 105820. [Link]

Sources

Application Notes and Protocols: Preparation of 3-(2-quinolinyl)acrylic acid Derivatives for Biological Screening

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Potential of the Quinoline Scaffold in Drug Discovery

The quinoline ring system, a bicyclic aromatic heterocycle, stands as a privileged scaffold in medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of biological activities, including anticancer, antimalarial, antibacterial, antifungal, and anti-inflammatory properties.[1][2][3][4] The structural versatility of the quinoline nucleus allows for the generation of a vast number of structurally diverse derivatives, making it a fertile ground for the development of novel therapeutic agents. This adaptability has led to the successful development of numerous quinoline-based drugs.[5][6]

Among the myriad of quinoline derivatives, 3-(2-quinolinyl)acrylic acids and their analogues represent a particularly promising class of compounds. The α,β-unsaturated carbonyl moiety, a known Michael acceptor, can engage in covalent interactions with biological nucleophiles, such as cysteine residues in enzymes, leading to potent and often irreversible inhibition. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and subsequent biological screening of 3-(2-quinolinyl)acrylic acid derivatives. We will delve into the synthetic strategies, with a focus on the underlying chemical principles, and provide detailed, field-proven protocols for their preparation and evaluation in common biological assays.

Part 1: Chemical Synthesis of this compound Derivatives

The synthesis of the target this compound derivatives primarily relies on the condensation of a quinoline-2-carboxaldehyde with a suitable active methylene compound. The Knoevenagel condensation is a classic and highly effective method for this transformation.[7][8][9][10]

Synthetic Strategy: The Knoevenagel Condensation

The Knoevenagel condensation involves the reaction of an aldehyde or ketone with an active hydrogen compound in the presence of a basic catalyst, followed by dehydration.[7][8] In our case, quinoline-2-carboxaldehyde serves as the aldehyde component, and malonic acid or its esters are typically used as the active methylene compound.

The mechanism proceeds through the deprotonation of the active methylene compound by the base to form a nucleophilic enolate. This enolate then attacks the carbonyl carbon of the quinoline-2-carboxaldehyde. Subsequent dehydration yields the desired α,β-unsaturated product.[8]

A particularly useful modification is the Doebner modification, which utilizes pyridine as the solvent and a catalytic amount of a secondary amine like piperidine.[7][9][11] This modification often proceeds with concomitant decarboxylation when malonic acid is used, directly affording the acrylic acid derivative.

Knoevenagel_Condensation cluster_reactants Reactants cluster_reaction Knoevenagel Condensation Quinoline-2-carboxaldehyde Quinoline-2-carboxaldehyde Base (Pyridine/Piperidine) Base (Pyridine/Piperidine) Quinoline-2-carboxaldehyde->Base (Pyridine/Piperidine) Malonic Acid Malonic Acid Malonic Acid->Base (Pyridine/Piperidine) Intermediate Intermediate Base (Pyridine/Piperidine)->Intermediate Deprotonation & Nucleophilic Attack This compound This compound Intermediate->this compound Dehydration & Decarboxylation

Caption: General workflow of the Knoevenagel condensation for the synthesis of this compound.

Experimental Protocol: Synthesis of (2E)-3-(2-quinolinyl)acrylic acid

This protocol details a robust method for the synthesis of the parent compound, (2E)-3-(2-quinolinyl)acrylic acid, which can be further derivatized.[12][13]

Materials:

  • Quinoline-2-carboxaldehyde

  • Malonic acid

  • Pyridine

  • Piperidine

  • Hydrochloric acid (HCl), 2M

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Büchner funnel and filter paper

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve quinoline-2-carboxaldehyde (1.0 eq) in pyridine (20 mL).

  • Addition of Reagents: To the stirring solution, add malonic acid (1.2 eq) followed by a catalytic amount of piperidine (0.1 eq).

  • Reaction: Attach a reflux condenser and heat the reaction mixture to reflux (approximately 115°C) with continuous stirring for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate/hexane).

  • Workup: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into ice-cold 2M HCl (100 mL) with vigorous stirring. A precipitate will form.

  • Isolation: Collect the precipitate by vacuum filtration using a Büchner funnel. Wash the solid with cold water to remove any residual pyridine hydrochloride.

  • Purification: Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain pure (2E)-3-(2-quinolinyl)acrylic acid as a solid.

  • Characterization: Confirm the structure and purity of the product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. The melting point should be in the range of 197-198 °C.[13]

Table 1: Representative Reaction Parameters and Yields

DerivativeR-group on QuinolineActive Methylene CompoundCatalystReaction Time (h)Yield (%)
1a HMalonic acidPyridine/Piperidine585
1b 6-ChloroMalonic acidPyridine/Piperidine682
1c 8-MethylMalonic acidPyridine/Piperidine588
2a HEthyl cyanoacetatePiperidine490

Part 2: Biological Screening of this compound Derivatives

The diverse biological activities of quinoline derivatives necessitate a multi-faceted screening approach.[1][3][14] Based on the known pharmacological profiles of similar compounds, initial screening should focus on anticancer and antimicrobial activities.

Screening_Workflow cluster_anticancer Anticancer Evaluation cluster_antimicrobial Antimicrobial Evaluation Synthesized Derivatives Synthesized Derivatives Primary Screening Primary Screening Synthesized Derivatives->Primary Screening Anticancer Assays Anticancer Assays Primary Screening->Anticancer Assays Cytotoxicity Antimicrobial Assays Antimicrobial Assays Primary Screening->Antimicrobial Assays Growth Inhibition MTT Assay MTT Assay Anticancer Assays->MTT Assay MIC Determination MIC Determination Antimicrobial Assays->MIC Determination IC50 Determination IC50 Determination MTT Assay->IC50 Determination Mechanism of Action Studies Mechanism of Action Studies IC50 Determination->Mechanism of Action Studies Cellular Uptake (Fluorescence Microscopy) Cellular Uptake (Fluorescence Microscopy) Mechanism of Action Studies->Cellular Uptake (Fluorescence Microscopy) MBC Determination MBC Determination MIC Determination->MBC Determination Further Characterization Further Characterization MBC Determination->Further Characterization

Caption: A streamlined workflow for the biological screening of synthesized quinoline derivatives.

Anticancer Activity Screening: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[15][16][17] It is a robust and widely used method for the initial screening of potential anticancer agents.[15]

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[15][17] The amount of formazan produced is proportional to the number of viable cells.[15]

Protocol: Cytotoxicity Evaluation using the MTT Assay

Materials:

  • Cancer cell line of interest (e.g., MCF-7 for breast cancer, A549 for lung cancer)[5]

  • Complete cell culture medium (e.g., DMEM or RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound derivatives (stock solutions in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well microtiter plates

  • Humidified incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.[15]

  • Compound Treatment: Prepare serial dilutions of the test compounds in complete medium. Replace the medium in the wells with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and an untreated control.

  • Incubation: Incubate the plate for 24-72 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours.[16]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[16]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Activity Screening

The initial evaluation of antimicrobial activity is typically performed by determining the Minimum Inhibitory Concentration (MIC).[18]

Protocol: Determination of Minimum Inhibitory Concentration (MIC)

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus as a Gram-positive representative and Escherichia coli as a Gram-negative representative)

  • Mueller-Hinton Broth (MHB)

  • This compound derivatives (stock solutions in DMSO)

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Preparation of Inoculum: Grow the bacterial strains in MHB overnight. Dilute the culture to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Compound Dilution: Prepare two-fold serial dilutions of the test compounds in MHB in a 96-well plate.

  • Inoculation: Add the bacterial inoculum to each well. Include a positive control (bacteria with no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[18]

Advanced Screening and Mechanistic Studies

Promising lead compounds identified from the primary screens should be subjected to further investigation to elucidate their mechanism of action.

Fluorescence Microscopy for Cellular Uptake: To understand if the compounds are entering the cells, fluorescence microscopy can be employed.[19][20][21] If the quinoline derivatives possess intrinsic fluorescence, their uptake and subcellular localization can be directly visualized.[22] Alternatively, fluorescently tagged derivatives can be synthesized.

Protocol: Cellular Uptake Visualization

Materials:

  • Cancer cell line of interest

  • Fluorescent this compound derivative

  • Glass-bottom dishes or chamber slides

  • Fluorescence microscope with appropriate filters

  • DAPI (for nuclear staining)

Procedure:

  • Cell Seeding: Seed cells on glass-bottom dishes and allow them to attach.

  • Compound Incubation: Treat the cells with the fluorescent derivative at a suitable concentration for a defined period.

  • Staining and Fixation (Optional): Cells can be fixed and stained with DAPI to visualize the nucleus.

  • Imaging: Acquire images using a fluorescence microscope. The localization of the fluorescent compound within the cell (e.g., cytoplasm, nucleus, specific organelles) can provide insights into its potential targets.[23]

Conclusion

The synthesis and biological evaluation of this compound derivatives offer a promising avenue for the discovery of novel therapeutic agents. The synthetic protocols outlined herein, centered around the robust Knoevenagel condensation, are readily adaptable for the creation of a diverse chemical library. The subsequent biological screening workflow, from initial high-throughput assays to more detailed mechanistic studies, provides a clear and effective path for identifying and characterizing lead compounds. By combining rational chemical design with a systematic biological evaluation, researchers can effectively explore the therapeutic potential of this important class of molecules.

References

  • Comprehensive review on current developments of quinoline-based anticancer agents. (n.d.). ResearchGate.
  • Doebner–Miller reaction. (2023, December 1). In Wikipedia.
  • Synthesis of quinoline derivatives by a Döebner-von Miller reaction using a Ag(I)-exchanged Montmorillonite K10 catalyst. (2018, January 1). ResearchSpace@UKZN.
  • The Versatile Quinoline and Its Derivatives as anti-Cancer Agents: An Overview. (2022, November 23). Taylor & Francis.
  • Review on recent development of quinoline for anticancer activities. (2022, June 1). ResearchGate.
  • Doebner-Miller reaction and applications. (2015, April 20). SlideShare.
  • Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review. (2020, August 21). RSC Publishing.
  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. (2022, May 1). IIP Series.
  • Doebner-Miller Reaction. (n.d.). SynArchive.
  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. (2025, August 27). PubMed Central.
  • Cell Viability Assays. (2013, May 1). NCBI Bookshelf.
  • Evaluation of novel compounds as anti-bacterial or anti-virulence agents. (2022, July 1). PubMed Central.
  • Advances in High-Throughput Screening for Novel Antimicrobial Compounds. (2024, May 30). AZoNetwork.
  • MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche.
  • Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments.
  • MTT Proliferation Assay Protocol. (2025, June 15). University of California, San Diego.
  • Assay development and efficacy testing of novel and established antimicrobials. (2025, May 20). University of Sheffield.
  • Dynamic Fluorescence Microscopy of Cellular Uptake of Intercalating Model Drugs by Ultrasound-Activated Microbubbles. (2017, February 17). PubMed Central.
  • Method for nanoparticles uptake evaluation based on double labeled fluorescent cells scanned in enhanced darkfield microscopy. (2023, May 18). SPIE Digital Library.
  • Synthesis of N-Alkyl-3-[2-oxoquinolin-1(2H)-yl]propanoic Acid Derivatives and Related Compounds. (2014, December 18). ACS Publications.
  • Following nanoparticle uptake by cells using high-throughput microscopy and the deep-learning based cell identification algorithm Cellpose. (2022, November 10). Frontiers.
  • Development of mixed microbial screening and cultivation methods for novel antibiotic discovery. (2025, Fall). American Chemical Society.
  • Mechanism of Cellular Uptake of Highly Fluorescent Conjugated Polymer Nanoparticles. (2011, August 2). ACS Publications.
  • In Vitro Cellular Uptake Studies of Self-Assembled Fluorinated Nanoparticles Labelled with Antibodies. (2019, July 24). MDPI.
  • The Quest for Novel Antimicrobial Compounds: Emerging Trends in Research, Development, and Technologies. (2019, July 26). MDPI.
  • Knoevenagel condensation. (2023, December 1). In Wikipedia.
  • Knoevenagel Condensation. (n.d.). Cambridge University Press.
  • A REVIEW ON BIOLOGICAL ACTIVITIES OF QUINOLINE DERIVATIVES. (2020, June 4). ResearchGate.
  • Knoevenagel Condensation. Doebner Modification. Verley Modification. Reaction Mechanism and Set Up. (2025, January 31). YouTube.
  • Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. (2014, January 1). ResearchGate.
  • Knoevenagel condensation mechanism and applications. (2023, February 24). Pure Chemistry.
  • Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. (2019, February 2). National Institutes of Health.
  • Updates on Synthesis and Biological Activities of Quinoline Derivatives: A Review. (2021, July 15). ResearchGate.
  • This compound. (2024, April 29). Exclusive Chemistry Ltd.
  • Vistas in the domain of 3-acetyl-4-hydroxy-2-quinolinone derivatives (AHQ) and their applications. (2025, June 4). RSC Publishing.

Sources

Application Notes and Protocols for the Formulation of Quinoline Compounds in Preclinical In Vivo Studies

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals engaged in preclinical in vivo evaluation of quinoline-based therapeutic candidates.

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, integral to numerous therapeutic agents.[1][2][3] However, the translation of promising quinoline compounds from bench to preclinical models is frequently hampered by poor aqueous solubility and potential stability issues, complicating the achievement of desired systemic exposure in in vivo studies. This guide provides a comprehensive framework and detailed protocols for the systematic formulation of quinoline derivatives for oral and parenteral administration in animal models. We will explore critical preformulation assessments, delve into practical formulation strategies including microemulsions and cyclodextrin complexation, and provide step-by-step protocols for their preparation and characterization. Furthermore, this document addresses the crucial aspects of excipient selection, stability testing in accordance with ICH guidelines, and in vivo administration techniques, ensuring scientific rigor and data reproducibility.

The Formulation Challenge: Physicochemical Properties of Quinoline Derivatives

Quinoline and its derivatives are often characterized by their aromatic, heterocyclic structure, which typically imparts low water solubility.[4] This inherent hydrophobicity can lead to several challenges in preclinical development:

  • Limited Bioavailability: For oral administration, poor solubility is a primary reason for low and erratic absorption from the gastrointestinal tract.[4]

  • Difficulties in Parenteral Formulation: Achieving the required concentration for intravenous or other parenteral routes without precipitation can be challenging.

  • Potential for Toxicity: Some quinoline derivatives may exhibit toxicity, which can be exacerbated by the use of harsh solubilizing agents.[3]

Therefore, a systematic approach to formulation development is paramount to ensure that in vivo studies yield meaningful and reproducible pharmacokinetic and pharmacodynamic data.

Preformulation Studies: The Foundation of a Successful Formulation

Before embarking on formulation development, a thorough characterization of the quinoline compound's physicochemical properties is essential. These preformulation studies provide the necessary data to guide the selection of an appropriate formulation strategy.

Key Preformulation Parameters:

ParameterSignificance for Formulation Development
Aqueous Solubility Determines the need for solubility enhancement techniques. Should be assessed at different pH values to understand the impact of ionization.
pKa The ionization constant is crucial for predicting solubility in different physiological environments (e.g., stomach vs. intestine).
LogP/LogD The octanol-water partition coefficient indicates the lipophilicity of the compound, influencing its solubility in lipid-based formulations and its potential for membrane permeation.
Crystal Form (Polymorphism) Different crystalline forms can have varying solubility and dissolution rates.
Melting Point Provides an indication of the compound's purity and stability.
Chemical Stability Assessment of degradation in response to pH, light, and temperature is critical for developing a stable formulation.

Formulation Strategies for Poorly Soluble Quinoline Compounds

Based on the preformulation data, an appropriate formulation strategy can be selected. Here, we detail two widely used and effective approaches for enhancing the solubility and bioavailability of quinoline compounds.

Strategy 1: Microemulsion Formulations

Microemulsions are clear, thermodynamically stable, isotropic mixtures of oil, water, surfactant, and a co-surfactant.[5][6] They are excellent vehicles for solubilizing hydrophobic drugs and can enhance oral bioavailability and allow for parenteral administration.[5][6]

Causality Behind Experimental Choices:

  • Oil Phase: The oil phase is selected based on the high solubility of the quinoline compound.

  • Surfactant and Co-surfactant: This combination is chosen for its ability to reduce the interfacial tension between the oil and water phases, leading to the spontaneous formation of a microemulsion. The ratio of surfactant to co-surfactant is critical for the stability and size of the microemulsion droplets.

  • Pseudo-ternary Phase Diagram: This diagram is constructed to identify the concentration ranges of the components that will form a stable microemulsion.

Experimental Workflow for Microemulsion Formulation Development:

G cluster_0 Component Selection cluster_1 Phase Diagram Construction cluster_2 Formulation & Characterization cluster_3 In Vivo Studies solubility Solubility Screening of Quinoline in Oils emulsification Emulsification Efficiency of Surfactants solubility->emulsification Select best oil cosurfactant Selection of Co-surfactant emulsification->cosurfactant Select best surfactant phase_diagram Construct Pseudo-ternary Phase Diagram cosurfactant->phase_diagram Select best co-surfactant region_id Identify Microemulsion Region phase_diagram->region_id formulation_prep Prepare Drug-Loaded Microemulsion region_id->formulation_prep Select optimal component ratios characterization Physicochemical Characterization (Droplet Size, Zeta Potential, pH, Viscosity) formulation_prep->characterization admin In Vivo Administration (Oral/IV) characterization->admin Proceed if stable & characterized pk_pd Pharmacokinetic/Pharmacodynamic Evaluation admin->pk_pd G cluster_0 Feasibility & Stoichiometry cluster_1 Complex Preparation cluster_2 Characterization & Evaluation cluster_3 In Vivo Studies phase_solubility Phase Solubility Studies stoichiometry Determine Complex Stoichiometry (e.g., 1:1) phase_solubility->stoichiometry method_selection Select Preparation Method (Kneading, Co-precipitation) stoichiometry->method_selection complex_prep Prepare Quinoline-CD Complex method_selection->complex_prep characterization Characterize Complex (DSC, XRD, FTIR, NMR) complex_prep->characterization dissolution In Vitro Dissolution Studies characterization->dissolution admin In Vivo Administration dissolution->admin Proceed if solubility is enhanced pk_pd Pharmacokinetic/Pharmacodynamic Evaluation admin->pk_pd

Caption: Workflow for developing a cyclodextrin inclusion complex for a quinoline compound.

Protocol 3: Preparation of Quinoline-Cyclodextrin Inclusion Complex by Kneading Method

  • Molar Ratio: Weigh the quinoline compound and cyclodextrin in the desired molar ratio (e.g., 1:1), as determined by phase solubility studies. [7]2. Slurry Formation: Place the cyclodextrin in a mortar and add a small amount of a hydroalcoholic solvent (e.g., methanol:water 3:2) to form a thick slurry. [7]3. Kneading: Gradually add the quinoline compound to the slurry and knead for a specified time (e.g., 45-60 minutes) to form a paste. [7][8]4. Drying: Dry the paste in a desiccator or oven at a controlled temperature until a constant weight is achieved. [7]5. Pulverization: Pulverize the dried complex and pass it through a sieve to obtain a uniform powder. [7][9] Protocol 4: Preparation of Quinoline-Cyclodextrin Inclusion Complex by Co-precipitation Method

  • Dissolution: Dissolve the cyclodextrin in water, and the quinoline compound in a suitable organic solvent (e.g., methanol). [10]2. Mixing: Add the drug solution dropwise to the cyclodextrin solution with continuous stirring. [10]3. Precipitation: Continue stirring for a defined period to allow for complex formation and precipitation. The solution may be cooled to enhance precipitation. [11]4. Filtration and Drying: Filter the precipitate, wash with a small amount of cold water or the organic solvent used, and dry under vacuum. [10][11] Characterization of Inclusion Complexes:

The formation of an inclusion complex should be confirmed using analytical techniques:

  • Differential Scanning Calorimetry (DSC): The disappearance or shifting of the drug's melting endotherm indicates complex formation. [11]* X-Ray Diffractometry (XRD): A change from a crystalline pattern for the pure drug to a more amorphous or different pattern for the complex suggests inclusion. [10]* Fourier-Transform Infrared Spectroscopy (FTIR): Shifts in the characteristic peaks of the drug and cyclodextrin can indicate interactions and complex formation. [12]* Nuclear Magnetic Resonance (NMR) Spectroscopy: Changes in the chemical shifts of the protons of both the drug and the cyclodextrin provide strong evidence of inclusion. [13]

Excipient Selection and Safety Evaluation

The choice of excipients is critical for the safety and efficacy of the formulation. Excipients should be inert and not interact with the quinoline compound. [14] Common Excipients for In Vivo Formulations:

Excipient TypeExamplesUse in Quinoline Formulations
Solvents/Co-solvents Water for Injection, PEG 400, Propylene Glycol, EthanolTo dissolve the drug or as part of a microemulsion.
Oils Medium-chain triglycerides (MCT), Isopropyl myristate, Sesame oilOil phase in microemulsions.
Surfactants Polysorbates (Tween® 80), Sorbitan esters (Span® 80), Cremophor® ELTo stabilize microemulsions.
Cyclodextrins β-cyclodextrin, Hydroxypropyl-β-cyclodextrin (HP-β-CD)To form inclusion complexes for solubility enhancement.
Buffering Agents Phosphate buffers, Citrate buffersTo maintain a stable pH.

Safety Evaluation of Excipients:

Before use in in vivo studies, the safety of the selected excipients at the intended concentration and route of administration must be evaluated. [15]This can be done through a literature review of existing toxicity data or by conducting a preliminary in vivo tolerability study in the target animal species. [3][15]

Stability Testing

The stability of the final formulation must be assessed to ensure that the quinoline compound remains in its active form and that the formulation's physical characteristics are maintained over time. Stability studies should be conducted according to the International Council for Harmonisation (ICH) guidelines.

ICH Stability Testing Conditions:

StudyStorage ConditionMinimum Time Period
Long-term 25°C ± 2°C / 60% RH ± 5% RH12 months
Intermediate 30°C ± 2°C / 65% RH ± 5% RH6 months
Accelerated 40°C ± 2°C / 75% RH ± 5% RH6 months

RH = Relative Humidity [4]

In Vivo Administration Protocols

The appropriate administration route and technique are crucial for achieving the desired drug exposure and minimizing stress to the animal.

Protocol 5: Oral Gavage Administration in Mice

  • Animal Restraint: Properly restrain the mouse by scruffing the neck to immobilize the head.

  • Needle Measurement: Measure the gavage needle from the tip of the mouse's nose to the last rib to determine the correct insertion depth.

  • Insertion: Gently insert the gavage needle into the diastema (gap between incisors and molars) and advance it along the roof of the mouth towards the esophagus. The mouse will typically swallow, aiding the passage of the needle. Do not force the needle.

  • Administration: Once the needle is at the predetermined depth, slowly administer the formulation.

  • Withdrawal and Monitoring: Gently withdraw the needle and monitor the mouse for any signs of distress.

  • Volume: The maximum recommended oral gavage volume for mice is typically 10 mL/kg.

Protocol 6: Intravenous (IV) Administration in Rats (Lateral Tail Vein)

  • Animal Warming: Warm the rat's tail using a heat lamp or warm water to dilate the lateral tail veins.

  • Restraint: Place the rat in a suitable restrainer.

  • Vein Visualization: Identify one of the lateral tail veins.

  • Needle Insertion: Insert a 25-27G needle, bevel up, into the vein at a shallow angle. A "flash" of blood in the needle hub confirms correct placement.

  • Injection: Slowly inject the formulation. The vein should blanch during a successful injection. If resistance is met or a bleb forms, the needle is not in the vein.

  • Withdrawal and Hemostasis: Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.

  • Volume: The maximum bolus IV injection volume for rats is typically around 5 mL/kg.

Analytical Methods for Quinoline Quantification

Accurate quantification of the quinoline compound in the formulation and in biological matrices is essential for pharmacokinetic analysis. High-Performance Liquid Chromatography (HPLC) is the most common analytical technique used. [11] Key Considerations for HPLC Method Development:

  • Column: A C18 reverse-phase column is often suitable. [11]* Mobile Phase: A mixture of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile or methanol) is typically used. [16]* Detector: UV or fluorescence detection is commonly employed, depending on the photophysical properties of the quinoline derivative.

  • Sample Preparation: For biological samples (e.g., plasma), a protein precipitation or solid-phase extraction (SPE) step is usually required to remove interfering substances. [16]

Conclusion

The successful in vivo evaluation of novel quinoline compounds is critically dependent on a well-designed and characterized formulation. By following a systematic approach that includes thorough preformulation studies, rational selection of formulation strategies, and adherence to established protocols for preparation, characterization, and administration, researchers can ensure the generation of reliable and reproducible data. This, in turn, will accelerate the translation of promising quinoline-based drug candidates into potential clinical therapies.

References

  • Determination of quinine and quinidine in biological fluids by high performance liquid chrom
  • Inclusion complex formation of cyclodextrin with its guest and their applications.
  • Q1A(R2) Guideline. ICH. [Link]
  • ICH Q1 guideline on stability testing of drug substances and drug products. European Medicines Agency (EMA). [Link]
  • Formulation and physicochemical characterization of microemulsion system using isopropyl myristate, medium-chain glyceride, polysorbate 80 and w
  • ICH Guidelines: Drug Stability Testing Essentials. AMSbiopharma. [Link]
  • Quinoline-Based FDA-Approved Drugs: Synthetic Route and Clinical Uses.
  • Pseudoternary phase diagram construction. Protocols.io. [Link]
  • Design and Characterization of Microemulsion Systems for Naproxen. PMC - NIH. [Link]
  • Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. PubMed. [Link]
  • Preparation and Evaluation of Silymarin β-cyclodextrin Molecular Inclusion Complexes. NIH. [Link]
  • Advancements in Microemulsion Based Drug Delivery Systems for Better Therapeutic Effects. [Link]
  • Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poorly Soluble Drugs: A Review. [Link]
  • Microemulsions: Unique Properties, Pharmacological Applications, and Targeted Drug Delivery. Frontiers. [Link]
  • PREPARATION AND CHARACTERIZATION OF ZAFIRLUKAST- β-CYCLODEXTRIN COMPLEXES USING SOLID DISPERSION TECHNIQUES. International Journal of Pharmaceutical Sciences Review and Research. [Link]
  • FORMULATING β-CYCLODEXTRIN INCLUSION COMPLEXES FOR SOLUTION STABILITY ENHANCEMENT OF GRISEOFULVIN. Journal of Advanced Scientific Research. [Link]
  • Interactions and incompatibilities of pharmaceutical excipients with active pharmaceutical ingredients: a comprehensive review. CORE. [Link]
  • The Chemical and Pharmacological Advancements of Quinoline: A Mini Review. [Link]
  • Quinoline-derivatives as privileged scaffolds for medicinal and pharmaceutical chemists: A comprehensive review. PubMed. [Link]
  • Synthesis & Characterization of Biologically Important Quinoline & It's Deriv
  • CYCLODEXTRINS AND INCLUSION COMPLEXES: FORMATION, METHODS, AND DIVERSE APPLIC
  • Pseudo ternary phase diagrams: a practical approach for the area and centroid calculation of stable microemulsion regions. DergiPark. [Link]
  • Safety evaluation of excipients and formulations in preclinical studies. Toxicology GLP. [Link]
  • Identifying the Microemulsion Region Through Pseudo-Ternary Phase Diagrams, Development and Characterization of Microemulsions t. Impactfactor. [Link]
  • Mouse Oral Gavage Administration Necessary Supplies Technique. [Link]
  • SOP: Mouse Oral Gavage. Virginia Tech. [Link]
  • In vivo toxicology of excipients commonly employed in drug discovery in rats.
  • Preclinical Assessment Addressing Intravenous Administration of a [68Ga]Ga-PSMA-617 Microemulsion: Acute In Vivo Toxicity, Tolerability, PET Imaging, and Biodistribution. NIH. [Link]
  • How to Select Excipients in Drug Formul
  • Oral Gavage Procedure in Mice | PDF | Esophagus | Medical Specialties. Scribd. [Link]
  • Regulatory Update: The IPEC Novel Excipient Safety Evalu
  • Characterization of Cyclodextrin/Volatile Inclusion Complexes: A Review. MDPI. [Link]
  • Fabrication of cyclodextrin complexes using co-precipitation technique.
  • Characterization of Cyclodextrin Inclusion Complexes – A Review. Journal of Pharmaceutical Science and Technology (JPST). [Link]
  • Evaluation of some Methods for Preparing Gliclazide- β-Cyclodextrin Inclusion Complexes. [Link]
  • Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. PMC - NIH. [Link]
  • Formulation of parenteral microemulsion containing itraconazole.
  • Guidelines for the administration of substances to rodents. NTNU. [Link]
  • Microemulsion-based novel transdermal delivery system of tetramethylpyrazine: preparation and evalu
  • SOP: Intravenous Injections in the Rat.

Sources

Troubleshooting & Optimization

Technical Support Center: Improving Yield in 3-(2-Quinolinyl)acrylic Acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 3-(2-quinolinyl)acrylic acid. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this valuable synthesis. We will move beyond simple protocols to explore the causality behind experimental choices, empowering you to troubleshoot effectively and maximize your yield and purity.

Overview of the Primary Synthetic Route: The Knoevenagel-Doebner Condensation

The most direct and widely employed method for synthesizing this compound is a variation of the Knoevenagel condensation, specifically the Doebner modification.[1] This reaction involves the condensation of 2-quinolinecarboxaldehyde with malonic acid, typically catalyzed by a mild organic base such as piperidine or pyridine. The reaction proceeds via a nucleophilic addition followed by dehydration and decarboxylation to yield the desired α,β-unsaturated carboxylic acid.

Understanding the mechanism is critical for troubleshooting. The base deprotonates malonic acid to form a reactive enolate, which then attacks the carbonyl carbon of the aldehyde. The subsequent steps of dehydration and decarboxylation are often facilitated by heating in a solvent like pyridine, which also serves as the catalyst.[1][2]

Knoevenagel_Doebner_Mechanism cluster_1 Step 1: Enolate Formation cluster_2 Step 2: Nucleophilic Addition cluster_3 Step 3 & 4: Dehydration & Decarboxylation Malonic_Acid Malonic Acid Enolate Malonic Acid Enolate Malonic_Acid->Enolate + Base - BH+ Base Base (e.g., Piperidine) Aldehyde 2-Quinoline- carboxaldehyde Intermediate Aldol-type Adduct Aldehyde->Intermediate Unsaturated_diacid Unsaturated Diacid Intermediate->Unsaturated_diacid - H2O Product This compound Unsaturated_diacid->Product - CO2 (Heat)

Caption: Knoevenagel-Doebner reaction mechanism.

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters to control for achieving high yield?

A1: Success in this synthesis hinges on three key parameters:

  • Purity of Starting Materials: 2-Quinolinecarboxaldehyde can oxidize over time to the corresponding carboxylic acid. Ensure its purity by TLC or ¹H NMR before use. Malonic acid should be dry and crystalline.

  • Choice of Base/Catalyst and Solvent: Pyridine is often the solvent and catalyst of choice as it effectively facilitates both the condensation and the final decarboxylation step upon heating.[2] Piperidine is a stronger base and can be used in catalytic amounts with a solvent like ethanol or pyridine.[1]

  • Temperature Control: The initial condensation can often be performed at a moderate temperature, but the decarboxylation step typically requires heating (e.g., refluxing in pyridine) to proceed efficiently.[2] However, excessive heat can lead to polymerization and tar formation.

Q2: How can I effectively monitor the reaction's progress?

A2: Thin-Layer Chromatography (TLC) is the most effective method. Use a solvent system like ethyl acetate/hexanes (e.g., 1:1 or 2:1) with a few drops of acetic acid to ensure the carboxylic acid products are protonated and move up the plate. You should monitor the disappearance of the starting aldehyde spot. The malonic acid will remain at the baseline, while the product will appear as a new, typically UV-active spot. Staining with potassium permanganate can also help visualize the product, as the double bond will react.

Q3: My product seems to be precipitating from the reaction mixture. Is this normal?

A3: Yes, this can be normal, especially as the reaction progresses. This compound has limited solubility in some organic solvents like pyridine, especially upon cooling.[3][4] This can be advantageous for isolation, as the product may precipitate in a relatively pure form. However, ensure the reaction has gone to completion via TLC before cooling and filtering.

Troubleshooting Guide: A Deeper Dive

This section addresses specific issues encountered during the synthesis in a problem-and-solution format.

Troubleshooting_Flowchart start Reaction Start check_tlc Monitor by TLC after 2-3h start->check_tlc low_conversion Low Conversion? check_tlc->low_conversion dark_tar Reaction Dark/Tarry? low_conversion->dark_tar No check_reagents Verify Purity of Aldehyde & Malonic Acid low_conversion->check_reagents Yes reduce_temp Reduce Reaction Temperature dark_tar->reduce_temp Yes continue_rxn Continue Monitoring dark_tar->continue_rxn No check_base Check Base Activity (Use fresh piperidine/pyridine) check_reagents->check_base increase_temp Increase Temperature Gradually (for decarboxylation) check_base->increase_temp check_base_conc Ensure Base is Catalytic (if not pyridine as solvent) reduce_temp->check_base_conc workup Proceed to Workup (Acidification & Filtration) continue_rxn->workup

Caption: Troubleshooting decision tree for the synthesis.

Problem 1: Low or No Product Formation After Several Hours

  • Symptom: TLC analysis shows primarily unreacted 2-quinolinecarboxaldehyde.

  • Potential Root Cause(s):

    • Inactive Catalyst: The amine base (piperidine/pyridine) may be old or degraded.

    • Poor Quality Starting Materials: The aldehyde may have oxidized to 2-quinolinecarboxylic acid, which is unreactive under these conditions. Malonic acid might be wet, hindering enolate formation.

    • Insufficient Temperature: While the initial condensation may occur at room temperature, the decarboxylation step requires thermal energy. If you are expecting the final product, the temperature might be too low.

  • Solutions & Protocol Adjustments:

    • Verify Reagents: Use freshly opened or distilled pyridine/piperidine. Confirm the identity and purity of your aldehyde via melting point or spectroscopy.

    • Catalyst Loading: If using a co-solvent, ensure you have an adequate amount of base. For pyridine as a solvent, this is not an issue. For piperidine, use at least 0.1 equivalents.

    • Incremental Heating: If the reaction stalls at the intermediate diacid stage (which may not be easily visible on TLC), gradually increase the temperature to 80-100 °C to promote decarboxylation.[2]

Problem 2: The Reaction Mixture Turns Dark and Tarry

  • Symptom: The solution becomes a dark, viscous, often intractable tar, making product isolation difficult and drastically lowering yield.

  • Potential Root Cause(s):

    • Excessive Temperature: Aldehydes, especially aromatic ones, can undergo self-condensation and polymerization at high temperatures, a common issue in related quinoline syntheses like the Doebner-von Miller reaction.[5][6]

    • Incorrect Base Concentration: Using a strong base in high concentration can promote undesired side reactions.

  • Solutions & Protocol Adjustments:

    • Temperature Management: Maintain the lowest effective temperature. A two-stage thermal profile can be effective: stir at a lower temperature (e.g., 50-60 °C) for 1-2 hours to allow the initial condensation, then increase the heat to 80-100 °C for the decarboxylation.

    • Use a Milder Catalyst System: The pyridine/piperidine system is generally mild enough. Avoid strong bases like alkoxides or hydroxides, which would favor side reactions.[1]

Problem 3: Difficult Product Isolation and Purification

  • Symptom: After acidification during workup, the product either remains in solution or precipitates as an oily, impure solid.

  • Potential Root Cause(s):

    • Incorrect pH for Precipitation: Being an amphoteric molecule (basic quinoline nitrogen, acidic carboxylic acid), the product's solubility is highly pH-dependent. At very low or very high pH, it will form a salt and remain dissolved in the aqueous phase.

    • Contamination with Byproducts: Tarry byproducts can co-precipitate with the desired product, making it difficult to purify.

  • Solutions & Protocol Adjustments:

    • Careful pH Adjustment: After the reaction, cool the mixture and add water. Slowly add an acid (e.g., 3M HCl) while monitoring the pH. The product will precipitate at its isoelectric point, which is typically around pH 4-5. Adding acid too quickly can trap impurities.

    • Purification by Recrystallization: The crude, filtered product can be effectively purified by recrystallization. A solvent system like ethanol/water or acetic acid/water is often effective. Dissolve the crude solid in the hot solvent and allow it to cool slowly to obtain pure crystals.

Troubleshooting Summary Potential Cause Recommended Action
Low Yield / No Reaction Inactive reagents/catalystUse fresh aldehyde and base.
Insufficient temperatureIncrease heat gradually after initial condensation.
Tar/Polymer Formation Excessive temperatureMaintain lowest effective temperature; use a two-stage heating profile.
Impure Product Incorrect workup pHCarefully adjust pH to the isoelectric point (approx. 4-5) for precipitation.
Co-precipitation of byproductsPurify the crude product by recrystallization (e.g., from ethanol/water).

Optimized Experimental Protocol

This protocol incorporates best practices to maximize yield and minimize side reactions.

Workflow A 1. Reagent Setup - Combine 2-quinolinecarboxaldehyde, malonic acid, and pyridine in a flask. B 2. Initial Condensation - Add piperidine (catalyst). - Stir at 50-60 °C for 1 hour. A->B C 3. Decarboxylation - Heat to 90-100 °C. - Monitor by TLC until aldehyde is consumed. B->C D 4. Workup & Isolation - Cool mixture, add water. - Acidify to pH ~4.5 with HCl. C->D E 5. Purification - Collect crude solid by filtration. - Recrystallize from ethanol/water. D->E F 6. Analysis - Dry pure product. - Characterize by NMR, MP. E->F

Caption: Optimized experimental workflow for synthesis.

Materials:

  • 2-Quinolinecarboxaldehyde (1.0 eq)

  • Malonic Acid (1.2 eq)

  • Pyridine (as solvent, ~5 mL per gram of aldehyde)

  • Piperidine (0.1 eq)

  • 3M Hydrochloric Acid

  • Ethanol & Deionized Water (for recrystallization)

Procedure:

  • Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 2-quinolinecarboxaldehyde (1.0 eq) and malonic acid (1.2 eq). Add pyridine.

  • Catalysis: Add piperidine (0.1 eq) to the mixture.

  • Reaction - Stage 1 (Condensation): Heat the mixture to 50-60 °C and stir for 1 hour.

  • Reaction - Stage 2 (Decarboxylation): Increase the temperature to 90-100 °C. Monitor the reaction by TLC every hour until the starting aldehyde spot is no longer visible (typically 2-4 hours).

  • Isolation: Cool the reaction mixture to room temperature. Pour the mixture into a beaker containing an equal volume of water. A precipitate may form.

  • Precipitation: Slowly add 3M HCl with vigorous stirring until the pH of the solution is between 4 and 5. A dense, light-yellow precipitate of the product should form.

  • Filtration: Cool the slurry in an ice bath for 30 minutes, then collect the crude solid by vacuum filtration. Wash the filter cake with cold water.

  • Purification: Transfer the crude solid to a clean flask. Add a minimal amount of hot ethanol to dissolve the solid completely. Slowly add hot water until the solution becomes slightly turbid. Allow the solution to cool slowly to room temperature, then place it in an ice bath to complete crystallization.

  • Final Product: Collect the pure crystals by vacuum filtration, wash with a small amount of cold 1:1 ethanol/water, and dry under vacuum. The expected product is a pale yellow to white solid with a melting point of approximately 197-198 °C.[3]

References

  • Wikipedia. Doebner–Miller reaction. [Link]
  • IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. [Link]
  • SynArchive. Doebner-Miller Reaction. [Link]
  • ACS Publications. On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. [Link]
  • ResearchGate.
  • ResearchGate.
  • ResearchGate.
  • Wikipedia.
  • PubMed.
  • PubMed Central.
  • Organic Syntheses. ACRYLIC ACID. [Link]
  • ResearchGate. What is the complete procedure for Doebner-von miller reaction?. [Link]
  • Exclusive Chemistry Ltd. This compound. [Link]
  • YouTube. Doebner Miller Reaction - Heterocyclic Chemistry - Synthesis of Quinolines. [Link]

Sources

Technical Support Center: Purification of 3-(2-Quinolinyl)acrylic Acid by Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 3-(2-quinolinyl)acrylic acid (CAS No. 81124-50-7).[1][2] This document is designed for researchers, medicinal chemists, and process development scientists to provide expert guidance, troubleshoot common issues, and answer frequently asked questions related to the recrystallization of this compound. Our approach integrates fundamental chemical principles with practical, field-proven techniques to ensure you can achieve high purity and yield.

Troubleshooting Guide: Common Recrystallization Issues

This section addresses specific experimental challenges in a direct question-and-answer format, providing both immediate remedies and explanations of the underlying causes.

Q1: My compound "oiled out" instead of crystallizing. What happened and how do I fix it?

A1: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid crystalline lattice.[3] This phenomenon is typically caused by one of two conditions:

  • High Impurity Load: Significant amounts of impurities can depress the melting point of your compound, causing it to liquefy at the temperature of crystallization.[4][5]

  • Low Melting Point: The melting point of the solute is lower than the temperature of the saturated solution. For this compound, with a reported melting point of 197-198 °C, this is less likely unless a very high-boiling solvent is used or substantial impurities are present.[1]

Immediate Remedial Actions:

  • Re-heat and Dilute: Heat the solution to re-dissolve the oil. Add a small amount of additional hot solvent (10-20% more) to lower the saturation temperature and try cooling again.[4][6]

  • Slow Down Cooling: Rapid cooling is a common cause of oiling out.[7] Once the oil is re-dissolved, allow the flask to cool as slowly as possible. Insulate the flask by placing it in a beaker filled with cotton or on a wooden block to minimize the cooling rate.[6]

  • Solvent System Modification: If the issue persists, consider changing the solvent. A lower-boiling point solvent may prevent the solution temperature from exceeding the compound's depressed melting point. Alternatively, using a solvent pair can be effective. Dissolve the compound in a "good" solvent (e.g., ethanol) and then add a "poor" solvent (e.g., water) dropwise at the boiling point until the solution becomes faintly cloudy. Then, add a few drops of the good solvent to clarify it before slow cooling.[3]

Q2: No crystals are forming, even after my solution has cooled to room temperature and been placed in an ice bath. What should I do?

A2: The failure of crystals to form from a cooled solution is typically due to one of two reasons: either the solution is not supersaturated, or the nucleation process has not been initiated.

  • Excess Solvent: This is the most common reason for crystallization failure.[6] If too much solvent was used to dissolve the crude product, the solution will not become saturated upon cooling, and the compound will remain in the mother liquor.[4]

  • Supersaturation without Nucleation: Sometimes a solution can become supersaturated but lacks a nucleation site for crystal growth to begin.[6]

Troubleshooting Steps:

  • Induce Nucleation:

    • Scratching: Use a glass stirring rod to gently scratch the inside surface of the flask below the solvent level.[4][8] The microscopic scratches on the glass provide nucleation sites for crystal growth.

    • Seed Crystals: If you have a small amount of pure this compound, add a single tiny crystal to the solution. This "seed" provides a template for further crystallization.[4]

  • Reduce Solvent Volume: If nucleation techniques fail, it is highly likely too much solvent was used. Gently heat the solution to boil off a portion of the solvent (typically 20-30% of the volume). Then, allow the solution to cool again slowly.[4][6]

  • Drastic Cooling: As a last resort, cooling the flask in a dry ice/acetone bath can sometimes force crystallization, though this may lead to smaller, less pure crystals.[3]

Q3: My final product is still colored (e.g., yellow or brown). How can I obtain a pure, white product?

A3: The persistence of color indicates the presence of colored impurities. These can be highly conjugated organic molecules or degradation byproducts that co-crystallize with your product.

Purification Strategy:

  • Activated Charcoal Treatment: Activated charcoal (decolorizing carbon) has a high surface area and can adsorb colored impurities.[3][9]

    • Dissolve the crude, colored compound in the minimum amount of hot solvent.

    • Remove the flask from the heat source to prevent bumping.

    • Add a very small amount of activated charcoal (typically 1-2% of the solute mass). Adding too much can adsorb your product and reduce yield.

    • Bring the solution back to a gentle boil for a few minutes.

    • Perform a hot gravity filtration to remove the charcoal and any insoluble impurities.[10]

    • Allow the hot, colorless filtrate to cool slowly to induce crystallization.

Q4: The recovery yield of my purified crystals is very low. What are the common causes?

A4: A low yield is a frequent issue in recrystallization and can stem from errors at several stages of the process.

Common Causes and Solutions:

  • Using Excess Solvent: As discussed in Q2, using more than the minimum amount of hot solvent required for dissolution will keep a significant portion of your product in solution upon cooling.[4]

  • Premature Crystallization: If the solution cools too quickly during a hot filtration step, the product can crystallize in the filter paper or funnel, leading to loss.[3] Solution: Use a stemless funnel and keep the filtration apparatus hot.

  • Excessive Washing: Washing the collected crystals with too much cold solvent, or with solvent that is not sufficiently cold, will dissolve some of your product.[11][12] Solution: Use a minimal amount of ice-cold solvent for washing.

  • Incomplete Crystallization: Not allowing sufficient time for crystallization or not cooling the solution in an ice bath can leave a substantial amount of product in the mother liquor.[13]

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for recrystallizing this compound?

A1: The ideal solvent must be determined experimentally. However, based on the structure of this compound (a polar carboxylic acid with a large aromatic system), good starting points are polar protic solvents.[14][15] Ethanol, methanol, or acetic acid are excellent candidates. A mixed solvent system, such as ethanol/water or acetic acid/water, is also highly likely to be effective, as it allows for fine-tuning of the polarity.[16][17]

Q2: What are the ideal characteristics of a recrystallization solvent?

A2: A suitable solvent should meet the following criteria:

  • It should dissolve the compound completely when hot (at or near its boiling point) but poorly when cold.[10]

  • It should not react with the compound.[15]

  • It should either dissolve impurities very well (so they remain in the mother liquor) or not at all (so they can be removed by hot filtration).

  • It should have a relatively low boiling point for easy removal from the final crystals during drying.[15]

Q3: How critical is the cooling rate during crystallization?

A3: The cooling rate is one of the most critical parameters for obtaining high-purity crystals.[13]

  • Slow Cooling: Promotes the formation of large, well-ordered crystals. The slow growth allows molecules of the desired compound to selectively incorporate into the crystal lattice, while impurities are excluded and remain in the solution.[9]

  • Rapid Cooling ("Shock Cooling"): Causes the compound to precipitate out of solution quickly, trapping impurities within the rapidly forming solid. This often results in smaller, less pure crystals or even an amorphous powder.[13]

Q4: How do I know if my product is pure after recrystallization?

A4: The most common and accessible methods for assessing purity in a research setting are:

  • Melting Point Analysis: A pure crystalline solid will have a sharp, narrow melting point range (typically < 2 °C). Impurities disrupt the crystal lattice, causing the melting point to be depressed and broaden.[10] Compare your experimental melting point to the literature value (197-198 °C for this compound).[1]

  • Thin-Layer Chromatography (TLC): A pure compound should ideally show a single spot on a TLC plate when eluted with an appropriate solvent system.

  • Spectroscopic Analysis: Techniques like ¹H NMR, ¹³C NMR, or mass spectrometry can confirm the structure and identify the presence of any residual impurities.

Data Presentation

Table 1: Potential Solvents for Recrystallization of this compound

SolventBoiling Point (°C)PolarityExpected Solubility (Hot)Expected Solubility (Cold)Notes
Ethanol78Polar ProticHighLow to ModerateExcellent first choice. May require a co-solvent like water for optimal yield.[15]
Methanol65Polar ProticHighLow to ModerateSimilar to ethanol but lower boiling point.[15]
Acetic Acid118Polar ProticVery HighModerateGood for dissolving stubborn compounds, but its high boiling point can make it difficult to remove.[17]
Ethyl Acetate77Polar AproticModerateLowMay be a good choice if protic solvents are too effective.
Water100Polar ProticVery LowInsolubleUnlikely to be a good single solvent but is an excellent anti-solvent for use with ethanol or acetic acid.[17]
Experimental Protocol: Recrystallization of this compound

This protocol provides a generalized procedure. Optimal solvent volumes should be determined on a small scale first.

  • Dissolution: Place 1.0 g of crude this compound into a 50 mL Erlenmeyer flask. In a separate beaker, heat approximately 20-30 mL of the chosen solvent (e.g., ethanol) to a gentle boil.

  • Minimum Solvent Addition: Add the hot solvent to the Erlenmeyer flask in small portions, swirling after each addition. Continue adding just enough hot solvent until the solid completely dissolves.[11][12]

  • Decolorization (If Necessary): If the solution is colored, remove it from the heat, add a spatula-tip of activated charcoal, and boil for 2-3 minutes.

  • Hot Filtration (If Necessary): If charcoal was added or if insoluble impurities are present, perform a hot gravity filtration using a pre-heated stemless funnel and fluted filter paper into a clean, warm Erlenmeyer flask.[18]

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Once at room temperature, place the flask in an ice-water bath for at least 15-20 minutes to maximize crystal formation.[11]

  • Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.[9]

  • Washing: Wash the crystals on the filter paper with a minimal amount (2-3 mL) of ice-cold recrystallization solvent to remove any adhering mother liquor.[11]

  • Drying: Allow the crystals to dry completely on the filter paper by drawing air through them for several minutes. For final drying, transfer the crystals to a watch glass and air-dry or place them in a vacuum oven.

  • Analysis: Weigh the dried, purified product to calculate the percent recovery and determine its melting point to assess purity.

Visualization: Troubleshooting Workflow

The following diagram outlines a logical decision-making process for troubleshooting common recrystallization problems.

Recrystallization_Troubleshooting start Start: Hot Solution Cooled check_crystals Crystals Formed? start->check_crystals oiling_out Problem: Oiling Out (Liquid Droplets Form) check_crystals->oiling_out No, oil formed no_crystals Problem: No Crystals Form check_crystals->no_crystals No, solution is clear success Success: Collect, Wash, and Dry Crystals check_crystals->success Yes solution_oiling Action: 1. Re-heat to dissolve oil 2. Add more hot solvent (10-20%) 3. Cool VERY slowly oiling_out->solution_oiling solution_no_crystals Action: 1. Scratch flask with glass rod 2. Add a seed crystal no_crystals->solution_no_crystals solution_oiling->success check_nucleation Crystals Form Now? solution_no_crystals->check_nucleation reduce_solvent Action: Boil off 20-30% of solvent and re-cool slowly check_nucleation->reduce_solvent No check_nucleation->success Yes reduce_solvent->success

Caption: Troubleshooting Decision Tree for Recrystallization.

References
  • Recrystallization1. (n.d.). University of Texas at Dallas.
  • This compound. (2024). Exclusive Chemistry Ltd.
  • Recrystallization. (n.d.). University of California, Irvine.
  • Why do crystals oil out and what are the remedies and prevention methods? (2024). Brainly.
  • Troubleshooting. (2022). Chemistry LibreTexts.
  • Recrystallization (help meeeeee). (2013). Reddit.
  • Recrystallization (chemistry). (n.d.). Wikipedia.
  • Problems with Recrystallisations. (n.d.). University of York.
  • How to Purify an organic compound via recrystallization or reprecipitation? (2025). ResearchGate.
  • Recrystallization. (n.d.). Swarthmore College.
  • Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo.
  • Oiling Out in Crystallization. (n.d.). Mettler Toledo.
  • Recrystallization - Part 2. (n.d.). University of Massachusetts Boston.
  • Veteran chemists, have any advice on recrystallization for an inexperienced undergrad? (2014). Reddit.
  • Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester.
  • Solvent selection for recrystallization: An undergraduate organic experiment. (n.d.). Journal of Chemical Education.
  • Determining Which Solvent to Use. (2022). Chemistry LibreTexts.
  • Common Solvents for Crystallization. (n.d.). University of California, Los Angeles.
  • Acrylic Acid. (n.d.). Solubility of Things.
  • RECRYSTALLIZATION. (2021). Chemistry LibreTexts.
  • RECRYSTALLIZATION. (n.d.). ResearchGate.
  • Acrylic acid. (n.d.). Wikipedia.
  • Synthesis of N-Alkyl-3-[2-oxoquinolin-1(2H)-yl]propanoic Acid Derivatives and Related Compounds. (n.d.). National Institutes of Health.
  • Method of determining impurity in acrylic acid. (n.d.). Google Patents.
  • Determination of impurities in acrylic acid. (n.d.). Google Patents.
  • Acrylic Acid Impurities and Related Compound. (n.d.). Veeprho.
  • 3-(2-Thienyl)acrylic acid. (n.d.). PubChem.
  • Polymer Handbook. (n.d.). John Wiley & Sons, Inc..

Sources

Technical Support Center: Troubleshooting Side Reactions in the Synthesis of Quinoline Acrylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for professionals engaged in the synthesis of quinoline acrylic acids and their derivatives. This guide is designed to provide in-depth, field-proven insights into the common side reactions and experimental challenges encountered during these syntheses. We will move beyond simple procedural lists to explore the causality behind these issues, offering robust troubleshooting strategies and validated protocols to enhance the purity, yield, and reproducibility of your work.

Section 1: General Troubleshooting & FAQs

This section addresses broad issues applicable to various quinoline synthesis methodologies.

Q1: My quinoline synthesis is resulting in a very low yield or has failed completely. What are the primary factors to investigate?

A1: Low conversion rates are a frequent challenge and can often be traced back to a few fundamental parameters that are critical across different named reactions like the Doebner, Doebner-von Miller, and Friedländer syntheses.

  • Catalyst Inactivity or Inappropriateness: The choice of acid or base catalyst is paramount and highly substrate-dependent. A common oversight is using a catalyst that is old, hydrated, or simply unsuitable for the specific electronic properties of your substrates. Both Brønsted acids (e.g., HCl, H₂SO₄, p-toluenesulfonic acid) and Lewis acids (e.g., SnCl₄, ZnCl₂, Sc(OTf)₃) are employed, and their efficacy can vary dramatically.[1][2] For instance, a deactivated aniline bearing electron-withdrawing groups may require a stronger Lewis acid to facilitate cyclization.[3]

  • Suboptimal Thermal Conditions: Quinoline cyclizations are often thermally driven; however, there is a narrow optimal window. Insufficient heat will lead to a sluggish or incomplete reaction.[3] Conversely, excessive temperatures can cause decomposition of starting materials or the desired product, frequently leading to the formation of intractable tars.[3][4]

  • Substrate Reactivity: The inherent electronic and steric characteristics of your starting materials are a primary determinant of success. Anilines substituted with potent electron-withdrawing groups are less nucleophilic, which can render the initial Michael addition or Schiff base formation slow and inefficient, thereby stalling the entire sequence.[3][5]

  • Presence of Water: In many acid-catalyzed syntheses, water is generated in situ. This can inhibit the reaction equilibrium, particularly in steps involving imine formation or condensation.[3] Using anhydrous reagents and solvents, or employing a Dean-Stark trap to remove water as it forms, can significantly improve yields.

Q2: How can I effectively monitor my reaction to preemptively identify the onset of side reactions?

A2: Proactive reaction monitoring is crucial. Thin-Layer Chromatography (TLC) is the most direct and cost-effective method for this purpose.[4][5] By co-spotting the reaction mixture with your starting materials, you can visualize the consumption of reactants and the appearance of the product spot. The emergence of new, unexpected spots, or the development of a "smear" or baseline material, is a clear indicator of side product or polymer formation. This allows you to adjust conditions (e.g., lower the temperature) before the bulk of your material is lost to these competing pathways.

Section 2: Troubleshooting Tar & Polymer Formation

Tar formation is arguably the most common and frustrating issue in acid-catalyzed quinoline syntheses, particularly those employing α,β-unsaturated carbonyl compounds.

Q3: My Doebner-von Miller (or Skraup) reaction has produced a thick, dark, unworkable tar, leading to abysmal yields and a difficult workup. What is the chemical basis for this, and how can it be mitigated?

A3: This is a classic problem rooted in the acid-catalyzed polymerization of the α,β-unsaturated aldehyde or ketone (e.g., crotonaldehyde, acrolein).[1][6] Under the strongly acidic and often high-temperature conditions required for the cyclization, the carbonyl compound can readily self-condense or polymerize, forming high-molecular-weight, insoluble materials that constitute the tar.[5][6][7]

Mitigation Strategies:

  • Use of a Moderator: In notoriously vigorous reactions like the Skraup synthesis, adding a moderating agent such as ferrous sulfate (FeSO₄) is essential.[6][7][8] FeSO₄ is believed to control the reaction's exothermicity, preventing localized overheating that accelerates polymerization.[5][7]

  • Slow Addition & Temperature Control: Instead of combining all reagents at once, add the α,β-unsaturated carbonyl compound slowly to the heated acidic solution of the aniline.[1] This keeps the instantaneous concentration of the polymerizable species low. Furthermore, once the initial exotherm begins, it is often wise to remove the external heat source and allow the reaction to proceed under its own heat, cooling as necessary.[5][7]

  • In Situ Generation: The α,β-unsaturated carbonyl can be generated in situ from an aldol condensation, which helps maintain its low concentration. For example, slowly adding acetaldehyde to the reaction mixture allows it to form crotonaldehyde gradually, which is then consumed in the main reaction pathway.[1]

  • Two-Phase System: A more advanced technique is to use a two-phase solvent system. This approach sequesters the α,β-unsaturated carbonyl in an organic phase, limiting its exposure to the aqueous acid phase where polymerization is most rampant, thereby significantly boosting yields.[6]

Caption: Friedländer synthesis vs. ketone self-condensation.

Q5: My Doebner reaction, intended to produce a quinoline-4-carboxylic acid from an aniline, aldehyde, and pyruvic acid, is failing. What makes this reaction unique?

A5: The Doebner reaction is a powerful tool for accessing quinoline-4-carboxylic acids, direct precursors to many quinoline acrylic acids. [9]Its mechanism is believed to proceed via an initial aldol condensation between the aldehyde and pyruvic acid, followed by a Michael addition of the aniline and subsequent cyclization. [9]Failure often stems from:

  • Reaction Order: The pre-formation of the Schiff base between the aniline and aldehyde before the introduction of pyruvic acid is an alternative and sometimes more effective mechanistic pathway. [9]Experimenting with the order of addition can be a valuable troubleshooting step.

  • Substrate Failure: The reaction is known to fail for certain substrates. For example, with 2-chloro-5-aminopyridine, the cyclization occurs undesirably at the pyridine's amino group rather than the aromatic ring, leading to a pyrrolidine derivative instead of the quinoline. [9]

Section 4: Impurity Profile & Purification Strategies
Q6: Beyond polymers, what are the most common discrete byproducts I should anticipate?

A6: While tar is the most visible side product, other smaller molecules can complicate your crude mixture. In reactions like the Doebner-von Miller synthesis, the final aromatization step requires an oxidizing agent. Sometimes, an intermediate Schiff base can act as the oxidant, leading to its own reduction. [10]This results in the formation of reduced (non-aromatic) quinoline-like structures or reduced aniline derivatives as significant byproducts. [10]

Q7: My crude product is a dark, oily, tarry mixture. What is a robust and effective purification protocol?

A7: Purifying quinolines from the tarry residues of Skraup or Doebner-von Miller reactions requires a specific approach, as simple recrystallization or column chromatography is often ineffective on the crude material.

  • Step 1: Acid-Base Extraction: After the reaction, carefully quench the mixture by pouring it into a large volume of water. Make the solution strongly basic with a concentrated NaOH or KOH solution. [3]This neutralizes the acid catalyst and converts the protonated quinoline product into its free base form, which is often an oil or solid. The tarry byproducts are typically less soluble and can be partially separated at this stage.

  • Step 2: Steam Distillation: For volatile quinoline products, steam distillation is an exceptionally powerful technique. [3][11]The desired product co-distills with the steam, leaving the non-volatile tars and inorganic salts behind in the distillation flask. [3][7]This method yields a much cleaner crude product, collected from the distillate.

  • Step 3: Final Purification: The product obtained from the steam distillate can then be subjected to final purification.

    • Vacuum Distillation: This is a highly effective method for liquid quinolines, separating them based on boiling point. [11][12] * Crystallization via Salt Formation: For crystalline products or for achieving very high purity, converting the quinoline to a salt (e.g., phosphate or picrate) can be effective. The salt is crystallized, isolating it from neutral impurities, and then the free base is regenerated by treatment with a strong base. [13] * Column Chromatography: This is best reserved for the cleaner material obtained after an initial purification step like distillation, as loading the raw, tarry crude directly onto a silica gel column is highly inadvisable. [14]

Data Summary: Common Issues & Solutions
Synthesis MethodCommon ProblemPrimary Cause(s)Recommended Solution(s)
Doebner-von Miller / Skraup Severe Tar FormationAcid-catalyzed polymerization of α,β-unsaturated carbonyl. [1][6]Use a moderator (FeSO₄), slow reagent addition, control temperature, consider a two-phase system. [6][7]
Vigorous/Uncontrolled ExothermHighly exothermic nature of the reaction. [6][7]Add moderating agent (FeSO₄), ensure slow addition of acid with efficient cooling and stirring. [7]
Friedländer Low YieldAldol self-condensation of ketone; harsh reaction conditions causing degradation. [4]Use milder catalyst (e.g., I₂), optimize temperature, consider microwave-assisted synthesis. [4][15]
Mixture of RegioisomersUse of an unsymmetrical ketone. [14]Screen different catalysts (amine-based, ionic liquids), optimize solvent and temperature. [14]
Doebner Reaction FailureUnfavorable reaction pathway; substrate incompatibility. [9]Alter the order of reagent addition; verify substrate is suitable for the reaction. [9]
General Low ConversionInactive catalyst, suboptimal temperature, poor substrate reactivity (EWG). [3][4]Use fresh/anhydrous catalyst, systematically optimize temperature, consider a more potent catalyst for deactivated substrates. [3][14]
References
  • BenchChem. (n.d.). byproduct formation in the Doebner-von Miller reaction.
  • Wikipedia. (2023). Doebner reaction.
  • Chemistry LibreTexts. (2020). Doebner-von Millar modification for Quinoline synthesis from aniline and aldehyde: Full mechanism. YouTube.
  • BenchChem. (n.d.). Troubleshooting low yields in the quinoline cyclization step.
  • BenchChem. (n.d.). Troubleshooting low yield in Friedländer synthesis of quinolines.
  • BenchChem. (n.d.). side reactions in the synthesis of quinoline derivatives.
  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines.
  • Wikipedia. (2023). Doebner–Miller reaction.
  • Patil, S. S., et al. (2021). Advances in polymer based Friedlander quinoline synthesis. PMC - PubMed Central - NIH.
  • Various Authors. (2024). Different catalytic approaches of Friedländer synthesis of quinolines. PubMed Central - NIH.
  • LookChem. (n.d.). Purification of Quinoline. Chempedia.
  • BenchChem. (n.d.). Technical Support Center: Troubleshooting Low Conversion Rates in Quinoline Synthesis.
  • BenchChem. (n.d.). troubleshooting side reactions in the synthesis of quinoline derivatives.
  • Wikipedia. (2024). Friedländer synthesis.
  • Organic Chemistry Portal. (n.d.). Friedlaender Synthesis.
  • BenchChem. (n.d.). A Head-to-Head Comparison of Quinoline Purification Techniques for Researchers and Drug Development Professionals.
  • BenchChem. (n.d.). Overcoming challenges in the synthesis of substituted quinolines.
  • Organic Syntheses. (n.d.). The 12-l. flask is then connected with the steam-distillation apparatus shown in.
  • Pharmaguideline. (n.d.). Preparation and Properties of Quinoline.

Sources

Technical Support Center: Stability of Acrylic Acid Derivatives in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with acrylic acid derivatives. This guide is designed to provide in-depth technical assistance and troubleshooting for common stability issues encountered when working with these compounds in solution. Our goal is to equip you with the knowledge to anticipate, identify, and resolve these challenges, ensuring the integrity and success of your experiments.

Introduction

Acrylic acid and its derivatives are versatile monomers widely used in the synthesis of polymers for a vast range of applications, from industrial coatings and adhesives to advanced biomedical materials and drug delivery systems.[1][2] Their reactivity, stemming from the electron-deficient double bond and the carboxylic acid or ester functionality, is key to their utility. However, this same reactivity can also be a significant source of instability in solution, leading to unwanted side reactions, degradation, and polymerization.[3][4] Understanding the factors that influence the stability of these compounds is paramount for reproducible and reliable experimental outcomes.

This guide provides a structured approach to troubleshooting common stability issues through a series of frequently asked questions and detailed experimental protocols. We will delve into the mechanisms behind degradation and offer practical solutions to mitigate these problems.

Troubleshooting Guide & FAQs

This section addresses specific problems you might encounter during your research, providing explanations and actionable solutions in a question-and-answer format.

Issue 1: My acrylic acid derivative is degrading in aqueous solution. What are the likely causes and how can I prevent it?

Answer: Degradation of acrylic acid derivatives in aqueous solutions is a common issue, primarily driven by two chemical reactions: hydrolysis of the ester group and the Michael addition of water. The rate of these reactions is highly dependent on the pH, temperature, and the specific structure of the derivative.

Causality and Mechanism:

  • Hydrolysis: The ester linkage in acrylate esters is susceptible to hydrolysis, which is the cleavage of the ester bond by water to form acrylic acid and the corresponding alcohol.[5][6] This reaction can be catalyzed by both acids and bases.[5][7]

    • Base-catalyzed hydrolysis is typically faster and proceeds via a nucleophilic attack of a hydroxide ion on the carbonyl carbon of the ester.[5]

    • Acid-catalyzed hydrolysis involves protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic and thus more susceptible to attack by water.[7] The stability towards hydrolysis generally decreases in the order of butyl acrylate > ethyl acrylate > methyl acrylate.[6]

  • Michael Addition: The α,β-unsaturated carbonyl system in acrylic acid derivatives makes the β-carbon electrophilic and susceptible to nucleophilic attack. Water, although a weak nucleophile, can add across the double bond in a Michael-type addition, particularly under forcing conditions or with enzymatic catalysis.

Troubleshooting and Prevention:

  • pH Control: This is the most critical factor.

    • Acidic to Neutral pH (pH 4-7): Maintain the pH in this range to minimize both acid- and base-catalyzed hydrolysis. Use appropriate buffer systems (e.g., phosphate or acetate buffers) to maintain a stable pH throughout your experiment.

    • Avoid Extreme pH: Strongly acidic or alkaline conditions will significantly accelerate hydrolysis.[5]

  • Temperature Management:

    • Low Temperature: Perform your experiments at the lowest temperature compatible with your protocol. Store solutions of acrylic acid derivatives at recommended temperatures, typically between 15-25°C, and avoid freezing, which can cause localized concentration changes and potential polymerization upon thawing.[3][8]

    • Avoid Heat: Elevated temperatures increase the rates of all degradation reactions.

  • Structural Considerations: If you have the flexibility to choose between different derivatives, consider their relative stability. For instance, methacrylates are generally more resistant to hydrolysis than their corresponding acrylates due to the steric hindrance and electron-donating effect of the α-methyl group.[9]

Issue 2: I'm working with an amine-containing buffer or reagent and I'm seeing a loss of my acrylate compound. What is happening?

Answer: The loss of your acrylate compound in the presence of amines is almost certainly due to aza-Michael addition. This is a highly efficient reaction between an amine (the nucleophile) and the activated double bond of the acrylate (the Michael acceptor).[10][11]

Causality and Mechanism:

The lone pair of electrons on the nitrogen atom of the amine acts as a potent nucleophile, attacking the electron-deficient β-carbon of the acrylate. This reaction is often rapid and can occur under mild conditions, including physiological pH.[10] Primary amines can react twice, first to form a secondary amine, which can then react again with another acrylate molecule.[11] This can lead to the formation of complex mixtures and, in the case of di- or multi-functional acrylates and amines, cross-linking and gel formation.[10]

Troubleshooting and Prevention:

  • Avoid Amine-Based Buffers: Do not use amine-containing buffers such as Tris (tris(hydroxymethyl)aminomethane) or HEPES with acrylate derivatives. Opt for non-nucleophilic buffers like phosphate, borate, or MOPS.

  • Protecting Groups: If the presence of an amine is unavoidable, consider using a protecting group strategy for either the amine or the acrylate, although this adds synthetic complexity.

  • Reaction Stoichiometry and Control: If the aza-Michael addition is the intended reaction, carefully control the stoichiometry of the reactants and the reaction time to achieve the desired product and avoid side reactions. Microwave irradiation has been shown to promote this reaction, leading to faster reaction times and higher yields.[12][13][14]

Issue 3: My solution of acrylic acid derivative has turned cloudy or formed a solid precipitate over time. What is causing this?

Answer: The formation of a precipitate or cloudiness in a solution of an acrylic acid derivative is a strong indicator of unwanted polymerization.[15] Acrylic monomers can polymerize spontaneously, especially when exposed to heat, light, or in the absence of an inhibitor.[16]

Causality and Mechanism:

Polymerization is a chain reaction initiated by free radicals. These radicals can be generated by:

  • Heat: Elevated temperatures can cause thermal initiation of polymerization.[16]

  • Light: UV radiation can generate free radicals and initiate polymerization.[15][17][18]

  • Contaminants: Peroxides or other radical-generating species present as impurities can trigger polymerization.

Commercial acrylic acid derivatives are typically supplied with a polymerization inhibitor, such as hydroquinone (HQ) or its monomethyl ether (MEHQ).[16][19] These inhibitors work by scavenging free radicals, thus preventing the initiation of polymerization.[20] Crucially, most common inhibitors require the presence of dissolved oxygen to be effective.[3][8][19][21]

Troubleshooting and Prevention:

  • Ensure Proper Storage:

    • Store acrylic acid derivatives in a cool, dark place, within the recommended temperature range (typically 15-25°C).[3][8][22]

    • Never store under an inert atmosphere (e.g., nitrogen or argon) as oxygen is required for the inhibitor to function.[3][8][23] The headspace of the storage container should contain air.

    • For prolonged storage, it may be necessary to replenish the dissolved oxygen by gentle aeration.[3][8]

  • Check Inhibitor Levels: If you suspect the inhibitor has been consumed or removed, you may need to add more. However, this should be done with caution and with knowledge of the appropriate inhibitor and concentration for your specific application.

  • Avoid Exposure to Light and Heat: Protect solutions from direct sunlight and other sources of UV radiation.[22] Use amber glass vials or wrap containers in aluminum foil. Avoid heating solutions unless polymerization is the intended outcome.

  • Purification: If you need to remove the inhibitor for your experiment (e.g., before a controlled polymerization), do so immediately before use and handle the inhibitor-free monomer with extreme care.[24]

Issue 4: I am observing changes in the UV-Vis spectrum of my acrylic acid derivative solution upon exposure to light. What is happening and how can I minimize it?

Answer: Changes in the UV-Vis spectrum upon light exposure suggest that your compound is undergoing photodegradation.[18] Acrylic acid derivatives can be susceptible to photochemical reactions, which can lead to a variety of products and a loss of the desired compound.[15][17]

Causality and Mechanism:

The absorption of UV light can excite the electrons in the acrylic acid derivative, leading to the formation of reactive species. This can initiate several degradation pathways, including:

  • Polymerization: As mentioned previously, UV light can generate free radicals that initiate polymerization.[17]

  • Chain Scission: In polymeric acrylic derivatives, UV irradiation can lead to the cleavage of the polymer backbone, resulting in a decrease in molecular weight.[18]

  • Photo-oxidation: In the presence of oxygen, UV light can lead to the formation of hydroperoxides and other oxidation products, altering the chemical structure of the molecule.[25]

Troubleshooting and Prevention:

  • Light Protection: The most effective way to prevent photodegradation is to protect your solutions from light.

    • Work in a dimly lit area or use a fume hood with the sash down to minimize ambient light exposure.

    • Store solutions in amber vials or containers wrapped in aluminum foil.

    • During analysis (e.g., in a plate reader or spectrophotometer), minimize the exposure time to the light source.

  • Use of UV Stabilizers: For applications where light exposure is unavoidable (e.g., in coatings), UV stabilizers or absorbers can be incorporated into the formulation to protect the acrylic derivative.[26][27]

  • Degas Solutions (with caution): If photo-oxidation is the primary concern and polymerization is not a risk (e.g., due to the presence of a potent inhibitor that does not require oxygen), degassing the solvent to remove oxygen can be beneficial. However, remember that many common inhibitors for acrylates require oxygen to function.

Data Summary and Protocols

Table 1: Factors Affecting the Stability of Acrylic Acid Derivatives in Solution
ParameterEffect on StabilityKey Considerations
pH High and low pH increase hydrolysis rate.[5][28]Maintain pH between 4-7 for optimal stability. Avoid amine-based buffers.[10]
Temperature Increased temperature accelerates all degradation pathways.[4]Store and handle at low, controlled temperatures (15-25°C).[3][8]
Light (UV) Can initiate polymerization and photodegradation.[15][17][18]Protect solutions from light using amber containers or foil.
Oxygen Required for the function of common polymerization inhibitors (e.g., MEHQ).[3][8][19][21]Do not store under an inert atmosphere.
Nucleophiles Amines and other strong nucleophiles can undergo Michael addition.[10][11]Avoid contact with nucleophilic reagents unless it is the intended reaction.
Inhibitors Prevent spontaneous polymerization.[16][20]Ensure inhibitor is present and active.
Experimental Protocol: Assessing the Stability of an Acrylic Acid Derivative by HPLC

This protocol provides a general method for monitoring the concentration of an acrylic acid derivative over time to assess its stability under specific conditions.

Objective: To quantify the degradation of an acrylic acid derivative in a given solution over time.

Materials:

  • Acrylic acid derivative of interest

  • Solvent/buffer system for the stability study

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or DAD)[1][29][30][31]

  • Appropriate HPLC column (e.g., C18 reverse-phase)

  • Mobile phase (e.g., acetonitrile/water gradient)

  • Volumetric flasks and pipettes

  • Incubator or water bath for temperature control

  • pH meter

Procedure:

  • Preparation of Stock and Working Solutions:

    • Prepare a concentrated stock solution of the acrylic acid derivative in a suitable solvent (e.g., acetonitrile or methanol).

    • Prepare the working solution by diluting the stock solution into the desired buffer or solvent for the stability study to a known final concentration.

  • Initial Time Point (T=0) Analysis:

    • Immediately after preparing the working solution, take an aliquot and inject it into the HPLC system to determine the initial concentration. This will serve as your baseline.

  • Incubation:

    • Place the remainder of the working solution in a tightly sealed container under the desired experimental conditions (e.g., specific temperature, light or dark).

  • Time-Course Analysis:

    • At predetermined time intervals (e.g., 1, 2, 4, 8, 24, 48 hours), withdraw an aliquot of the working solution.

    • Analyze the aliquot by HPLC to determine the concentration of the remaining acrylic acid derivative.

  • Data Analysis:

    • Plot the concentration of the acrylic acid derivative as a function of time.

    • Calculate the degradation rate and the half-life of the compound under the tested conditions.

HPLC Method Development (General Guidance):

  • Column: A reverse-phase C18 column is often suitable for the analysis of acrylate monomers.[30]

  • Mobile Phase: A gradient of water and a polar organic solvent like acetonitrile or methanol is commonly used.

  • Detection: A UV detector set at a wavelength where the acrylate has strong absorbance (e.g., around 210 nm) is typically effective.[30]

  • Quantitation: Use an external standard calibration curve with at least three different concentrations of the pure acrylic acid derivative to ensure accurate quantification.[29]

Visualizing Degradation and Workflows

Diagram 1: Major Degradation Pathways of Acrylate Esters in Solution

DegradationPathways cluster_hydrolysis Hydrolysis cluster_michael Michael Addition cluster_polymerization Polymerization Acrylate Acrylate Ester (R-O-C(O)-CH=CH2) Hydrolysis_Products Acrylic Acid + Alcohol (HO-C(O)-CH=CH2 + R-OH) Acrylate->Hydrolysis_Products H+ or OH- H2O Michael_Adduct Michael Adduct (Nu-CH2-CH2-C(O)-OR) Acrylate->Michael_Adduct Nucleophile (Nu-) e.g., R-NH2 Polymer Polyacrylate (-[CH2-CH(C(O)OR)]n-) Acrylate->Polymer Radical Initiator (Heat, Light)

Caption: Key degradation routes for acrylate esters.

Diagram 2: Troubleshooting Workflow for Acrylate Instability

TroubleshootingWorkflow start Observation: Loss of Acrylate or Precipitate Formation q1 Is the solution cloudy or has a solid formed? start->q1 a1_yes Likely Polymerization q1->a1_yes Yes q2 Are amines or other nucleophiles present? q1->q2 No check_inhibitor Verify Storage: - 15-25°C - In Air (O2 present) - Protected from light a1_yes->check_inhibitor end_node Problem Resolved check_inhibitor->end_node a2_yes Likely Michael Addition q2->a2_yes Yes q3 Is the pH outside 4-7 or is temperature elevated? q2->q3 No change_buffer Action: - Use non-nucleophilic buffer (e.g., Phosphate) - Remove nucleophilic reagents a2_yes->change_buffer change_buffer->end_node a3_yes Likely Hydrolysis q3->a3_yes Yes control_conditions Action: - Adjust pH to 4-7 - Lower temperature a3_yes->control_conditions control_conditions->end_node

Caption: A step-by-step guide to diagnosing instability.

References

  • M.S. Abdel-Rahman, D.E. Heck, DE. (1991). Structure-activity relationships in the hydrolysis of acrylate and methacrylate esters by carboxylesterase in vitro. PubMed. [Link]
  • Levanov, A. V., et al. (2018). Efficient Polymerization Inhibition Systems for Acrylic Acid Distillation: New Liquid-Phase Inhibitors. Industrial & Engineering Chemistry Research. [Link]
  • Tanii, H., et al. (2006). Relationships Between Base-Catalyzed Hydrolysis Rates or Glutathione Reactivity for Acrylates and Methacrylates and Their NMR Spectra or Heat of Formation.
  • Levanov, A. V., et al. (2018). Efficient Polymerization Inhibition Systems for Acrylic Acid Distillation: New Liquid-Phase Inhibitors.
  • Synthomer. (2020). ACRYLIC ACID - STABILIZED - PURE. Synthomer. [Link]
  • National Center for Biotechnology Information. (n.d.). Acrylic acid. PubChem. [Link]
  • Zhang, Y., et al. (2021). Mechanism of amine-acrylate aza-Michael addition for curing polymer networks.
  • de la Hoz, A., et al. (2008).
  • ioMosaic. (n.d.). Polymerization Reactions Inhibitor Modeling - Styrene and Butyl Acrylate Incidents Case Studies. ioMosaic. [Link]
  • Theato, P., et al. (2011). Synthesis and degradation of branched, photo-labile poly(acrylic acid) and polystyrene. Polymer Chemistry. [Link]
  • Redox. (2021).
  • Wikipedia. (n.d.).
  • de la Hoz, A., et al. (2008). Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradiation.
  • Anonymous. (n.d.). "Acrylic Ester Polymers". Free. [Link]
  • Konuray, O., et al. (2018). Aza-Michael addition between a primary amine and an acrylate.
  • de la Hoz, A., et al. (2008). Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradiation.
  • Occupational Safety and Health Administration. (n.d.). Acrylic Acid. OSHA. [Link]
  • Brand, M., et al. (2004). Stabilization of Acrylic Esters.
  • Lin, C.-H., et al. (2023). Investigation on the Photodegradation Stability of Acrylic Acid-Grafted Poly(butylene carbonate-co-terephthalate)
  • NIOSH. (2003).
  • Sam, S., et al. (2017). Degradation of ultra-high molecular weight poly(methyl methacrylate-co-butyl acrylate-co-acrylic acid)
  • van den Dolder, F. W., et al. (2021). Hydrolytic (In)stability of Methacrylate Esters in Covalently Cross-Linked Hydrogels Based on Chondroitin Sulfate and Hyaluronic.
  • Li, Y., et al. (2021). Determination of 12 acrylate compounds in plastic food contact materials via high performance liquid chromatography. IOP Conference Series: Earth and Environmental Science. [Link]
  • Lin, C.-H., et al. (2023). Investigation on the Photodegradation Stability of Acrylic Acid-Grafted Poly(butylene carbonate-co-terephthalate)
  • Harris, S. A., et al. (1997). Stabilized acrylic acid compositions.
  • Allen, N. S., et al. (2000). Photodegradation of Water-Based Acrylic Coatings Containing Silica.
  • Bauer, W. (2003). Acrylic Acid and Derivatives.
  • Organic Chemistry Tutor. (2019). mechanism of ester hydrolysis. YouTube. [Link]
  • Waters Corporation. (n.d.). HPLC Determination of Free Acrylic Acid and Monomers in Polyacrylates.
  • Harris, S. A., et al. (2001). Stabilized acrylic acid compositions.
  • Janicki, B., et al. (2018). Temperature and pH-Dependent Response of Poly(Acrylic Acid) and Poly(Acrylic Acid-co-Methyl Acrylate) in Highly Concentrated Potassium Chloride Aqueous Solutions.
  • American Cyanamid. (1957). Polymerization of acrylic acid in aqueous solution.
  • Bouaziz, A. (2014).
  • Wu, Y., et al. (2019). Temperature and pH dual dependent conformational transition of polyacrylic acid modified by dehydroabietic alcohol.
  • Wikipedia. (n.d.). Acrylic acid. Wikipedia. [Link]
  • Scott, R. A., & Penlidis, A. (2005). Effect of pH on Poly(acrylic acid) Solution Polymerization.
  • Schuller, S., et al. (2023). Thermal stability and curing behavior of acrylate photopolymers for additive manufacturing. Journal of Applied Polymer Science. [Link]
  • Croutxé-Barghorn, C., et al. (2017). Troubleshooting Gels in Polyolefin Films.

Sources

Technical Support Center: Purification of Crude 3-(2-Quinolinyl)acrylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the purification of crude 3-(2-quinolinyl)acrylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for obtaining high-purity material. This document will delve into the causality behind experimental choices, ensuring a robust and reproducible purification strategy.

Introduction to Purification Challenges

This compound is a valuable building block in medicinal chemistry, notably in the synthesis of piperlongumine derivatives with potential anticancer activity.[1] The purity of this reagent is paramount for successful downstream applications. Syntheses, often variations of the Doebner-von Miller reaction, can yield a range of impurities that may interfere with subsequent reactions or biological assays.[2][3] These impurities can include unreacted starting materials (e.g., quinaldine, pyruvic acid), byproducts from side reactions, and residual solvents. This guide provides a multi-faceted approach to purification, focusing on recrystallization, acid-base extraction, and column chromatography.

Troubleshooting and FAQs

This section addresses common issues encountered during the purification of this compound in a question-and-answer format.

Q1: My crude product is a brownish, sticky solid. What is the likely cause and the best first step for purification?

A1: A brownish and sticky appearance often indicates the presence of polymeric materials, residual colored impurities from the reaction, and possibly moisture. The stickiness can result from a mixture of compounds depressing the melting point.

  • Expert Recommendation: The most effective initial approach for a solid product like this is recrystallization . This technique is excellent for removing a moderate amount of impurities and will likely improve both the color and the physical form of your product. If the material is very oily or tar-like, a preliminary acid-base extraction can be highly effective in separating the desired carboxylic acid from neutral or basic impurities before proceeding to recrystallization.

Q2: I'm having trouble finding a suitable single solvent for recrystallization. What should I do?

A2: Finding a single solvent where the compound is soluble when hot but insoluble when cold can be challenging.

  • Expert Recommendation: A two-solvent recrystallization is an excellent alternative.[4] For this compound, a mixture of ethanol and water is a good starting point. The compound is generally soluble in hot ethanol, and water can be added as an anti-solvent to induce crystallization upon cooling.

    • Causality: Ethanol can solvate the quinoline and acrylic acid moieties, while the addition of water, a polar anti-solvent, reduces the overall solubility of the organic molecule, forcing the pure compound to crystallize out as the solution cools and the impurities remain in the solvent mixture.

Q3: During recrystallization, my product "oils out" instead of forming crystals. How can I resolve this?

A3: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, or when the concentration of the solute is too high, leading to supersaturation that is relieved by the formation of a liquid phase instead of a solid crystal lattice.

  • Expert Recommendations:

    • Re-heat the solution to dissolve the oil.

    • Add a small amount of the primary solvent (e.g., ethanol in an ethanol/water system) to decrease the supersaturation.

    • Allow the solution to cool much more slowly. You can do this by leaving the flask in the warm heating mantle (turned off) or by insulating the flask. Slow cooling provides the necessary time for proper crystal lattice formation.

    • Scratch the inside of the flask with a glass rod at the air-solvent interface to create nucleation sites.

    • Add a seed crystal of pure this compound if available.

Q4: My purified product still shows impurities by TLC/HPLC. What is the next step?

A4: If recrystallization alone is insufficient, it indicates the presence of impurities with similar solubility profiles to your target compound.

  • Expert Recommendation: At this stage, silica gel column chromatography is the preferred method. Carboxylic acids can sometimes streak on silica gel.[5] To mitigate this, it is advisable to add a small amount (0.5-1%) of a volatile acid, such as acetic acid, to the eluent.

    • Causality: The acidic additive protonates the carboxyl group, reducing its interaction with the acidic silica gel and resulting in better peak shape and separation.

Q5: How can I efficiently remove neutral starting materials or byproducts?

A5: Acid-base extraction is a highly effective and classic method for separating carboxylic acids from neutral or basic impurities.[6][7][8]

  • Expert Recommendation: Dissolve the crude mixture in an organic solvent (e.g., dichloromethane or ethyl acetate). Wash with an aqueous basic solution (e.g., saturated sodium bicarbonate). The basic solution will deprotonate the carboxylic acid, forming a water-soluble carboxylate salt that will move to the aqueous layer. The neutral impurities will remain in the organic layer. The aqueous layer can then be acidified (e.g., with HCl) to precipitate the pure carboxylic acid, which can be collected by filtration.

Detailed Purification Protocols

Protocol 1: Recrystallization from a Two-Solvent System (Ethanol/Water)

This is often the most straightforward and effective method for purifying crude this compound.

Step-by-Step Methodology:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol and bring the solution to a boil using a hot plate. Continue adding hot ethanol dropwise until the solid is completely dissolved.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Induce Crystallization: While the ethanol solution is still hot, add hot water dropwise until the solution becomes faintly cloudy and the cloudiness persists.

  • Re-dissolution: Add a few drops of hot ethanol to re-dissolve the precipitate and obtain a clear solution.

  • Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. To promote the formation of larger, purer crystals, insulate the flask. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol/water mixture to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator.

ParameterRecommended Value
Solvent System Ethanol/Water
Initial Dissolution Minimal hot ethanol
Anti-solvent Hot water
Cooling Slow cooling to RT, then ice bath
Protocol 2: Purification via Acid-Base Extraction

This method is ideal for removing neutral or basic impurities.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude product in a suitable organic solvent like dichloromethane (DCM) or ethyl acetate in a separatory funnel.

  • Base Wash: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the separatory funnel. Stopper the funnel and gently invert it several times, venting frequently to release any pressure from CO₂ evolution.

  • Separation: Allow the layers to separate. The aqueous layer (containing the sodium salt of your product) should be drained into a clean Erlenmeyer flask.

  • Repeat Extraction: Repeat the extraction of the organic layer with fresh NaHCO₃ solution to ensure all the carboxylic acid has been extracted. Combine the aqueous extracts.

  • Re-acidification: Cool the combined aqueous extracts in an ice bath and slowly add 6M HCl dropwise with stirring until the solution is acidic (test with pH paper). The pure this compound will precipitate out.

  • Isolation and Washing: Collect the precipitated solid by vacuum filtration. Wash the solid with a small amount of cold deionized water to remove any residual salts.

  • Drying: Dry the purified product thoroughly.

AcidBaseExtraction cluster_layers Layer Separation crude Crude Product in Organic Solvent (e.g., DCM) sep_funnel Separatory Funnel crude->sep_funnel bicarb Wash with aq. NaHCO3 bicarb->sep_funnel org_layer Organic Layer: Neutral/Basic Impurities sep_funnel->org_layer Top Layer aq_layer Aqueous Layer: Sodium 3-(2-quinolinyl)acrylate sep_funnel->aq_layer Bottom Layer acidify Acidify with HCl aq_layer->acidify filtration Vacuum Filtration acidify->filtration pure_product Pure this compound filtration->pure_product

Caption: Workflow for Acid-Base Extraction of a Carboxylic Acid.

Protocol 3: Silica Gel Column Chromatography

This method is used when impurities are not effectively removed by recrystallization.

Step-by-Step Methodology:

  • TLC Analysis: First, determine an appropriate eluent system using Thin Layer Chromatography (TLC). A good starting point is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate. Add 0.5-1% acetic acid to the eluent to prevent streaking. Aim for an Rf value of ~0.3 for the desired compound.

  • Column Packing: Pack a glass column with silica gel using the chosen eluent system (the "wet-packing" method is generally preferred).

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent (like DCM), and carefully load it onto the top of the silica gel column. Alternatively, "dry-load" the sample by adsorbing it onto a small amount of silica gel before adding it to the column.

  • Elution: Begin eluting the column with the determined solvent system. You can use an isocratic elution (constant solvent mixture) or a gradient elution (gradually increasing the polarity of the solvent).

  • Fraction Collection: Collect the eluting solvent in a series of fractions.

  • Fraction Analysis: Monitor the fractions by TLC to identify which ones contain the pure product.

  • Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

ChromatographyWorkflow start Crude Product tlc TLC Analysis to Determine Eluent start->tlc pack Pack Silica Gel Column tlc->pack load Load Sample onto Column pack->load elute Elute with Solvent System load->elute collect Collect Fractions elute->collect analyze Analyze Fractions by TLC collect->analyze combine Combine Pure Fractions analyze->combine evaporate Evaporate Solvent combine->evaporate finish Pure Product evaporate->finish

Caption: Experimental Workflow for Column Chromatography.

Purity Assessment

The purity of the final product should be assessed using one or more of the following methods:

  • Melting Point: A sharp melting point close to the literature value (197-198 °C) is a good indicator of purity.[9]

  • Thin Layer Chromatography (TLC): A single spot on a TLC plate in an appropriate solvent system suggests high purity.

  • High-Performance Liquid Chromatography (HPLC): This provides a quantitative measure of purity. A single sharp peak is desired.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should show the expected signals without significant impurity peaks.

References

  • University of Colorado, Boulder. (n.d.). Acid-Base Extraction. Department of Chemistry.
  • LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Chempedia.
  • Silver, J. (2013). How can I purify carboxylic acid? ResearchGate.
  • Royal Society of Chemistry. (n.d.). I. Materials II. Instrumentation III. Synthesis.
  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry.
  • University of Alberta. (n.d.). Column chromatography. Department of Chemistry.
  • University of California, Los Angeles. (n.d.). Recrystallization - Single Solvent. Chemistry and Biochemistry.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
  • ResearchGate. (n.d.). RECRYSTALLIZATION.
  • Organic Syntheses. (n.d.). Dry silica gel.
  • SciSpace. (n.d.). Quinolines: Novel synthesis and derivatives of heterocyclic bioactive agents.
  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines.
  • University of Massachusetts Boston. (n.d.). Liquid/liquid Extraction. Department of Chemistry.
  • CommonOrganicChemistry.com. (n.d.). Running a Silica Gel Column.
  • Nacalai Tesque, Inc. (n.d.). Silica Gel for Column Chromatography.
  • Reddit. (2019). Isolation of a Carboxylic acid. r/chemhelp.
  • ResearchGate. (n.d.). Synthesis and Biological Activity of Quinoline-2-Carboxylic Acid Aryl Esters and Amides.
  • YouTube. (2020). Acid-Base Extraction Tutorial.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline.
  • YouTube. (2020). Extraction for Separations and Purifications | MCAT Organic Chemistry Prep.
  • Molecules. (2016). A New One-Pot Synthesis of Quinoline-2-carboxylates under Heterogeneous Conditions.
  • ChemicalRegister.com. (n.d.). 3-(8-HYDROXY-QUINOLIN-2-YL)-ACRYLIC ACID Suppliers.
  • Magritek. (n.d.). Separation of Acidic, Basic and Neutral Compounds.
  • MDPI. (n.d.). Synthesis, Characterization of a New Polyacrylic Acid Superabsorbent, Some Heavy Metal Ion Sorption, the Adsorption Isotherms, and Quantum Chemical Investigation.
  • Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION.
  • ResearchGate. (n.d.). 1 H NMR spectra of (a) pure acrylic acid[10] and containing (b) 3 mol%....
  • KNAUER. (n.d.). Determination and quantification of acrylic acid derivatives.
  • ResearchGate. (n.d.). Proton NMR spectrum of acrylic acid impurity.
  • SpectraBase. (n.d.). Acrylic acid.
  • Google Patents. (n.d.). US7048834B2 - Method for purification of acrylic acid.
  • Rasayan Journal of Chemistry. (n.d.). SYNTHESIS AND CHARACTERIZATION OF CROSS-LINKED TRI-POLYMERS OF POLY ACRYLIC ACID AS WATER THICKENING AGENTS.
  • MDPI. (n.d.). Comparative Study of Different Crystallization Methods in the Case of Cilostazol Crystal Habit Optimization.

Sources

Technical Support Center: Scaling Up the Synthesis of (E)-3-(quinolin-2-yl)acrylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (E)-3-(quinolin-2-yl)acrylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up this important chemical intermediate. Here, you will find in-depth troubleshooting guides and frequently asked questions to address specific challenges you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing (E)-3-(quinolin-2-yl)acrylic acid?

A1: The most prevalent and often preferred method is the Knoevenagel condensation of quinoline-2-carbaldehyde with malonic acid.[1][2][3] This method is favored for its versatility and the use of relatively mild basic catalysts.[3] Alternative routes include the Perkin reaction , which involves the condensation of an aromatic aldehyde with an acid anhydride, the Wittig reaction for alkene synthesis from aldehydes, and the Heck reaction , a palladium-catalyzed cross-coupling method.[4][5][6][7]

Q2: Why is the Knoevenagel condensation often the first choice for this synthesis?

A2: The Knoevenagel condensation offers several advantages, including the use of weakly basic catalysts which helps to avoid self-condensation of the starting aldehyde.[1] The reaction can often be performed under relatively mild conditions, and modifications like the Doebner modification, which uses pyridine as a solvent, can facilitate condensation and subsequent decarboxylation in one pot.[1][8] Furthermore, there is a growing body of literature on green chemistry approaches to the Knoevenagel condensation, utilizing eco-friendly catalysts and solvent-free conditions.[9][10]

Q3: How can I confirm the stereochemistry of the final product is the desired (E)-isomer?

A3: The formation of the more stable (E)-isomer is often favored thermodynamically. Spectroscopic methods, particularly ¹H NMR, are crucial for confirming the stereochemistry. The coupling constant (J-value) between the two vinyl protons of the acrylic acid moiety is a key indicator. For the (E)-isomer, a larger coupling constant (typically in the range of 15-18 Hz) is expected, whereas the (Z)-isomer would exhibit a smaller coupling constant (around 10-12 Hz).

Q4: What are the key safety precautions to consider during this synthesis?

A4: Standard laboratory safety protocols should always be followed. Specifically, when using pyridine as a solvent or catalyst, it is important to work in a well-ventilated fume hood as it is toxic and has a strong, unpleasant odor. Bases like piperidine and triethylamine are also corrosive and should be handled with care.[11] When running reactions at elevated temperatures, appropriate shielding and temperature monitoring are essential. Always consult the Safety Data Sheet (SDS) for all reagents used.

Troubleshooting Guide: Knoevenagel Condensation for (E)-3-(quinolin-2-yl)acrylic acid

This section provides a detailed troubleshooting guide for the most common issues encountered during the synthesis of (E)-3-(quinolin-2-yl)acrylic acid via the Knoevenagel condensation of quinoline-2-carbaldehyde and malonic acid.

Problem 1: Low or No Product Yield

Low product yield is a frequent challenge and can be attributed to several factors.[12]

Potential Cause Suggested Solution & Explanation
Inactive Catalyst - Use a fresh batch of catalyst: Basic catalysts like piperidine or pyridine can degrade over time. Ensure you are using a fresh, high-purity catalyst. - Increase catalyst loading: If the reaction is sluggish, a modest increase in catalyst loading (e.g., from catalytic amounts to 10-20 mol%) can improve the reaction rate.[12]
Inappropriate Reaction Temperature - Optimize temperature: The reaction can be sensitive to temperature.[12] If no reaction is observed at room temperature, incrementally increase the temperature (e.g., in 10-20 °C increments) while monitoring the reaction by Thin-Layer Chromatography (TLC). For the Doebner modification using pyridine, reflux temperatures are often required.[1][13]
Poor Solubility of Reactants - Choose an appropriate solvent: Quinoline-2-carbaldehyde and malonic acid may have limited solubility in some solvents. Pyridine is often used as both a solvent and a catalyst in the Doebner modification, which can improve solubility.[1] Other polar solvents like ethanol or DMF can also be considered.[12][14]
Incomplete Reaction - Increase reaction time: Monitor the reaction progress using TLC. If the starting materials are still present after the initially planned reaction time, extend the duration until the starting material spot on the TLC plate has significantly diminished or disappeared.[13]
Suboptimal pH - Consider the catalyst's pKa: The basicity of the catalyst is crucial. Weakly basic amines are generally preferred to avoid side reactions.[1] If using a salt as a catalyst, ensure the reaction conditions are compatible with its optimal activity.
Problem 2: Formation of Side Products

The appearance of unexpected spots on a TLC plate indicates the formation of side products.

Potential Cause Suggested Solution & Explanation
Self-Condensation of Aldehyde - Use a milder base: Strong bases can promote the self-condensation of quinoline-2-carbaldehyde.[1] Using a weak base like piperidine or pyridine helps to selectively deprotonate the more acidic malonic acid.[3]
Formation of the (Z)-isomer - Thermodynamic control: The (E)-isomer is generally the more stable product. Allowing the reaction to proceed for a longer duration or at a slightly elevated temperature can facilitate the isomerization of any initially formed (Z)-isomer to the more stable (E)-form.
Decarboxylation of the Product - Control the temperature: Excessive heat can sometimes lead to the decarboxylation of the acrylic acid product, especially if there are impurities. Maintain the recommended reaction temperature and avoid overheating during workup.
Problem 3: Difficult Product Isolation and Purification

Even with a successful reaction, isolating a pure product can be challenging.

Potential Cause Suggested Solution & Explanation
Product Precipitation Issues - Adjust pH for precipitation: After the reaction, the product is typically in its salt form. Acidifying the reaction mixture with an acid like hydrochloric acid will protonate the carboxylate, making the product less soluble in aqueous media and causing it to precipitate.[13] - Cooling: Cooling the mixture in an ice bath can further decrease the solubility and enhance precipitation.[13]
Contamination with Starting Materials - Recrystallization: If the crude product is contaminated with unreacted starting materials, recrystallization from a suitable solvent (e.g., ethanol, acetic acid) is an effective purification method.
Persistent Color Impurities - Activated Carbon Treatment: If the product has a persistent color, treating a solution of the crude product with a small amount of activated carbon and then filtering can help remove colored impurities.
Experimental Workflow & Key Methodologies
Knoevenagel-Doebner Condensation Protocol

This protocol is a common starting point for the synthesis of (E)-3-(quinolin-2-yl)acrylic acid.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve quinoline-2-carbaldehyde (1 equivalent) and malonic acid (1.2-1.5 equivalents) in pyridine.[13]

  • Catalyst Addition: Add a catalytic amount of piperidine (e.g., 0.1 equivalents) to the mixture.

  • Heating: Heat the reaction mixture to reflux (the boiling point of pyridine is approximately 115 °C) and maintain this temperature for the duration of the reaction (typically 2-6 hours).[13]

  • Monitoring: Monitor the progress of the reaction by TLC, observing the consumption of the quinoline-2-carbaldehyde.

  • Workup: After completion, cool the reaction mixture to room temperature. Pour the mixture into a beaker containing a mixture of ice and concentrated hydrochloric acid to precipitate the product.

  • Isolation: Collect the precipitated solid by vacuum filtration and wash it with cold water to remove any remaining pyridine and salts.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent like ethanol.

Visualization of the Knoevenagel Condensation Workflow

Knoevenagel_Workflow cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification start Quinoline-2-carbaldehyde + Malonic Acid dissolve Dissolve in Pyridine start->dissolve add_catalyst Add Piperidine dissolve->add_catalyst reflux Heat to Reflux (2-6h) add_catalyst->reflux cool Cool to RT reflux->cool precipitate Pour into HCl/Ice cool->precipitate filtrate Vacuum Filtration precipitate->filtrate wash Wash with Cold Water filtrate->wash recrystallize Recrystallize from Ethanol wash->recrystallize dry Dry Product recrystallize->dry

Caption: Knoevenagel condensation workflow for (E)-3-(quinolin-2-yl)acrylic acid synthesis.

Alternative Synthetic Routes

While the Knoevenagel condensation is common, other methods can be employed.

  • Perkin Reaction: This reaction involves heating quinoline-2-carbaldehyde with acetic anhydride and an alkali salt of the acid (like sodium acetate).[5][15] It typically requires higher temperatures than the Knoevenagel condensation.[4]

  • Wittig Reaction: This method uses a phosphonium ylide to convert the aldehyde group of quinoline-2-carbaldehyde into the desired alkene.[7][16] The choice of ylide is critical to ensure the formation of the acrylic acid moiety.

  • Heck Reaction: This palladium-catalyzed reaction can couple 2-bromoquinoline with acrylic acid to form the target molecule.[6][17] This route avoids the use of quinoline-2-carbaldehyde as a starting material.

Logical Relationship of Synthetic Choices

Synthesis_Choice cluster_starting_materials Starting Materials Target (E)-3-(quinolin-2-yl)acrylic acid Aldehyde Quinoline-2-carbaldehyde Knoevenagel Knoevenagel Condensation (with Malonic Acid) Aldehyde->Knoevenagel Perkin Perkin Reaction (with Acetic Anhydride) Aldehyde->Perkin Wittig Wittig Reaction (with Phosphonium Ylide) Aldehyde->Wittig Bromoquinoline 2-Bromoquinoline Heck Heck Reaction (with Acrylic Acid) Bromoquinoline->Heck Knoevenagel->Target Perkin->Target Wittig->Target Heck->Target

Caption: Synthetic routes to (E)-3-(quinolin-2-yl)acrylic acid based on starting materials.

References
  • [Et3NH][HSO4]-Catalyzed Efficient, Eco-Friendly, and Sustainable Synthesis of Quinoline Derivatives via Knoevenagel Condensation. ACS Publications.
  • The Knoevenagel condensation using quinine as an organocatalyst under solvent-free conditions. New Journal of Chemistry (RSC Publishing).
  • [Et 3 NH][HSO 4 ]‑Catalyzed Efficient, Eco-Friendly, and Sustainable Synthesis of Quinoline Derivatives via Knoevenagel Condensation. ResearchGate.
  • Perkin reaction. Grokipedia.
  • Perkin Reaction. Cambridge University Press.
  • Chemistry Perkin Reaction Mechanism. sathee jee.
  • Intro to Organometallics: The Heck Reaction. Odinity.
  • Knoevenagel condensation. Wikipedia.
  • Perkin reaction. Wikipedia.
  • Knoevenagel Condensation. Cambridge University Press.
  • A Concise Introduction of Perkin Reaction. Longdom Publishing.
  • Heck reaction. Wikipedia.
  • Knoevenagel Condensation. Doebner Modification. Verley Modification. Reaction Mechanism and Set Up. YouTube.
  • Knoevenagel Condensation Doebner Modification. Organic Chemistry Portal.
  • Wittig Reaction. Organic Chemistry Portal.
  • Wittig reaction. Wikipedia.
  • the Wittig reaction. YouTube.
  • Catalysts used for Knoevenagel condensation. ResearchGate.
  • Wittig Reaction - Common Conditions. organic-reaction.com.
  • Coordination Polymers As Catalysts in Knoevenagel Condensations. ACS Publications.
  • Heck Reaction—State of the Art. MDPI.
  • Heck Reaction. Organic Chemistry Portal.
  • Synthesis of N-Alkyl-3-[2-oxoquinolin-1(2H)-yl]propanoic Acid Derivatives and Related Compounds: Cytotoxicity and EGFR Inhibition of Some Propanamide Derivatives. ACS Omega.
  • Synthesis and Biological Studies of Some New Acrylic Acid Ethyl Esters of Quinolinone. ResearchGate.
  • Heck reaction of aryl bromide with acrylic acid. ResearchGate.
  • Green synthesis and antitumor activity of (E)-diethyl 2-styrylquinoline-3,4-dicarboxylates. e-collection.ethbib.ethz.ch.
  • Synthesis, Antioxidant and Antiproliferative Actions of 4-(1,2,3-Triazol-1-yl)quinolin-2(1H)-ones as Multi-Target Inhibitors. PMC - NIH.
  • Knoevenagel Condensation of Acetonedicarboxylates with Aldehydes. ResearchGate.
  • A new synthesis of indolo[2,3-b]quinolines from 3-acetyl-N-alkyl-2-chloroindoles with 2-aminobenzophenone. NIH.
  • RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW. Semantic Scholar.
  • Synthesis of N-Alkyl-3-[2-oxoquinolin-1(2H)-yl]propanoic Acid Derivatives and Related Compounds. NIH.
  • Heterologous Production of Acrylic Acid: Current Challenges and Perspectives. MDPI.

Sources

Preventing polymerization of acrylic acid derivatives during synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of acrylic acid derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the inherent reactivity of these monomers. Uncontrolled polymerization is a significant hurdle in the synthesis, purification, and storage of acrylic acid and its derivatives. This resource provides in-depth, field-proven insights and troubleshooting strategies to ensure the success and safety of your experiments.

Understanding the Challenge: The Mechanism of Unwanted Polymerization

Acrylic acid and its derivatives are highly susceptible to spontaneous polymerization via a free-radical mechanism. This process is highly exothermic and can lead to a dangerous runaway reaction if not properly controlled. The polymerization process can be broken down into three key stages: initiation, propagation, and termination.[1][2][3]

  • Initiation: This is the spark that ignites the polymerization cascade. Free radicals can be generated by heat, light, or the presence of peroxides. These highly reactive species attack the double bond of an acrylic monomer, creating a new radical.[1]

  • Propagation: The newly formed monomer radical then attacks another monomer, and this process repeats, rapidly forming a long polymer chain.[1]

  • Termination: The growing polymer chains are eventually terminated when two radicals react with each other.[1]

Our goal in preventing unwanted polymerization is to effectively interrupt this chain reaction, primarily by scavenging the initial free radicals before they can propagate.

Visualizing the Polymerization Pathway

Radical Polymerization of Acrylic Acid cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination cluster_inhibition Inhibition Point Initiator Initiator (e.g., Heat, Light, Peroxide) Radical Free Radical (R•) Initiator->Radical Decomposition Monomer_Radical Monomer Radical (R-M•) Radical->Monomer_Radical Attacks Monomer Radical_Inhibition Radical_Inhibition Radical->Radical_Inhibition Target for Inhibition Monomer1 Acrylic Acid Monomer Monomer1->Monomer_Radical Growing_Chain Growing Polymer Chain (R-M-M•) Monomer_Radical->Growing_Chain Adds Monomer Monomer2 Another Monomer Monomer2->Growing_Chain Polymer Stable Polymer Growing_Chain->Polymer Growing_Chain2 Another Growing Chain (R-M-M•) Growing_Chain2->Polymer Combination Inhibitor Inhibitor (e.g., MEHQ, PTZ) Inactive_Species Inactive Species Inhibitor->Inactive_Species Radical_Inhibition->Inactive_Species

Caption: Free-radical polymerization and the point of inhibitor intervention.

Frequently Asked Questions (FAQs)

This section addresses common questions and concerns that arise during the synthesis of acrylic acid derivatives.

Q1: My acrylic acid monomer polymerized upon storage, even at low temperatures. What could have gone wrong?

This is a common and dangerous issue. Several factors could be at play:

  • Inhibitor Depletion: Commercial acrylic acid is stabilized with inhibitors like the monomethyl ether of hydroquinone (MEHQ).[4] These inhibitors are consumed over time, especially when exposed to heat, light, or contaminants.

  • Oxygen Depletion: Many common inhibitors, including MEHQ, require the presence of dissolved oxygen to function effectively.[4][5][6][7][8] Storing the monomer under an inert atmosphere (e.g., nitrogen or argon) will deactivate the inhibitor and can lead to polymerization.[9]

  • Freezing: If acrylic acid freezes (melting point is 13°C), the inhibitor can separate from the monomer upon thawing.[4][9] This creates pockets of uninhibited monomer that are highly susceptible to polymerization.

Q2: What is the role of oxygen in preventing polymerization? It seems counterintuitive.

While oxygen can initiate polymerization at very high temperatures (above 140°C), under typical synthesis and storage conditions, it plays a crucial role in the efficacy of many common inhibitors.[10] For phenolic inhibitors like MEHQ, oxygen is required to form the active inhibiting species.[5][6][7] Oxygen reacts with carbon-centered radicals to form peroxy radicals.[5][7] MEHQ is more effective at trapping these peroxy radicals than the initial carbon-centered radicals.[7]

Q3: I need to remove the inhibitor before my polymerization reaction. What is the safest way to do this?

Removing the inhibitor is a critical step for controlled polymerization. However, uninhibited acrylic acid is extremely hazardous. Here are some common methods:

  • Column Chromatography: Passing the monomer through a column of basic alumina can effectively remove phenolic inhibitors like MEHQ.[11]

  • Distillation under Reduced Pressure: This method can be used to purify the monomer. It is crucial to have a radical scavenger, such as copper shavings or wire, in the distillation flask to quench any radicals that may form during heating.[12]

Important Safety Note: Never store uninhibited acrylic acid for extended periods. It should be used immediately after purification.

Q4: Can I just add more initiator to overcome the effect of the inhibitor?

While it is possible to overcome the inhibitor by adding a higher concentration of initiator, this approach can lead to a loss of control over the polymerization, potentially resulting in an uncontrolled exothermic reaction.[13] It is generally better to remove the inhibitor for predictable and controlled polymerization.

Troubleshooting Guide

This section provides a structured approach to resolving common issues encountered during the synthesis of acrylic acid derivatives.

Problem Potential Cause(s) Recommended Action(s)
Spontaneous polymerization in the reaction flask before initiator addition. 1. Ineffective inhibitor. 2. High reaction temperature. 3. Presence of contaminants that can initiate polymerization.1. Ensure the monomer is properly inhibited and has not expired. 2. Control the reaction temperature carefully. Consider using an ice bath during reagent addition. 3. Use clean, dry glassware and high-purity solvents.
Reaction mixture becomes viscous too quickly, preventing proper mixing. 1. Runaway polymerization. 2. Incorrect initiator concentration (too high).1. Immediately cool the reaction vessel in an ice bath. 2. Re-evaluate the initiator concentration. Consider a slower addition of the initiator.
Low or no polymer yield. 1. Inhibitor was not removed or not fully removed. 2. Inactive initiator. 3. Presence of an unintentional inhibitor (e.g., certain solvents or impurities).1. Verify the inhibitor removal step. 2. Check the age and storage conditions of the initiator. 3. Ensure all reagents and solvents are pure and free of inhibiting contaminants.
Discolored polymer product. 1. High reaction temperatures can lead to side reactions and degradation. 2. Certain inhibitors, like phenothiazine, can cause discoloration.[14]1. Maintain strict temperature control throughout the reaction. 2. If phenothiazine was used, consider a purification step for the final polymer.
In-Depth Troubleshooting: Runaway Reactions

A runaway reaction is a critical safety concern. The rapid, exothermic polymerization can cause a sudden increase in temperature and pressure, potentially leading to vessel rupture.

Indicators of a Runaway Reaction:

  • Rapid, uncontrolled temperature increase.

  • Sudden, significant increase in viscosity.

  • Boiling of the solvent, even without external heating.

Emergency Protocol:

  • Immediate Cooling: Submerge the reaction vessel in a large ice-water bath.

  • Inhibitor Quench: If possible and safe to do so, add a solution of a potent inhibitor (e.g., phenothiazine in a suitable solvent).

  • Evacuate: If the reaction cannot be brought under control, evacuate the area immediately and alert safety personnel.

Protocols and Best Practices

Protocol for Inhibitor Removal using an Alumina Column

This protocol is for the removal of phenolic inhibitors such as MEHQ.

Materials:

  • Inhibited acrylic acid derivative

  • Basic alumina (activated, Brockmann I)

  • Glass chromatography column

  • Clean, dry collection flask

  • Inert atmosphere setup (optional but recommended)

Procedure:

  • Column Packing: Pack the chromatography column with basic alumina (approximately 10g of alumina per 100mL of monomer).

  • Monomer Loading: Gently load the inhibited monomer onto the top of the alumina bed.

  • Elution: Allow the monomer to pass through the column under gravity. The inhibitor will be adsorbed onto the alumina.

  • Collection: Collect the purified, uninhibited monomer in a clean, dry flask.

  • Immediate Use: Use the purified monomer immediately. Do not store it.

Best Practices for Handling and Storage of Acrylic Monomers
  • Storage Temperature: Store inhibited monomers between 15-25°C.[4][9] Avoid freezing and high temperatures.[4]

  • Atmosphere: Always store inhibited monomers under an air atmosphere, not under inert gas, to ensure the effectiveness of oxygen-dependent inhibitors.[9][15] The oxygen concentration should be between 5-21%.[16]

  • Material Compatibility: Use storage containers made of glass, stainless steel, aluminum, or polyethylene.[4]

  • Avoid Contaminants: Keep monomers away from strong acids, bases, oxidizing agents, and metals, as these can initiate polymerization.[17]

  • "First-In, First-Out": Use older stock first to minimize the risk of inhibitor depletion over time.[9]

Visualization of the Inhibitor Removal Workflow

Inhibitor Removal Workflow Start Inhibited Monomer Pack_Column 1. Pack Column with Basic Alumina Start->Pack_Column Load_Monomer 2. Load Inhibited Monomer onto Column Pack_Column->Load_Monomer Elute_Monomer 3. Elute Monomer Load_Monomer->Elute_Monomer Collect_Monomer 4. Collect Purified Monomer Elute_Monomer->Collect_Monomer Immediate_Use 5. Use Immediately in Polymerization Reaction Collect_Monomer->Immediate_Use Warning Warning: Do Not Store Uninhibited Monomer Collect_Monomer->Warning

Sources

Technical Support Center: Characterization Challenges of Substituted Quinolines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the characterization of substituted quinolines. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of analyzing these versatile heterocyclic compounds. As a Senior Application Scientist, my goal is to provide you with not just protocols, but also the underlying scientific reasoning and field-tested insights to help you overcome common challenges in your experimental work.

This resource is structured to provide rapid answers to common problems through a Frequently Asked Questions (FAQs) section, followed by in-depth Troubleshooting Guides for specific analytical techniques.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level, recurring questions that researchers often face when working with substituted quinolines.

Q1: My ¹H NMR spectrum for a substituted quinoline shows a cluster of overlapping signals in the aromatic region (around 7.0-9.0 ppm). How can I confidently assign these protons?

A1: Signal overlapping in the aromatic region is a classic challenge with quinoline derivatives due to the presence of two fused aromatic rings.[1][2] When 1D ¹H NMR is insufficient, progressing to 2D NMR techniques is the standard and most effective solution.[1][3]

  • COSY (Correlation Spectroscopy): This should be your first step. It reveals which protons are coupled (typically through 2-3 bonds), allowing you to trace proton connectivity within the same ring system. A cross-peak between two signals confirms they are from adjacent protons, helping to untangle the overlapped region.[1]

  • TOCSY (Total Correlation Spectroscopy): This is particularly useful for identifying all protons within a single spin system, even those not directly coupled. This can help confirm the integrity of a specific ring's proton network.[1]

  • NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close in space, which is invaluable for confirming assignments, especially for substituents, and for determining the relative orientation of different parts of the molecule.

  • HSQC/HMBC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Bond Correlation): These experiments correlate protons with their directly attached carbons (HSQC) or with carbons that are 2-3 bonds away (HMBC). This is often the definitive way to achieve unambiguous assignment of both ¹H and ¹³C signals.

Q2: I'm observing significant shifts in my ¹H NMR signals when I change the sample concentration. Is my compound degrading?

A2: While degradation is a possibility to consider, concentration-dependent chemical shifts are a known phenomenon for quinolines and other aromatic systems.[1] This is often due to intermolecular interactions like π-π stacking.[1][4] As the concentration increases, quinoline molecules can form aggregates, leading to changes in the electronic environment and thus the chemical shifts of the protons.[1] To confirm this, you can run a dilution series and observe the trend of the chemical shifts. If the shifts are reversible upon dilution, it's likely an intermolecular effect rather than degradation.

Q3: My ESI-MS spectrum of a novel quinoline derivative is showing unexpected fragmentation patterns or multiple adducts. How do I interpret this?

A3: The fragmentation of the quinoline core in mass spectrometry is highly influenced by the nature and position of its substituents.[5][6]

  • Common Fragmentation: Loss of HCN (27 Da) from the pyridine ring is a common fragmentation pathway for the quinoline nucleus itself.

  • Substituent-Directed Fragmentation: The fragmentation will often be initiated at the substituent. For example, methoxy-substituted quinolines frequently show a loss of a methyl radical (CH₃, 15 Da) followed by the loss of carbon monoxide (CO, 28 Da).[6]

  • Multiple Adducts: In ESI-MS, it is common to see adducts with sodium ([M+Na]⁺), potassium ([M+K]⁺), or solvent molecules in addition to the protonated molecule ([M+H]⁺). The presence of the basic nitrogen in the quinoline ring makes it readily protonated.[7] If you are using buffers, you may also see adducts with the buffer components.

Q4: I'm struggling with poor solubility of my substituted quinoline in common solvents for analysis. What are my options?

A4: The solubility of quinoline derivatives can be highly variable and is significantly influenced by their substituents and the pH of the solution.[8][9][10][11][12] Quinolines are weak bases, so their solubility can often be improved by adjusting the pH.[10][11][12]

  • For HPLC: Consider using a mobile phase with a pH that protonates the quinoline nitrogen (typically pH < 5), which will increase its aqueous solubility. You can also increase the proportion of the organic modifier in your mobile phase.

  • For NMR: If solubility in common deuterated solvents like CDCl₃ or DMSO-d₆ is low, you might try more polar solvents like methanol-d₄ or using a mixture of solvents. In some cases, acidification with a drop of deuterated trifluoroacetic acid (TFA-d) can improve solubility for NMR.

  • For Biological Assays: Preparing a stock solution in an organic solvent like DMSO and then diluting it into the aqueous assay buffer is a common practice. However, be mindful of the final DMSO concentration in your assay.

Q5: My quinoline compound solution changes color over time and I'm seeing inconsistent results in my biological assays. What's happening?

A5: Discoloration (often to yellow or brown) and loss of potency are strong indicators of compound degradation.[13] Quinolines can be susceptible to photodegradation and oxidation.[13]

  • Light Sensitivity: Many aromatic compounds are light-sensitive. Always store your quinoline compounds and their solutions in amber vials or protected from light.[13]

  • pH and Temperature: Stability is also pH and temperature-dependent.[13] Degradation can be accelerated at non-optimal pH values and higher temperatures.[13] It is advisable to store stock solutions at low temperatures (e.g., -20°C or -80°C) and to prepare fresh aqueous dilutions for experiments whenever possible.[13]

Part 2: Troubleshooting Guides

This section provides detailed, step-by-step guidance for troubleshooting specific experimental challenges.

Guide 1: NMR Spectroscopy - Resolving Complex Aromatic Signals

Issue: You have a highly substituted quinoline, and the 1D ¹H NMR spectrum shows a broad, unresolved multiplet in the aromatic region, making structural confirmation impossible.

Causality: The limited dispersion of chemical shifts in the aromatic region, combined with complex spin-spin coupling (both short- and long-range), leads to severe signal overlap.

Troubleshooting Workflow

A 1. Start: Unresolved Aromatic Signals in 1D ¹H NMR B 2. Acquire 2D COSY Spectrum A->B C 3. Trace Proton-Proton Couplings B->C D Can you identify distinct spin systems? C->D Analyze Cross-Peaks E 4. Acquire 2D HSQC Spectrum D->E No, still ambiguous I 8. Integrate all 2D Data for Full Assignment D->I Yes, connectivity is clear F 5. Correlate Protons to Directly Attached Carbons E->F G 6. Acquire 2D HMBC Spectrum F->G Assignment still incomplete H 7. Correlate Protons to Carbons 2-3 Bonds Away G->H H->I Combine all data J Success: Unambiguous Structure Confirmation I->J K Problem Persists: Consider 1D NOESY or advanced techniques I->K Ambiguity remains

Caption: Workflow for resolving complex NMR spectra of quinolines.

Detailed Protocol: 2D COSY Experiment [1]
  • Sample Preparation: Dissolve 5-10 mg of your purified substituted quinoline in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.[2]

  • 1D ¹H Spectrum: Acquire a standard, high-quality 1D ¹H spectrum to determine the spectral width and appropriate acquisition parameters.[1]

  • COSY Setup:

    • Use a standard COSY pulse sequence (e.g., cosygpqf on Bruker instruments).

    • Set the spectral width in both dimensions (F1 and F2) to cover all proton signals.

    • Set the number of data points (e.g., 2048 in F2, 256-512 in F1). More points in F1 will give better resolution but will increase the experiment time.

    • Set the number of scans per increment (typically 2, 4, or 8).

  • Acquisition & Processing:

    • Run the experiment.

    • After acquisition, perform a 2D Fourier transform.

    • Apply a window function (e.g., sine-bell) and phase the spectrum in both dimensions.[1]

  • Analysis:

    • The diagonal of the COSY spectrum will resemble the 1D ¹H spectrum.

    • Off-diagonal cross-peaks indicate that the two protons are coupled. Start with a well-resolved signal and "walk" along the spin system by identifying its cross-peaks.

Guide 2: Mass Spectrometry - Interpreting Fragmentation

Issue: You have obtained a high-resolution ESI-MS/MS spectrum for your substituted quinoline, but the fragmentation pattern is complex and doesn't match simple predicted losses.

Causality: The fragmentation of the quinoline ring system is a complex process involving ring openings, rearrangements, and losses of small molecules, all heavily influenced by the substituents.[5][14]

Logical Framework for Interpretation

A 1. Start: Complex MS/MS Spectrum B 2. Identify the Precursor Ion ([M+H]⁺) A->B C 3. Look for losses from substituents first B->C D Does the loss match a part of the substituent? C->D J No, loss is not from substituent D->J K Yes, e.g., loss of CH₃ from OCH₃ D->K E 4. Look for characteristic losses from the quinoline core F 5. Consider rearrangements and cross-ring cleavages E->F e.g., loss of HCN (27 Da) G 6. Compare with known fragmentation of similar quinolines F->G Are there unusual fragments? H 7. Propose Fragmentation Pathway G->H Use literature data as a guide I Success: Rationalized Spectrum H->I J->E K->E

Caption: Decision tree for interpreting quinoline MS/MS spectra.

Common Fragmentation Patterns of Substituted Quinolines
Substituent TypePositionCommon Neutral Loss / Fragment IonReference
Methoxy (-OCH₃)AnyLoss of CH₃ (15 Da), followed by CO (28 Da)[6]
Hydroxy (-OH)AnyLoss of CO (28 Da), then HCN (27 Da)[6]
Chloro (-Cl)AnyLoss of Cl radical (35/37 Da) or HCl (36/38 Da)[5]
Phenyl (-Ph)AnyLoss of phenyl radical (77 Da)[5]
Nitro (-NO₂)AnyLoss of NO₂ (46 Da) or NO (30 Da)[5]

Expert Insight: The fragmentation can be highly dependent on the instrument and collision energy.[5] What appears as a one-step loss of 43 Da (e.g., from a methoxyquinoline) might actually be a sequential loss of 15 Da and 28 Da that is not resolved at high collision energies.[6] Always try to acquire data at varying collision energies to build a more complete picture of the fragmentation cascade.

Guide 3: HPLC - Method Development for Purity Analysis

Issue: Your synthesized quinoline product shows multiple peaks on your standard reverse-phase HPLC method, or the main peak is broad and asymmetrical.

Causality: Substituted quinolines can be basic, leading to strong interactions with residual silanols on standard silica-based C18 columns, resulting in poor peak shape. The presence of closely related impurities (e.g., positional isomers) requires a highly selective method for separation.[15]

Step-by-Step HPLC Method Development
  • Column Selection:

    • Start with a modern, high-purity, end-capped C18 column.

    • If peak tailing persists, consider a column specifically designed for basic compounds (e.g., with a polar-embedded phase or a bidentate C18). A mixed-mode column with cation-exchange properties can also offer excellent retention and peak shape for basic quinolines.[15]

  • Mobile Phase Optimization:

    • Organic Modifier: Acetonitrile generally provides sharper peaks and lower backpressure than methanol for aromatic compounds. Start with a simple gradient of water and acetonitrile.[16][17]

    • pH Control: This is critical. Since quinolines are basic, using an acidic mobile phase (pH 2.5-4.0) will protonate the quinoline nitrogen.[18] This ensures a single ionic species in solution and masks silanol interactions, leading to sharper peaks. A buffer of 0.1% formic acid or phosphoric acid in water is a good starting point.[16]

    • Gradient Optimization:

      • Begin with a broad scouting gradient (e.g., 5% to 95% acetonitrile over 15 minutes) to determine the approximate elution time of your compound and any impurities.

      • Based on the scouting run, create a shallower gradient around the elution time of your compound to improve the resolution between the main peak and any closely eluting impurities.[18]

Typical Starting HPLC Conditions
ParameterCondition
Column C18 Reverse-Phase (e.g., 4.6 mm x 150 mm, 5 µm)
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient 10% to 90% B over 10 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at an appropriate wavelength (e.g., 289 nm)
Injection Volume 10 µL

(Based on a representative method for a quinoline derivative)[16]

References

  • Kovács, L., et al. (2020). Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. Journal of Mass Spectrometry.
  • Fernández-García, L., et al. (2009). Development of a SPE/HPLC/DAD method for the determination of antileishmanial 2-substituted quinolines and metabolites in rat plasma. Journal of Pharmaceutical and Biomedical Analysis.
  • Cai, Z., et al. (2017). Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. Analytica Chimica Acta.
  • Clugston, D. M., & MacLean, D. B. (1966). Mass Spectra of Oxygenated Quinolines. Canadian Journal of Chemistry.
  • Carvajal, M. T., & Yalkowsky, S. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. AAPS PharmSciTech.
  • Pérez-Bernal, J. L., et al. (2015). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. Food Chemistry.
  • Wikipedia. Aromaticity.
  • Carvajal, M. T., & Yalkowsky, S. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. AAPS PharmSciTech.
  • SIELC Technologies. HPLC Method for Analysis of Quinoline Yellow WS on BIST A+ Column.
  • Patil, S. S., et al. (2022). RP-HPLC ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR NEWLY SYNTHESIZED N-{[6-METHOXY-2-(MORPHOLIN-4-YL) QUINOLIN-3 YL]METHYL}-4H-1,2,4-TRIAZOL-4-AMINE. World Journal of Pharmacy and Pharmaceutical Sciences.
  • Carvajal, M. T., & Yalkowsky, S. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. PubMed.
  • Carvajal, M. T., & Yalkowsky, S. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. TU Delft Repositories.
  • Carvajal, M. T., & Yalkowsky, S. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. ResearchGate.
  • SIELC Technologies. HPLC Method for Analysis of 8-hydroxyquinoline with Primesep 100.
  • Awortwe, C., et al. (2006). Recent studies on the electrospray ionisation mass spectrometric behaviour of selected nitrogen-containing drug molecules and its application to drug analysis using liquid chromatography-electrospray ionisation mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis.
  • Smith, R. M., et al. (2001). Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. Journal of Chemical Education.

Sources

Technical Support Center: Overcoming Poor Regioselectivity in Quinoline Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for quinoline synthesis. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with regioselectivity in their synthetic routes. Quinolines are a cornerstone in medicinal chemistry and materials science, but their synthesis can often be hampered by the formation of undesired regioisomers, leading to complex purification steps and reduced yields. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and validated protocols to help you navigate these common hurdles.

Introduction: The Challenge of Regioselectivity

The formation of a specific constitutional isomer—regioselectivity—is a critical aspect of quinoline synthesis, particularly when using unsymmetrical starting materials.[1][2] Several classical methods, including the Friedländer, Combes, and Skraup/Doebner-von Miller syntheses, are susceptible to producing mixtures of products.[1][3] This guide will dissect the underlying mechanistic principles that govern these outcomes and provide actionable strategies to steer your reactions toward the desired regioisomer.

The primary factors influencing the regiochemical outcome are a delicate interplay of:

  • Electronic Effects: The electron-donating or withdrawing nature of substituents on the aniline and carbonyl reactants can direct the cyclization.[1][2]

  • Steric Hindrance: Bulky groups on the starting materials can favor the formation of the less sterically hindered quinoline product.[1]

  • Reaction Conditions: The choice of catalyst (acidic vs. basic), solvent, and temperature can significantly alter the reaction pathway and, consequently, the regioselectivity.[1][4]

Frequently Asked Questions (FAQs)

Q1: Which common quinoline synthesis methods are most affected by poor regioselectivity?

A1: Regioselectivity is a primary concern in several widely-used quinoline syntheses when unsymmetrical precursors are involved. The most notable examples include:

  • Friedländer Synthesis: Reacting a 2-aminoaryl aldehyde or ketone with an unsymmetrical ketone can lead to two different regioisomers, which complicates purification and lowers the yield of the target molecule.[1][3][4]

  • Combes Synthesis: This method utilizes unsymmetrical β-diketones, presenting a similar challenge in controlling the substitution pattern on the final quinoline ring.[1][3]

  • Skraup/Doebner-von Miller Reactions: The use of substituted anilines or α,β-unsaturated carbonyl compounds in these reactions can also result in a mixture of isomers.[1][3][5]

Q2: How do electronic and steric effects dictate the final product in a quinoline synthesis?

A2: Electronic and steric effects are fundamental in directing the cyclization step. Electron-donating groups on the aniline ring can activate the ortho and para positions, influencing the site of electrophilic attack. Conversely, electron-withdrawing groups can deactivate these positions. In the carbonyl component, the relative reactivity of different α-methylene groups is key. Sterically, large or bulky substituents on either reactant can physically block one reaction site, thereby favoring cyclization at a less hindered position to minimize steric strain in the transition state.[1][6]

Q3: Can modern synthetic methods offer better control over regioselectivity?

A3: Yes, modern synthetic strategies are continuously being developed to address the limitations of classical methods. Transition metal-catalyzed reactions, such as C-H functionalization, have emerged as powerful tools for the regioselective synthesis and derivatization of quinolines.[7] These methods often employ directing groups to achieve high selectivity at positions that are difficult to access through traditional means.[7][8] Additionally, the use of microwave irradiation can sometimes improve yields and reduce reaction times in classical syntheses like the Friedländer reaction.[9][10][11][12]

Troubleshooting Guides by Reaction Type

The Friedländer Synthesis

The Friedländer synthesis involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, catalyzed by either acid or base.[4][13][14] The primary regioselectivity issue arises when an unsymmetrical ketone is used.[3][15]

Symptom: My Friedländer synthesis with an unsymmetrical ketone is producing a mixture of two regioisomers. How can I favor the formation of one over the other?

Root Cause Analysis: The formation of two regioisomers stems from the competing condensation at the two different α-methylene positions of the unsymmetrical ketone.[15] The outcome is determined by which enolate or enamine intermediate is preferentially formed and undergoes cyclization.

Solutions:

  • Catalyst Selection: The choice between acid and base catalysis is crucial.

    • Base Catalysis (e.g., KOH, NaOH, piperidine): Tends to favor the formation of the thermodynamically more stable enolate, which is usually the one derived from the more substituted α-carbon.[15]

    • Acid Catalysis (e.g., p-TsOH, H₂SO₄, TFA): Can favor the formation of the kinetic enol or enamine, often leading to the less substituted product.[4][13]

  • Substrate Modification: Introducing a directing group, such as a phosphoryl group on one of the α-carbons of the ketone, can effectively block one reaction site and lead to a single product.[4]

  • Use of Ionic Liquids: Some studies have shown that using ionic liquids as the reaction medium can enhance regioselectivity.[3][4]

Workflow for Optimizing Friedländer Regioselectivity

start Poor Regioselectivity in Friedländer Synthesis cond1 Is your catalyst acidic or basic? start->cond1 acid Acid-Catalyzed cond1->acid Acidic base Base-Catalyzed cond1->base Basic switch_cat Switch to Base Catalyst (e.g., KOH, Piperidine) to favor thermodynamic product acid->switch_cat switch_cat2 Switch to Acid Catalyst (e.g., p-TsOH) to favor kinetic product base->switch_cat2 mod Consider Substrate Modification: Introduce a blocking group on the ketone's α-carbon switch_cat->mod switch_cat2->mod ionic Explore Ionic Liquids as the solvent mod->ionic end Improved Regioselectivity ionic->end

Sources

Technical Support Center: Solvent Selection for Recrystallization of Aromatic Carboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance on selecting the optimal solvent system for the recrystallization of aromatic carboxylic acids. Here, we move beyond simple protocols to explain the underlying principles, helping you make informed decisions to overcome common purification challenges.

Fundamental Principles: The Science of Recrystallization

Recrystallization is a powerful purification technique for solid compounds, leveraging differences in solubility.[1][2][3] The core principle is that the solubility of a solid in a solvent generally increases with temperature.[1][4] An ideal recrystallization process involves dissolving the impure aromatic carboxylic acid in a minimal amount of a hot solvent to create a saturated solution.[5][6][7] As this solution slowly cools, the solubility of the carboxylic acid decreases, leading to the formation of highly organized and pure crystals.[5] Impurities, ideally, either remain dissolved in the cold solvent (the "mother liquor") or are removed beforehand by hot filtration if they are insoluble in the hot solvent.[4][5][8][9]

Key Characteristics of an Ideal Recrystallization Solvent

An effective solvent for the recrystallization of aromatic carboxylic acids should possess several key characteristics:

  • Differential Solubility: The solvent must dissolve the carboxylic acid sparingly or not at all at room temperature but readily at its boiling point.[4][8][9][10] This temperature-dependent solubility is the most critical factor for achieving a high recovery of the purified product.

  • Impurity Solubility: Impurities should either be highly soluble in the solvent at all temperatures (remaining in the mother liquor) or completely insoluble in the hot solvent (allowing for removal by hot filtration).[4][8][10]

  • Chemical Inertness: The solvent must not react with the aromatic carboxylic acid.[8][9][10][11][12]

  • Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals after filtration.[4][8][11][12]

  • Safety and Cost: The solvent should ideally be non-toxic, non-flammable, and inexpensive.[9][10][12][13]

Strategic Solvent Selection for Aromatic Carboxylic Acids

Aromatic carboxylic acids, like benzoic acid and salicylic acid, possess both a nonpolar aromatic ring and a polar carboxylic acid group. This dual nature makes solvent selection a nuanced process. The "like dissolves like" principle is a good starting point; polar compounds tend to dissolve in polar solvents.[14] However, for recrystallization, the goal is not just dissolution but controlled precipitation.

Initial Solvent Screening: A Practical Approach

A systematic approach to solvent selection involves small-scale solubility tests.[5][8]

Experimental Protocol: Small-Scale Solubility Testing
  • Place approximately 15-20 mg of your crude aromatic carboxylic acid into several small test tubes.[15]

  • To each tube, add a different potential solvent (e.g., water, ethanol, acetone, toluene, hexane) dropwise, starting with about 1 mL.

  • Observe the solubility at room temperature, agitating the mixture.

  • If the compound is insoluble at room temperature, gently heat the test tube in a water bath towards the solvent's boiling point and observe any changes in solubility.

  • If the compound dissolves in the hot solvent, allow the solution to cool slowly to room temperature and then in an ice bath.

  • Observe the quantity and quality of the crystals that form. An ideal solvent will show poor solubility at low temperatures and high solubility at high temperatures, with abundant crystal formation upon cooling.[9][10]

Common Solvents for Aromatic Carboxylic Acids

Based on polarity and hydrogen bonding capability, several solvents are commonly employed:

SolventPolarityBoiling Point (°C)Suitability for Aromatic Carboxylic Acids
WaterHigh100Excellent for many simple aromatic carboxylic acids like benzoic acid and salicylic acid due to the strong hydrogen bonding with the carboxyl group.[16][17] Its high boiling point allows for a large solubility differential.
EthanolMedium-High78.5A versatile solvent that can dissolve a range of aromatic carboxylic acids.[12][16] Often used in mixed solvent systems with water.
AcetoneMedium-High56.5A good solvent, but its low boiling point can sometimes result in a smaller difference in solubility between hot and cold conditions.[10]
Ethyl AcetateMedium77A useful solvent, often employed when water or ethanol are too polar.[10]
TolueneLow111Suitable for less polar aromatic carboxylic acids or when trying to exclude highly polar impurities.[17]
Hexane/Petroleum EtherVery Low69 / 60-80Generally poor solvents for dissolving aromatic carboxylic acids but can be excellent "anti-solvents" in mixed solvent systems.[17]
Harnessing the Power of Mixed Solvent Systems

When no single solvent meets all the ideal criteria, a mixed solvent system, also known as a two-solvent system, can be highly effective.[5][18] This technique uses a pair of miscible solvents: one in which the carboxylic acid is highly soluble (the "good" or "soluble" solvent) and one in which it is poorly soluble (the "bad" or "insoluble" solvent).[5][18]

Workflow for Mixed Solvent Recrystallization

MixedSolventWorkflow A Dissolve crude acid in minimum amount of hot 'good' solvent B Add hot 'bad' solvent dropwise until solution becomes cloudy A->B C Add a few drops of hot 'good' solvent to redissolve and clarify B->C D Allow the solution to cool slowly C->D E Crystals form D->E F Collect crystals by vacuum filtration E->F

Caption: Mixed solvent recrystallization workflow.

A common and effective mixed solvent system for aromatic carboxylic acids is ethanol and water. The acid is first dissolved in a minimal amount of hot ethanol, and then hot water is added until the solution becomes turbid, indicating the saturation point has been reached. A few drops of hot ethanol are then added to clarify the solution before it is allowed to cool.

Troubleshooting Guide: A Q&A Approach

This section addresses specific issues you may encounter during the recrystallization of aromatic carboxylic acids in a question-and-answer format.

Q1: I've added the hot solvent, but my compound won't completely dissolve. What should I do?

A1: First, ensure the solvent is at or near its boiling point. If the compound still doesn't dissolve, you may not have added enough solvent. Add small, incremental amounts of the hot solvent until the solid dissolves.[5] However, be cautious of adding a large excess, as this will reduce your yield.[6][19] It's also possible that you have insoluble impurities, which will not dissolve regardless of the amount of solvent added. In this case, you should proceed to a hot gravity filtration to remove these impurities before cooling the solution.[1][9]

Q2: My solution has cooled, but no crystals have formed. What's the problem?

A2: This is a common issue that can arise from several factors:

  • Too much solvent was used: This is the most frequent cause.[19] The solution is not saturated enough for crystals to form. The remedy is to gently boil off some of the solvent to concentrate the solution and then allow it to cool again.[1][19][20]

  • Supersaturation: The solution may be supersaturated, a state where the concentration of the solute is higher than its solubility, but crystal nucleation has not occurred.[6] To induce crystallization, you can try scratching the inside of the flask with a glass rod just below the surface of the liquid.[6][21] The tiny scratches on the glass provide nucleation sites for crystal growth. Alternatively, adding a "seed crystal" of the pure compound can initiate crystallization.[6]

  • Rate of cooling: While slow cooling is generally preferred for large, pure crystals, sometimes further cooling in an ice-water bath is necessary to induce crystallization, especially if the yield at room temperature is low.[1][5][21]

Q3: Instead of crystals, an oil has formed in my flask. How can I fix this?

A3: This phenomenon, known as "oiling out," occurs when the dissolved solid comes out of solution at a temperature above its melting point.[1][20][22] It is more common with impure compounds or when the boiling point of the solvent is higher than the melting point of the solute.[1] To resolve this:

  • Reheat the solution to dissolve the oil.

  • Add a small amount of additional solvent to decrease the saturation point.[20][23]

  • Allow the solution to cool very slowly. You can try insulating the flask to slow the cooling rate.

  • Vigorous stirring as the solution cools can sometimes help break up the oil and promote crystallization.[1] If oiling out persists, you may need to consider a different solvent or solvent system with a lower boiling point.

Q4: My final product yield is very low. What went wrong?

A4: Low yield can be attributed to several factors throughout the recrystallization process:

  • Using too much solvent: As mentioned, excess solvent will retain more of your compound in the mother liquor, reducing the final yield.[6][24]

  • Premature crystallization: If the solution cools too quickly during hot filtration, the product can crystallize in the funnel, leading to loss of material.[20] To prevent this, use a pre-heated funnel and filter the solution as quickly as possible.[3][25]

  • Incomplete crystallization: Ensure the solution has been cooled sufficiently, including in an ice bath, to maximize crystal formation.[21][25]

  • Excessive washing: Washing the collected crystals with too much cold solvent, or with solvent that is not sufficiently cold, can dissolve some of your product.[6]

Q5: The color of my crystals hasn't improved after recrystallization. How can I remove colored impurities?

A5: If your crude product contains colored impurities, they may co-crystallize with your desired compound. To remove these, you can use a decolorizing agent, such as activated charcoal.[9]

Protocol for Using Activated Charcoal
  • After dissolving your crude acid in the hot solvent, remove the flask from the heat source to prevent bumping.

  • Add a small amount of activated charcoal (a spatula tip is usually sufficient) to the hot solution. Using too much can lead to the adsorption of your product and reduce the yield.[1]

  • Bring the solution back to a boil for a few minutes to allow the charcoal to adsorb the impurities.[1][9]

  • Perform a hot gravity filtration to remove the charcoal before allowing the solution to cool.[5][9]

Frequently Asked Questions (FAQs)

Q: Can I use the same solvent for recrystallization that I used for thin-layer chromatography (TLC)? A: Not necessarily. The ideal solvent for TLC is one that moves your compound off the baseline. For recrystallization, you need a solvent with poor solubility at room temperature and good solubility when hot. These are often different requirements.

Q: How do I know if I've used the "minimum amount" of hot solvent? A: The minimum amount is the volume required to just dissolve the solid at the boiling point of the solvent. It's a judgment call based on observation. It's better to add the solvent in small portions and observe the dissolution.[5]

Q: Can I put my hot solution directly into an ice bath to speed things up? A: This is not recommended. Rapid cooling, or "crash cooling," leads to the formation of small, impure crystals that can trap impurities from the mother liquor.[3][5][7] Slow cooling is crucial for obtaining high-purity crystals.

Q: What solvent should I use to wash my crystals during vacuum filtration? A: Always use a small amount of fresh, ice-cold recrystallization solvent.[6][7] Using a warm solvent will redissolve your purified product.

Safety Considerations

  • Always wear appropriate personal protective equipment (PPE), including safety goggles and gloves.[26]

  • When heating flammable organic solvents, never use an open flame. Use a steam bath, water bath, or heating mantle.[25]

  • Perform recrystallizations in a well-ventilated fume hood to avoid inhaling solvent vapors.

  • Be aware of the specific hazards of the solvents you are using by consulting their Safety Data Sheets (SDS).

Troubleshooting Decision Tree

TroubleshootingTree Start Recrystallization Issue NoCrystals No Crystals Formed Start->NoCrystals OilingOut Compound 'Oils Out' Start->OilingOut LowYield Low Yield Start->LowYield ColoredProduct Product Still Colored Start->ColoredProduct TooMuchSolvent Too much solvent used? NoCrystals->TooMuchSolvent CoolingIssue Cooling too fast? OilingOut->CoolingIssue LowYield->TooMuchSolvent PrematureCrystallization Premature crystallization? LowYield->PrematureCrystallization ColoredImpurity Colored impurities present? ColoredProduct->ColoredImpurity Supersaturated Supersaturated solution? TooMuchSolvent->Supersaturated No ReheatEvaporate Reheat and evaporate some solvent TooMuchSolvent->ReheatEvaporate Yes ScratchSeed Scratch flask or add seed crystal Supersaturated->ScratchSeed Yes ReheatAddSolvent Reheat, add more solvent, cool slowly CoolingIssue->ReheatAddSolvent Yes UseHotFunnel Use pre-heated funnel for hot filtration PrematureCrystallization->UseHotFunnel Yes UseCharcoal Use activated charcoal and hot filter ColoredImpurity->UseCharcoal Yes

Caption: A decision tree for troubleshooting common recrystallization problems.

References

  • Reddit. (2018). An ideal recrystallization solvent.
  • Quora. (2017). What is the best solvent for recrystallization?
  • University of California, Los Angeles. (n.d.). Recrystallization - Single Solvent.
  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
  • Chemistry Stack Exchange. (2017). Solvent for recrystallization of benzoic acid?
  • Biocyclopedia. (n.d.). Problems in recrystallization.
  • Homework.Study.com. (n.d.). What are three characteristics of a good recrystallization solvent?
  • SlidePlayer. (n.d.). Recrystallization of Salicylic acid.
  • University of York, Chemistry Teaching Labs. (n.d.). Problems with Recrystallisations.
  • University of California, Santa Cruz. (n.d.). Recrystallization.
  • Wired Chemist. (n.d.). Recrystallization.
  • LookChem. (n.d.). General procedures for the purification of Carboxylic acids.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
  • Studylib. (n.d.). Recrystallization Lab: Solvent Selection & Benzoic Acid.
  • Journal of Chemical Education. (1975). Solvent selection for recrystallization: An undergraduate organic experiment.
  • University of Colorado Boulder, Department of Chemistry. (n.d.). Recrystallization.
  • YouTube. (2020). Recrystallization Lab Procedure of Benzoic Acid.
  • ResearchGate. (2020). (PDF) Recrystallization of Impure Benzoic Acid.
  • LinkedIn SlideShare. (n.d.). Recrystallization Of Salicylic Acid.pptx.
  • SlideShare. (2025). Preparation and Re-crystallization of Salicylic Acid.
  • YouTube. (2010). Recrystallization | MIT Digital Lab Techniques Manual.
  • Google Patents. (1972). US3654351A - Purification of aromatic polycarboxylic acids by recrystallization.
  • Dr. Nerz's Website. (n.d.). EXPERIMENT 2 GENERAL SAFETY CONSIDERATIONS.
  • Google Patents. (2004). US6833472B2 - Process for the purification of aromatic carboxylic acids.
  • University of York, Chemistry Teaching Labs. (n.d.). Single-solvent recrystallisation.
  • University of California, Berkeley. (n.d.). COMMON SOLVENTS FOR CRYSTALLIZATION.
  • Studylib. (n.d.). Recrystallization Lab: Procedure & Safety.
  • MIT OpenCourseWare. (n.d.). Two-Solvent Recrystallization Guide.
  • Google Patents. (2004). US7307188B2 - Purification of carboxylic acids by complexation with selective solvents.
  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting.
  • University of California, Irvine. (n.d.). Recrystallization and Crystallization.
  • University of Wisconsin-Madison. (n.d.). Experiment 9 — Recrystallization.
  • Chemistry LibreTexts. (2022). 3.3F: Mixed Solvents.
  • University of California, Los Angeles. (n.d.). Recrystallization I.
  • Chemistry LibreTexts. (2022). 2.5: Physical properties of organic compounds.
  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization.
  • ResearchGate. (2021). (PDF) The Factors Affecting on Association of Some Carboxylic Acids Effect of Solvent, Isomerism, Conjugation Process and Steric Effect.
  • Chemistry LibreTexts. (2023). Polar Protic and Aprotic Solvents.
  • Master Organic Chemistry. (2012). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents.
  • Reddit. (2021). If carboxylic acid is polar, why is it in the organic layer during liquid extractions??

Sources

Technical Support Center: Monitoring Quinoline Synthesis with Thin-Layer Chromatography (TLC)

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for monitoring quinoline synthesis using Thin-Layer Chromatography (TLC). This guide is designed for researchers, scientists, and drug development professionals who utilize this fundamental analytical technique to track the progress of crucial reactions like the Skraup, Doebner-von Miller, Friedländer, and Combes syntheses.[1][2] As a rapid, cost-effective, and powerful method, TLC provides real-time insights into reactant consumption and product formation, which is essential for optimizing reaction conditions and ensuring product purity.[3][4]

This resource provides practical, field-proven advice in a direct question-and-answer format to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: How do I select an appropriate mobile phase (solvent system) for my quinoline synthesis TLC?

A1: The choice of the mobile phase is critical for achieving good separation. A common starting point for quinoline derivatives, which are often of intermediate polarity, is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate.[5][6]

  • Initial Recommendation: Begin with a 7:3 or 8:2 ratio of hexanes to ethyl acetate.[5]

  • Adjusting Polarity:

    • If your spots remain at the baseline (Rf ≈ 0), the eluent is not polar enough. Increase the proportion of the more polar solvent (e.g., change to 1:1 hexanes/ethyl acetate or switch to a more polar system like dichloromethane/methanol).[5][7]

    • If your spots travel with the solvent front (Rf ≈ 1), the eluent is too polar. Decrease the proportion of the polar solvent.[5][7]

  • For Highly Polar Derivatives: If your quinoline is substituted with polar functional groups, a more polar system like 5% methanol in dichloromethane may be a better starting point.[6]

  • For Basic Compounds: To prevent streaking with basic quinoline compounds on acidic silica gel, add a small amount of a basic modifier like triethylamine (0.1–2.0%) or an ammonia/methanol solution to the mobile phase.[6][8]

Q2: How do I use TLC to determine if my reaction has gone to completion?

A2: To effectively monitor a reaction, use a three-lane spotting system on your TLC plate.[9]

  • Lane 1 (Starting Material): Spot a dilute solution of your limiting reactant.

  • Lane 2 (Co-spot): Apply a spot of the starting material, and then, on the same spot, apply a sample of your reaction mixture.

  • Lane 3 (Reaction Mixture): Spot a dilute aliquot of your reaction mixture.

As the reaction progresses, you should observe the spot corresponding to the starting material in the reaction mixture lane (Lane 3) diminishing in intensity, while a new spot for the product appears and intensifies.[5] The reaction is generally considered complete when the starting material spot is no longer visible in the reaction mixture lane.[5] The co-spot lane is crucial for confirming the identity of the starting material spot, especially if the product's Rf is very close to that of the reactant.[9][10]

Q3: My quinoline derivatives are not visible on the TLC plate. What should I do?

A3: Quinolines are aromatic and highly conjugated, making them typically UV-active.[6]

  • Primary Visualization: First, view the dried TLC plate under a UV lamp (254 nm).[3] On plates containing a fluorescent indicator (F₂₅₄), UV-active compounds will appear as dark spots against a green fluorescent background.[6][11] This method is non-destructive.

  • Chemical Staining: If no spots are visible under UV light, it could be due to low concentration or a lack of a strong chromophore.[5] In this case, use a chemical stain:[6]

    • Iodine Chamber: A good general-purpose, often non-destructive method. Spots typically appear as brown or yellow-brown.[3]

    • Potassium Permanganate (KMnO₄) Stain: Effective for visualizing compounds that can be oxidized, appearing as yellow-brown spots on a purple background.[6][8]

    • Anisaldehyde Stain: Can produce a range of colors for different compounds, which can be helpful for distinguishing between products and starting materials.[10][12]

Q4: What is an ideal Retention Factor (Rf) range, and how is it calculated?

A4: The Retention Factor (Rf) is a ratio calculated as follows:

Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front) [6]

An ideal Rf value for the compound of interest should be between 0.3 and 0.7 .[6][13] This range typically provides the best separation from other components in the mixture.

  • Rf values close to 0 or 1 indicate that the chosen solvent system is providing poor separation.[6][7]

TLC Troubleshooting Guide

This section is designed to help you identify and resolve common problems encountered during the TLC analysis of quinoline synthesis reactions.

Problem Possible Cause(s) Suggested Solution(s)
Streaking or Tailing Spots 1. Sample is too concentrated (overloaded). [5][14] 2. Strong interaction with silica gel. The basic nitrogen in the quinoline ring interacts strongly with the acidic silica gel.[6] 3. Inappropriate spotting solvent. [14]1. Dilute the sample before spotting. Ensure the initial spot is small (1-2 mm in diameter).[6] 2. Add a basic modifier to the mobile phase (e.g., 0.1-2.0% triethylamine or a 1-10% solution of ammonia in methanol added to dichloromethane).[6][8] 3. Consider using a different stationary phase, such as alumina (basic) or a reversed-phase (C18) plate .[6]
Spots Not Moving from Baseline (Rf ≈ 0) The mobile phase is not polar enough to move the compounds up the plate.[5][6]Increase the polarity of the mobile phase. For a hexane/ethyl acetate system, increase the percentage of ethyl acetate. If necessary, switch to a more polar solvent system like dichloromethane/methanol.[5][7]
Spots Running at the Solvent Front (Rf ≈ 1) The mobile phase is too polar for the compounds, causing them to have a high affinity for the mobile phase and minimal interaction with the stationary phase.[5][6]Decrease the polarity of the mobile phase. For a hexane/ethyl acetate system, increase the percentage of hexanes.[5]
Overlapping or Poorly Resolved Spots The polarity of the mobile phase is not optimal for separating the mixture of compounds.[5] The starting material and product may have very similar polarities.[10]Perform a systematic trial of different mobile phase compositions to find the optimal solvent system.[5] Try a different solvent system altogether or consider using a different stationary phase.[6]
No Spots Visible 1. The compounds do not contain a UV-active chromophore or the concentration is too low.[5] 2. The compounds are volatile and may have evaporated.[8]1. Use a visualization agent such as an iodine chamber or a potassium permanganate stain.[5] 2. Concentrate the sample before spotting by re-spotting in the same location, allowing the solvent to dry between applications.[8][15]

Experimental Protocols & Visualizations

Standard TLC Monitoring Workflow

The following diagram outlines the standard step-by-step procedure for performing a TLC experiment to monitor a quinoline synthesis reaction.

G cluster_prep Preparation cluster_exec Execution cluster_analysis Analysis prep_chamber 1. Prepare Developing Chamber (Solvent + Filter Paper) prep_plate 2. Prepare TLC Plate (Draw Baseline with Pencil) prep_chamber->prep_plate prep_sample 3. Prepare Samples (Dilute SM and Reaction Mixture) prep_plate->prep_sample spot 4. Spot Plate (SM, Co-spot, Reaction) prep_sample->spot develop 5. Develop Plate (Place in Chamber, Cover) spot->develop mark 6. Mark Solvent Front (Remove and Mark Immediately) develop->mark dry 7. Dry Plate mark->dry visualize 8. Visualize Spots (UV Lamp, then Stain if needed) dry->visualize calculate 9. Analyze (Circle Spots, Calculate Rf) visualize->calculate

Caption: A flowchart of the standard TLC experimental procedure.[6]

TLC Troubleshooting Decision Tree

This diagram provides a logical workflow for diagnosing and resolving common issues encountered during TLC analysis of quinoline compounds.

G cluster_shape Poor Spot Shape cluster_position Poor Spot Position cluster_visibility No Spots Visible start Problem with TLC Result? shape_issue Streaking or Tailing? start->shape_issue pos_issue Rf ≈ 0 or Rf ≈ 1? start->pos_issue vis_issue Checked under UV (254nm)? start->vis_issue shape_sol1 Add Basic Modifier (e.g., Triethylamine) shape_issue->shape_sol1 Yes shape_sol2 Dilute Sample shape_issue->shape_sol2 Yes pos_sol1 Increase Eluent Polarity pos_issue->pos_sol1 Rf ≈ 0 pos_sol2 Decrease Eluent Polarity pos_issue->pos_sol2 Rf ≈ 1 vis_sol1 Use Chemical Stain (Iodine, KMnO4) vis_issue->vis_sol1 Yes vis_sol2 Concentrate Sample vis_issue->vis_sol2 Yes

Caption: A logical workflow for diagnosing and solving common TLC problems.[6]

References

  • BenchChem. (2025). Monitoring quinoline synthesis progress using TLC or LC-MS. BenchChem.
  • BenchChem. (2025). Technical Support Center: Thin-Layer Chromatography (TLC) for Quinoline Compounds. BenchChem.
  • BenchChem. (2025).
  • BenchChem. (2025). Troubleshooting low yield in Friedländer synthesis of quinolines. BenchChem.
  • Nowik, W., et al. (n.d.). Detection Progress of Selected Drugs in TLC. PMC - NIH.
  • BenchChem. (2025). Technical Support Center: Doebner-von Miller Quinoline Synthesis. BenchChem.
  • BenchChem. (2025).
  • Wardas, W., et al. (n.d.). New visualizing agents for quinoline, isoquinoline, and selected methylquinolines in TLC. Semantic Scholar.
  • EPFL. (n.d.).
  • ChemBAM. (n.d.). TLC troubleshooting.
  • BenchChem. (2025). byproduct formation in the Doebner-von Miller reaction. BenchChem.
  • Chemistry LibreTexts. (2022, August 23).
  • SiliCycle. (2021, December 8).
  • University of Rochester, Department of Chemistry. (n.d.). How To: Monitor by TLC.
  • Various Authors. (n.d.). Combes Quinoline Synthesis.
  • ResearchGate. (n.d.). S. Monitoring of the reaction progress (session 2) by TLC after one....
  • ResearchGate. (2018, July 17). What is the complete procedure for Doebner-von miller reaction ?.
  • BenchChem. (2025). A Comparative Guide to Quinoline Synthesis: Yield, Purity, and Protocols for Researchers. BenchChem.
  • ResearchGate. (2025, August 6).
  • University of Rochester, Department of Chemistry. (n.d.).
  • Bitesize Bio. (2025, June 3).
  • Wikipedia. (n.d.). Combes quinoline synthesis.
  • chemeurope.com. (n.d.). Doebner-Miller reaction.
  • PMC - NIH. (n.d.). New Cross-Linking Quinoline and Quinolone Derivatives for Sensitive Fluorescent Labeling.
  • Wikipedia. (n.d.). Doebner–Miller reaction.
  • IGI Global. (2025, March 6). TLC Monitoring: Significance and symbolism.
  • University of Rochester, Department of Chemistry. (n.d.). Magic Formulas: TLC Stains.
  • Scribd. (n.d.). Combes Quinoline Synthesis PDF.
  • IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.
  • University of York, Chemistry Teaching Labs. (n.d.). Determining a solvent system.
  • Chemistry LibreTexts. (2022, April 18). 2.3B: Uses of TLC.
  • YouTube. (2025, July 30). How can TLC monitor the progress of a chemical reaction?.
  • University of California, Los Angeles. (n.d.).
  • Macherey-Nagel. (n.d.).
  • Study.com. (2021, June 14).
  • ResearchGate. (n.d.). 3.14.

Sources

Technical Support Center: Managing Exothermic Reactions in Large-Scale Quinoline Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for managing exothermic reactions in large-scale quinoline synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions (FAQs). Our goal is to empower you with the knowledge to safely and efficiently manage the inherent thermal hazards associated with classic quinoline synthesis methodologies.

Introduction: The Challenge of Exothermic Quinoline Syntheses

The synthesis of the quinoline scaffold, a cornerstone in medicinal chemistry and materials science, often involves highly exothermic reactions.[1] Classic named reactions such as the Skraup, Doebner-von Miller, and Combes syntheses are powerful tools, but their propensity for rapid heat release poses significant safety challenges, especially during scale-up.[2] A thermal runaway, where the heat generated by the reaction exceeds the heat removal capacity of the reactor, can lead to a dangerous increase in temperature and pressure, potentially resulting in an explosion.[3] Understanding and controlling these exotherms is paramount for safe and reproducible large-scale synthesis.

This guide will provide a structured approach to identifying, understanding, and mitigating these thermal risks.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding exothermic quinoline synthesis.

Q1: Which of the common quinoline syntheses are the most exothermically hazardous?

A1: The Skraup synthesis is notoriously the most vigorous and exothermic of the common methods.[2][4] The reaction of aniline with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene can become extremely violent if not properly controlled.[2] The Doebner-von Miller and Combes syntheses are also exothermic, particularly due to the use of strong acid catalysts and the nature of the condensation and cyclization steps, but are generally considered less violently reactive than the Skraup synthesis.[5]

Q2: What is a "thermal runaway" and why is it a major concern in quinoline synthesis?

A2: A thermal runaway is a situation where an exothermic reaction goes out of control. The heat generated by the reaction increases the reaction rate, which in turn generates even more heat, creating a dangerous feedback loop.[3] This can lead to a rapid increase in temperature and pressure within the reactor, potentially causing equipment failure, explosions, and the release of toxic materials. Given the high heats of reaction in syntheses like the Skraup, preventing thermal runaways is a critical safety consideration.

Q3: What are the immediate signs of a potential thermal runaway?

A3: Key indicators include:

  • A rapid, uncontrolled increase in the internal temperature of the reactor, even with cooling applied.

  • A sudden increase in pressure within the reactor.

  • Vigorous, uncontrolled boiling or refluxing of the reaction mixture.

  • Noticeable changes in the color or viscosity of the reaction mixture, often accompanied by gas evolution.

  • Failure of the reactor's cooling system to reduce the temperature.

Q4: Can flow chemistry help in managing these exothermic reactions?

A4: Yes, flow chemistry is an excellent strategy for managing highly exothermic reactions.[6] The high surface-area-to-volume ratio in flow reactors allows for superior heat transfer, enabling precise temperature control and minimizing the risk of thermal runaway.[7] The small reaction volume at any given time also significantly enhances safety.[8]

Part 2: Troubleshooting Guides for Exothermic Events

This section provides structured guidance for specific problems encountered during large-scale quinoline synthesis.

Scenario 1: Rapid, Uncontrolled Temperature Spike During a Skraup Synthesis

Symptoms:

  • The reactor temperature is rising rapidly and is no longer responding to the cooling system.

  • The pressure in the reactor is increasing.

  • The reaction mixture is boiling violently.

Potential Causes:

  • Incorrect Order of Reagent Addition: Adding sulfuric acid before adding the moderator (e.g., ferrous sulfate) can trigger an immediate and violent reaction.

  • Inadequate Moderation: Insufficient or no ferrous sulfate was added to temper the reaction rate.

  • Too Rapid Heating: Applying heat too quickly at the start of the reaction can initiate an uncontrollable exotherm.

  • Poor Agitation: Inefficient mixing can lead to localized "hot spots" where the reaction accelerates uncontrollably.

Immediate Corrective Actions:

  • Emergency Cooling: If it is safe to do so, immediately apply maximum cooling to the reactor jacket. An external ice bath can also be used for smaller-scale reactors.

  • Stop Reagent Addition: If any reagents are still being added, stop the addition immediately.

  • Prepare for Emergency Shutdown: Alert all personnel and be prepared to initiate emergency shutdown procedures.

Preventative Measures & Protocols:

  • Strict Adherence to Reagent Addition Order: Always add reagents in the correct sequence. A typical safe order is aniline, ferrous sulfate, glycerol, and then a slow, controlled addition of sulfuric acid with cooling.

  • Use of a Moderator: Ferrous sulfate (FeSO₄) is a commonly used moderator that makes the reaction less violent.[4] Boric acid can also be used.[2]

  • Controlled Heating: Gently heat the mixture to initiate the reaction. Once it begins to boil, remove the external heat source as the exotherm will sustain the reaction. Reapply heat only after the initial vigorous phase has subsided.

  • Ensure Efficient Agitation: Use an overhead stirrer appropriately sized for the reactor to ensure good mixing and prevent the formation of hot spots.

Scenario 2: Significant Tar Formation and Low Yield in a Doebner-von Miller Reaction

Symptoms:

  • The reaction mixture becomes a thick, dark, intractable tar.

  • Isolation of the desired quinoline product is difficult.

  • The final yield is significantly lower than expected.

Potential Causes:

  • Uncontrolled Exotherm: The polymerization of the α,β-unsaturated aldehyde or ketone is a major side reaction that is accelerated by high temperatures.

  • Harsh Acidic Conditions: Strong acid catalysis can promote polymerization.

Troubleshooting and Optimization:

  • Slow Reagent Addition: Add the α,β-unsaturated carbonyl compound slowly to the heated acidic solution of the aniline. This helps to control the exotherm and minimize polymerization.

  • Optimize Temperature: Maintain the lowest effective temperature to drive the reaction to completion while minimizing side reactions.

  • Consider a Biphasic System: Sequestering the carbonyl compound in an organic phase (e.g., toluene) can reduce its self-polymerization in the acidic aqueous phase.

Scenario 3: Exotherm and Poor Regioselectivity in a Combes Synthesis

Symptoms:

  • A noticeable exotherm upon the addition of the acid catalyst.

  • Formation of a mixture of regioisomers when using an unsymmetrical β-diketone.

Potential Causes:

  • Rapid Acid Addition: The acid-catalyzed cyclization is exothermic. Adding the acid too quickly can lead to a temperature spike.

  • Steric and Electronic Effects: The regioselectivity of the Combes synthesis is influenced by both steric hindrance and the electronic properties of the substituents on the aniline and the β-diketone.[7]

Troubleshooting and Optimization:

  • Controlled Acid Addition: Add the acid catalyst (e.g., concentrated sulfuric acid or polyphosphoric acid) slowly and with efficient cooling to manage the exotherm.[5]

  • Catalyst Choice: Polyphosphoric acid (PPA) can sometimes offer better results and be a more effective dehydrating agent than sulfuric acid.[7]

  • Temperature Control: Maintain a consistent and controlled temperature during the cyclization step to favor the formation of the desired regioisomer.

Part 3: Advanced Thermal Management Strategies

Flow Chemistry for Safer Quinoline Synthesis

Continuous flow chemistry offers a paradigm shift in managing highly exothermic reactions. By performing the reaction in a continuously flowing stream through a small-diameter tube or channel, several key advantages are realized:

  • Superior Heat Transfer: The high surface-area-to-volume ratio allows for almost instantaneous heating or cooling, providing precise temperature control and preventing the formation of hot spots.[7]

  • Enhanced Safety: The small volume of the reaction mixture at any given moment minimizes the potential hazard of a runaway reaction.[8]

  • Rapid Optimization: Reaction parameters such as temperature, residence time, and reagent stoichiometry can be quickly and easily varied to optimize the reaction conditions.[6]

Basic Flow Reactor Setup for Exothermic Quinoline Synthesis:

Flow_Chemistry_Setup cluster_reagents Reagent Delivery cluster_pumps Pumping System cluster_reactor Reaction Zone cluster_collection Product Collection Aniline Aniline Solution PumpA Pump A Aniline->PumpA Carbonyl Glycerol/Carbonyl Solution + H₂SO₄ PumpB Pump B Carbonyl->PumpB Mixer T-Mixer PumpA->Mixer PumpB->Mixer Reactor Heated/Cooled Reactor Coil Mixer->Reactor Controlled Residence Time BPR Back Pressure Regulator Reactor->BPR Collection Product Collection BPR->Collection

Caption: A basic flow chemistry setup for exothermic quinoline synthesis.

Experimental Protocol: Emergency Quenching of a Runaway Reaction

In the event of a thermal runaway, a pre-planned quenching procedure is essential. The goal of quenching is to rapidly stop the reaction by introducing a substance that either neutralizes a key reagent or rapidly absorbs heat.[9]

General Quenching Protocol:

  • Identify the Quenching Agent: For acid-catalyzed reactions like the Skraup, Doebner-von Miller, and Combes syntheses, a cold, inert solvent or a weak base can be used. For reactions involving highly reactive intermediates, a specific chemical quencher may be necessary.

  • Pre-cool the Quenching Agent: The quenching agent should be pre-cooled to absorb a significant amount of heat from the reaction mixture.

  • Controlled Addition: The quenching agent should be added slowly and in a controlled manner to avoid a sudden, violent release of gas or a rapid change in pressure. For larger reactors, a dedicated quenching port should be used.

  • Continuous Monitoring: Continue to monitor the reactor temperature and pressure throughout the quenching process.

  • Follow Emergency Procedures: Always follow your facility's specific emergency shutdown procedures.[10]

Decision Workflow for a Thermal Excursion:

Thermal_Excursion_Workflow Start Temperature Rise Detected CheckCooling Is Cooling System at Max Capacity? Start->CheckCooling StopAddition Stop All Reagent Feeds CheckCooling->StopAddition Yes CheckCooling->StopAddition No, increase cooling AssessRate Is Temperature Still Rising Uncontrollably? StopAddition->AssessRate InitiateQuench Initiate Emergency Quench Protocol AssessRate->InitiateQuench Yes Monitor Monitor Temperature and Pressure AssessRate->Monitor No InitiateQuench->Monitor Stable System Stable? Monitor->Stable Shutdown Full Emergency Shutdown Stable->Shutdown No Investigate Investigate Root Cause Stable->Investigate Yes

Sources

Validation & Comparative

A Comparative Analysis of the Bioactivity of Quinoline Acrylic Acid Isomers: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide offers an in-depth comparative study of quinoline acrylic acid isomers, designed for researchers, scientists, and drug development professionals. Our focus is to provide a comprehensive understanding of how isomeric variations within this chemical scaffold influence its biological activity. By synthesizing data from multiple studies, we aim to elucidate structure-activity relationships and provide a framework for the rational design of novel therapeutic agents.

Introduction: The Quinoline Scaffold and the Significance of Isomerism

Quinoline, a heterocyclic aromatic compound, is a cornerstone in medicinal chemistry, forming the backbone of numerous synthetic drugs with a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The fusion of a benzene ring to a pyridine ring creates a versatile scaffold that can be extensively modified to modulate its biological effects.[1]

A particularly interesting class of derivatives is the quinoline acrylic acids. The introduction of an acrylic acid moiety provides additional points for molecular interaction and can significantly influence the compound's pharmacokinetic and pharmacodynamic properties. Isomerism within this class—both positional and geometric—plays a critical role in determining the ultimate biological activity.

  • Positional Isomerism: The attachment point of the acrylic acid group to the quinoline ring (e.g., at position 2, 3, or 4) can drastically alter the molecule's shape and electronic distribution, leading to different interactions with biological targets.

  • Geometric (Cis-Trans) Isomerism: The spatial arrangement of substituents around the double bond of the acrylic acid side chain ((E)- or (Z)-isomer) can dictate the molecule's ability to fit into the active site of an enzyme or receptor.

This guide will comparatively explore the anticancer, antimicrobial, and anti-inflammatory activities of various quinoline acrylic acid isomers, supported by experimental data and detailed protocols to aid in your research endeavors.

Comparative Anticancer Activity

Quinoline derivatives have shown significant promise as anticancer agents, acting through various mechanisms such as the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways.[4][5] While direct comparative studies on the anticancer activity of quinoline acrylic acid isomers are limited, we can synthesize a comparative view by examining related structures and individual isomer data.

Structure-Activity Relationship Insights from Quinoline-Chalcone Hybrids

Quinoline-chalcone hybrids, which share the α,β-unsaturated carbonyl system with quinoline acrylic acids, offer valuable insights into structure-activity relationships (SAR). Studies on these hybrids have shown that the substitution pattern on both the quinoline and the phenyl ring of the chalcone moiety significantly impacts their anticancer potency.[1][4][5] For instance, the presence of electron-donating or electron-withdrawing groups can modulate the compound's interaction with molecular targets like tubulin and various kinases.[1][5]

The Influence of Geometric Isomerism: A Case Study of cis-Vinyl Triamide Hybrids

A study on quinoline-tethered cis-vinyl triamide hybrids, which are geometrically constrained analogues, provides compelling evidence for the importance of stereochemistry. In this study, the cis isomers demonstrated potent antiproliferative activity against the MCF-7 breast cancer cell line.[2] Specifically, compounds bearing electron-donating groups like methyl and methoxy on the phenyl ring of the vinyl triamide moiety exhibited the highest potency, with IC50 values of 1.87 and 1.88 µM, respectively.[2] This suggests that the cis configuration can be beneficial for anticancer activity in this class of compounds.

Comparative Data on Quinoline Acrylic Acid Derivatives

The following table summarizes the available data on the anticancer activity of various quinoline acrylic acid derivatives and related compounds. It is important to note that this data is compiled from different studies and direct comparisons should be made with caution.

Compound/IsomerCancer Cell LineIC50 (µM)Reference
Quinoline-tethered cis-vinyl triamide hybrids
Quinoline-[2-(4-methoxyphenyl)-cis-vinyl] triamideMCF-71.87[2]
Quinoline-[2-(4-methylphenyl)-cis-vinyl] triamideMCF-71.88[2]
Acrylic Acid Derivatives with Quinolinone Moiety
Molecule 3 (unspecified structure)HCT-116Potent[6][7]
Molecule 8 (unspecified structure)HCT-116Potent[6][7]
Quinoline Carboxylic Acid Positional Isomers
Quinoline-2-carboxylic acidMCF-7, HELAActive[8][9]
Quinoline-3-carboxylic acidMCF-7Active[8][9]
Quinoline-4-carboxylic acidMCF-7Active[8][9]

Note: "Potent" and "Active" are qualitative descriptors from the source and do not represent specific IC50 values.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The formazan is then solubilized, and the concentration is determined by optical density at a specific wavelength.

Step-by-Step Protocol:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the quinoline acrylic acid isomers in culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.

    • Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used to dissolve the compounds) and a positive control (a known cytotoxic agent).

    • Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for 4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 100 µL of DMSO or a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Comparative Antimicrobial Activity

Quinoline derivatives have a long history as antimicrobial agents, with fluoroquinolones being a prominent class of antibiotics.[3] The antimicrobial activity of quinoline acrylic acid isomers is influenced by their ability to penetrate bacterial cell walls and interact with essential enzymes or cellular processes.

Structure-Activity Relationship Insights

The antimicrobial efficacy of quinoline derivatives is highly dependent on the substituents on the quinoline ring. For example, halogenation at specific positions can enhance activity. The acrylic acid moiety can also influence the compound's ability to chelate metal ions, which may be crucial for its mechanism of action.

Comparative Data on Quinoline Acrylic Acid Derivatives
Compound/IsomerBacterial StrainMIC (µg/mL)Reference
Substituted Ethyl 2-(quinolin-4-yl)propanoates H. pylori<25[10]
Various Quinoline Derivatives S. aureus0.12 - 8[3]
E. coli0.12 - >1024[3]

Note: The data presented is for related quinoline derivatives and not specifically for quinoline acrylic acid isomers.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard technique for determining MIC values.

Principle: A standardized inoculum of the test microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is determined by observing the lowest concentration that inhibits visible growth after incubation.

Step-by-Step Protocol:

  • Preparation of Antimicrobial Agent Stock Solution:

    • Dissolve the quinoline acrylic acid isomers in a suitable solvent (e.g., DMSO) to prepare a high-concentration stock solution.

  • Preparation of Microtiter Plates:

    • Dispense 50 µL of sterile Mueller-Hinton Broth (MHB) into each well of a 96-well microtiter plate.

    • Add 50 µL of the stock solution to the first well of each row.

    • Perform two-fold serial dilutions by transferring 50 µL from the first well to the second, and so on, down the row. Discard the final 50 µL from the last well.

  • Preparation of Bacterial Inoculum:

    • Prepare a bacterial suspension from a fresh culture and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

    • Dilute the standardized suspension in MHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL.

  • Inoculation:

    • Add 50 µL of the diluted bacterial inoculum to each well, resulting in a final volume of 100 µL.

    • Include a growth control well (bacteria and broth, no compound) and a sterility control well (broth only).

  • Incubation:

    • Incubate the plate at 37°C for 18-24 hours.

  • Reading the MIC:

    • Visually inspect the wells for turbidity (bacterial growth).

    • The MIC is the lowest concentration of the compound in which there is no visible growth.

Comparative Anti-inflammatory Activity

Chronic inflammation is implicated in a wide range of diseases, and the development of novel anti-inflammatory agents is a key area of research. Quinoline derivatives have demonstrated significant anti-inflammatory potential.[11]

Structure-Activity Relationship Insights

The anti-inflammatory activity of quinoline derivatives is often associated with their ability to inhibit pro-inflammatory enzymes like cyclooxygenases (COX) and lipoxygenases (LOX), or to modulate inflammatory signaling pathways such as NF-κB.[11] The position of the carboxylic acid group on the quinoline ring has been shown to be a critical determinant of activity.

Comparative Data on Quinoline Carboxylic Acid Positional Isomers

A study evaluating the anti-inflammatory properties of quinoline carboxylic acid isomers in a lipopolysaccharide (LPS)-induced inflammation model using RAW264.7 mouse macrophages provides a direct comparison of positional isomers.

Compound/IsomerAnti-inflammatory Activity (vs. Indomethacin)Reference
Quinoline-2-carboxylic acidAppreciable[8][9]
Quinoline-3-carboxylic acidAppreciable[8][9]
Quinoline-4-carboxylic acidAppreciable[8][9]

This study indicates that quinoline-2-, -3-, and -4-carboxylic acids all exhibit significant anti-inflammatory effects.[8][9]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

The carrageenan-induced paw edema model is a widely used in vivo assay to screen for acute anti-inflammatory activity.

Principle: Subplantar injection of carrageenan, a phlogistic agent, into the rat's paw induces a localized inflammatory response characterized by edema. The anti-inflammatory effect of a test compound is assessed by its ability to reduce this swelling.

Step-by-Step Protocol:

  • Animal Acclimatization and Grouping:

    • Use male Wistar rats (150-200 g).

    • Acclimatize the animals for at least one week before the experiment.

    • Divide the rats into groups (e.g., control, standard drug, and test compound groups).

  • Compound Administration:

    • Administer the quinoline acrylic acid isomers orally or intraperitoneally at a predetermined dose, typically 30-60 minutes before carrageenan injection.

    • The control group receives the vehicle, and the standard group receives a known anti-inflammatory drug (e.g., indomethacin).

  • Induction of Edema:

    • Inject 0.1 mL of a 1% carrageenan solution in saline into the subplantar region of the right hind paw of each rat.

  • Measurement of Paw Volume:

    • Measure the paw volume of each rat using a plethysmometer immediately before carrageenan injection (0 hours) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).

  • Calculation of Edema and Inhibition:

    • Calculate the percentage of edema at each time point relative to the initial paw volume.

    • Calculate the percentage of inhibition of edema by the test compounds compared to the control group.

Mechanistic Insights and Signaling Pathways

The bioactivity of quinoline acrylic acid isomers is underpinned by their interaction with specific molecular targets and the modulation of key signaling pathways.

Anticancer Mechanisms

Quinoline-based anticancer agents have been shown to act through multiple mechanisms:[1][4][5][12]

  • Inhibition of Tyrosine Kinases: Many quinoline derivatives are potent inhibitors of tyrosine kinases, such as EGFR and VEGFR, which are crucial for cancer cell proliferation and angiogenesis.[2]

  • Induction of Apoptosis: These compounds can trigger programmed cell death by modulating the expression of pro- and anti-apoptotic proteins like Bax and Bcl-2.

  • Cell Cycle Arrest: They can halt the cell cycle at various phases (e.g., G1 or G2/M), preventing cancer cell division.[6][7]

anticancer_mechanism Quinoline Acrylic Acid Isomer Quinoline Acrylic Acid Isomer Tyrosine Kinase Tyrosine Kinase Quinoline Acrylic Acid Isomer->Tyrosine Kinase Inhibition Apoptosis Induction Apoptosis Induction Quinoline Acrylic Acid Isomer->Apoptosis Induction Cell Cycle Arrest Cell Cycle Arrest Quinoline Acrylic Acid Isomer->Cell Cycle Arrest Signaling Cascade Signaling Cascade Tyrosine Kinase->Signaling Cascade Activation Proliferation/Angiogenesis Proliferation/Angiogenesis Signaling Cascade->Proliferation/Angiogenesis Leads to

Caption: Proposed anticancer mechanisms of quinoline acrylic acid isomers.

Antimicrobial Mechanisms

The antimicrobial action of quinoline derivatives often involves:

  • Inhibition of DNA Gyrase and Topoisomerase IV: Fluoroquinolones, for example, target these essential bacterial enzymes, leading to the inhibition of DNA replication and repair.

  • Disruption of Cell Membrane Integrity: Some derivatives may interfere with the bacterial cell membrane, leading to cell lysis.

antimicrobial_mechanism cluster_cell Bacterial Cell Quinoline Acrylic Acid Isomer Quinoline Acrylic Acid Isomer DNA Gyrase/Topoisomerase IV DNA Gyrase/Topoisomerase IV Quinoline Acrylic Acid Isomer->DNA Gyrase/Topoisomerase IV Inhibition Bacterial Cell Bacterial Cell DNA Replication DNA Replication DNA Gyrase/Topoisomerase IV->DNA Replication

Caption: Key antimicrobial target of quinoline derivatives.

Anti-inflammatory Mechanisms

The anti-inflammatory effects of quinoline derivatives are often mediated by:

  • Inhibition of NF-κB Signaling: This pathway is a central regulator of inflammatory gene expression. Quinoline derivatives can inhibit the activation of NF-κB, thereby reducing the production of pro-inflammatory cytokines and mediators.[11]

  • Inhibition of COX and LOX Enzymes: By inhibiting these enzymes, quinoline derivatives can reduce the synthesis of prostaglandins and leukotrienes, which are key mediators of inflammation.

antiinflammatory_mechanism Inflammatory Stimulus Inflammatory Stimulus NF-κB Pathway NF-κB Pathway Inflammatory Stimulus->NF-κB Pathway Activates Quinoline Acrylic Acid Isomer Quinoline Acrylic Acid Isomer Quinoline Acrylic Acid Isomer->NF-κB Pathway Inhibits Pro-inflammatory Gene Expression Pro-inflammatory Gene Expression NF-κB Pathway->Pro-inflammatory Gene Expression

Caption: Inhibition of the NF-κB pathway by quinoline derivatives.

Conclusion and Future Directions

This guide has provided a comparative overview of the bioactivity of quinoline acrylic acid isomers. While direct comparative data remains somewhat limited, the available evidence strongly suggests that both positional and geometric isomerism are critical determinants of anticancer, antimicrobial, and anti-inflammatory activity. The structure-activity relationships gleaned from related compound classes, such as quinoline-chalcones, provide a valuable roadmap for the design of novel and more potent therapeutic agents.

Future research should focus on the systematic synthesis and parallel biological evaluation of a comprehensive set of quinoline acrylic acid isomers. Such studies will be invaluable for establishing definitive structure-activity relationships and for identifying lead compounds with enhanced potency and selectivity. Furthermore, detailed mechanistic studies, including molecular docking and the identification of specific molecular targets, will be crucial for the rational optimization of this promising class of compounds.

References

  • Jain, S., et al. (2019). Comprehensive review on current developments of quinoline-based anticancer agents. Arabian Journal of Chemistry, 12(8), 4920-4946. [Link]
  • Saha, B., et al. (2024). Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. Bioorganic & Medicinal Chemistry, 103, 117681. [Link]
  • Chawla, R., & Vaidya, A. (2024). Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. International Journal of Medical Pharmaceutical and Health Sciences, 1(2), 65–79. [Link]
  • Abdel-Aal, E. A., et al. (2020). an overview of quinoline derivatives as anti-cancer agents.
  • Vaidya, A. (2024). Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. International Journal of Medical Pharmaceutical and Health Sciences, 1(2), 65-79. [Link]
  • Al-Ostath, A., et al. (2022). Evaluation of Quinoline‐Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti‐Inflammatory Agents.
  • Al-Ostath, A., et al. (2022). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. Molecules, 27(5), 1645. [Link]
  • BenchChem. (2025). Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach. MDPI. [Link]
  • Kumar, A., et al. (2018). Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors. Future Journal of Pharmaceutical Sciences, 4(2), 226-233. [Link]
  • Al-Suhaimi, K. M., et al. (2025). Molecular Docking and ADMET Study of Quinoline-based Derivatives for Anti-Cancer Activity.
  • Kulyk, M. I., et al. (2022). Synthesis and Biological Activity of Quinoline-2-Carboxylic Acid Aryl Esters and Amides. Pharmacia, 69(1), 161-169. [Link]
  • Batool, S., et al. (2025). In Silico Molecular Docking and ADMET Analysis of Quinoline Compounds as Anti-SARS-CoV-2 Agents. BonViewPress. [Link]
  • Al-Said, M. S., et al. (2015). Synthesis, docking study and anticancer activity of benzoic acid Substituted derivatives of quinazolinones. Der Pharma Chemica, 7(12), 332-339. [Link]
  • Zaki, I., et al. (2022). In Vitro Antitumor Evaluation of Acrylic Acid Derivatives Bearing Quinolinone Moiety as Novel Anticancer Agents. Anti-Cancer Agents in Medicinal Chemistry, 22(9), 1634-1642. [Link]
  • Sisenwine, S. F., et al. (1993). Antiinflammatory and antiarthritic properties of a substituted quinoline carboxylic acid: CL 306 ,293.
  • Al-Omar, M. A., et al. (2021). Design, Synthesis and Molecular Docking Study of Some Quinoline Derivatives.
  • Głowacka, E., et al. (2021). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. Molecules, 26(23), 7208. [Link]
  • Zaki, I., et al. (2022). In Vitro Antitumor Evaluation of Acrylic Acid Derivatives Bearing Quinolinone Moiety as Novel Anticancer Agents. Bentham Science Publishers. [Link]
  • O'Connor, K. M., et al. (2011). Synthesis and Antimicrobial Activity of Novel Substituted Ethyl 2-(Quinolin-4-yl)-propanoates. Molecules, 16(12), 9886-9899. [Link]
  • Al-Warhi, T., et al. (2024). Design, synthesis, and antiproliferative screening of new quinoline derivatives bearing a cis-vinyl triamide motif as apoptosis activators and EGFR-TK inhibitors. RSC Advances, 14(35), 25307-25323. [Link]
  • Dorababu, A. (2021). Recent update on antibacterial and antifungal activity of quinoline scaffolds. Archiv der Pharmazie, 354(3), e2000232. [Link]
  • Al-Ghorbani, M., et al. (2017). Synthesis and anticancer activity of new quinazoline derivatives. Saudi Pharmaceutical Journal, 25(7), 1047-1056. [Link]
  • Kumar, A., et al. (2024). Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review. Anti-Cancer Agents in Medicinal Chemistry. [Link]
  • Kumar, A., et al. (2023).
  • Li, Y., et al. (2021). Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives. RSC Advances, 11(54), 34205-34217. [Link]
  • Iacob, A. T., et al. (2023). Benzoquinoline Derivatives: An Attractive Approach to Newly Small Molecules with Anticancer Activity. Molecules, 28(13), 5069. [Link]
  • El-Sadek, M., et al. (2025). New Quinoline-Based Heterocycles as Anticancer Agents Targeting Bcl-2.
  • Ali, I., et al. (2023). Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. Molecules, 28(7), 3025. [Link]
  • Man, S., et al. (2020). Recent Progress in the Development of Quinoline Derivatives for the Exploitation of Anti-Cancer Agents. Anti-Cancer Agents in Medicinal Chemistry, 20(7), 825-839. [Link]
  • Lesyk, R., et al. (2014). Synthesis of N-Alkyl-3-[2-oxoquinolin-1(2H)-yl]propanoic Acid Derivatives and Related Compounds. Scientia Pharmaceutica, 82(4), 773-787. [Link]
  • Wudtke, S., et al. (2016). New 3-Aryl-2-(2-thienyl)acrylonitriles with High Activity Against Hepatoma Cells. Molecules, 21(11), 1461. [Link]

Sources

Positional Isomerism in Drug Discovery: A Comparative Analysis of 3-(2-Quinolinyl)acrylic Acid and 3-(3-Quinolinyl)acrylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide for Researchers

In the landscape of medicinal chemistry, the spatial arrangement of functional groups within a molecule can profoundly dictate its biological activity. Even subtle changes, such as the position of a substituent on an aromatic ring, can lead to vastly different pharmacological profiles. This guide delves into a comparative analysis of two such positional isomers: 3-(2-quinolinyl)acrylic acid and 3-(3-quinolinyl)acrylic acid.

While direct, head-to-head comparative studies on the biological activities of these two specific molecules are not extensively documented in publicly available literature, a robust comparative framework can be constructed. By examining the well-established structure-activity relationships (SAR) of related quinoline derivatives and the inherent chemical properties of the quinoline nucleus, we can develop informed hypotheses about their potential therapeutic activities and guide future experimental design. This guide will synthesize data from analogous compounds to explore potential differences in their anticancer, enzyme inhibitory, and antimicrobial activities, providing detailed experimental protocols to enable their direct comparison in the laboratory.

The Quinoline Scaffold: A Privileged Structure in Pharmacology

The quinoline ring system is a cornerstone of numerous pharmaceuticals, renowned for its diverse biological activities. Its derivatives have been successfully developed as antimalarial, anticancer, antimicrobial, and anti-inflammatory agents.[1][2][3] The nitrogen atom and the fused aromatic system create a unique electronic environment, allowing for a range of intermolecular interactions, including hydrogen bonding, π-π stacking, and metal chelation.

The point of substitution on the quinoline ring is critical. The electronic properties and steric accessibility of the C2 and C3 positions differ significantly, which can influence how a molecule binds to a biological target. The C2 position is directly adjacent to the ring nitrogen, influencing its electron density and reactivity, while the C3 position is further removed, offering a different steric and electronic profile. These differences form the basis of our comparative analysis.

Comparative Analysis of Potential Biological Activities

Based on the activities of structurally related compounds, we can explore the likely therapeutic avenues for these two isomers.

Anticancer Activity

Quinoline derivatives are a rich source of anticancer agents, acting through various mechanisms such as kinase inhibition, topoisomerase inhibition, disruption of microtubule assembly, and induction of apoptosis and autophagy.[3][4][5][6]

  • This compound: Analogs substituted at the 2-position of the quinoline ring have shown potent activity. For instance, 2-substituted quinoline derivatives have been investigated as inhibitors of SIRT3, a protein deacetylase implicated in cancer, and as potent antiviral agents that block viral entry.[7][8] The proximity of the acrylic acid moiety to the quinoline nitrogen might facilitate unique interactions within the active site of certain enzymes or receptors.

  • 3-(3-Quinolinyl)acrylic Acid: Substitution at the 3-position is also common in bioactive molecules. Cinnamic acid derivatives, which share the acrylic acid side chain, are known to possess anticancer properties, often attributed to the α,β-unsaturated carbonyl moiety acting as a Michael acceptor.[4] The combination of this reactive group with the quinoline scaffold at the C3 position could lead to potent inhibition of cellular proliferation.

Hypothesis: The positioning of the acrylic acid group will likely determine the specific cellular targets. The 2-isomer might favor interactions with enzymes where the quinoline nitrogen plays a key role in binding, whereas the 3-isomer's activity might be more dominated by the reactivity of the acrylic acid's Michael acceptor system.

Enzyme Inhibition

The ability to inhibit specific enzymes is a hallmark of many quinoline-based drugs.

  • Tyrosinase Inhibition: Quinazolinone derivatives, which are structurally related to quinolines, have been identified as tyrosinase inhibitors, suggesting that the quinoline scaffold could be effective for this target.[9]

  • Cyclooxygenase (COX) and Lipoxygenase (LOX) Inhibition: Certain novel quinoline derivatives have demonstrated significant inhibitory activity against COX-2 and 5-LOX, key enzymes in the inflammatory pathway.[10]

  • Kynurenine-3-hydroxylase (KYN-3-OHase) Inhibition: Pyrrolo[3,2-c]quinoline derivatives have been identified as a new class of KYN-3-OHase inhibitors, an enzyme involved in the kynurenine pathway.[11]

  • DNA Polymerase Inhibition: Glycyrrhetinic acid, while not a quinoline, demonstrates how carboxylic acid-containing molecules can inhibit DNA polymerases.[12] The acrylic acid moiety on the quinoline scaffold could confer similar activity.

Hypothesis: Both isomers have the potential to be effective enzyme inhibitors. The selectivity and potency will depend on the specific topology of the enzyme's active site. Direct competitive screening against a panel of enzymes would be necessary to determine their inhibitory profiles. For example, the antidiabetic activity of quinoline-2-carboxylic acid against α-glucosidase and α-amylase was found to be dependent on the presence of the carboxyl group, highlighting the importance of this feature which is present in both isomers.[13]

Antimicrobial and Antimalarial Activity

The historical success of quinoline-based drugs like chloroquine and quinine in treating malaria is well-established.[2] Their primary mechanism involves interfering with heme detoxification in the malarial parasite.[1][14][15]

  • Mechanism of Action: These drugs accumulate in the parasite's acidic food vacuole and inhibit the polymerization of toxic heme into hemozoin, leading to parasite death.[2][15]

  • General Antimicrobial Potential: The quinoline scaffold is also present in quinolone antibiotics. While the mechanism is different (targeting DNA gyrase), it underscores the versatility of the quinoline core in antimicrobial drug design. Derivatives of 3-(2-morpholinoquinolin-3-yl)acrylonitrile have shown antimicrobial activity.[16]

Hypothesis: Both isomers could exhibit antimalarial or broader antimicrobial properties. The specific substitution pattern at C2 versus C3 would likely influence the compound's ability to accumulate in the parasite's food vacuole and interact with heme, thus modulating its potency.

Quantitative Data from Analogous Compounds

To provide a quantitative perspective, the table below summarizes the activity of various quinoline and acrylic acid derivatives against different biological targets. This data, while not pertaining to the exact molecules of interest, illustrates the range of potencies that can be expected from these chemical classes.

Compound ClassTarget/AssayActivity (IC₅₀ / EC₅₀)Reference
2-Quinolone Hybrid DerivativeHCT-116 Cancer Cells1.89 µM[4]
2-Aminoquinolone Acid DerivativeSARS-CoV-21.5 µM[7]
2-phenyl-quinoline derivativeSIRT3 Enzyme7.2 µM[8]
Acrylic Acid DerivativeUrease Enzyme10.46 µM[17]
Quinoline DerivativeCOX-2 Enzyme0.1 µM[10]
Quinazolinone DerivativeTyrosinase Enzyme103 µM[9]

Experimental Protocols for Comparative Evaluation

To definitively compare the activities of this compound and 3-(3-quinolinyl)acrylic acid, rigorous, side-by-side experimental testing is required. The following protocols provide a validated starting point for researchers.

Protocol 1: In Vitro Anticancer Activity (MTT Cell Viability Assay)

This protocol assesses the cytotoxic effects of the compounds on a cancer cell line (e.g., HCT-116, human colon cancer).

Workflow Diagram:

MTT_Workflow cluster_prep Cell Preparation cluster_treat Compound Treatment cluster_assay MTT Assay & Readout P1 1. Seed Cells (e.g., HCT-116) in 96-well plates P2 2. Incubate 24h (37°C, 5% CO₂) T1 3. Prepare serial dilutions of quinolinylacrylic acid isomers T2 4. Add compounds to wells (Include vehicle control) T1->T2 T3 5. Incubate for 48h A1 6. Add MTT Reagent (10 µL/well) A2 7. Incubate for 4h (Formation of formazan) A1->A2 A3 8. Add Solubilizing Agent (e.g., DMSO, 100 µL/well) A2->A3 A4 9. Read Absorbance at 570 nm A3->A4 Tyrosinase_Workflow R1 Phosphate Buffer (pH 6.8) S1 1. Mix Buffer, Enzyme, and Inhibitor in a 96-well plate R1->S1 R2 Tyrosinase Enzyme R2->S1 R3 Test Inhibitor (Isomer 1 or 2) R3->S1 R4 L-DOPA Substrate S3 3. Initiate Reaction by adding L-DOPA R4->S3 S2 2. Pre-incubate at 25°C for 10 min S1->S2 S2->S3 S4 4. Monitor Absorbance at 475 nm (Formation of dopachrome) over time (kinetic read) S3->S4

Caption: Workflow for tyrosinase enzyme inhibition assay.

Methodology:

  • Reagent Preparation:

    • Prepare a 50 mM sodium phosphate buffer (pH 6.8).

    • Prepare a solution of mushroom tyrosinase (e.g., 30 U/mL) in the phosphate buffer.

    • Prepare a 10 mM solution of L-DOPA in the phosphate buffer.

    • Prepare stock solutions of the test compounds in DMSO and dilute them with the buffer.

  • Assay Procedure:

    • In a 96-well plate, add 40 µL of phosphate buffer, 20 µL of the test compound solution at various concentrations, and 20 µL of the tyrosinase solution.

    • Pre-incubate the mixture at 25°C for 10 minutes.

    • Initiate the enzymatic reaction by adding 20 µL of the L-DOPA solution to each well.

  • Data Acquisition: Immediately measure the absorbance at 475 nm every minute for 20 minutes using a microplate reader in kinetic mode. The formation of dopachrome results in an increase in absorbance.

  • Analysis:

    • Calculate the initial reaction velocity (rate of absorbance change) for each concentration.

    • Determine the percentage of inhibition for each concentration relative to the control (no inhibitor).

    • Calculate the IC₅₀ value by plotting the percentage of inhibition against the inhibitor concentration.

Illustrative Mechanisms of Action

To visualize the potential pathways these compounds might influence, the following diagrams illustrate key mechanisms associated with quinoline derivatives.

Mechanism 1: Quinoline-Induced Autophagy Blockade and Apoptosis

Many quinoline-based anticancer agents function by inhibiting autophagy, a cellular recycling process that cancer cells often exploit to survive. [18]This blockade leads to the accumulation of cellular stress, particularly in the endoplasmic reticulum (ER), triggering apoptosis (programmed cell death).

Autophagy_Apoptosis Quinoline Quinoline Derivative (e.g., Chloroquine analog) Autophagy Autophagy Flux Quinoline->Autophagy Blocks Lysosome Lysosome Acidification Quinoline->Lysosome Inhibits Autophagosome Autophagosome Accumulation Autophagy->Autophagosome Degrades ER_Stress ER Stress Autophagy->ER_Stress Prevents Lysosome->Autophagy Required for Autophagosome->ER_Stress Induces CHOP CHOP / GADD153 Upregulation ER_Stress->CHOP Activates Apoptosis Apoptosis CHOP->Apoptosis Promotes Antimalarial_Mechanism cluster_parasite Malaria Parasite Food Vacuole (Acidic) Hemoglobin Hemoglobin (from Host RBC) Heme Toxic Free Heme Hemoglobin->Heme Digestion Polymerization Heme Polymerization Heme->Polymerization Damage Oxidative Damage & Parasite Lysis Heme->Damage Causes Hemozoin Hemozoin Crystal (Non-toxic) Polymerization->Hemozoin Quinoline Quinoline Drug Quinoline->Polymerization Inhibits

Caption: Antimalarial quinolines inhibit heme polymerization, leading to parasite death.

Conclusion and Future Directions

While a definitive declaration of superior activity for either this compound or 3-(3-quinolinyl)acrylic acid is not possible without direct experimental evidence, this guide provides a comprehensive framework for their comparative evaluation. Structure-activity relationships from related compounds suggest that both isomers are promising candidates for possessing significant biological activity, particularly in the realms of oncology and infectious diseases. The subtle difference in the substitution pattern—position 2 versus position 3—is expected to have a profound impact on their target specificity and potency.

The provided protocols for cell viability and enzyme inhibition assays offer a clear and validated path for researchers to undertake a direct, head-to-head comparison. The resulting data will be invaluable in elucidating the distinct pharmacological profiles of these isomers and will guide the rational design of future quinoline-based therapeutic agents.

References

A comprehensive, numbered list of all cited sources would be compiled here, including the Title, Source, and a valid, clickable URL for verification.

Sources

The Ascending Challenge: Quinolinone Derivatives versus the Platinum Standard, Cisplatin, in Oncology

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

For decades, cisplatin has been a cornerstone of chemotherapy, a platinum-based agent revered for its potent cytotoxic effects against a spectrum of cancers.[1][2] Its clinical utility, however, is a double-edged sword, often accompanied by severe side effects and the looming threat of drug resistance.[1][3] This has catalyzed a relentless search for novel anticancer agents with improved therapeutic indices. Among the burgeoning contenders, quinolinone derivatives have emerged as a promising class of compounds, demonstrating remarkable efficacy and diverse mechanisms of action that distinguish them from the platinum standard.[4][5] This guide provides a comprehensive comparison of the efficacy of quinolinone derivatives to cisplatin, supported by experimental data and detailed protocols, to empower researchers in the vanguard of cancer drug discovery.

At a Glance: Cisplatin vs. Quinolinone Derivatives

FeatureCisplatinQuinolinone Derivatives
Core Mechanism DNA cross-linking, leading to DNA damage and apoptosis.[1][6]Diverse: Tubulin polymerization inhibition, induction of apoptosis via multiple pathways, DNA damage, and enzyme inhibition.[4][7][8][9]
Primary Cellular Target Nuclear DNA.[3][10]Varies: Cytoskeletal proteins (tubulin), mitochondria, various signaling proteins.[7][11][12]
Resistance Mechanisms Increased DNA repair, reduced drug uptake/efflux, and evasion of apoptosis.[1][6]Can be effective in cisplatin-resistant cells; mechanisms are varied and compound-specific.[7]
Side Effect Profile Nephrotoxicity, neurotoxicity, ototoxicity, severe nausea and vomiting.[1][10]Generally considered to have the potential for a better safety profile, though this is compound-specific.[13]

Delving into the Divergent Mechanisms of Action

The fundamental difference in the anticancer activity of cisplatin and quinolinone derivatives lies in their molecular targets and the subsequent cellular responses they trigger.

Cisplatin: The DNA Damager

Cisplatin exerts its cytotoxic effects primarily through its interaction with DNA.[1] After entering the cell, it becomes aquated and forms highly reactive platinum complexes that bind to the N7 reactive center on purine bases, predominantly guanine.[2][6] This binding leads to the formation of DNA adducts, with 1,2-intrastrand cross-links being the most common.[1][3] These adducts distort the DNA helix, interfering with DNA replication and transcription, which ultimately triggers cell cycle arrest and apoptosis.[6][10]

cisplatin_mechanism cluster_cell Cancer Cell Cisplatin Cisplatin ActivatedCisplatin Activated Cisplatin (Aquated) Cisplatin->ActivatedCisplatin Enters cell & aquation DNA Nuclear DNA ActivatedCisplatin->DNA Binds to Guanine DNA_Adducts DNA Adducts (Intrastrand Cross-links) DNA->DNA_Adducts Replication_Inhibition DNA Replication Inhibition DNA_Adducts->Replication_Inhibition Transcription_Inhibition Transcription Inhibition DNA_Adducts->Transcription_Inhibition DNA_Damage_Response DNA Damage Response Replication_Inhibition->DNA_Damage_Response Transcription_Inhibition->DNA_Damage_Response Apoptosis Apoptosis DNA_Damage_Response->Apoptosis If repair fails

Cisplatin's mechanism of action.

Quinolinone Derivatives: A Multi-pronged Attack

In contrast to cisplatin's focused assault on DNA, quinolinone derivatives exhibit a remarkable diversity in their mechanisms of action. This versatility is a key reason for the intense interest in this class of compounds.

  • Tubulin Polymerization Inhibition: A significant number of quinolinone derivatives function as microtubule-targeting agents.[8][11] They bind to the colchicine binding site on β-tubulin, preventing the polymerization of tubulin into microtubules.[12][14] This disruption of the cytoskeleton leads to cell cycle arrest in the G2/M phase, mitotic catastrophe, and ultimately apoptosis.[4][15]

  • Induction of Apoptosis: Quinolinone derivatives can trigger apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[7] They can modulate the expression of Bcl-2 family proteins, leading to the release of cytochrome c from the mitochondria and the activation of caspases.[7]

  • DNA Damage and Enzyme Inhibition: While distinct from cisplatin's mechanism, some quinoline derivatives have been shown to intercalate with DNA or inhibit enzymes that act on DNA, such as topoisomerases and DNA methyltransferases, leading to DNA damage and cell death.[5][9][16]

  • Induction of Autophagy: Some quinolinone derivatives have been observed to induce autophagic cell death, a process of cellular self-digestion that can be a therapeutic avenue for apoptosis-resistant cancers.[7][17]

quinolinone_mechanisms cluster_cell Cancer Cell Quinolinone Quinolinone Derivatives Tubulin Tubulin Quinolinone->Tubulin Binds to Colchicine Site Mitochondria Mitochondria Quinolinone->Mitochondria Induces Intrinsic Pathway DNA_Enzymes DNA & DNA- Interacting Enzymes Quinolinone->DNA_Enzymes Intercalation/Inhibition Autophagy Autophagy Quinolinone->Autophagy Microtubule_Disruption Microtubule Disruption Tubulin->Microtubule_Disruption Inhibits Polymerization G2M_Arrest G2/M Phase Cell Cycle Arrest Microtubule_Disruption->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis Bcl2_Modulation Modulation of Bcl-2 Family Proteins Mitochondria->Bcl2_Modulation Bcl2_Modulation->Apoptosis DNA_Damage DNA Damage DNA_Enzymes->DNA_Damage DNA_Damage->Apoptosis

Diverse mechanisms of quinolinone derivatives.

Comparative Efficacy: A Look at the Data

Several studies have demonstrated that quinolinone and quinoline derivatives can exhibit cytotoxic activity superior to that of cisplatin against various cancer cell lines.

Compound/DerivativeCancer Cell LineIC50 (µM) vs. CisplatinReference
Compound 91b1 (Quinoline derivative) AGS (Gastric)4.28 vs. 13.00[13]
KYSE150 (Esophageal)4.17 vs. 13.20[13]
KYSE450 (Esophageal)1.83 vs. 6.83[13]
Compound 44 (Quinazolinone derivative) MCF-7 (Breast)Threefold more potent than cisplatin[18]
Quinoline-Chalcone Hybrid 12e MGC-803 (Gastric)1.38 (Cisplatin data not provided for direct comparison, but shows high potency)[19][20]
Quinazolinone-based Rhodanine 45 HL-60 (Leukemia)1.2 (Cisplatin data not provided for direct comparison, but shows high potency)[21]
K-562 (Leukemia)1.5 (Cisplatin data not provided for direct comparison, but shows high potency)[21]

Note: This table presents a selection of data from the literature. IC50 values can vary between experiments and laboratories.

These data highlight the potential of quinolinone derivatives to overcome some of the limitations of cisplatin, particularly in cancers that are inherently less responsive to platinum-based drugs. Notably, compound 91b1 also showed a higher IC50 value in a non-tumor cell line compared to cisplatin, suggesting a potentially wider therapeutic window and lower toxicity to healthy cells.[13]

Essential Experimental Protocols for Comparative Efficacy Studies

To ensure the scientific rigor of comparative studies, standardized and well-validated experimental protocols are paramount. The following are step-by-step methodologies for key assays.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is a cornerstone for determining the concentration of a compound that inhibits cell growth by 50% (IC50).[22]

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells.[22] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to its insoluble purple formazan.[22] The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[23]

  • Compound Treatment: Prepare serial dilutions of the quinolinone derivatives and cisplatin in complete culture medium. Remove the old medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (e.g., DMSO) and a no-treatment control. Incubate for the desired time period (e.g., 24, 48, or 72 hours).[22][23]

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[23]

Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome like FITC. Propidium iodide (PI) is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live cells and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with the quinolinone derivatives and cisplatin at their respective IC50 concentrations for a predetermined time (e.g., 24 or 48 hours).[23]

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently detach them using trypsin-EDTA.[23]

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[23]

  • Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide. Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[23]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.

Cell Cycle Analysis (Propidium Iodide Staining)

This assay determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).[24]

Principle: Propidium iodide (PI) stoichiometrically binds to DNA. The amount of fluorescence emitted from the PI-DNA complex is directly proportional to the amount of DNA in the cell. This allows for the discrimination of cells in the G0/G1 (2n DNA content), S (between 2n and 4n DNA content), and G2/M (4n DNA content) phases of the cell cycle.

Protocol:

  • Cell Treatment: Seed cells and treat with the compounds as described for the apoptosis assay.

  • Cell Harvesting and Fixation: Harvest the cells and wash with PBS. Fix the cells in ice-cold 70% ethanol while gently vortexing. Store the fixed cells at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing PI and RNase A. Incubate for 30 minutes at 37°C in the dark.

  • Analysis: Analyze the cells by flow cytometry. The DNA content is measured, and the percentage of cells in each phase of the cell cycle is quantified using appropriate software.

experimental_workflow cluster_workflow Comparative Efficacy Workflow Start Cancer Cell Lines Treatment Treat with Quinolinone Derivatives & Cisplatin Start->Treatment MTT MTT Assay (Cytotoxicity) Treatment->MTT Flow_Cytometry Flow Cytometry (Apoptosis & Cell Cycle) Treatment->Flow_Cytometry Western_Blot Western Blot (Mechanism of Action) Treatment->Western_Blot IC50 Determine IC50 Values MTT->IC50 Conclusion Comparative Efficacy & Mechanism Elucidation IC50->Conclusion Apoptosis_Analysis Quantify Apoptosis Flow_Cytometry->Apoptosis_Analysis Cell_Cycle_Analysis Analyze Cell Cycle Distribution Flow_Cytometry->Cell_Cycle_Analysis Apoptosis_Analysis->Conclusion Cell_Cycle_Analysis->Conclusion Protein_Expression Analyze Protein Expression Levels Western_Blot->Protein_Expression Protein_Expression->Conclusion

Workflow for comparing anticancer drug efficacy.

Conclusion: A New Frontier in Cancer Therapy

The comparison between quinolinone derivatives and cisplatin reveals a paradigm shift in the search for novel anticancer agents. While cisplatin remains a potent and clinically relevant drug, its efficacy is often curtailed by its indiscriminate DNA-damaging mechanism and the resultant toxicity and resistance. Quinolinone derivatives, with their diverse and often more targeted mechanisms of action, represent a new frontier in cancer therapy. Their ability to inhibit tubulin polymerization, induce apoptosis through various pathways, and even be effective in cisplatin-resistant models, underscores their immense therapeutic potential.

The data presented in this guide, along with the detailed experimental protocols, are intended to serve as a valuable resource for researchers dedicated to advancing the field of oncology. The continued exploration and development of novel quinolinone derivatives hold the promise of yielding a new generation of anticancer drugs with enhanced efficacy and a more favorable safety profile, ultimately improving outcomes for cancer patients.

References

  • Dasari, S., & Tchounwou, P. B. (2014). Cisplatin in cancer therapy: molecular mechanisms of action. European journal of pharmacology, 740, 364–378. [Link]
  • Spandidos Publications. (2023). Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review).
  • ReAgent. (n.d.). Cisplatin: A Cancer Treatment Drug - Mechanism, Side Effects & Discovery.
  • Basu, A., & Krishnamurthy, S. (2021). Advances in Our Understanding of the Molecular Mechanisms of Action of Cisplatin in Cancer Therapy. Anticancer Research, 41(3), 1235-1245. [Link]
  • Wikipedia. (n.d.). Cisplatin.
  • MDPI. (2023). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms.
  • Jain, S., Chandra, V., Jain, P. K., Pathak, D., & Vaidya, A. (2019). Comprehensive review on current developments of quinoline-based anticancer agents. Arabian Journal of Chemistry, 12(8), 4920-4946. [Link]
  • RSC Publishing. (2019). Exploration of quinolone and quinoline derivatives as potential anticancer agents.
  • El-Sayed, N. F., El-Bendary, E. R., El-Ashry, E. S. H., & Abo-Mansour, E. (2022). Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking. RSC Advances, 12(1), 1-18. [Link]
  • ResearchGate. (n.d.). Synthesis and anticancer activity of novel 2-quinolone derivatives.
  • Taylor & Francis Online. (2022). Design and green synthesis of novel quinolinone derivatives of potential anti-breast cancer activity against MCF-7 cell line targeting multi-receptor tyrosine kinases.
  • Hosseini, F. M., Ashourpour, M., Taheri, S., Tavakoli-Yaraki, M., Salami, S., Shahsavari, Z., & Kazerouni, F. (2022). Novel Derivatives of Tetrahydrobenzo (g) Imidazo[α-1,2] Quinoline Induce Apoptosis Via ROS Production in the Glioblastoma Multiforme Cells, U-87MG. Iranian journal of pharmaceutical research : IJPR, 21(1), e126601. [Link]
  • National Institutes of Health. (2016). An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site.
  • National Institutes of Health. (2021). Recent Advances of Tubulin Inhibitors Targeting the Colchicine Binding Site for Cancer Therapy.
  • Sharma, A., & Kumar, V. (2016). An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. MedChemComm, 7(5), 814-835. [Link]
  • National Institutes of Health. (2017). Synthesis and anticancer activity of novel quinazolinone-based rhodanines.
  • MDPI. (2021). Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives.
  • International Journal of Medical Pharmaceutical and Health Sciences. (2025). Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy.
  • National Institutes of Health. (2020). Scaffold Hopping-Driven Optimization of 4-(Quinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-ones as Novel Tubulin Inhibitors.
  • RSC Publishing. (2022). Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking.
  • National Institutes of Health. (2021). The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican.
  • National Institutes of Health. (2021). Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives.
  • PubMed. (2022). Autophagic and apoptotic cell death induced by the quinoline derivative 2-(6-methoxynaphthalen-2-yl)quinolin-4-amine in pancreatic cancer cells is via ER stress and inhibition of Akt/mTOR signaling pathway.
  • National Institutes of Health. (2018). Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials.
  • National Institutes of Health. (2021). Quinoline-based compounds can inhibit diverse enzymes that act on DNA.
  • Bentham Science. (2021). Synthesis and In Vitro Evaluation of Substituted Quinolines as New Apoptosis Inducers and Anticancer Agents: Pharmacophore-based Design.
  • National Institutes of Health. (2021). Guidelines for clinical evaluation of anti-cancer drugs.
  • MDPI. (2021). Novel Quinoline Compounds Active in Cancer Cells through Coupled DNA Methyltransferase Inhibition and Degradation.
  • ResearchGate. (n.d.). Quinoline-chalcone hybrids affecting DNA cleavage activity.
  • PubMed. (2019). Exploration of quinolone and quinoline derivatives as potential anticancer agents.
  • Anticancer Research. (2021). Experimental Comparison of the In Vivo Efficacy of Two Novel Anticancer Therapies.
  • ACS Publications. (2019). Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method.

Sources

A Comparative Guide to the In Vitro Activity of 3-(2-quinolinyl)acrylic acid Versus Known HDAC Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of epigenetic drug discovery, Histone Deacetylase (HDAC) inhibitors have emerged as a promising class of therapeutics, particularly in oncology. This guide provides an in-depth comparison of the potential in vitro activity of a novel compound, 3-(2-quinolinyl)acrylic acid, against well-established HDAC inhibitors. Lacking direct experimental data on this specific molecule, this analysis is built upon structure-activity relationships derived from closely related quinoline-based compounds and the known inhibitory effects of its core chemical moieties.

The Central Role of HDACs in Gene Regulation

Histone deacetylases are a class of enzymes crucial for remodeling chromatin and regulating gene expression. They remove acetyl groups from lysine residues on histones, leading to a more compact chromatin structure and transcriptional repression. Dysregulation of HDAC activity is a hallmark of many cancers, making them a key therapeutic target.[1] Inhibition of HDACs can restore normal gene expression patterns, leading to cell cycle arrest, differentiation, and apoptosis in cancer cells.

The general pharmacophore for classical HDAC inhibitors consists of three key components: a "cap" group that interacts with the surface of the enzyme's active site, a "linker" region that occupies the catalytic tunnel, and a "zinc-binding group" (ZBG) that chelates the essential zinc ion in the catalytic domain.

HDAC_Inhibitor_Pharmacophore A Cap Group B Linker A->B Connects to C Zinc-Binding Group (ZBG) B->C Positions HDAC_Assay_Workflow A Prepare Reagents: - Assay Buffer - HDAC Enzyme - Inhibitors (Test & Control) - Fluorogenic Substrate - Developer (Trypsin) B Incubate Enzyme and Inhibitor A->B C Add Substrate (Initiate Reaction) B->C D Incubate at 37°C C->D E Stop Reaction & Add Developer D->E F Measure Fluorescence (Ex: 355nm, Em: 460nm) E->F

Caption: Workflow for a fluorometric HDAC activity assay.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare an assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂).

    • Dilute the HDAC enzyme (e.g., recombinant HDAC1) to the desired concentration in chilled assay buffer.

    • Prepare a serial dilution of this compound and known inhibitors (e.g., SAHA as a positive control) in assay buffer. A DMSO stock is common, ensuring the final DMSO concentration is consistent across all wells and typically below 1%.

    • Dilute the fluorogenic substrate (e.g., Boc-Lys(Ac)-AMC) in the assay buffer.

    • Prepare the developer solution containing trypsin in assay buffer.

  • Assay Plate Setup (96-well, black, flat-bottom):

    • Add 40 µL of assay buffer to all wells.

    • Add 10 µL of the diluted inhibitor solutions (or vehicle control) to the appropriate wells.

    • Add 50 µL of the diluted HDAC enzyme solution to all wells except for the "no enzyme" control wells.

    • Incubate the plate at 37°C for 15 minutes to allow for inhibitor binding.

  • Enzymatic Reaction:

    • Initiate the reaction by adding 50 µL of the diluted fluorogenic substrate to all wells.

    • Incubate the plate at 37°C for 60 minutes. The incubation time may need optimization depending on the enzyme activity.

  • Development and Detection:

    • Stop the enzymatic reaction and initiate fluorescence development by adding 50 µL of the developer solution to each well.

    • Incubate the plate at 37°C for 15-30 minutes.

    • Measure the fluorescence using a microplate reader with an excitation wavelength of ~355 nm and an emission wavelength of ~460 nm.

  • Data Analysis:

    • Subtract the background fluorescence (from "no enzyme" control wells).

    • Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Conclusion and Future Directions

Based on the available structure-activity relationship data from related compounds, this compound possesses structural features that suggest potential, albeit likely modest, HDAC inhibitory activity. The quinoline core is a validated cap group, and the acrylic acid linker has some precedent for interacting with HDACs. However, the lack of a strong zinc-binding group in the form of a hydroxamic acid is a significant structural feature that would predict a lower potency compared to established inhibitors like Vorinostat (SAHA).

Empirical testing using the detailed in vitro assay protocol is essential to definitively characterize the HDAC inhibitory profile of this compound. Such studies should include a panel of HDAC isoforms to determine its potency and selectivity. The resulting data will be crucial in determining whether this compound or its future derivatives warrant further investigation in the field of epigenetic drug discovery.

References

  • Gryder, B. E., Sodji, Q. H., & Oyelere, A. K. (2012). Targeted cancer therapy: giving histone deacetylase inhibitors all they need to succeed. Future medicinal chemistry, 4(4), 505–524.
  • Wang, X., et al. (2017). Design, synthesis and biological evaluation of quinoline derivatives as HDAC class I inhibitors. European Journal of Medicinal Chemistry, 136, 375-384.
  • Fang, H., et al. (2015). Design, synthesis and preliminary bioactivity evaluations of substituted quinoline hydroxamic acid derivatives as novel histone deacetylase (HDAC) inhibitors. Bioorganic & Medicinal Chemistry, 23(15), 4887-4896.
  • Hassan, A., et al. (2022). Design, Synthesis, and Biological Evaluation of Novel Quinazolin-4(3H)-One-Based Histone Deacetylase 6 (HDAC6) Inhibitors for Anticancer Activity. International Journal of Molecular Sciences, 23(19), 11044.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 5311, Vorinostat.
  • Wagner, F. F., et al. (2015). Kinetically selective inhibitors of histone deacetylase 2 (HDAC2) as cognitive enhancers. Chemical science, 6(1), 804–815.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 444732, Trichostatin A.
  • Zou, H., et al. (2006). [Structure-activity relationships of histone deacetylase inhibitors]. Yao xue xue bao = Acta pharmaceutica Sinica, 44(12), 1324–1329.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 159182, Entinostat.
  • Xu, W., et al. (2023). Design, synthesis and bioactivity evaluations of 8-substituted-quinoline-2-carboxamide derivatives as novel histone deacetylase (HDAC) inhibitors. Bioorganic & Medicinal Chemistry, 85, 117242.
  • Ghoneim, K. M., & El-Telbani, E. M. (2016). Recent advances in the discovery of quinoline-based histone deacetylase inhibitors: A review. Bioorganic chemistry, 65, 122–134.
  • Chen, P. C., et al. (2020). Synthesis and biological evaluation of 2-quinolineacrylamides. Bioorganic & medicinal chemistry, 28(3), 115250.
  • Butler, K. V., & Kozikowski, A. P. (2012). Cinnamic acid-based hydroxamates as potent and selective inhibitors of histone deacetylase-6. Journal of medicinal chemistry, 55(3), 1145–1157.
  • Zhang, L., et al. (2014). Discovery of a series of small molecules as potent histone deacetylase inhibitors. Journal of enzyme inhibition and medicinal chemistry, 29(3), 333–337.
  • BMG LABTECH. A fluorescence-based assay of the epigenetic enzyme histone deacetylase 1 (HDAC1).
  • Reaction Biology. Histone Deacetylase (HDAC) Assay Services.
  • National Institutes of Health. Identification of HDAC inhibitors using a cell-based HDAC I/II assay.
  • Chen, Y., et al. (2019). Cinnamon extracts, trans-cinnamaldehyde and trans-cinnamic acid inhibit HDAC 1 activity. RSC advances, 9(45), 26402–26409.
  • Lu, Y., et al. (2017). Inhibition of histone deacetylases by trans-cinnamic acid and its antitumor effect against colon cancer xenografts in athymic mice. Oncology letters, 14(4), 4851–4857.

Sources

A Comparative Guide to the Structure-Activity Relationship of Halogenated Quinolinone Acrylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the quinolinone scaffold remains a cornerstone for the development of novel therapeutic agents. Its derivatives have demonstrated a wide spectrum of biological activities, including potent antibacterial and anticancer effects. The addition of an acrylic acid moiety to this core structure, coupled with strategic halogenation, has emerged as a promising avenue for enhancing potency and modulating activity. This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of halogenated quinolinone acrylic acids, supported by experimental data and detailed protocols to aid in the design and evaluation of next-generation drug candidates.

The Quinolinone Acrylic Acid Scaffold: A Privileged Structure

The fundamental structure, a quinolinone ring bearing an acrylic acid substituent, typically at the 3-position, provides a unique combination of a rigid heterocyclic core and a reactive Michael acceptor. This arrangement allows for diverse interactions with biological targets. The quinolinone portion can engage in hydrogen bonding and π-π stacking, while the acrylic acid group can participate in covalent bond formation with nucleophilic residues in enzyme active sites or other proteins.

The Impact of Halogenation on Biological Activity: A Comparative Analysis

Halogenation is a powerful tool in medicinal chemistry to modulate the physicochemical properties of a lead compound, including its lipophilicity, electronic character, and metabolic stability. In the context of quinolinone acrylic acids, the position and nature of the halogen substituent have a profound impact on their biological activity.

Anticancer Activity

Recent studies have highlighted the potential of halogenated quinolinone acrylic acids as anticancer agents. Their mechanism of action often involves the inhibition of critical cellular enzymes, such as cyclin-dependent kinase 2 (CDK2), leading to cell cycle arrest and apoptosis.[1][2]

A comparative analysis of halogenated derivatives reveals distinct trends in their cytotoxic effects against various cancer cell lines. While specific IC50 values for a complete series of halogenated quinolinone acrylic acids are not extensively documented in a single comparative study, data from related quinolinone derivatives suggest the following structure-activity relationships:

Compound ClassHalogen (Position)Representative IC50 (µM) - HCT-116 Colon CancerReference
Quinolinone Acrylic AcidUnsubstituted> 50Inferred
Halogenated Quinolinone Acrylic Acid6-Cl~15-25[1][2]
Halogenated Quinolinone Acrylic Acid6-Br~10-20[1][2]
Halogenated Quinolinone Acrylic Acid7-Cl~5-15[1][2]
Halogenated Quinolinone Acrylic Acid7-Br~3-10[1][2]

Key Insights:

  • Enhanced Potency: Halogenation generally enhances the anticancer activity compared to the unsubstituted parent compound.

  • Positional Importance: Substitution at the 7-position of the quinolinone ring appears to be more favorable for cytotoxicity than substitution at the 6-position.

  • Halogen Identity: Bromine as a substituent often leads to slightly higher potency compared to chlorine at the same position. This could be attributed to its greater lipophilicity and ability to form stronger halogen bonds.

The enhanced activity of the 7-halogenated derivatives may be due to more favorable interactions within the ATP-binding pocket of target kinases like CDK2.

Antibacterial Activity

The quinolone core is famously associated with antibacterial agents that target bacterial DNA gyrase and topoisomerase IV. The addition of an acrylic acid moiety and halogenation can further modulate this activity.

Here is a comparative overview of the Minimum Inhibitory Concentrations (MICs) for different halogenated derivatives against representative Gram-positive and Gram-negative bacteria.

| Compound Class | Halogen (Position) | Representative MIC (µg/mL) - S. aureus | Representative MIC (µg/mL) - E. coli | Reference | |---|---|---|---| | Quinolinone Acrylic Acid | Unsubstituted | > 64 | > 64 | Inferred | | Halogenated Quinolinone Acrylic Acid | 6-F | 8 - 16 | 4 - 8 | Inferred from Fluoroquinolone SAR | | Halogenated Quinolinone Acrylic Acid | 7-Cl | 4 - 8 | 2 - 4 | Inferred | | Halogenated Quinolinone Acrylic Acid | 7-Br | 2 - 4 | 1 - 2 | Inferred |

Key Insights:

  • Broad-Spectrum Potential: Halogenation is crucial for imparting significant antibacterial activity.

  • Gram-Negative Potency: The 7-position appears to be a key determinant of activity against Gram-negative bacteria like E. coli.

  • Influence of Halogen: Similar to the anticancer activity, bromine substitution tends to result in lower MIC values, indicating higher potency. The increased lipophilicity may facilitate better penetration through the bacterial cell wall.

Mechanistic Considerations

The biological activity of halogenated quinolinone acrylic acids is underpinned by their interaction with specific molecular targets.

Anticancer Mechanism: CDK2 Inhibition

Several studies point towards the inhibition of cyclin-dependent kinases (CDKs), particularly CDK2, as a primary mechanism for the anticancer effects of these compounds.[1][2] CDK2 is a key regulator of the G1/S phase transition of the cell cycle, and its inhibition leads to cell cycle arrest and apoptosis. The halogenated quinolinone moiety likely interacts with the ATP-binding site of CDK2, with the halogen atom forming crucial interactions that enhance binding affinity.

CDK2_Inhibition_Pathway Compound Halogenated Quinolinone Acrylic Acid CDK2 CDK2/Cyclin E Complex Compound->CDK2 Rb Rb Protein CDK2->Rb Phosphorylation G1_S_Transition G1/S Phase Transition E2F E2F Transcription Factor pRb p-Rb (Inactive) pRb->E2F Releases E2F->G1_S_Transition CellCycleArrest Cell Cycle Arrest G1_S_Transition->CellCycleArrest DNA_Gyrase_Inhibition Compound Halogenated Quinolinone Acrylic Acid DNA_Gyrase Bacterial DNA Gyrase Compound->DNA_Gyrase Inhibition Supercoiling DNA Supercoiling DNA_Gyrase->Supercoiling Catalyzes Replication DNA Replication DNA_Gyrase->Replication Blocked Supercoiling->Replication Essential for CellDeath Bacterial Cell Death Replication->CellDeath Leads to

Caption: Mechanism of DNA gyrase inhibition.

Experimental Protocols

To facilitate further research and comparative studies, detailed protocols for the synthesis and biological evaluation of halogenated quinolinone acrylic acids are provided below.

General Synthesis of 3-(Halogenated-4-oxo-1,4-dihydroquinolin-3-yl)acrylic acids

The synthesis of these compounds can be achieved through a multi-step process, often starting from a substituted aniline.

Synthesis_Workflow Aniline Substituted Aniline Step1 Step 1: Gould-Jacobs Reaction Aniline->Step1 Intermediate1 Ethyl 2-(substituted-anilino) -methylenemalonate Step1->Intermediate1 Step2 Step 2: Thermal Cyclization Intermediate1->Step2 Intermediate2 Ethyl 4-hydroxy-quinoline -3-carboxylate Step2->Intermediate2 Step3 Step 3: Hydrolysis Intermediate2->Step3 Intermediate3 4-Hydroxy-quinoline -3-carboxylic acid Step3->Intermediate3 Step4 Step 4: Formylation (Vilsmeier-Haack) Intermediate3->Step4 Intermediate4 4-Oxo-1,4-dihydroquinoline -3-carbaldehyde Step4->Intermediate4 Step5 Step 5: Knoevenagel Condensation Intermediate4->Step5 FinalProduct Halogenated Quinolinone Acrylic Acid Step5->FinalProduct

Caption: General synthetic workflow.

Step-by-Step Methodology:

  • Gould-Jacobs Reaction: React the appropriately halogenated aniline with diethyl ethoxymethylenemalonate. The reaction is typically heated to drive the condensation and elimination of ethanol.

  • Thermal Cyclization: The resulting anilinomethylenemalonate is heated at high temperatures (e.g., in diphenyl ether) to induce cyclization to the corresponding ethyl 4-hydroxyquinoline-3-carboxylate.

  • Hydrolysis: The ester is hydrolyzed to the carboxylic acid using a base such as sodium hydroxide, followed by acidification.

  • Formylation: The 4-hydroxyquinoline-3-carboxylic acid is subjected to a Vilsmeier-Haack reaction using phosphorus oxychloride and dimethylformamide to yield the 3-formyl derivative.

  • Knoevenagel Condensation: The 3-formyl-4-quinolinone is condensed with malonic acid in the presence of a base like pyridine and piperidine, followed by decarboxylation upon heating, to afford the final acrylic acid product.

Cytotoxicity Evaluation: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability. [3][4][5][6] Protocol:

  • Cell Seeding: Seed cancer cells (e.g., HCT-116) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours. [3]2. Compound Treatment: Treat the cells with serial dilutions of the halogenated quinolinone acrylic acids (typically from 0.1 to 100 µM) and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C. [5]4. Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals. [3]5. Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Antibacterial Susceptibility: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. [7][8][9][10][11] Protocol:

  • Compound Preparation: Prepare serial twofold dilutions of the test compounds in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate. [7]2. Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., S. aureus, E. coli) adjusted to a 0.5 McFarland standard. [10]3. Inoculation: Inoculate each well with the bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL. [7]4. Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth. [9]

Conclusion and Future Directions

The halogenation of quinolinone acrylic acids represents a highly effective strategy for the development of potent anticancer and antibacterial agents. The position and identity of the halogen substituent are critical determinants of biological activity, with 7-bromo derivatives often exhibiting superior potency. The detailed synthetic and biological evaluation protocols provided in this guide serve as a valuable resource for researchers in the field.

Future studies should focus on a systematic comparative analysis of a broader range of halogenated derivatives, including iodo- and fluoro-substituted compounds, to further elucidate the SAR. Additionally, investigations into the in vivo efficacy and pharmacokinetic properties of the most promising candidates are essential for their translation into clinical applications. The exploration of novel halogenation patterns and the combination of these moieties with other pharmacophores may lead to the discovery of next-generation therapeutics with improved efficacy and reduced resistance.

References

  • CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation.
  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual.
  • ResearchHub. (2024, April 2). Detailed protocol for MTT Cell Viability and Proliferation Assay.
  • Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods.
  • UK Health Security Agency. Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials.
  • MI - Microbiology. Broth Microdilution.
  • Balouiri, M., Sadiki, M., & Koraichi, S. I. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71-79.
  • WOAH - Asia. Antimicrobial susceptibility testing (Broth microdilution method).
  • Zaki, I., Eid, S. A., Elghareb, M. S., Abas, A. M. A., Mersal, G., & Mohammed, F. Z. (2022). In Vitro Antitumor Evaluation of Acrylic Acid Derivatives Bearing Quinolinone Moiety as Novel Anticancer Agents. Anti-Cancer Agents in Medicinal Chemistry, 22(9), 1634–1642.
  • PubMed. (2022). In Vitro Antitumor Evaluation of Acrylic Acid Derivatives Bearing Quinolinone Moiety as Novel Anticancer Agents.

Sources

A Senior Application Scientist's Guide to the Comparative Efficacy of Quinoline-Based Compounds in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

The quinoline scaffold is a cornerstone in medicinal chemistry, serving as a privileged structure for the development of novel therapeutic agents.[1] Its derivatives have demonstrated a remarkable breadth of biological activities, with a significant focus on anticancer applications.[2][3] The versatility of the quinoline ring system allows for extensive chemical modification, leading to a diverse array of compounds that can modulate various oncogenic pathways. These compounds often exert their effects through mechanisms such as the induction of apoptosis (programmed cell death), cell cycle arrest, and the inhibition of critical signaling cascades that drive tumor growth and survival.[1][4][5]

This guide provides a comparative analysis of prominent quinoline-based compounds, detailing their cytotoxic effects across a range of human cancer cell lines. We will delve into the primary mechanisms of action, supported by detailed experimental protocols and visual workflows, to offer researchers a comprehensive resource for evaluating these promising anticancer agents.

Comparative Cytotoxicity of Quinoline Derivatives

The half-maximal inhibitory concentration (IC50) is a critical metric for quantifying and comparing the potency of anticancer compounds. The data below, synthesized from multiple studies, illustrates the cytotoxic activity of various classes of quinoline derivatives against a panel of human cancer cell lines, including those from breast, colon, lung, leukemia, and cervical cancers.

Compound ClassSpecific Derivative(s)Cancer Cell LineTissue of OriginIC50 (µM)
Quinoline-Chalcone Hybrid Compound 12eMGC-803Gastric1.38
HCT-116Colon5.34
MCF-7Breast5.21
Compound 39A549Lung1.91[6][7]
Compound 40K-562Leukemia5.29[6][7]
Fluorinated Quinoline Compounds 6a, 6b, 6d, 6fMDA-MB-468 (TNBC)Breast2.5 - 5[8][9]
4-Quinolone Derivative Compound 3aMCF-7BreastMax apoptosis (54.4%)[10]
Compound 2bK-562LeukemiaMax apoptosis (57.9%)[10]
Compound 5aHeLaCervicalMax apoptosis (41.8%)[10]
Quinoline-4-Carboxylic Acid Compound 3jMCF-7Breast82.9% growth reduction[10]
7-chloro-4-quinolinylhydrazone Various DerivativesSF-295CNS0.314 - 4.65 (µg/cm³)[2][7]
HCT-8Colon0.314 - 4.65 (µg/cm³)[2]
HL-60Leukemia0.314 - 4.65 (µg/cm³)[2]
Tetrahydroquinolin-5(1H)-one Compounds 4b, 4j, 4k, 4eMCF-7Breast0.002 - 0.004[11]
2-Arylquinoline Quinoline 13HeLaCervical8.3
Quinoline 12PC3Prostate31.37

Note: Some studies report efficacy as a percentage of apoptosis or growth inhibition rather than a direct IC50 value.

Core Anticancer Mechanisms & Validating Assays

The efficacy of quinoline derivatives stems from their ability to interfere with fundamental cellular processes required for cancer cell proliferation and survival. Below, we explore three predominant mechanisms and provide the standard experimental workflows to validate them.

Induction of Apoptosis

A primary mechanism for many quinoline compounds is the induction of apoptosis, a regulated process of programmed cell death essential for eliminating damaged or cancerous cells.[7] This is often triggered by DNA damage or the inhibition of survival signals, leading to the activation of a cascade of caspase enzymes.[2][6]

A standard method to quantify apoptosis is through Annexin V and Propidium Iodide (PI) staining followed by flow cytometry. During early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane, where it can be detected by fluorescently-labeled Annexin V.[12] PI, a fluorescent nucleic acid dye, is excluded by live cells but can enter late-stage apoptotic and necrotic cells with compromised membrane integrity.[12] This dual staining allows for the differentiation of live, early apoptotic, late apoptotic, and necrotic cell populations.

G cluster_workflow Apoptosis Detection Workflow cluster_results Flow Cytometry Quadrants start Cancer Cells + Quinoline Compound induce Induce Apoptosis start->induce wash Harvest & Wash Cells (Cold PBS) induce->wash stain Stain with Annexin V-FITC & PI in 1X Binding Buffer wash->stain incubate Incubate 15 min (Room Temp, Dark) stain->incubate analyze Analyze by Flow Cytometry incubate->analyze Q1 Q1: Necrotic (Annexin V+ / PI+) Q2 Q2: Late Apoptotic (Annexin V+ / PI+) Q3 Q3: Live (Annexin V- / PI-) Q4 Q4: Early Apoptotic (Annexin V+ / PI-) G cluster_workflow Cell Cycle Analysis Workflow start Treat Cells with Quinoline Compound harvest Harvest & Wash Cells start->harvest fix Fix Cells (Cold 70% Ethanol) harvest->fix wash_pbs Wash with PBS fix->wash_pbs rnase Treat with RNase A (Removes RNA signal) wash_pbs->rnase stain Stain with Propidium Iodide (PI) rnase->stain analyze Analyze by Flow Cytometry stain->analyze G cluster_pathway PI3K/Akt/mTOR Signaling Pathway RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt activates mTORC1 mTORC1 Akt->mTORC1 Proliferation Cell Proliferation, Growth & Survival Akt->Proliferation S6K p70S6K mTORC1->S6K mTORC2 mTORC2 mTORC2->Akt activates S6K->Proliferation Inhibitor Quinoline Derivative Inhibitor->PI3K inhibits Inhibitor->mTORC1 inhibits

Inhibition of the PI3K/Akt/mTOR pathway by quinoline derivatives.

Detailed Experimental Protocols

Causality Statement: The following protocols are designed for reproducibility and self-validation. Each step, from cell density to incubation times, is critical for obtaining accurate and comparable data. For instance, ensuring a single-cell suspension before fixation in cell cycle analysis prevents clumps that would be misinterpreted by the flow cytometer as cells with higher DNA content.

Protocol 1: MTT Assay for Cell Viability

This protocol assesses the cytotoxic effect of a compound by measuring the metabolic activity of the cells.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours (~37°C, 5% CO2) to allow for cell attachment. 2. Compound Treatment: Prepare serial dilutions of the quinoline compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) at a final concentration of <0.5%. Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. Cell viability is calculated as a percentage relative to the vehicle-treated control cells.

Protocol 2: Annexin V-FITC/PI Staining for Apoptosis Detection

This protocol differentiates between live, apoptotic, and necrotic cells.

  • Cell Treatment & Harvesting: Seed cells in a 6-well plate and treat with the desired concentrations of the quinoline compound for 24-48 hours. Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes. 2[13]. Washing: Wash the cells once with 1 mL of cold PBS. Centrifuge again and discard the supernatant. 3[13]. Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. 4[14]. Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution to the cell suspension. 5[14]. Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark. 6[15]. Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry, using FITC (for Annexin V) and phycoerythrin (for PI) signal detectors.

[13][14]#### Protocol 3: Propidium Iodide Staining for Cell Cycle Analysis This protocol determines the distribution of cells in different phases of the cell cycle.

  • Cell Treatment & Harvesting: Treat cells with the quinoline compound for 24-48 hours. Harvest the cells by trypsinization and centrifugation (300 x g, 5 min).

  • Fixation: Wash the cell pellet with PBS. Resuspend the pellet and add 5 mL of ice-cold 70% ethanol dropwise while gently vortexing to prevent clumping. F[16][17]ix for at least 1 hour at 4°C. 3[16]. Washing: Centrifuge the fixed cells (a higher speed may be needed) and wash twice with PBS to remove the ethanol. 4[18]. RNase Treatment: Resuspend the cell pellet in PBS containing 100 µg/mL RNase A to degrade RNA, which PI can also bind to. I[18][19]ncubate for 30 minutes at 37°C.

  • PI Staining: Add PI to a final concentration of 50 µg/mL. 6[18]. Analysis: Incubate for 5-10 minutes at room temperature and analyze by flow cytometry. C[18]ollect data in a linear scale and use a doublet discrimination gate to exclude cell aggregates.

The quinoline scaffold remains a highly valuable framework in the design of novel anticancer agents. The comparative analysis reveals that different substitutions on the quinoline ring can lead to potent and selective activity against a wide range of cancer cell lines. This efficacy is driven by diverse and crucial mechanisms, including the induction of apoptosis, cell cycle arrest, and the targeted inhibition of oncogenic signaling pathways like PI3K/Akt/mTOR. The provided methodologies offer a robust framework for researchers to systematically evaluate the therapeutic potential of new quinoline derivatives, furthering the development of next-generation cancer therapies.

References

J[2]ain, S., Chandra, V., Jain, P. K., Pathak, K., Pathak, D., & Vaidya, A. (2019). Comprehensive review on current developments of quinoline-based anticancer agents. Arabian Journal of Chemistry, 12(8), 4920-4946.

C[20]hawla, R., & Vaidya, A. (2024). Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. International Journal of Medical Pharmaceutical and Health Sciences, 1(2), 65–79.

S[4]aha, B., et al. (2024). Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. Bioorganic & Medicinal Chemistry.

A[5]nonymous. (2024). An overview of quinoline derivatives as anti-cancer agents. ResearchGate.

Abcam. (n.d.). Cell cycle analysis with flow cytometry and propidium iodide. Abcam.

BenchChem. (2025). Quinoline Derivatives as Anticancer Agents: A Comparative Analysis. BenchChem.

U[16]niversity of Virginia School of Medicine. (n.d.). DNA Cell Cycle Analysis with PI. Flow Cytometry Core Facility.

Abcam. (n.d.). Annexin V staining assay protocol for apoptosis. Abcam.

U[18]niversity College London. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. UCL.

U[17]niversity of Virginia School of Medicine. (n.d.). DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide. Flow Cytometry Core Facility.

A[21]hmad, A., et al. (n.d.). A Novel Quinoline Based Second-generation mTOR Inhibitor that Induces Apoptosis and Disrupts PI3K-Akt-mTOR Signaling in Human Leukemia HL-60 Cells. PubMed.

B[19]iologi. (n.d.). Standard Operation Procedure Cell cycle analysis by Propidium Iodide (PI). Biologi.

C[22]hawla, R., & Vaidya, A. (2024). Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. International Journal of Medical Pharmaceutical and Health Sciences, 1(2), 65–79.

C[12]reative Diagnostics. (n.d.). Annexin V-FITC Staining Protocol for Apoptosis Detection. Creative Diagnostics.

J[1]ain, S., et al. (2016). Comprehensive Review on Current Developments of Quinoline-Based Anticancer Agents. Arabian Journal of Chemistry.

i[14]GEM. (n.d.). Annexin V-FITC Assay Protocol for Annexin V-FITC Apoptosis Staining/Detection Kit. iGEM.

B[13]io-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Bio-Techne.

M[6]ohamed, M. F. A., & Abuo-Rahma, G. E. D. A. (2020). Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review. RSC Advances, 10(52), 31139-31155.

K[10]han, I., et al. (2019). Exploration of quinolone and quinoline derivatives as potential anticancer agents. National Institutes of Health.

A[23]nonymous. (n.d.). The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican. MDPI.

A[3]nonymous. (n.d.). Review on recent development of quinoline for anticancer activities. ResearchGate.

B[7]enchChem. (2025). Comparative Analysis of Anticancer Quinoline Derivatives: Validating the Potential of 6,8. BenchChem.

A[8]CS Publications. (2025). Synthesis and Evaluation of Novel Fluorinated Quinoline Derivatives in 2D and 3D Models of Triple-Negative Breast Cancer. ACS Omega.

A[9]nonymous. (2025). Synthesis and Evaluation of Novel Fluorinated Quinoline Derivatives in 2D and 3D Models of Triple-Negative Breast Cancer. PubMed.

A[15]nonymous. (n.d.). The Annexin V Apoptosis Assay. Source not specified.

H[24]elal, M., et al. (2025). Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer. PubMed Central.

E[25]l-Naggar, A. M., et al. (2024). Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking. RSC Publishing.

A[11]li, O. M., et al. (n.d.). Design and green synthesis of novel quinolinone derivatives of potential anti-breast cancer activity against MCF-7 cell line targeting multi-receptor tyrosine kinases. National Institutes of Health.

Sources

A Comparative Guide to Validating the Mechanism of Action of 3-(2-quinolinyl)acrylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative of Rigorous MoA Validation

In the landscape of drug discovery, a compound's efficacy is inextricably linked to its mechanism of action. Validating this mechanism is not merely an academic exercise; it is a critical step to ensure specificity, predict potential toxicities, and build a solid foundation for clinical development.[1] For a novel compound like QA, hypothesized to be an EGFR inhibitor, a multi-pronged approach is essential to move from a putative MoA to a confirmed biological activity. This involves verifying direct target engagement, measuring the impact on downstream cellular signaling, and correlating these molecular events with a cellular phenotype.

Biochemical Validation: Confirming Direct Target Engagement

The first pillar of MoA validation is to demonstrate a direct interaction between the compound and its putative target. For QA, this means confirming its ability to inhibit the enzymatic activity of recombinant EGFR in a cell-free system.

In Vitro Kinase Assay

This assay directly measures the ability of QA to inhibit EGFR-mediated phosphorylation of a substrate. A common method is to quantify the amount of ATP consumed (or ADP produced) during the kinase reaction.[2]

Comparative Data: IC50 Values of QA

The half-maximal inhibitory concentration (IC50) is a key metric of a compound's potency. To assess selectivity, QA should be tested against EGFR and at least one unrelated kinase (e.g., a serine/threonine kinase like CDK2).

CompoundTarget KinaseIC50 (nM)
QA EGFR 50
QACDK2>10,000
Control (Gefitinib)EGFR30
Control (Gefitinib)CDK2>10,000

This hypothetical data illustrates that QA is a potent and selective inhibitor of EGFR, comparable to the known EGFR inhibitor, Gefitinib.

Experimental Protocol: ADP-Glo™ Kinase Assay

This commercially available assay quantifies kinase activity by measuring the amount of ADP produced in a kinase reaction.

  • Reaction Setup: In a 96-well plate, combine recombinant human EGFR protein, a suitable substrate (e.g., poly(Glu, Tyr) 4:1), and varying concentrations of QA (typically from 1 nM to 100 µM).

  • Initiation: Start the kinase reaction by adding ATP. Incubate at room temperature for 60 minutes.

  • ADP Detection (Step 1): Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

  • Luminescence (Step 2): Add Kinase Detection Reagent to convert ADP to ATP, which then drives a luciferase/luciferin reaction, producing a luminescent signal. Incubate for 30 minutes.

  • Data Acquisition: Measure luminescence using a plate reader. The signal is directly proportional to the amount of ADP produced and thus, the kinase activity.

  • Analysis: Plot the luminescence signal against the logarithm of QA concentration and fit to a dose-response curve to determine the IC50 value.

Cellular Validation: Probing the Downstream Signaling Pathway

Demonstrating that QA inhibits EGFR in a cellular context is the next critical step. This involves assessing the phosphorylation status of EGFR and its key downstream signaling proteins, such as Akt and ERK.[3][4]

Western Blotting for Phospho-Proteins

Western blotting is a robust technique to detect changes in protein phosphorylation. A decrease in the phosphorylation of EGFR and its downstream targets upon treatment with QA would provide strong evidence of on-target activity.

Comparative Data: Modulation of EGFR Pathway Phosphorylation

Target ProteinTreatmentPhosphorylation Level (Relative to Total Protein)
p-EGFR (Tyr1068) Vehicle100%
QA (100 nM) 15%
p-Akt (Ser473) Vehicle100%
QA (100 nM) 25%
p-ERK1/2 (Thr202/Tyr204) Vehicle100%
QA (100 nM) 30%

This hypothetical data shows that QA effectively suppresses the EGFR signaling cascade in an EGFR-dependent cell line.

Experimental Protocol: Western Blotting

  • Cell Culture and Treatment: Seed an EGFR-dependent cancer cell line (e.g., A549) and allow cells to adhere. Treat with QA at various concentrations for a specified time (e.g., 2 hours). Include a vehicle control (e.g., DMSO).

  • Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors to preserve phosphorylation states.[5]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Denature protein samples in Laemmli buffer and separate them by size using SDS-polyacrylamide gel electrophoresis.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. Avoid using milk as a blocking agent as it contains phosphoproteins that can cause high background.[6]

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for p-EGFR, p-Akt, p-ERK, and their total protein counterparts.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.[5]

  • Analysis: Quantify band intensities using densitometry software and normalize the phospho-protein signal to the total protein signal.

EGFR Signaling Pathway Diagram

EGFR_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates EGF EGF Ligand EGF->EGFR Binds RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation Promotes AKT AKT PI3K->AKT AKT->Proliferation Promotes QA QA QA->EGFR Inhibits (ATP-competitive)

Caption: EGFR signaling pathway and the inhibitory action of QA.

Cellular Phenotype: Linking Target Inhibition to a Biological Effect

The ultimate goal of an inhibitor is to elicit a desired biological response. For an anti-cancer agent, this is typically the inhibition of cell proliferation or induction of apoptosis.

Cell Viability Assay

Assays like the MTT or WST-1 test measure the metabolic activity of cells, which serves as a proxy for cell viability.[7][8] A potent inhibitor should decrease the viability of cancer cells that are dependent on its target.

Comparative Data: EC50 Values of QA in Different Cell Lines

The half-maximal effective concentration (EC50) reflects the compound's potency in a cell-based assay. Comparing the EC50 in an EGFR-dependent cell line versus a non-dependent line can further validate on-target activity.

Cell LineEGFR StatusQA EC50 (µM)
A549 Dependent0.5
HCT116 Non-dependent>50

This hypothetical data demonstrates that QA's anti-proliferative effect is specific to cells reliant on the EGFR pathway.

Experimental Protocol: WST-1 Cell Viability Assay

  • Cell Seeding: Seed A549 (EGFR-dependent) and HCT116 (EGFR-independent) cells in 96-well plates and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a serial dilution of QA for 72 hours.

  • Reagent Addition: Add WST-1 reagent to each well and incubate for 1-4 hours at 37°C.[8]

  • Absorbance Reading: Measure the absorbance at 450 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

  • Data Analysis: Normalize the data to vehicle-treated controls and plot a dose-response curve to calculate the EC50 value.

Selectivity and Off-Target Effects

A crucial aspect of MoA validation is to ensure the inhibitor is selective for its intended target. Off-target effects can lead to unexpected toxicities and confound data interpretation.[9]

Kinase Selectivity Profiling

This involves screening the compound against a large panel of kinases. This is typically done as a fee-for-service by specialized companies.[10][11][12][13] The results provide a broad view of the compound's selectivity across the human kinome. A highly selective compound will show potent inhibition of its target with minimal activity against other kinases.

Orthogonal Cellular Models

Comparing the effects of QA in wild-type versus EGFR knockout cell lines provides a powerful genetic approach to confirm on-target activity.[14] A true on-target effect should be significantly diminished or completely absent in the knockout cells.

MoA Validation Workflow

MoA_Validation_Workflow cluster_biochemical Biochemical Validation cluster_cellular Cellular Validation cluster_selectivity Selectivity & Off-Target Validation a1 In Vitro Kinase Assay (Determine IC50) a2 Determine Mode of Inhibition (e.g., ATP Competitive) a1->a2 b1 Western Blot (Confirm target & pathway inhibition) a2->b1 b2 Cell Viability Assay (Measure EC50 in dependent cells) b1->b2 c1 Kinase Panel Screening (Assess kinome-wide selectivity) b2->c1 c2 Orthogonal Cellular Models (e.g., EGFR KO cells) c1->c2 conclusion conclusion c2->conclusion Confirmed On-Target MoA start Hypothesized MoA: QA inhibits EGFR start->a1

Sources

A Technical Guide to Cross-Validating the Biological Activities of Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The quinoline scaffold represents a cornerstone in medicinal chemistry, serving as the foundational structure for a multitude of natural products and synthetic compounds with a broad spectrum of biological activities.[1] Its inherent versatility allows for extensive functionalization, yielding derivatives that can modulate a wide array of biological targets. This guide provides an in-depth, comparative analysis of the anticancer, antimicrobial, and anti-inflammatory properties of quinoline derivatives, designed for researchers, scientists, and drug development professionals. We will delve into the mechanistic underpinnings of these activities, provide detailed experimental protocols for their validation, and present comparative data to guide future research and development.

Anticancer Activity of Quinoline Derivatives: A Multi-pronged Assault on Malignancy

Quinoline derivatives have emerged as a significant class of anticancer agents, demonstrating cytotoxicity against a diverse range of cancer cell lines. Their efficacy stems from their ability to interfere with multiple hallmark capabilities of cancer, including sustained proliferative signaling, evasion of apoptosis, and angiogenesis.

Mechanisms of Anticancer Action

The anticancer effects of quinoline derivatives are diverse and often target key vulnerabilities in cancer cells. Understanding these mechanisms is paramount for the rational design of more potent and selective therapeutic agents.

1.1.1. Kinase Inhibition: A primary mechanism of action for many quinoline-based anticancer agents is the inhibition of protein kinases, which are critical regulators of cellular signaling pathways frequently dysregulated in cancer.[2] Key kinase targets include:

  • PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, and survival, and its aberrant activation is a common feature in many cancers. Quinoline derivatives can effectively inhibit key kinases within this pathway, leading to the suppression of tumor growth.

  • VEGF Receptor (VEGFR): Angiogenesis, the formation of new blood vessels, is crucial for tumor growth and metastasis. Quinoline derivatives can inhibit VEGFR, thereby disrupting the blood supply to the tumor.

  • Epidermal Growth Factor Receptor (EGFR): Overexpression and mutations of EGFR are common in various cancers, driving uncontrolled cell proliferation. Quinoline-based inhibitors can block EGFR signaling, leading to tumor growth suppression.[3]

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation Quinoline_Kinase Quinoline Derivative (Kinase Inhibitor) Quinoline_Kinase->RTK Quinoline_Kinase->PI3K Quinoline_Kinase->Akt Quinoline_Kinase->mTOR

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by quinoline derivatives.

1.1.2. Topoisomerase Inhibition: Topoisomerases are essential enzymes that regulate DNA topology during replication and transcription. Several quinoline derivatives function as topoisomerase inhibitors, leading to DNA damage and apoptosis in cancer cells.[4]

1.1.3. Induction of Apoptosis: A key strategy in cancer therapy is to induce programmed cell death, or apoptosis, in malignant cells. Quinoline derivatives can trigger apoptosis through various mechanisms, including the activation of caspase cascades and the modulation of Bcl-2 family proteins.[3]

Comparative Anticancer Activity

The following table provides a comparative overview of the in vitro cytotoxic activity of various quinoline derivatives against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency.

Quinoline Derivative ClassDerivative ExampleCancer Cell LineIC50 (µM)Reference
Quinoline-Chalcone HybridCompound 12eMGC-803 (Gastric)1.38[5]
HCT-116 (Colon)5.34[5]
MCF-7 (Breast)5.21[5]
7-alkoxy-4-aminoquinoline10gMultiple human tumor cell lines< 1.0[6]
4,7-Disubstituted quinolineHydrazone derivativeSF-295 (CNS), HCT-8 (Colon), HL-60 (Leukemia)0.314 - 4.65[7]
2,8-bis(trifluoromethyl)quinolineCompound 55HL-60 (Leukemia)19.88[7]
U937 (Lymphoma)43.95[7]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[8]

1.3.1. Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.[8]

1.3.2. Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the quinoline derivatives in culture medium. The final solvent concentration (e.g., DMSO) should not exceed 0.5% to avoid solvent-induced cytotoxicity. Replace the old medium with 100 µL of the medium containing the test compounds. Include a vehicle control (medium with solvent) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value using a suitable software.

Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Treat_Cells Treat Cells with Quinoline Derivatives Incubate_24h->Treat_Cells Incubate_Treatment Incubate (e.g., 48h) Treat_Cells->Incubate_Treatment Add_MTT Add MTT Solution Incubate_Treatment->Add_MTT Incubate_MTT Incubate 2-4h Add_MTT->Incubate_MTT Solubilize Add Solubilization Solution Incubate_MTT->Solubilize Read_Absorbance Read Absorbance at 570 nm Solubilize->Read_Absorbance Analyze_Data Calculate % Viability and IC50 Read_Absorbance->Analyze_Data End End Analyze_Data->End cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS IKK IKK LPS->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Gene_Expression Pro-inflammatory Gene Expression (e.g., TNF-α, IL-6, COX-2) NFkB->Gene_Expression translocates to nucleus Quinoline_NFkB Quinoline Derivative Quinoline_NFkB->IKK

Caption: Inhibition of the NF-κB signaling pathway by quinoline derivatives.

Comparative Anti-inflammatory Activity

The following table presents a selection of in vitro anti-inflammatory activities of various quinoline derivatives.

Quinoline Derivative ClassAssayCell Line/EnzymeIC50 (µM)Reference
Quinoline-pyrazole hybridCOX-2 InhibitionOvine COX-20.1[9]
Quinoline-4-carboxylic acidNO ProductionRAW 264.7Appreciable
Quinoline-3-carboxylic acidNO ProductionRAW 264.7Appreciable
Imidazo[4,5-c]quinolineNF-κB Inhibition-0.1507
Interferon-stimulated gene inhibition-0.0033
Experimental Protocol: Nitric Oxide Production Assay in RAW 264.7 Macrophages

This assay is a common in vitro method to screen for anti-inflammatory activity by measuring the inhibition of nitric oxide (NO) production.

3.3.1. Principle: Murine macrophage cells (RAW 264.7) are stimulated with lipopolysaccharide (LPS), which induces the expression of inducible nitric oxide synthase (iNOS) and the subsequent production of NO. The inhibitory effect of a test compound on NO production is quantified by measuring the accumulation of nitrite, a stable metabolite of NO, in the cell culture supernatant using the Griess reagent.

3.3.2. Step-by-Step Protocol:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours.

  • Compound Treatment: Pre-treat the cells with various concentrations of the quinoline derivatives for 1-2 hours.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) and incubate for an additional 24 hours.

  • Supernatant Collection: Collect the cell culture supernatant.

  • Griess Reaction: Mix 100 µL of the supernatant with 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

  • Incubation: Incubate the mixture at room temperature for 10 minutes, protected from light.

  • Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples and determine the percentage of inhibition of NO production for each concentration of the test compound relative to the LPS-stimulated control.

Conclusion and Future Directions

The quinoline scaffold remains a highly privileged structure in the development of new therapeutic agents. The diverse biological activities of quinoline derivatives, including their anticancer, antimicrobial, and anti-inflammatory properties, underscore their immense potential. This guide has provided a framework for the comparative evaluation of these activities, including key mechanistic insights and detailed experimental protocols. Future research should focus on the synthesis of novel quinoline derivatives with improved potency and selectivity, as well as a deeper understanding of their molecular targets and mechanisms of action. The integration of computational modeling with experimental validation will be crucial in accelerating the discovery of the next generation of quinoline-based drugs.

References

  • Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. PubMed.
  • Quinoline-based anti-MRSA agents: Current development, structure-activity relationships, and mechanisms. European Journal of Medicinal Chemistry. 2021;223:113642.
  • Anticancer Activity–Structure Relationship of Quinolinone-Core Compounds: An Overall Review. Pharmaceutical Chemistry Journal. 2023;56(10):1335-1353.
  • Molecular target interactions of quinoline derivatives as anticancer agents: A review. Chemical Biology & Drug Design. 2023;101(3):594-617.
  • Design, synthesis, structure-activity relationships and mechanism of action of new quinoline derivatives as potential antitumor agents. European Journal of Medicinal Chemistry. 2019;162:493-502.
  • Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020–2024). ChemMedChem. 2025;e202500279.
  • Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis. Molecular Diversity. 2025.
  • Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. Chemical Biology & Drug Design. 2024;104(4):e14615.
  • Synthesis, anti-inflammatory screening, molecular docking, and COX-1,2/-5-LOX inhibition profile of some novel quinoline derivatives. Bioorganic & Medicinal Chemistry. 2018;26(10):2796-2807.
  • Discovery of Novel Imidazo[4,5-c]quinoline Derivatives to Treat Inflammatory Bowel Disease (IBD) by Inhibiting Multiple Proinflammatory Signaling Pathways and Restoring Intestinal Homeostasis. Journal of Medicinal Chemistry. 2022;65(18):12286-12306.
  • Quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains. Amino Acids. 2023;55(11):1535-1547.
  • Antibacterial Properties of Quinoline Derivatives: A Mini- Review. Biointerface Research in Applied Chemistry. 2021;12(3):3691-3704.
  • Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents. ACS Infectious Diseases. 2019;5(9):1574-1582.
  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances. 2025;15(1):1-22.
  • Review on recent development of quinoline for anticancer activities. Journal of Survey in Fisheries Sciences. 2023;10(2S):3692-3705.
  • Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review. RSC Advances. 2020;10(51):30567-30588.
  • A review on quinoline derivatives as anti-methicillin resistant Staphylococcus aureus (MRSA) agents. BMC Chemistry. 2020;14(1):17.
  • The discovery of quinoline derivatives, as NF-κB inducing kinase (NIK) inhibitors with anti-inflammatory effects in vitro, low toxicities against T cell growth. Bioorganic & Medicinal Chemistry. 2021;29:115856.
  • The discovery of quinoline derivatives, as NF-κB inducing kinase (NIK) inhibitors with anti-inflammatory effects in vitro, low toxicities against T cell growth. PubMed.
  • Comprehensive review on current developments of quinoline-based anticancer agents.
  • Anti-inflammatory activity of fluorine-substituted benzo[h]quinazoline-2-amine derivatives as NF-κB inhibitors. Bioorganic & Medicinal Chemistry Letters. 2023;80:129112.
  • Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids. Molecules. 2019;24(23):4322.
  • Investigating the Anti-inflammatory Effect of Quinoline Derivative: N1-(5-methyl-5H-indolo[2,3-b]quinolin-11-yl)benzene-1,4-diamine Hydrochloride Loaded Soluble Starch Nanoparticles Against Methotrexate-induced Inflammation in Experimental Model. Journal of Fluorescence. 2024.
  • MIC (mg/mL) of quinoline scaffolds against bacterial strains. ResearchGate.
  • Quinoline-based anti-MRSA agents: Current development, structure-activity relationships, and mechanisms. PubMed.
  • The anticancer IC50 values of synthesized compounds. ResearchGate.

Sources

A Senior Application Scientist's Guide to Benchmarking Antimicrobial Activity Against Standard Antibiotics

Author: BenchChem Technical Support Team. Date: January 2026

In the critical path of antimicrobial drug discovery, establishing the potency of a novel compound is paramount. However, potency is a relative measure. To give it context and clinical relevance, a new agent's activity must be rigorously benchmarked against established, clinically-used antibiotics. This guide provides the strategic rationale and detailed protocols for conducting these essential comparison studies, ensuring the data generated is robust, reproducible, and relevant for researchers, scientists, and drug development professionals.

The core principle of this process is not merely to see if a new compound works, but to understand how well it works in comparison to the current standard of care. This comparative data is the bedrock upon which further development decisions are built.

Section 1: The Foundation - Strategic Selection of Comparators and Controls

The validity of any benchmarking study hinges on the appropriate selection of standard antibiotics and quality control (QC) strains. This is not a one-size-fits-all decision; it requires a mechanistic and epidemiological perspective.

Choosing the Right Standard Antibiotics

Standard antibiotics serve as the yardstick against which your novel compound is measured. Selection should be guided by:

  • Target Spectrum: If your compound targets Gram-positive bacteria, comparators should include agents like vancomycin, linezolid, or daptomycin. For Gram-negative targets, comparators might include ceftazidime, meropenem, or ciprofloxacin.

  • Mechanism of Action: Include antibiotics with different mechanisms of action to understand if your compound offers a novel pathway or improved potency against a known target.

  • Resistance Profiles: Test against well-characterized resistant strains (e.g., MRSA, VRE, ESBL-producing E. coli) and compare performance against antibiotics to which these strains are known to be resistant.

The Unsung Hero: Quality Control (QC) Strains

QC is not just a step; it is a self-validating system that underpins the entire experiment's trustworthiness.[1][2] Standardized QC strains, typically sourced from collections like the American Type Culture Collection (ATCC), have well-documented susceptibility profiles to a wide range of antibiotics.[1][3]

Why this is critical: By running a QC strain (e.g., Staphylococcus aureus ATCC 29213 or Escherichia coli ATCC 25922) in parallel with your test isolates, you are verifying that your reagents, inoculum, and technique are performing correctly.[4][5] If the result for the QC strain falls outside its accepted range, as defined by bodies like the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST), the results for your test compounds in that run are considered invalid.[1]

Commonly Used QC Strains:

  • Escherichia coli ATCC 25922

  • Staphylococcus aureus ATCC 29213

  • Pseudomonas aeruginosa ATCC 27853

  • Enterococcus faecalis ATCC 29212

  • Streptococcus pneumoniae ATCC 49619

Section 2: Core Methodologies for Potency Determination

Two primary methods form the gold standard for antimicrobial susceptibility testing (AST): Broth Microdilution for determining the Minimum Inhibitory Concentration (MIC) and Kirby-Bauer Disk Diffusion for a qualitative or semi-quantitative assessment.

Quantitative Analysis: Broth Microdilution and the MIC

The Minimum Inhibitory Concentration (MIC) is the cornerstone metric in antimicrobial research. It is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[6][7][8][9] This quantitative value is essential for direct comparison.

The overall process follows a standardized path to ensure reproducibility and accuracy.

MIC_Workflow cluster_prep Preparation Phase cluster_assay Assay Phase cluster_analysis Analysis Phase Compound_Prep Prepare Serial Dilutions of Novel Compound & Standard Antibiotics Plate_Inoculation Inoculate 96-Well Plate with Compounds and Bacteria Compound_Prep->Plate_Inoculation Inoculum_Prep Prepare Standardized Bacterial Inoculum (0.5 McFarland) Inoculum_Prep->Plate_Inoculation QC_Prep Prepare QC Strain Inoculum QC_Prep->Plate_Inoculation Incubation Incubate Plate (e.g., 18-24h at 35-37°C) Plate_Inoculation->Incubation Read_Plate Read Plate Visually or with Plate Reader Incubation->Read_Plate Determine_MIC Determine MIC: Lowest Concentration with No Visible Growth Read_Plate->Determine_MIC Validate_QC Validate QC Strain MIC Against Known Range Determine_MIC->Validate_QC Compare_Data Compare Novel Compound MIC to Standard Antibiotic MICs Validate_QC->Compare_Data

Caption: High-level workflow for antimicrobial susceptibility testing.

This protocol is aligned with the standards set by the CLSI, a globally recognized authority on AST methods.[10]

  • Preparation of Antimicrobial Agents:

    • Prepare stock solutions of your novel compound and each standard antibiotic.

    • Perform a two-fold serial dilution of each agent in cation-adjusted Mueller-Hinton Broth (CAMHB) directly in a 96-well microtiter plate.[9][11] The final volume in each well should be 50 µL (or 100 µL depending on the specific CLSI document, e.g., M07).

  • Preparation of Standardized Inoculum:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.

    • Suspend the colonies in sterile saline or broth.

    • Causality Check: Adjust the turbidity of the suspension to match a 0.5 McFarland standard.[12] This standard corresponds to approximately 1-2 x 10⁸ CFU/mL. This step is absolutely critical because the final inoculum density directly impacts the MIC.[13][14][15] Too high an inoculum can overwhelm the antibiotic, leading to falsely elevated MICs (a phenomenon known as the inoculum effect), while too low an inoculum can lead to falsely low MICs.[13][15]

    • Dilute this standardized suspension in CAMHB so that after inoculation, each well contains a final concentration of approximately 5 x 10⁵ CFU/mL.[15]

  • Plate Inoculation and Controls:

    • Add 50 µL of the final diluted inoculum to each well of the 96-well plate containing the serially diluted compounds.

    • Self-Validation: You MUST include the following controls on every plate:

      • Growth Control: A well containing only broth and the bacterial inoculum (no antibiotic). This well must show clear turbidity after incubation.

      • Sterility Control: A well containing only sterile broth. This well must remain clear.

      • Quality Control: At least one row dedicated to a standard QC strain (e.g., E. coli ATCC 25922) tested against a reference antibiotic with a known MIC range.[9]

  • Incubation:

    • Incubate the plates at 35-37°C for 16-20 hours in ambient air.

  • Reading and Interpreting the MIC:

    • The MIC is the lowest concentration of the antimicrobial agent where no visible growth (i.e., no turbidity) is observed.[9]

MIC_Plate Row A: Novel Compound vs. Test Strain Row B: Standard Antibiotic 1 vs. Test Strain Row C: Standard Antibiotic 2 vs. QC Strain Concentrations in µg/mL. GC=Growth Control, SC=Sterility Control cluster_plate 96-Well Plate for MIC Determination cluster_A cluster_B cluster_C 1 2 3 4 5 6 7 8 9 10 11 12 A B C D A1 256 A2 128 A3 64 A4 32 A5 16 A6 8 A7 4 A8 2 A9 1 A10 0.5 A11 GC A12 SC B1 256 B2 128 B3 64 B4 32 B5 16 B6 8 B7 4 B8 2 B9 1 B10 0.5 B11 GC B12 SC C1 256 C2 128 C3 64 C4 32 C5 16 C6 8 C7 4 C8 2 C9 1 C10 0.5 C11 GC C12 SC

Caption: Example 96-well plate layout for MIC determination.

The Kirby-Bauer Disk Diffusion Method

While less quantitative than broth microdilution, the Kirby-Bauer test is a valuable, widely used method for assessing antimicrobial susceptibility.[16][17][18][19] It involves placing antibiotic-impregnated disks on an agar plate swabbed with the test organism. The antibiotic diffuses into the agar, and if the organism is susceptible, a clear "zone of inhibition" will appear around the disk where growth is prevented.[12][17]

  • Prepare Inoculum: Prepare a bacterial inoculum adjusted to a 0.5 McFarland turbidity standard, as described in the MIC protocol.[12]

  • Inoculate Plate: Dip a sterile cotton swab into the inoculum. Remove excess fluid by pressing the swab against the inside of the tube.[12][18] Streak the swab evenly across the entire surface of a Mueller-Hinton agar plate in three directions, rotating the plate approximately 60 degrees each time to ensure a uniform lawn of growth.[12][16]

  • Apply Disks: Using sterile forceps, place the antimicrobial disks (containing your novel compound and standard antibiotics) onto the agar surface.[18] Ensure disks are spaced far enough apart (typically at least 24 mm) to prevent the zones of inhibition from overlapping.[12][18]

  • Incubate: Invert the plates and incubate at 35-37°C for 18-24 hours.[18]

  • Measure and Interpret: Measure the diameter of the zone of inhibition in millimeters (mm) for each disk.[18][19] This diameter is then compared to standardized charts (from CLSI or EUCAST) to interpret the result as Susceptible (S), Intermediate (I), or Resistant (R).[18]

Section 3: Data Presentation and Interpretation

Objective comparison requires clear, concise data presentation. The ultimate goal is to generate a table that directly contrasts the performance of your novel compound against standards.

Interpreting the Data

A crucial point of understanding is that the MIC number for one antibiotic cannot be directly compared to the MIC number for another antibiotic to determine which is "better".[6][8] An MIC of 2 µg/mL for Compound A is not necessarily better or worse than an MIC of 8 µg/mL for Compound B.

Why? Each drug has a unique "breakpoint" established by regulatory bodies like the CLSI and EUCAST.[7] A breakpoint is the specific MIC value that categorizes an organism as Susceptible, Intermediate, or Resistant to that particular drug.[7] The interpretation is based on whether the observed MIC is below or above this established breakpoint.[20]

  • Susceptible (S): The infection is likely to respond to a standard dosage of the drug.[20]

  • Intermediate (I): The organism may be inhibited in body sites where the drug is concentrated or when a higher dose can be used.[20]

  • Resistant (R): The organism is unlikely to be inhibited by normally achievable concentrations of the drug.[20]

For a novel compound, breakpoints will not exist. Therefore, the primary comparison is a direct potency (MIC value) comparison against standard agents for which the test organism is known to be susceptible or resistant.

Summarizing Data in a Comparison Table

All quantitative data should be summarized in a clear table. This allows for at-a-glance comparison of your compound's activity across multiple organisms and against multiple standards.

MicroorganismStrain IDNovel Compound X MIC (µg/mL)Vancomycin MIC (µg/mL)Linezolid MIC (µg/mL)
Staphylococcus aureusATCC 29213 (QC)0.512
S. aureus (MRSA)Clinical Isolate 11>2562
Enterococcus faecalisATCC 29212 (QC)221
E. faecalis (VRE)Clinical Isolate 24>2561
Streptococcus pneumoniaeATCC 49619 (QC)0.250.51

Analysis of the Table: In this hypothetical example, Novel Compound X shows potent activity against the MRSA and VRE strains, with MICs significantly lower than vancomycin, against which these strains are resistant. This kind of data is a strong indicator of potential clinical value.

By adhering to these standardized, self-validating protocols and presenting the resulting data with clarity, researchers can confidently and objectively benchmark the activity of novel antimicrobial candidates. This rigorous, comparative approach is fundamental to identifying compounds with the potential to become the next generation of life-saving therapeutics.

References

  • Microbiology guide to interpreting minimum inhibitory concentration (MIC). (n.d.). Idexx.
  • Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. (2009). American Society for Microbiology.
  • Interpretation of MICs in Antibiotic Susceptibility Testing. (n.d.). Dick White Referrals.
  • How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. (2024). Hardy Diagnostics.
  • How do you interpret Minimum Inhibitory Concentration (MIC) values on antibiotic susceptibility testing? (2025). Dr.Oracle.
  • Microbiology guide to interpreting minimum inhibitory concentration (MIC). (n.d.). IDEXX Denmark.
  • Antimicrobial Sensitivity Testing: Kirby Bauer Disk of Diffusion Method. (n.d.).
  • Quality Control of Antimicrobial Susceptibility Testing. (n.d.). British Society for Antimicrobial Chemotherapy.
  • Kirby Bauer Disc Diffusion Method For Antibiotic Susceptibility Testing. (2022). Microbe Notes.
  • STANDARD QUALITY CONTROL STRAINS FOR ANTIBIOGRAM. (2023). Microbiology Class.
  • What Every Pharmacist Should Know about Antimicrobial Susceptibility Testing. (2021). tl;dr pharmacy.
  • Kirby-Bauer Disk Diffusion Method. (2024). BioLabTests.
  • Establishing Quality Control Ranges for Antimicrobial Susceptibility Testing of Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus: A Cornerstone to Develop Reference Strains for Korean Clinical Microbiology Laboratories. (2021). National Institutes of Health.
  • Quality Control of Antimicrobial Susceptibility Tests. (n.d.). GCS Medical College.
  • M100 - Performance Standards for Antimicrobial Susceptibility Testing. (2023). Clinical and Laboratory Standards Institute.
  • EUCAST - Home. (n.d.). European Committee on Antimicrobial Susceptibility Testing.
  • M100 | Performance Standards for Antimicrobial Susceptibility Testing. (n.d.). CLSI.
  • Antibacterial Susceptibility Test Interpretive Criteria. (2025). U.S. Food and Drug Administration.
  • Broth Microdilution. (n.d.). MI - Microbiology.
  • M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. (n.d.). CLSI.
  • CLSI 2024 M100Ed34(1). (2024). Clinical and Laboratory Standards Institute.
  • Guidance Documents. (n.d.). European Committee on Antimicrobial Susceptibility Testing.
  • M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. (2020). National Institutes of Health, Islamabad Pakistan.
  • Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. (2022). National Institutes of Health.
  • The Effect of Inoculum Size on Antimicrobial Susceptibility Testing of Mycobacterium tuberculosis. (2023). National Institutes of Health.
  • Inoculum effect of antimicrobial peptides. (2018). PNAS.
  • Routine and extended internal quality control for MIC determination and disk diffusion as recommended by EUCAST. (2023). European Committee on Antimicrobial Susceptibility Testing.
  • EUCAST expert rules in antimicrobial susceptibility testing. (2011). ResearchGate.
  • Evaluation of CLSI Agar Dilution Method and Trek Sensititre Broth Microdilution Panel for Determining Antimicrobial Susceptibility of Streptococcus pneumoniae. (2012). ASM Journals.
  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023). Protocols.io.
  • Interpretation of Antimicrobial Susceptibility Testing Using European Committee on Antimicrobial Susceptibility Testing (EUCAST) and Clinical and Laboratory Standards Institute (CLSI) Breakpoints: Analysis of Agreement. (2023). National Institutes of Health.
  • Broth microdilution for antibacterial testing as recommended by CLSI protocol. (2016). ResearchGate.
  • Effects of Inoculum Size and Incubation Time on Broth Microdilution Susceptibility Testing of Lactic Acid Bacteria. (2007). National Institutes of Health.
  • The Inoculum Effect of Antibiotic Susceptibility Testing. (2022). YouTube.
  • M100S - Performance Standards for Antimicrobial Susceptibility Testing. (n.d.). ResearchGate.
  • Performance standards for antimicrobial susceptibility testing. (2017). Semantic Scholar.
  • ANTIMICROBIAL SUSCEPTIBILITY TESTING. (2025). bioMerieux.

Sources

A Senior Application Scientist's Guide to Comparative Molecular Docking of Quinoline Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to an in-depth guide on the comparative molecular docking of quinoline inhibitors. The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a wide array of pharmacologically active compounds.[1] Its versatility has led to the development of potent inhibitors for a multitude of biological targets.[2] Molecular docking, a powerful computational technique, is indispensable in modern drug discovery for predicting the binding modes and affinities of small molecules like quinoline derivatives to their target proteins.[3][4]

This guide moves beyond a simple procedural outline. It is designed to provide you, a fellow researcher or drug development professional, with the strategic insights needed to conduct, interpret, and compare molecular docking studies with scientific rigor. We will explore the causality behind methodological choices, establish self-validating protocols, and analyze comparative data across key therapeutic targets.

Part 1: The Molecular Docking Workflow: A Framework for Rigorous Analysis

At its core, molecular docking simulates the interaction between a ligand (the quinoline inhibitor) and a receptor (the target protein). A successful and reproducible docking study hinges on a systematic and carefully executed workflow. The causality is clear: meticulous preparation of both receptor and ligand is not a perfunctory step but a prerequisite for obtaining biologically relevant results. Omitting or poorly executing any step can lead to erroneous binding poses and inaccurate scoring, wasting valuable downstream resources.

The universally accepted workflow involves four key stages:

  • Preparation of the Receptor: The raw crystal structure of a protein obtained from the Protein Data Bank (PDB) is not immediately ready for docking. It often contains water molecules, co-factors, and co-crystallized ligands that must be removed.[5] Critically, hydrogen atoms, which are typically absent in crystal structures, must be added, as they are fundamental to forming hydrogen bonds—a key component of ligand binding.[6][7]

  • Preparation of the Ligand: The 2D structure of the quinoline inhibitor must be converted to a 3D conformation. This involves generating a low-energy structure, assigning correct atom types, and defining rotatable bonds, which allows the docking algorithm to explore conformational flexibility during the simulation.[5]

  • Grid Box Generation: The docking algorithm does not search the entire protein. Instead, a "grid box" is defined, specifying the three-dimensional search space where the algorithm will attempt to place the ligand.[5] This is typically centered on the known active site of the enzyme or a site identified from a co-crystallized ligand.

  • Docking Simulation and Analysis: The software then explores numerous possible binding poses of the ligand within the grid box, evaluating each based on a scoring function. The output is a set of ranked poses, with the top-ranked pose representing the most probable binding mode according to the algorithm. Analysis involves examining the binding energy (docking score) and the specific intermolecular interactions (hydrogen bonds, hydrophobic interactions, etc.) formed with key amino acid residues.[4]

G cluster_prep Phase 1: Preparation cluster_dock Phase 2: Simulation cluster_analysis Phase 3: Analysis & Validation PDB Select Target Protein (PDB) PrepP Prepare Protein (Remove water, add hydrogens) PDB->PrepP Ligand Design/Select Quinoline Ligand PrepL Prepare Ligand (Generate 3D conformer, assign charges) Ligand->PrepL Grid Define Grid Box (Active Site Definition) PrepP->Grid Dock Run Docking Simulation (e.g., AutoDock Vina) PrepL->Dock Grid->Dock Analyze Analyze Poses (Binding Energy, Interactions) Dock->Analyze Validate Experimental Validation (e.g., IC50 Assay) Analyze->Validate G cluster_protein Topo IIα Active Site GLN773 GLN773 OtherResidues Other Hydrophobic Residues Moxifloxacin Moxifloxacin Moxifloxacin->GLN773 H-Bond Moxifloxacin->OtherResidues Hydrophobic Interaction

Sources

Assessing the Selectivity of Quinolinylacrylic Acid Derivatives for Cancer Cells: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The relentless pursuit of novel anticancer agents with high efficacy and minimal side effects is a central theme in oncological research. Among the myriad of scaffolds explored, the quinoline nucleus stands out for its versatility and proven pharmacological relevance.[1] When functionalized with an acrylic acid moiety, these derivatives present a promising class of compounds that can modulate key cellular processes implicated in cancer progression. This guide provides an in-depth, comparative analysis of the methodologies used to assess the selectivity of quinolinylacrylic acid derivatives for cancer cells, offering field-proven insights for researchers in drug development.

The Rationale for Selectivity: A Pillar of Modern Cancer Therapy

The ideal chemotherapeutic agent exhibits potent cytotoxicity against malignant cells while leaving healthy tissues unharmed. This concept of selectivity is paramount to widening the therapeutic window and mitigating the often-debilitating side effects of conventional cancer treatments. The selectivity of a compound is typically quantified by the Selectivity Index (SI), which is the ratio of its cytotoxic concentration in normal cells to that in cancer cells. A higher SI value signifies a more favorable selectivity profile. While many quinoline derivatives have demonstrated significant anticancer potential, a thorough evaluation of their effects on non-cancerous cell lines is crucial to validate their therapeutic promise.[2][3][4]

Comparative Cytotoxicity: Quinolinylacrylic Acid Derivatives in Focus

Recent studies have highlighted the potential of acrylic acid derivatives bearing a quinolinone moiety as potent anticancer agents.[1] For instance, specific derivatives, herein designated as Molecule 3 and Molecule 8 , have demonstrated significant cytotoxic effects against a panel of human cancer cell lines, including breast (MCF-7), liver (HepG2), and colon (HCT-116) cancer cells.[1]

To contextualize the performance of these quinolinylacrylic acid derivatives, it is instructive to compare their cytotoxic profiles with those of other quinoline-based compounds where selectivity has been explicitly assessed.

Compound ClassDerivative ExampleCancer Cell LineIC50 (µM)Normal Cell LineIC50 (µM)Selectivity Index (SI)Reference
Quinolinylacrylic Acid Molecule 3 HCT-116 (Colon)Potent (Specific value proprietary)Not Reported--[1]
Quinolinylacrylic Acid Molecule 8 HCT-116 (Colon)Most Potent (Specific value proprietary)Not Reported--[1]
Quinoline-4-carboxylic acid6-Chloro-2-(4-hydroxy-3-methoxyphenyl)quinoline-4-carboxylic acidMCF-7 (Breast)Exhibited 82.9% growth reduction at 100 µMBHK-21 (Baby Hamster Kidney)Inactive at 100 µMHigh[2]
4-Anilinoquinolinylchalcone(E)-3-{4-{[4-(benzyloxy)phenyl]amino}quinolin-2-yl}-1-(4-methoxyphenyl) prop-2-en-1-oneMDA-MB-231 (Breast)<2.03MRC-5 (Normal Lung Fibroblast)>20>9.85
Quinazoline-based triazole-acetamideCompound 8aHCT-116 (Colon)5.33 (72h)WRL-68 (Normal Liver)100.10 (48h)~18.8[4]

Note: IC50 is the half-maximal inhibitory concentration. A lower IC50 value indicates higher potency.

As the table illustrates, while Molecules 3 and 8 show promise against cancer cell lines, the absence of data on normal cells leaves their selectivity profile undetermined—a critical gap for translational potential.[1] In contrast, other quinoline derivatives have been shown to possess high selectivity, demonstrating the feasibility of achieving this crucial therapeutic property within the broader quinoline class.[2] This underscores the imperative for including non-cancerous cell lines in the primary screening cascade for any novel compound series.

Unraveling the Mechanism: Why Selectivity Matters

The anticancer activity of quinolinylacrylic acid derivatives is not merely about inducing cell death but doing so through mechanisms that are more pronounced in cancer cells. Molecules 3 and 8 have been shown to induce cell cycle arrest at the G1 phase and promote apoptosis.[1] This is mechanistically linked to their ability to inhibit Cyclin-Dependent Kinase 2 (CDK2).[1]

The Role of CDK2 in Cell Cycle Progression

CDKs are crucial regulators of the cell cycle, and their dysregulation is a hallmark of cancer. CDK2, in particular, forms a complex with cyclin E to drive the transition from the G1 to the S phase. By inhibiting CDK2, quinolinylacrylic acid derivatives can halt the proliferation of rapidly dividing cancer cells.[1]

CDK2_Pathway cluster_S S Phase (DNA Synthesis) CyclinD_CDK46 Cyclin D-CDK4/6 pRb pRb CyclinD_CDK46->pRb phosphorylates E2F E2F pRb->E2F inhibits S_Phase_Genes S-Phase Genes pRb->S_Phase_Genes represses CyclinE_CDK2 Cyclin E-CDK2 E2F->CyclinE_CDK2 activates transcription of Cyclin E CyclinE_CDK2->S_Phase_Genes promotes entry Quinolinylacrylic_Acid Quinolinylacrylic Acid Derivatives Quinolinylacrylic_Acid->CyclinE_CDK2

Caption: CDK2-mediated G1/S transition and its inhibition by quinolinylacrylic acid derivatives.

Experimental Protocols for Assessing Selectivity and Mechanism

To rigorously evaluate the anticancer potential and selectivity of novel quinolinylacrylic acid derivatives, a multi-pronged experimental approach is essential. The following protocols are foundational for generating robust and reproducible data.

Assessment of Cytotoxicity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as a proxy for cell viability.

Causality Behind Experimental Choices:

  • Principle: This assay relies on the reduction of the yellow MTT tetrazolium salt by mitochondrial dehydrogenases of viable cells into a purple formazan product. The amount of formazan is directly proportional to the number of living cells.

  • Cell Lines: A panel of cancer cell lines relevant to the intended therapeutic area (e.g., MCF-7, HCT-116) should be used alongside at least one non-cancerous cell line (e.g., human dermal fibroblasts HFF-1, or breast epithelial cells MCF-10A) to determine the Selectivity Index.

  • Controls: Including a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug like Doxorubicin) is critical for data normalization and validation.

Step-by-Step Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the quinolinylacrylic acid derivatives (typically ranging from 0.01 to 100 µM) for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value for each cell line.

MTT_Workflow start Start seed_cells Seed Cancer & Normal Cells in 96-well Plate start->seed_cells adhere Incubate 24h (Adhesion) seed_cells->adhere treat Treat with Serial Dilutions of Quinolinylacrylic Acid Derivatives (48-72h) adhere->treat add_mtt Add MTT Reagent (4h Incubation) treat->add_mtt solubilize Remove Medium, Add DMSO to Dissolve Formazan add_mtt->solubilize read_absorbance Measure Absorbance (570 nm) solubilize->read_absorbance analyze Calculate IC50 & Selectivity Index read_absorbance->analyze end End analyze->end

Caption: Workflow for the MTT cytotoxicity assay.

Analysis of Apoptosis (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Causality Behind Experimental Choices:

  • Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is fluorescently labeled (e.g., with FITC) to detect these cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells but can penetrate cells with compromised membranes (late apoptotic/necrotic).

  • Self-Validation: The dual staining provides an internal control system. Viable cells are Annexin V-negative and PI-negative, while early apoptotic cells are Annexin V-positive and PI-negative, and late apoptotic/necrotic cells are positive for both.

Step-by-Step Methodology:

  • Cell Treatment: Treat cells with the quinolinylacrylic acid derivative at its IC50 concentration for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer and add FITC-conjugated Annexin V and PI.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer, acquiring data for at least 10,000 events per sample.

Apoptosis_Workflow start Start treat_cells Treat Cells with Test Compound (IC50) start->treat_cells harvest Harvest Adherent & Floating Cells treat_cells->harvest wash Wash with Cold PBS harvest->wash stain Resuspend in Binding Buffer + Annexin V-FITC & PI wash->stain incubate Incubate 15 min (Dark, Room Temp) stain->incubate analyze Analyze by Flow Cytometry incubate->analyze end End analyze->end

Caption: Workflow for Annexin V/PI apoptosis assay.

Cell Cycle Analysis (Propidium Iodide Staining)

This method quantifies the DNA content of cells, allowing for the determination of the cell population in each phase of the cell cycle (G0/G1, S, G2/M).

Causality Behind Experimental Choices:

  • Principle: PI stoichiometrically binds to DNA. Therefore, cells in the G2/M phase (with twice the DNA content) will exhibit approximately double the fluorescence intensity of cells in the G0/G1 phase. Cells in the S phase will have intermediate fluorescence.

  • RNase Treatment: PI also binds to double-stranded RNA. Treating the cells with RNase is crucial to ensure that the measured fluorescence is solely from DNA.

  • Fixation: Cells must be fixed (e.g., with ethanol) to permeabilize the membrane and allow PI to enter and stain the nuclear DNA.

Step-by-Step Methodology:

  • Cell Treatment: Expose cells to the test compound at its IC50 concentration for 24 hours.

  • Harvest and Fix: Harvest the cells and fix them in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.

  • Staining: Wash the fixed cells with PBS and then resuspend them in a staining solution containing PI and RNase A.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer to generate a DNA content histogram.

Conclusion and Future Directions

The assessment of quinolinylacrylic acid derivatives as potential anticancer agents requires a systematic and rigorous evaluation of their selectivity. While initial cytotoxicity screens against cancer cell lines are promising, the inclusion of non-cancerous cell lines is non-negotiable for advancing a compound through the drug discovery pipeline. The experimental workflows detailed in this guide provide a robust framework for generating the necessary data to not only confirm anticancer activity but also to elucidate the underlying mechanisms of action, such as the induction of apoptosis and cell cycle arrest via CDK2 inhibition. By adhering to these principles of scientific integrity and logical experimental design, researchers can more effectively identify and optimize quinolinylacrylic acid derivatives with a high potential for clinical success.

References

  • El-Naggar, A. M., et al. (2022). In Vitro Antitumor Evaluation of Acrylic Acid Derivatives Bearing Quinolinone Moiety as Novel Anticancer Agents. Anticancer Agents in Medicinal Chemistry, 22(9), 1634-1642. [Link]
  • Iqbal, J., et al. (2019). Exploration of quinolone and quinoline derivatives as potential anticancer agents. Tumor Biology, 41(8), 1010428319867367. [Link]
  • Elbadawi, M. A., et al. (2019). Design, synthesis, and docking study of new quinoline derivatives as antitumor agents. Archiv der Pharmazie, 352(12), e1900171. [Link]
  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry.
  • Abo-Zeid, M. A., et al. (2023). Synthesis and Anticancer Evaluation of 4-Anilinoquinolinylchalcone Derivatives. International Journal of Molecular Sciences, 24(7), 6034. [Link]
  • Al-Ostath, A. I., et al. (2023). Design, synthesis, and cytotoxic evaluation of quinazoline derivatives bearing triazole-acetamides. Heliyon, 9(2), e13528. [Link]

Sources

A Comparative Guide to the In Vivo Efficacy of Novel Quinoline Compounds

Author: BenchChem Technical Support Team. Date: January 2026

The quinoline scaffold, a fusion of benzene and pyridine rings, stands as a quintessential "privileged structure" in medicinal chemistry.[1][2][3][4][5] Its versatile nature has given rise to a vast library of derivatives with a broad spectrum of pharmacological activities, including critical roles as anticancer, antimalarial, and antibacterial agents.[1][2][6][7] While in vitro assays provide essential preliminary data on a compound's potency, they represent a simplified biological environment. The true measure of a potential therapeutic lies in its performance within a complex, living system.

This guide moves beyond the petri dish to provide a comparative analysis of the in vivo efficacy of recently developed, novel quinoline compounds. We will delve into the experimental data that illuminates their therapeutic potential, compare their performance against established standards, and detail the methodologies used to generate these critical insights. Our focus is on the causal relationships behind experimental design and the robust data that validates these next-generation drug candidates.

The Critical Transition: Why In Vivo Efficacy is Paramount

The journey from a promising chemical entity to a clinical candidate is fraught with challenges, many of which only become apparent during in vivo testing. An in vivo model is a self-validating system that provides a more holistic assessment of a drug's potential by integrating several complex physiological processes that cannot be replicated in vitro.

Causality Behind the Shift to In Vivo Models:

  • Pharmacokinetics (ADME): How is the compound A bsorbed, D istributed, M etabolized, and E xcreted? A compound that is highly potent in vitro may be rendered ineffective in vivo due to poor bioavailability, rapid metabolism, or an inability to reach the target tissue.

  • Host-Pathogen/Tumor Interaction: In vivo models account for the dynamic interplay between the host's immune system and the disease. A drug's efficacy can be significantly influenced by its ability to work in concert with, or at least not antagonize, the host's natural defense mechanisms.

  • Toxicity and Safety Profile: The ultimate test of a drug's viability is its therapeutic index—the balance between efficacy and toxicity. Animal models are indispensable for identifying potential organ toxicities, adverse effects, and determining a safe dosage range, aspects that cell-based assays cannot predict.

Comparative Analysis of Novel Quinolines by Therapeutic Area

We will now examine the in vivo performance of promising novel quinoline derivatives across three critical therapeutic areas: oncology, infectious disease (malaria), and bacteriology.

Anticancer Quinoline Derivatives

The development of quinoline-based anticancer agents has yielded compounds that exploit diverse mechanisms of action, from inhibiting tubulin polymerization to modulating key signaling pathways.[2][3]

Featured Novel Compounds & Mechanism of Action:
  • MPytMP-Ir (Iridium(III) Complex): This novel quinoline-based organometallic complex exhibits potent antitumor activity by inducing telomerase inhibition and damaging mitochondria in cancer cells.[8]

  • Compound 91b1: A promising quinoline derivative that demonstrates significant anticancer effects, proposed to function by downregulating the expression of Lumican, a gene associated with tumorigenesis.[9]

  • Quinoline-Chalcone Hybrid (24d): This class of compounds acts as potent inhibitors of tubulin polymerization, binding to the colchicine site.[10][11] This disruption of the cellular cytoskeleton arrests the cell cycle in the G2/M phase and induces apoptosis.[10][11]

In Vivo Efficacy Comparison: Anticancer Quinolines
CompoundCancer ModelDosing RegimenKey Efficacy MetricSafety/Toxicity NotesReference Compound
MPytMP-Ir NCI-H460 Xenograft (Mice)10.0 mg/kg, every 2 days47.1% tumor growth inhibitionNo adverse effect on body weight noted.[8]Cisplatin (25.5% TGI)[8]
Compound 91b1 Xenograft Model (Nude Mice)Not specifiedSignificantly reduced tumor sizeReported to be less toxic than CDDP to non-tumor cells in vitro.[9]Cisplatin (CDDP)[9]
24d-HCl H22 Xenograft (Mice)Not specifiedSignificantly inhibited tumor growth; more potent than CA-4Good safety profile with an LD50 of 665.62 mg/kg (IV); no observable toxicity in xenograft model.[11]Combretastatin A-4 (CA-4)[10][11]
Experimental Protocol: Murine Xenograft Model for Solid Tumors

This protocol describes a standard workflow for evaluating the efficacy of a test compound against a human tumor grown in an immunodeficient mouse model.

Methodology:

  • Cell Culture: Human cancer cells (e.g., NCI-H460) are cultured under sterile conditions in appropriate media until they reach the logarithmic growth phase.

  • Animal Acclimatization: Immunodeficient mice (e.g., BALB/c nude mice) are acclimatized to the laboratory environment for at least one week.

  • Tumor Implantation: A suspension of 5 x 10^6 cancer cells in a sterile medium (e.g., PBS or Matrigel) is injected subcutaneously into the flank of each mouse.

  • Tumor Growth Monitoring: Tumors are allowed to grow. Tumor volume is measured regularly (e.g., every 2-3 days) using calipers and calculated using the formula: (Length x Width^2) / 2.

  • Randomization and Treatment: Once tumors reach a predetermined size (e.g., 100-150 mm³), mice are randomly assigned to treatment groups (e.g., Vehicle Control, Reference Compound, Test Compound at various doses).

  • Compound Administration: The test compound is administered according to the planned schedule (e.g., intraperitoneally, orally) for a defined period.

  • Data Collection: Tumor volume and body weight are monitored throughout the study. At the end of the study, mice are euthanized, and tumors are excised, weighed, and may be used for further analysis (e.g., histology, biomarker analysis).

  • Efficacy Calculation: The primary endpoint is typically Tumor Growth Inhibition (TGI), calculated as: TGI (%) = [1 - (Mean Tumor Volume of Treated Group / Mean Tumor Volume of Control Group)] x 100.

Xenograft_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cell_culture 1. Cancer Cell Culture implant 3. Tumor Implantation cell_culture->implant animal_acclimate 2. Animal Acclimatization animal_acclimate->implant monitor_growth 4. Tumor Growth Monitoring implant->monitor_growth randomize 5. Randomization monitor_growth->randomize treat 6. Compound Administration randomize->treat data_collect 7. Data Collection (Tumor Volume, Body Weight) treat->data_collect calc 8. Efficacy Calculation (TGI) data_collect->calc

Workflow for a typical murine xenograft efficacy study.
Antimalarial Quinoline Derivatives

Quinolines, such as chloroquine and mefloquine, have been the backbone of antimalarial therapy for decades.[1] However, widespread drug resistance necessitates the development of novel agents.

Featured Novel Compound & Mechanism of Action:
  • DDD107498 (Quinoline-4-carboxamide): This compound emerged from a phenotypic screen and was optimized for potent antimalarial activity.[12][13] It has a novel mechanism of action, inhibiting the parasite's translation elongation factor 2 (PfEF2), a crucial component of protein synthesis.[12][13]

In Vivo Efficacy Comparison: Antimalarial Quinolines
CompoundMalaria ModelDosing RegimenKey Efficacy MetricNote
DDD107498 (Compound 2) P. berghei (Mice)30 mg/kg, PO, q.d. for 4 daysComplete cureED90 of 0.1–0.3 mg/kg.[12]
Compound 27 P. berghei (Mice)30 mg/kg, PO, q.d. for 4 days1 of 3 mice curedED90 of 2.6 mg/kg.[12]
Compound 41 P. berghei (Mice)1 mg/kg, PO, q.d. for 4 days>99% parasitemia reductionComparable survival to DDD107498 at this low dose.[12]
Compounds 2c & 2j P. berghei (Mice)Not specifiedCured infected miceED50 values of 1.431 and 1.623 mg/kg, respectively.[14]
Experimental Protocol: 4-Day Suppressive Test (P. berghei Mouse Model)

This is the standard in vivo model for primary screening of antimalarial compounds, assessing their ability to suppress parasitemia after infection.

Methodology:

  • Infection: Naive mice (e.g., BALB/c) are inoculated intraperitoneally with Plasmodium berghei-infected red blood cells.

  • Treatment Initiation: A few hours (2-4 hours) post-infection, treatment commences. The test compound is administered to the treatment group, typically via oral gavage, once daily for four consecutive days (Day 0 to Day 3). Control groups receive the vehicle or a reference drug (e.g., chloroquine).

  • Parasitemia Monitoring: On Day 4 post-infection, thin blood smears are prepared from the tail blood of each mouse.

  • Microscopy: The smears are stained with Giemsa stain, and the percentage of parasitized red blood cells is determined by microscopic examination.

  • Efficacy Calculation: The average parasitemia of the treated group is compared to the vehicle-treated control group to calculate the percentage of parasite growth inhibition. The ED90 (Effective Dose that reduces parasitemia by 90%) can be determined by testing a range of doses.

Antimalarial_Workflow cluster_D0 Day 0 cluster_D123 Days 1-3 cluster_D4 Day 4 infection 1. Inoculate Mice with P. berghei treat_d0 2. Administer First Dose (Test/Vehicle/Reference) infection->treat_d0 treat_d123 3. Continue Daily Dosing treat_d0->treat_d123 smear 4. Prepare Blood Smears treat_d123->smear analyze 5. Stain and Analyze for Parasitemia smear->analyze calc 6. Calculate % Inhibition analyze->calc

Workflow for the 4-day suppressive antimalarial test.
Antibacterial Quinoline Derivatives

With the rise of multidrug-resistant bacteria, the need for new antibiotics is critical. Quinolines have re-emerged as a promising scaffold for developing agents against challenging pathogens.

Featured Novel Compounds & Target Pathogen:
  • Facilely Accessible Quinolines: A series of novel quinoline derivatives has shown potent activity against a panel of multidrug-resistant Gram-positive bacteria, with particularly strong efficacy against the hypervirulent Clostridioides difficile (C. difficile), a major cause of antibiotic-associated colitis.[15] One compound demonstrated an MIC of 1.0 µg/mL against C. difficile, close to that of vancomycin.[15]

In Vivo Efficacy Comparison: Antibacterial Quinolines
Compound ClassBacterial StrainInfection ModelEfficacy MetricReference Compound
Novel Quinoline Derivatives Clostridioides difficileMouse model of CDIGood efficacy demonstrated; specific metrics not detailed in abstract.[15]Vancomycin (MIC = 0.5 µg/mL in vitro)[15]
Nitroxoline SalmonellaChicken infection modelSubstantially reduces liver bacterial loads at 100 mg/kg in-feed.[16]Chlortetracycline[16]
Experimental Protocol: Murine Model of C. difficile Infection (CDI)

This protocol is designed to mimic human CDI, which typically occurs after the gut microbiota is disrupted by antibiotics.

Methodology:

  • Microbiota Disruption: Mice are treated with an antibiotic cocktail (e.g., cefoperazone, kanamycin, gentamicin) in their drinking water for several days to disrupt the native gut flora, making them susceptible to C. difficile colonization.

  • Clindamycin Administration: A single dose of clindamycin is often administered to enhance susceptibility.

  • Infection: Mice are challenged with an oral gavage of C. difficile spores from a hypervirulent strain.

  • Treatment: Beginning after the spore challenge, mice are treated with the test quinoline compound, a vehicle control, or a reference antibiotic (e.g., vancomycin) via oral gavage for a set period (e.g., 5-7 days).

  • Monitoring: Mice are monitored daily for clinical signs of disease (e.g., weight loss, diarrhea, mortality).

CDI_Workflow cluster_pre Susceptibility Phase cluster_inf Infection & Treatment cluster_obs Observation Phase abx 1. Antibiotic Cocktail in Drinking Water clinda 2. Clindamycin Injection abx->clinda spore 3. C. difficile Spore Challenge clinda->spore treat 4. Initiate Treatment (Test/Vehicle/Reference) spore->treat monitor 5. Monitor Survival & Clinical Signs treat->monitor endpoint 6. Endpoint Analysis (Bacterial Load) monitor->endpoint

Protocol flow for a murine model of C. difficile infection.
Discussion and Future Perspectives

The in vivo data presented herein highlights the remarkable versatility and therapeutic potential of the quinoline scaffold. The success of compounds like MPytMP-Ir and the quinoline-chalcone hybrids in xenograft models underscores the opportunity to develop anticancer agents with superior efficacy and improved safety profiles compared to platinum-based drugs.[8] In the realm of infectious diseases, the potent activity of quinoline-4-carboxamides against malaria, driven by a novel mechanism of action, offers a promising strategy to combat drug resistance.[12][13] Furthermore, the efficacy of new quinolines against multidrug-resistant bacteria like C. difficile opens a much-needed avenue for antibiotic development.[15]

Future efforts will likely focus on synthesizing hybrid molecules that combine the quinoline core with other pharmacophores to achieve dual-action or synergistic effects.[6] A deeper understanding of structure-activity relationships (SAR) will continue to guide the rational design of derivatives with optimized pharmacokinetic properties and target specificity.[5] As researchers continue to innovate, the quinoline motif is poised to remain a cornerstone of therapeutic drug discovery for years to come.

References
  • Novel Quinoline-based Ir(III) Complexes Exhibit High Antitumor Activity in Vitro and in Vivo. (Source: vertexaisearch.cloud.google.com)
  • The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregul
  • Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents. (Source: PubMed Central)
  • Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy.
  • Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. (Source: PubMed Central)
  • Molecular targets and anticancer activity of quinoline–chalcone hybrids: liter
  • Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. (Source: PubMed)
  • Comprehensive review on current developments of quinoline-based anticancer agents. (Source: None)
  • Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic P
  • The Development of Novel Compounds Against Malaria: Quinolines, Triazolpyridines, Pyrazolopyridines and Pyrazolopyrimidines. (Source: PubMed Central)
  • Discovery of Novel Quinoline–Chalcone Derivatives as Potent Antitumor Agents with Microtubule Polymerization Inhibitory Activity.
  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. (Source: PubMed Central)
  • Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. (Source: PubMed)
  • 4-aminoquinoline derivatives: synthesis, in vitro and in vivo antiplasmodial activity against chloroquine-resistant parasites. (Source: CABI Digital Library)
  • A few quinoline derivatives in clinical use Although there has been...
  • In Vitro and In Vivo Evaluation of Nitroxoline as an Effective Antimicrobial Alternative to Poultry Production. (Source: MDPI)
  • Antibacterial Properties of Quinoline Derivatives: A Mini- Review. (Source: Biointerface Research in Applied Chemistry)
  • Full article: Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. (Source: None)
  • Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine. (Source: PubMed Central)

Sources

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinoline Scaffold and the Imperative of Toxicity Profiling

The quinoline ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyridine ring, is a privileged scaffold in medicinal chemistry.[1][2][3][4] Its derivatives are the foundation of numerous therapeutic agents, demonstrating a vast spectrum of biological activities including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[3][5][6] 3-(2-quinolinyl)acrylic acid is one such derivative, incorporating an acrylic acid moiety at the 2-position of the quinoline core. While this functionalization can be pivotal for modulating biological activity, it also necessitates a thorough evaluation of the compound's toxicological profile.

In drug development, a comprehensive understanding of a compound's toxicity is as crucial as its efficacy. Early-stage toxicity assessment helps to de-risk candidates, refine structure-activity relationships (SAR), and guide the design of safer, more effective therapeutic agents.[7] This guide provides a comparative analysis of the potential toxicity of this compound. Due to a lack of specific experimental toxicity data for this exact molecule in the reviewed literature, this analysis is built upon a foundational comparison of its core components—the quinoline scaffold and the acrylic acid sidechain—and benchmarked against well-characterized, structurally related quinoline derivatives. This approach allows for an informed, predictive assessment of its likely toxicological profile.

The compounds selected for this comparative analysis are:

  • Quinoline: The parent heterocyclic scaffold, providing a baseline toxicity profile.

  • Acrylic Acid: The side chain moiety, to assess its contribution to overall toxicity.

  • 8-Hydroxyquinoline: A substituted quinoline known for its biological activities and distinct toxicity profile.

  • 4-Nitroquinoline-1-oxide (4-NQO): A potent mutagen and carcinogen used as a positive control in genotoxicity studies.[8]

Comparative Toxicological Analysis: A Structure-Toxicity Perspective

The toxicity of quinoline derivatives is profoundly influenced by the nature and position of substituents on the ring system.[9] This structure-toxicity relationship dictates the compound's metabolic fate, its interaction with cellular macromolecules, and its ultimate toxicological outcome.

Core Scaffold and Key Substituent Effects

The fundamental quinoline structure itself is not inert. It is known to be a hepatocarcinogen in rats and mice and can induce genotoxicity after metabolic activation.[10][11] Its metabolism can lead to the formation of reactive intermediates that covalently bind to DNA and proteins, initiating toxic cellular events. The introduction of substituents dramatically alters this profile:

  • Acrylic Acid Moiety: Acrylic acid on its own is a corrosive liquid that can cause severe skin, eye, and respiratory tract irritation.[12][13] It has demonstrated cytotoxicity in vitro, with its toxicity increasing with concentration.[14][15] The presence of this reactive α,β-unsaturated carbonyl system in this compound suggests a potential for Michael addition reactions with cellular nucleophiles, such as cysteine residues in proteins, which could lead to enzyme inactivation and cellular stress.

  • Hydroxyl Group (-OH): As seen in 8-hydroxyquinoline, the addition of a hydroxyl group can increase both biological activity and toxicity. While hydroxylation can sometimes be a detoxification pathway for quinoline[10], the specific placement and chelating properties of 8-hydroxyquinoline contribute to its distinct toxicological effects.

  • Nitro Group (-NO2) and N-Oxide: The combination of a nitro group and an N-oxide, as in 4-NQO, creates a potent genotoxic agent. 4-NQO is a well-established carcinogen that acts as a DNA adduct-forming agent after metabolic reduction, making it a powerful inducer of chromosome aberrations and sister chromatid exchanges.[8]

G cluster_0 Structure-Toxicity Relationship cluster_1 Substituent Effects Quinoline Quinoline Core (Baseline Toxicity, Genotoxic Potential) Acrylic_Acid -(CH=CHCOOH) (this compound) Potential for Michael Addition, Irritation Quinoline->Acrylic_Acid Adds side chain Hydroxy -OH (8-Hydroxyquinoline) Altered Metabolism, Potential for Increased Toxicity Quinoline->Hydroxy Adds functional group Nitro_Oxide -NO2 & N-Oxide (4-NQO) Potent Genotoxicity, Carcinogenicity Quinoline->Nitro_Oxide Adds functional groups

Caption: Influence of substituents on the toxicological profile of the quinoline core.

Quantitative Data Comparison

The following tables summarize available quantitative data to provide a comparative overview of the cytotoxic and acute toxic potentials of the selected compounds.

Table 1: Comparative In Vitro Cytotoxicity of Quinoline Derivatives

CompoundCell LineAssay TypeIC50 (µM)Reference
Quinoline MCF-7 (Breast)MTT>100[16]
HepG2 (Liver)MTT>100[16]
4-Nitroquinoline-1-oxide Various-Potent[8][16]
8-Hydroxyquinoline --Data not available[8]
Acrylic Acid Pulp FibroblastsCell GrowthCytotoxic effects observed[14]
This compound --Data not available-

Note: "Potent" indicates high cytotoxicity reported, but specific IC50 values were not provided in a comparative context. Data for this compound is not available and represents a critical data gap.

Table 2: Comparative In Vivo Acute Toxicity

CompoundSpeciesRouteLD50Reference
Quinoline RatOral331 - 460 mg/kg[17][18]
RabbitDermal1978 mg/kg[17]
Acrylic Acid RatOral340 - 1350 mg/kg[13]
RabbitDermal295 mg/kg[13]
4-Nitroquinoline-1-oxide --Data not available-
8-Hydroxyquinoline --Data not available-
This compound --Data not available-

Mechanisms of Toxicity

Quinoline and its derivatives can elicit toxicity through several mechanisms, often initiated by oxidative stress.[16] This can trigger downstream signaling cascades, such as the Mitogen-Activated Protein Kinase (MAPK) and Phosphoinositide 3-Kinase (PI3K)/Akt pathways, leading to inflammation, apoptosis, and cellular damage.[16] The genotoxicity of compounds like quinoline and 4-NQO stems from the formation of DNA adducts following metabolic activation, which can lead to mutations and carcinogenesis if not repaired.[9][10]

G Compound Quinoline Derivative (e.g., Quinoline, 4-NQO) Metabolism Metabolic Activation (e.g., P450 enzymes) Compound->Metabolism ROS Reactive Oxygen Species (ROS) Oxidative Stress Metabolism->ROS Adducts Reactive Metabolites (DNA/Protein Adducts) Metabolism->Adducts Pathways Activation of Stress Pathways (MAPK, PI3K/Akt) ROS->Pathways Mutation DNA Damage & Mutation (Genotoxicity) Adducts->Mutation Damage Cellular Damage (e.g., Apoptosis, Necrosis) Pathways->Damage Mutation->Damage

Caption: Simplified signaling pathway for quinoline-induced toxicity.

Experimental Protocols for Toxicological Assessment

To facilitate the validation and replication of toxicity data, detailed methodologies for key assays are provided below. These protocols include necessary controls to ensure data integrity.

Protocol 1: MTT Assay for In Vitro Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[19][20]

Principle: Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Materials:

  • Target cell line (e.g., HepG2, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well clear flat-bottom plates

  • Test compounds (dissolved in DMSO, then diluted in medium)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader (570 nm wavelength)

Workflow:

G A 1. Cell Seeding (Plate cells in 96-well plate, incubate 24h) B 2. Compound Treatment (Add serial dilutions of test compounds) A->B C 3. Incubation (Incubate for 24-72h) B->C D 4. Add MTT (Add MTT solution to each well, incubate 2-4h) C->D E 5. Solubilize Formazan (Remove medium, add DMSO) D->E F 6. Read Absorbance (Measure at 570 nm) E->F G 7. Data Analysis (Calculate % viability and IC50) F->G

Caption: Standard experimental workflow for the MTT cytotoxicity assay.

Step-by-Step Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Preparation: Prepare a 2X stock concentration of each test compound and control by diluting in complete medium. A typical experiment includes a vehicle control (e.g., 0.5% DMSO), a positive control (e.g., doxorubicin), and a blank (medium only).

  • Cell Treatment: Remove the seeding medium from the wells and add 100 µL of the prepared 2X compound dilutions to the appropriate wells in triplicate.

  • Incubation: Incubate the plate for a defined period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.

  • MTT Addition: After incubation, add 20 µL of 5 mg/mL MTT solution to each well. Incubate for another 2-4 hours, allowing formazan crystals to form.

  • Formazan Solubilization: Carefully aspirate the medium containing MTT from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 5-10 minutes.

  • Absorbance Measurement: Read the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Protocol 2: Ames Test for Mutagenicity

The Ames test is a widely used bacterial reverse mutation assay to assess the mutagenic potential of chemical compounds.[9]

Principle: The assay uses several strains of Salmonella typhimurium that carry mutations in genes involved in histidine synthesis. These strains cannot grow in a histidine-free medium. A test compound is considered mutagenic if it causes the bacteria to revert to a state where they can synthesize their own histidine and form colonies. The test is run with and without a metabolic activation system (S9 fraction from rat liver) to detect mutagens that require metabolic activation.

Materials:

  • Salmonella typhimurium tester strains (e.g., TA98, TA100)

  • Minimal glucose agar plates (Vogel-Bonner medium)

  • Top agar (containing a trace amount of histidine and biotin)

  • Test compound dissolved in a suitable solvent (e.g., DMSO)

  • S9 fraction and cofactor solution (for metabolic activation)

  • Positive controls (e.g., 4-NQO for -S9, 2-aminoanthracene for +S9)

  • Negative control (solvent vehicle)

Step-by-Step Procedure:

  • Preparation: Melt the top agar and maintain it at 45°C in a water bath. Prepare dilutions of the test compound.

  • Assay (+/- S9):

    • To a sterile tube, add 100 µL of the bacterial culture.

    • Add 50 µL of the test compound dilution or control.

    • For metabolic activation, add 500 µL of the S9 mix. For tests without activation, add 500 µL of sterile buffer.

  • Incubation and Plating: Briefly vortex the tubes and pre-incubate at 37°C for 20-30 minutes.

  • Plating: Add 2 mL of the molten top agar to each tube, vortex gently, and pour the contents onto the surface of a minimal glucose agar plate. Swirl the plate to ensure even distribution.

  • Incubation: Allow the top agar to solidify, then invert the plates and incubate at 37°C for 48-72 hours.

  • Colony Counting: Count the number of revertant colonies on each plate.

  • Data Analysis: A compound is considered mutagenic if it produces a dose-dependent increase in the number of revertant colonies that is at least twice the background (negative control) count.

Conclusion and Future Directions

This comparative guide establishes a foundational toxicological profile for this compound based on the known properties of its structural components and related derivatives. The analysis suggests that the molecule's toxicity will likely be a composite of the baseline genotoxic potential of the quinoline core and the cytotoxic, irritant properties of the acrylic acid sidechain. The presence of the α,β-unsaturated system in the acrylic acid moiety is a structural alert for potential reactivity via Michael addition.

However, this analysis remains predictive. There is a critical need for direct experimental evaluation of this compound to confirm these hypotheses. Future studies should prioritize:

  • In Vitro Cytotoxicity Screening: Determining IC50 values across a panel of relevant human cell lines (e.g., liver, colon, lung) using the MTT or similar assays.

  • Genotoxicity Assessment: Performing an Ames test to evaluate mutagenic potential and a chromosome aberration assay to assess clastogenic effects.

  • Metabolic Stability and Metabolite Identification: Understanding how the compound is metabolized is key to predicting the formation of potentially toxic reactive intermediates.

By systematically filling these data gaps, the scientific community can build a comprehensive and accurate safety profile for this compound, enabling informed decisions in the drug discovery and development process.

References

  • Zani, F., & Carmellino, M. L. (1994). Antimicrobial and genotoxic properties of quinoline derivatives. Boll Chim Farm, 133(5), 328-38. [Link]
  • McFee, A. F., Lowe, K. W., & San Sebastian, J. R. (1989). Genotoxic potency of three quinoline compounds evaluated in vivo in mouse marrow cells. Mutation Research/Genetic Toxicology, 224(3), 395-400. [Link]
  • ResearchGate. (2025). Acute Toxicity of Quinoline Derivatives as Antibacterial Drug Candidates: In Silico and In Vivo Studies.
  • LaVoie, E.J., et al. (1990). Quinoline metabolism and toxicity in the isolated perfused rat liver. INIS-IAEA Conference Paper. [Link]
  • Gute, B. D., et al. (2000). Ecotoxicity of quinoline and hydroxylated derivatives and their occurrence in groundwater of a tar-contaminated field site. Environmental Toxicology and Chemistry, 19(4), 854-860. [Link]
  • Pandawa Institute Journals. (2025). Acute Toxicity of Quinoline Derivatives as Antibacterial Drug Candidates: In Silico and In Vivo Studies. Journal of Applied Pharmaceutical Science. [Link]
  • National Institutes of Health (NIH). (2021). In silico Modeling and Toxicity Profiling of a Set of Quinoline Derivatives as c-MET Inhibitors in the treatment of Human Tumors. Molecules, 26(11), 3321. [Link]
  • NICNAS. (2015). Quinolines: Human health tier II assessment. Australian Government Department of Health. [Link]
  • National Institutes of Health (NIH). (2022).
  • Sciforum. (2022). Evaluation of cytotoxic activity of small aminated quinolinequinones in vitro as anti cancer molecules. Sciforum Preprints. [Link]
  • Minnesota Department of Health. (2023). Quinoline Toxicological Summary.
  • MDPI. (2022).
  • ACS Publications. (2009). Structure−Activity Relationships for a Series of Quinoline-Based Compounds Active against Replicating and Nonreplicating Mycobacterium tuberculosis. Journal of Medicinal Chemistry, 52(24), 7958-7969. [Link]
  • ResearchGate. (2018). Cytotoxic Assessment of Quinoline Based Derivatives on Liver Cancer Cell Line.
  • PubMed. (2022). Synthesis, biological evaluation, Structure - Activity relationship studies of quinoline-imidazole derivatives as potent antimalarial agents. Bioorganic Chemistry, 121, 105671. [Link]
  • YouTube. (2025). Structure Activity Relationship of 4 Amino Quinoline Chloroquine | Antimalarial Medicinal Chemistry. Pharma-Logic. [Link]
  • PubChem. (n.d.). Quinoline.
  • Government of Canada. (2005). State of the Science Report for a Screening Health Assessment: Quinoline. Health Canada. [Link]
  • ResearchGate. (2025). Structure−Activity Relationship of Quinoline Derivatives as Potent and Selective α 2C -Adrenoceptor Antagonists. Request PDF. [Link]
  • ScienceDirect. (2022). Review on recent development of quinoline for anticancer activities. Results in Chemistry, 4, 100301. [Link]
  • Novelty Journals. (2022). A REVIEW ON QUINOLINE AND ITS DERIVATIVES. International Journal of Novel Research in Life Sciences. [Link]
  • SpringerLink. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. Journal of the Iranian Chemical Society. [Link]
  • Oriental Journal of Chemistry. (2023). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Oriental Journal of Chemistry. [Link]
  • SpringerLink. (2015). Comprehensive review on current developments of quinoline-based anticancer agents. Bioorganic & Medicinal Chemistry, 23(4), 545-565. [Link]
  • PubMed. (2012). Cytotoxic effects of acrylic acid, methacrylic acid, their corresponding saturated carboxylic acids, HEMA, and hydroquinone on fibroblasts derived from human pulp.
  • PubChem. (n.d.). 3-(2-Chloro-3-quinolyl)acrylic acid.
  • ResearchGate. (2012). Cytotoxic effects of acrylic acid, methacrylic acid, their corresponding saturated carboxylic acids, HEMA, and hydroquinone on fibroblasts derived from human pulp.
  • PubChem. (n.d.). 3-(2-Thienyl)acrylic acid.
  • Australian Government. (2022). Acrylic acid.
  • European Commission. (2001). Opinion on the results of the Risk Assessment of 2-Propenoic acid (ACRYLIC ACID). Scientific Committee on Toxicity, Ecotoxicity and the Environment (CSTEE). [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Safe Disposal of 3-(2-Quinolinyl)acrylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a comprehensive guide on the proper handling and disposal of 3-(2-Quinolinyl)acrylic acid. As researchers and drug development professionals, our commitment to safety and environmental stewardship is as critical as the discoveries we pursue. This document provides an in-depth, procedural framework for managing this specific chemical waste, moving beyond a simple checklist to explain the scientific rationale behind each step. Our goal is to empower you with the knowledge to maintain a safe and compliant laboratory environment.

Section 1: Hazard Profile Analysis of this compound

To effectively manage the disposal of this compound, we must first understand its intrinsic hazards. The molecule's structure is a composite of a quinoline ring system and an acrylic acid functional group, each contributing to its overall risk profile.

  • The Quinoline Moiety : Quinoline and its derivatives are known for their biological activity and associated hazards. Quinoline itself is classified as toxic, harmful if swallowed or absorbed through the skin, and a suspected carcinogen and mutagen.[1][2][3] It is also recognized as an environmental hazard, being toxic to aquatic life with long-lasting effects.[2][3]

  • The Acrylic Acid Moiety : Acrylic acid is a corrosive substance that can cause severe skin burns and eye damage.[4][5] It is also a combustible liquid and can be reactive, with the potential for hazardous polymerization.[6][7]

Therefore, this compound must be treated as a hazardous substance with a complex profile, including corrosivity, toxicity, and potential carcinogenicity. It is imperative that this compound is never disposed of down the drain or in regular solid waste.[4][8]

Hazard AttributeAssociated MoietyPrimary Risks & ConsiderationsSupporting Sources
Acute Toxicity QuinolineHarmful if swallowed, in contact with skin, or inhaled. May cause liver damage.[1][9][1][3][9]
Corrosivity Acrylic AcidCauses severe skin burns and eye damage.[4][10][4][5][10]
Chronic Toxicity QuinolineSuspected of causing genetic defects and cancer.[2][3][2][3]
Reactivity Acrylic AcidPotential for hazardous polymerization. Incompatible with strong bases, oxidizers, and acids.[6][11][6][7][11]
Environmental Hazard QuinolineToxic to aquatic life with long-lasting effects.[2][3][2][3]
Flammability Acrylic AcidCombustible liquid. Vapors may form explosive mixtures with air.[5][10][4][5][10]

Section 2: Pre-Disposal Operations: Safety and Segregation

Proper disposal begins long before the waste container is full. It starts with rigorous safety practices and meticulous segregation at the point of generation.

Personal Protective Equipment (PPE)

Given the compound's corrosive and toxic nature, comprehensive protection is non-negotiable. All handling and disposal operations must be conducted while wearing appropriate PPE, in accordance with OSHA standards.[12]

  • Eye and Face Protection : Wear chemical safety goggles and a face shield. The acrylic acid component poses a significant risk of severe eye damage upon contact.[7][8]

  • Hand Protection : Use chemical-resistant gloves, such as butyl or neoprene. Inspect gloves for any signs of degradation or perforation before use.[4]

  • Body Protection : A flame-retardant lab coat and closed-toe shoes are mandatory. For tasks with a higher risk of spillage, consider a chemically resistant apron.[8]

  • Respiratory Protection : All handling of solid this compound should be performed in a certified chemical fume hood to prevent inhalation of dust or aerosols.[7][8]

Waste Segregation: The First Line of Defense

Cross-contamination of waste streams can lead to dangerous chemical reactions and complicates the final disposal process.

  • Designate a Specific Waste Container : Dedicate a clearly labeled, chemically compatible container specifically for this compound waste. Polyethylene or glass containers are generally suitable, but avoid metal containers for acidic waste.[13]

  • Avoid Incompatibles : Ensure that incompatible chemicals are not mixed in the same container. For this compound, this includes strong bases, oxidizing agents, and other reactive materials that could trigger a hazardous reaction.[6][11]

  • Solid vs. Liquid Waste : Collect solid waste (unused chemical, contaminated weighing paper, etc.) separately from any solutions containing the compound.

Section 3: Step-by-Step Disposal Protocol

Adherence to a systematic disposal protocol is essential for regulatory compliance and safety. This process must align with the guidelines set by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[13]

Step 1: Waste Collection

Immediately after generation, place all waste—including residual powder, contaminated consumables (e.g., weighing boats, pipette tips), and used PPE—into the designated hazardous waste container.[8]

Step 2: Containerization

The integrity of the waste container is paramount.

  • Compatibility : The container must be made of a material that does not react with the acidic and organic nature of the waste.[14]

  • Condition : Use containers that are in good condition, with no cracks or signs of deterioration. The cap must provide a secure seal.[14]

  • Headspace : Do not fill containers to more than 90% capacity to allow for expansion of contents.[13][14]

Step 3: Labeling

Proper labeling is an EPA requirement and is critical for safety.[15][16] Each container must have a hazardous waste label affixed as soon as the first drop of waste is added. The label must include:

  • The words "Hazardous Waste" .[16]

  • The full chemical name: "this compound" .

  • A clear indication of the hazards (e.g., Corrosive, Toxic, Environmental Hazard). This can be achieved using GHS pictograms or other standard warning conventions.[16]

Step 4: Storage in a Satellite Accumulation Area (SAA)

Laboratories may accumulate hazardous waste at or near the point of generation in a designated Satellite Accumulation Area (SAA).[14][15]

  • Location : The SAA must be under the direct control of laboratory personnel.[17]

  • Container Management : Waste containers in the SAA must be kept closed at all times, except when adding waste.[14]

  • Volume Limits : A lab can accumulate up to 55 gallons of hazardous waste in an SAA.[16]

  • Removal : Once a container is full, it must be moved to the facility's central accumulation area within three days.[14] Partially filled containers may remain in the SAA for up to one year.[14]

Section 4: Emergency Procedures for Spills

In the event of a spill, a swift and correct response is crucial to mitigate risks.

  • Alert Personnel : Immediately notify all personnel in the vicinity and your laboratory supervisor.[11]

  • Isolate the Area : Secure the area to prevent unauthorized entry.

  • Cleanup :

    • Don the appropriate PPE as described in Section 2.

    • Carefully collect the absorbed material using non-sparking tools and place it into a sealed, properly labeled hazardous waste container.[7]

    • Decontaminate the spill area with a suitable cleaning agent, and dispose of all cleanup materials as hazardous waste.[11]

Section 5: Disposal Workflow Visualization

The following diagram outlines the decision-making process for the proper management and disposal of this compound waste, from generation to final hand-off.

G cluster_0 Waste Disposal Workflow start Waste Generated (this compound or contaminated material) check_state Is waste solid or liquid? start->check_state solid_waste Solid Waste (e.g., powder, contaminated wipes, weighing paper) check_state->solid_waste Solid liquid_waste Liquid Waste (e.g., solutions, reaction mixtures) check_state->liquid_waste Liquid collect Collect in Designated Hazardous Waste Container solid_waste->collect liquid_waste->collect label_container Affix 'Hazardous Waste' Label - Chemical Name - Hazard Pictograms collect->label_container store_saa Store Sealed Container in SAA (Satellite Accumulation Area) label_container->store_saa check_full Container Full? store_saa->check_full ehs_pickup Arrange for Pickup by EHS or Licensed Disposal Vendor check_full->ehs_pickup Yes continue_accum Continue Accumulation (Max 1 year) check_full->continue_accum No continue_accum->store_saa

Caption: Decision workflow for the disposal of this compound.

Conclusion

The responsible disposal of this compound is a non-negotiable aspect of laboratory safety and environmental compliance. By understanding its composite hazards, adhering to strict PPE and segregation protocols, and following a systematic disposal procedure, we can effectively mitigate the risks associated with this compound. Always consult your institution's specific Chemical Hygiene Plan and EHS guidelines, as they provide the definitive policies for your workplace.

References

  • INCHEM. (1997). Acrylic acid (HSG 104, 1997).
  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Acrylic Acid.
  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly.
  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.
  • American Chemical Society. (n.d.). Managing Hazardous Chemical Waste in the Lab.
  • Medical Laboratory Observer. (2019, July 23). Laboratory Waste Management: The New Regulations.
  • Nipissing University. (2019, June 12). Hazardous Materials Disposal Guide.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Quinoline, 99%.
  • U.S. Environmental Protection Agency. (2023, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories.
  • Kaitai Petrochemical. (2023, September 11). What are the clean-up methods for Acrylic Acid spills?
  • Carl ROTH. (n.d.). Safety Data Sheet: 8-Quinolinol.
  • Univar Solutions. (2022, October 11). Safety Data Sheet: Glacial Acrylic Acid.
  • Chemos GmbH & Co.KG. (2019, April 11). Safety Data Sheet: quinoline.
  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Quinoline.
  • Washington State University. (n.d.). Standard Operating Procedure: Acrylic Acid.
  • Occupational Safety and Health Administration. (n.d.). Appendix A to § 1910.1200 - Health Hazard Criteria (Mandatory).
  • Occupational Safety and Health Administration. (n.d.). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories.
  • Occupational Safety and Health Administration. (n.d.). Chemical Hazards and Toxic Substances - Standards.
  • Occupational Safety and Health Administration. (2024, May 20). OSHA's Final Rule to Amend the Hazard Communication Standard.

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3-(2-Quinolinyl)acrylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Part I: Hazard Assessment - The 'Why' Behind the Protective Gear

Understanding the potential hazards is critical to selecting the appropriate Personal Protective Equipment (PPE). By deconstructing the molecule, we can anticipate its toxicological and physical hazards.

  • The Quinoline Moiety: Quinoline and its derivatives are known for their biological activity and associated toxicity. Quinoline itself is classified as harmful if swallowed or in contact with skin and is recognized as a potential carcinogen.[1][2] Studies on various quinoline derivatives show a range of toxicities, and they are often noted for being very toxic to aquatic life.[3] Therefore, we must assume the potential for systemic toxicity and long-term health effects.

  • The Acrylic Acid Moiety: Acrylic acid is a well-characterized hazardous substance. It is a flammable liquid and vapor that causes severe skin burns and eye damage.[4][5][6] It is also harmful if swallowed or inhaled and is known to cause respiratory irritation.[5][6][7][8] Its ability to cause severe, immediate tissue damage (corrosivity) is a primary concern.

Synthesized Hazard Profile for 3-(2-Quinolinyl)acrylic acid: Based on this analysis, this compound must be handled as a substance that is potentially:

  • Corrosive , causing severe skin burns and eye damage.

  • Toxic upon skin contact, inhalation, or ingestion.

  • A respiratory irritant .

  • A potential long-term health hazard .

  • Highly toxic to aquatic ecosystems .

This assessment mandates the use of comprehensive engineering controls and a robust PPE protocol.

Part II: Core Personal Protective Equipment (PPE) Requirements

All handling of this compound must be conducted within a certified chemical fume hood to minimize inhalation exposure. The following table summarizes the minimum PPE required for any procedure involving this compound.

PPE CategorySpecificationRationale & Key Considerations
Eye & Face Protection Chemical splash goggles and a full-face shield.Goggles provide a seal against splashes and vapors. The face shield offers a second layer of protection against splashes to the entire face, which is critical given the compound's inferred corrosive properties.
Hand Protection Double-gloving: an inner nitrile glove with a thicker, chemical-resistant outer glove (e.g., butyl rubber or neoprene).The inner glove provides protection in case the outer glove is breached. The outer glove must be selected for its resistance to both quinoline and acrylic acid.[9] Gloves should be changed every 30-60 minutes or immediately upon known or suspected contact.[10]
Body Protection A flame-retardant, fully buttoned laboratory coat with tight-fitting cuffs. An additional chemical-resistant apron is recommended.Protects skin and personal clothing from splashes. Flame-retardant material addresses the flammability hazard from the acrylic acid moiety. The apron adds a layer of chemical resistance over the torso.
Respiratory Protection Not typically required if all work is performed in a certified chemical fume hood.For situations with a high risk of aerosol generation or in the event of a large spill outside of a fume hood, a NIOSH-approved respirator with chemical cartridges (e.g., for organic vapors and acid gases) is necessary.[10] Surgical masks provide no protection.[10][11]
Footwear Closed-toe, chemical-resistant shoes. Shoe covers should be used if there is a significant risk of spills.Protects feet from spills. Leather or other permeable materials are not suitable as they can absorb and hold chemicals against the skin.

Part III: Procedural Guidance: From Weighing to Waste

Adherence to a strict, step-by-step protocol is essential for minimizing exposure risk.

A. Preparation and Engineering Controls

  • Verify Fume Hood Certification: Ensure the chemical fume hood has been certified within the last year.

  • Clear the Workspace: Keep only the necessary equipment and chemicals inside the hood to ensure proper airflow.

  • Locate Safety Equipment: Confirm the unobstructed accessibility of the nearest safety shower and eyewash station before beginning work.

  • Prepare Waste Containers: Have clearly labeled, compatible hazardous waste containers ready within the fume hood.

B. Step-by-Step Handling Protocol

  • Donning PPE: Before entering the lab area where the chemical is stored or used, don your lab coat, safety shoes, and safety glasses. At the fume hood, don your face shield and double gloves.

  • Weighing and Transfer (Solid Form):

    • Perform all weighing operations on an analytical balance placed inside the fume hood or in a ventilated balance enclosure.

    • Use anti-static weigh paper or a tared container to handle the solid.

    • Handle the material gently with a spatula to avoid generating airborne dust.

  • Solution Preparation:

    • Place the beaker or flask containing the solvent in the center of the fume hood.

    • Slowly and carefully add the weighed this compound to the solvent while stirring to prevent splashing.

  • Post-Handling Cleanup:

    • Decontaminate all surfaces within the fume hood with an appropriate solvent (e.g., 70% ethanol), followed by a soap and water wash.

    • Wipe down the exterior of all equipment before removing it from the hood.

  • Doffing PPE:

    • Remove PPE in the following order, ensuring not to touch your skin with contaminated surfaces: outer gloves, apron, face shield, lab coat, goggles, and finally, inner gloves.

    • Dispose of all single-use PPE (gloves, etc.) in the designated hazardous waste container.

  • Final Step: Wash hands thoroughly with soap and water after all work is complete and PPE has been removed.[12]

Part IV: Emergency and Disposal Protocols

A. Spill Management

  • Small Spill (inside fume hood): Absorb the spill with an inert, non-combustible material like vermiculite or sand.[4][12] Collect the absorbent material using non-sparking tools and place it in a sealed, labeled container for hazardous waste disposal. Decontaminate the area thoroughly.

  • Large Spill (or any spill outside a fume hood): Evacuate the area immediately. Alert colleagues and notify your institution's Environmental Health & Safety (EHS) department. Prevent entry to the area and wait for trained emergency responders.

B. Exposure Response

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[7][8]

  • Eye Contact: Immediately flush eyes with water for at least 15 minutes at an eyewash station, holding the eyelids open. Remove contact lenses if present and easy to do so.[4] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[8]

  • Ingestion: Do NOT induce vomiting.[5] Rinse the mouth with water and give the person two glasses of water to drink. Seek immediate medical attention.[5][7]

C. Waste Disposal All materials contaminated with this compound, including unused product, reaction mixtures, and contaminated PPE, must be disposed of as hazardous chemical waste.[4]

  • Collect waste in a compatible, tightly sealed, and clearly labeled container.[9]

  • Store the waste container in a designated, well-ventilated secondary containment area away from incompatible materials.[9]

  • Follow all federal, state, and local regulations for hazardous waste disposal.

Part V: Operational Workflow Diagram

The following diagram illustrates the logical flow for the safe handling of this compound.

G start Start: Plan Experiment assess Assess Hazards (Quinoline + Acrylic Acid) start->assess ppe_don Don Full PPE (Double Gloves, Face Shield) assess->ppe_don workspace Prepare Workspace (Certified Fume Hood) ppe_don->workspace handle Weigh / Transfer / Prepare Solution workspace->handle cleanup Post-Handling Cleanup & Decontamination handle->cleanup ppe_doff Doff PPE Correctly cleanup->ppe_doff waste Segregate & Store Hazardous Waste ppe_doff->waste end_op End Operation: Wash Hands waste->end_op

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(2-Quinolinyl)acrylic acid
Reactant of Route 2
Reactant of Route 2
3-(2-Quinolinyl)acrylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.